molecular formula C10H13ClN2O B177519 3-Chloro-4-morpholinoaniline CAS No. 55048-24-3

3-Chloro-4-morpholinoaniline

Cat. No.: B177519
CAS No.: 55048-24-3
M. Wt: 212.67 g/mol
InChI Key: BBUAXVLPFRRBQR-UHFFFAOYSA-N
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Description

3-Chloro-4-morpholinoaniline is a useful research compound. Its molecular formula is C10H13ClN2O and its molecular weight is 212.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-morpholin-4-ylaniline
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUAXVLPFRRBQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068998
Record name Benzenamine, 3-chloro-4-(4-morpholinyl)-
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Molecular Weight

212.67 g/mol
Source PubChem
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CAS No.

55048-24-3
Record name 3-Chloro-4-morpholinoaniline
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Record name 3-Chloro-4-morpholinoaniline
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Record name Benzenamine, 3-chloro-4-(4-morpholinyl)-
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Record name Benzenamine, 3-chloro-4-(4-morpholinyl)-
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Record name 3-chloro-4-morpholinoaniline
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Record name 3-CHLORO-4-MORPHOLINOANILINE
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Foundational & Exploratory

An In-Depth Technical Guide on 3-Chloro-4-morpholinoaniline (CAS 55048-24-3)

Author: BenchChem Technical Support Team. Date: January 2026

A Core Intermediate for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of 3-Chloro-4-morpholinoaniline, a key organic compound with significant applications in medicinal chemistry and materials science. By delving into its fundamental properties, synthesis, and reactivity, this document aims to provide researchers and drug development professionals with the critical information necessary for its effective application.

Core Properties and Characteristics

This compound, with the CAS registry number 55048-24-3, is a substituted aniline that serves as a versatile building block in organic synthesis. Its molecular structure, featuring a chloro group and a morpholine moiety on the aniline ring, imparts unique chemical reactivity and makes it a valuable precursor for a range of complex molecules.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below for easy reference.

PropertyValue
CAS Number 55048-24-3
Molecular Formula C10H13ClN2O
Molecular Weight 212.67 g/mol
Appearance Off-white to brown crystalline powder
Melting Point 121-123 °C
Boiling Point 364.9±42.0 °C at 760 mmHg
Solubility Soluble in various organic solvents
pKa 6.00±0.40 (Predicted)
Spectroscopic Profile

The structural integrity of this compound is typically confirmed through various spectroscopic methods. While specific data can vary based on experimental conditions, the expected spectral characteristics are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the morpholine ring protons, and the amine protons.

  • ¹³C NMR: The carbon NMR spectrum will display resonances corresponding to each unique carbon atom in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak consistent with the compound's molecular weight.

  • Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for the N-H, C-H, C-N, and C-O functional groups present in the molecule.

Synthesis and Manufacturing

The synthesis of this compound is a critical process for its application in further chemical transformations. While several synthetic routes may exist, a common approach involves the nucleophilic substitution of a suitable precursor. The general manufacturing information indicates its status under the EPA TSCA (Toxic Substances Control Act).

G cluster_0 Kinase Inhibitor Synthesis This compound This compound Kinase Inhibitor Scaffold Kinase Inhibitor Scaffold This compound->Kinase Inhibitor Scaffold Coupling Reaction Active Pharmaceutical Ingredient Active Pharmaceutical Ingredient Kinase Inhibitor Scaffold->Active Pharmaceutical Ingredient Heterocyclic Core Heterocyclic Core Heterocyclic Core->Kinase Inhibitor Scaffold

Caption: Role of this compound in kinase inhibitor synthesis.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It can also cause skin and serious eye irritation, and may cause respiratory irritation.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only outdoors or in a well-ventilated area to avoid breathing dust, fumes, or vapors.

  • Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a well-ventilated place and keep the container tightly closed. The recommended storage temperature is 2-8°C in a dry, sealed container.

In case of exposure, follow standard first-aid measures and seek medical advice if symptoms persist.

Conclusion

This compound is a key chemical intermediate with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable building block for the synthesis of complex molecules, including novel kinase inhibitors. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective utilization in the laboratory.

References

  • PubChem. This compound.
  • CAS Common Chemistry. This compound. [Link]
  • Chemsrc. 4-Morpholinoaniline | CAS#:2524-67-6. [Link]
  • ResearchGate. 1 H NMR of 8c (E)-3-chloro-4-fluoro-N-(2-morpholinobenzylidene)aniline... [Link]
  • Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applic
  • ResearchGate.
  • MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • Carl ROTH.

A Comprehensive Technical Guide to the Physicochemical Characteristics of 3-Chloro-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides an in-depth exploration of the physicochemical properties of 3-Chloro-4-morpholinoaniline (CAS: 55048-24-3), a key intermediate in pharmaceutical synthesis. This document is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of its structural, spectroscopic, and thermal characteristics. By synthesizing technical data with practical, field-proven insights, this guide offers a comprehensive resource for the effective application and analysis of this compound. We will delve into its fundamental properties, spectroscopic signature, and analytical methodologies, providing a robust framework for its use in research and development.

Introduction: Understanding the Core Compound

This compound is a substituted aromatic amine that serves as a versatile building block in the synthesis of a variety of target molecules, particularly in the pharmaceutical industry. Its unique structure, featuring a chlorinated phenyl ring, a morpholine moiety, and a primary amine, imparts a specific set of physicochemical properties that are critical to its reactivity, handling, and analytical characterization. A comprehensive understanding of these characteristics is paramount for optimizing synthetic routes, ensuring purity, and developing robust analytical methods.

This guide will systematically unpack the key physicochemical attributes of this compound, providing both established data and practical protocols for its analysis.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of this compound is essential for its effective utilization in a laboratory or industrial setting. These properties dictate its behavior in different solvents, its stability under various conditions, and the appropriate methods for its handling and storage.

Chemical Identity and Structure

The molecular structure of this compound is the cornerstone of its chemical behavior. The interplay between the electron-withdrawing chlorine atom, the electron-donating amino and morpholino groups, and the aromatic ring defines its reactivity and spectroscopic properties.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Table 1: Core Chemical and Physical Properties

PropertyValueSource
IUPAC Name 3-chloro-4-morpholin-4-ylaniline[1]
CAS Number 55048-24-3[2]
Molecular Formula C₁₀H₁₃ClN₂O[1]
Molecular Weight 212.68 g/mol [3]
Melting Point 102 °C[3]
Boiling Point No experimental data available. Estimated to be >300 °C.
Predicted pKa 6.00 ± 0.40[2]
Storage Temperature 2-8°C, sealed in a dry environment.[2]
Solubility Profile

Table 2: Predicted Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the amine and morpholine groups.
Polar Aprotic Acetone, Dichloromethane, Ethyl AcetateModerate to HighCan engage in dipole-dipole interactions.
Non-Polar Hexane, TolueneLowLimited favorable intermolecular interactions.

Spectroscopic Characterization

The unique structural features of this compound give rise to a distinct spectroscopic fingerprint. A thorough understanding of its spectral characteristics is essential for its identification, purity assessment, and structural elucidation of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom. While a fully assigned experimental spectrum for this compound is not publicly available, data from the closely related 3-fluoro-4-morpholinoaniline can provide valuable insights for spectral interpretation.[4]

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the morpholine protons, and the amine protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other. The morpholine protons typically appear as two multiplets corresponding to the protons adjacent to the nitrogen and oxygen atoms. The amine protons will likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The chemical shifts will be influenced by the neighboring atoms and the overall electronic structure of the molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H bonds of the primary amine, the C-N and C-O bonds of the morpholine ring, the C-Cl bond, and the aromatic C-H and C=C bonds.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands in the UV region characteristic of substituted anilines.[1]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the molecule. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.[1]

Analytical Methodologies

Robust analytical methods are crucial for ensuring the quality and purity of this compound. This section outlines a general workflow and specific protocols for its analysis.

Analytical Workflow

A typical analytical workflow for the characterization of this compound involves a combination of chromatographic and spectroscopic techniques to confirm its identity and determine its purity.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Purity Analysis cluster_2 Identity Confirmation prep Dissolve in appropriate solvent hplc HPLC-UV prep->hplc Purity Check nmr ¹H and ¹³C NMR prep->nmr Structural Elucidation ms Mass Spectrometry prep->ms Molecular Weight and Fragmentation ir FTIR prep->ir Functional Group Analysis

Caption: A general analytical workflow for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the primary technique for determining the purity of this compound. A reversed-phase method with UV detection is typically employed.

Protocol: HPLC Purity Analysis

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak.

This method should be validated for linearity, precision, accuracy, and specificity according to standard guidelines.

Thermal Analysis

  • Differential Scanning Calorimetry (DSC): A DSC thermogram would show an endothermic peak corresponding to the melting point of the compound (reported as 102 °C).[3] It can also be used to investigate potential polymorphism.

  • Thermogravimetric Analysis (TGA): A TGA thermogram would reveal the decomposition temperature of the compound. For aniline derivatives, decomposition often occurs at elevated temperatures.

Synthesis and Potential Impurities

A common synthetic route to this compound involves the nucleophilic substitution of a di- or tri-substituted benzene derivative with morpholine, followed by the reduction of a nitro group to the primary amine. For instance, the reaction of 1,2-dichloro-4-nitrobenzene with morpholine, followed by reduction, would yield the desired product.

Understanding the synthetic pathway is crucial for identifying potential impurities, which may include:

  • Unreacted starting materials.

  • Isomeric byproducts.

  • Products of incomplete reaction (e.g., the nitro intermediate).

  • Reagents and solvents.

The analytical methods described in this guide are essential for the detection and quantification of these potential impurities.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions.[5]

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical characteristics of this compound. By detailing its chemical and physical properties, spectroscopic signature, analytical methodologies, and safety considerations, this document serves as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries. A thorough understanding and application of the principles and protocols outlined herein will facilitate the effective and safe use of this important synthetic intermediate.

References

  • This compound Safety Data Sheet. ECHEMI. URL: https://www.echemi.com/sds/3-chloro-4-morpholinoaniline-cas-55048-24-3.html
  • This compound. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/108661
  • 3-fluoro-4- morpholinoaniline. ORGANIC SPECTROSCOPY INTERNATIONAL. URL: http://orgspectroscopy.blogspot.com/2018/09/3-fluoro-4-morpholinoaniline.html
  • A Comparative Guide to HPLC Methods for Purity Analysis of 3-Chloro-4-fluoroaniline. Benchchem. URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-hplc-methods-for-purity-analysis-of-3-chloro-4-fluoroaniline
  • SAFETY DATA SHEET. Fisher Scientific. URL: https://www.fishersci.com/msds?productName=BTB01373DA
  • 1 H NMR of 8c (E)-3-chloro-4-fluoro-N-(2-morpholinobenzylidene)aniline... ResearchGate. URL: https://www.researchgate.net/figure/H-NMR-of-8c-E-3-chloro-4-fluoro-N-2-morpholinobenzylidene-aniline_fig4_361288852
  • This compound (Cas 55048-24-3). Parchem. URL: https://www.parchem.com/chemical-supplier-distributor/3-Chloro-4-Morpholinoaniline-082207.aspx
  • This compound 55048-24-3 wiki. Guidechem. URL: https://www.guidechem.com/wiki/55048-24-3.html

Sources

solubility of 3-Chloro-4-morpholinoaniline in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Chloro-4-morpholinoaniline in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in contemporary pharmaceutical synthesis. Recognizing the limited availability of public domain quantitative solubility data for this specific molecule, this document synthesizes foundational principles of physical organic chemistry with established experimental methodologies to empower researchers, scientists, and drug development professionals. We delve into the molecular architecture of this compound to predict its solubility profile across a spectrum of common organic solvents. Furthermore, this guide presents a rigorous, step-by-step protocol for the empirical determination of solubility, ensuring data integrity and reproducibility. The content is structured to provide not just procedural instructions, but a deep-seated understanding of the causality behind experimental choices, thereby upholding the highest standards of scientific integrity.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous and organic solubility stand as paramount hurdles. Poor solubility can lead to difficulties in formulation, diminished bioavailability, and unreliable performance in assays. This compound (C₁₀H₁₃ClN₂O) is a substituted aniline that serves as a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in organic solvents is not merely an academic exercise; it is a critical prerequisite for optimizing reaction conditions, designing efficient purification strategies (such as crystallization), and developing robust formulations.

This guide is designed to bridge the existing information gap by providing a detailed theoretical and practical framework for assessing the solubility of this compound.

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The "like dissolves like" principle, which states that substances with similar intermolecular forces are more likely to be soluble in one another, serves as a foundational concept. Let's dissect the structure of this compound to understand its solubility predispositions.

  • The Aromatic Core and Halogenation: The benzene ring is inherently nonpolar and hydrophobic. The presence of a chlorine atom attached to the ring further enhances its lipophilicity due to the electron-withdrawing inductive effect of chlorine, which can reduce the electron density of the benzene ring.

  • The Amino Group (-NH₂): The primary amine group is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature suggests a favorable interaction with polar protic solvents.

  • The Morpholine Moiety: The morpholine ring is a particularly influential substituent in drug design. It possesses a weak basic nitrogen atom and an ether oxygen, allowing for a variety of hydrophilic and lipophilic interactions. The morpholine group is frequently incorporated into drug candidates to enhance aqueous solubility and other pharmacokinetic properties.

Inference: Based on its hybrid structure, this compound is anticipated to exhibit a versatile solubility profile. It is expected to be soluble in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions, while also showing some solubility in less polar solvents due to its aromatic and chlorinated components.

Predicted Solubility Profile

While empirical data is the gold standard, a predicted solubility profile can provide a valuable starting point for solvent screening. The following table outlines the expected qualitative solubility of this compound in a range of common organic solvents at ambient temperature, based on the aforementioned structural analysis and data from analogous compounds.

Solvent Class Solvent Example Predicted Solubility Rationale for Prediction
Polar Protic Methanol, EthanolHighThe hydroxyl group of the solvent can form strong hydrogen bonds with the amine and morpholine functionalities.
Polar Aprotic Acetone, Dichloromethane (DCM), Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents can engage in dipole-dipole interactions with the polar C-Cl and C-N bonds. DMF and DMSO are particularly effective due to their high polarity.
Nonpolar Aprotic Toluene, HexanesLow to ModerateThe nonpolar nature of these solvents limits their ability to interact favorably with the polar functional groups of the solute. Solubility will be primarily driven by van der Waals forces.
Ethers Tetrahydrofuran (THF)ModerateTHF can act as a hydrogen bond acceptor and has a moderate polarity, allowing for favorable interactions.

Disclaimer: The data presented in this table is predictive and should be confirmed through experimental measurement.

Experimental Determination of Solubility: A Validated Protocol

The "shake-flask" method is a widely recognized and recommended technique for determining the equilibrium solubility of a compound. The following protocol is a detailed, self-validating system for accurately measuring the solubility of this compound.

Materials and Equipment
  • This compound (ensure purity is characterized)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (readable to at least 0.1 mg)

  • Scintillation vials or other suitable sealed containers

  • Thermostatic shaker or water bath

  • Calibrated positive displacement pipette or gas-tight syringe

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated UV-Vis spectrophotometer

  • Syringe filters (chemically compatible with the solvent)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep_compound Weigh excess This compound prep_solvent Add known volume of solvent to vial prep_compound->prep_solvent Combine equilibration Agitate at constant temperature (e.g., 24-48h) to ensure saturation prep_solvent->equilibration settle Allow undissolved solid to settle equilibration->settle sample Withdraw supernatant & filter settle->sample dilute Dilute sample to known volume sample->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculation Calculate concentration (mg/mL or mol/L) analyze->calculation

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure saturation is reached.

    • Accurately add a known volume of the selected organic solvent to the vial.

  • Equilibration:

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is established. The presence of undissolved solid should be confirmed visually at the end of this period.

  • Sample Collection and Preparation:

    • Allow the undissolved solid to settle by letting the vial stand in the thermostatic bath for a short period.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to match the equilibration temperature, thus avoiding any change in solubility.

    • Immediately filter the supernatant through a chemically resistant syringe filter into a clean vial to remove any microscopic solid particles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis:

    • Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method. A calibration curve should be prepared using standards of known concentrations.

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • The solubility is reported in units such as mg/mL or mol/L.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation. It is imperative to handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before commencing any experimental work.

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, a comprehensive understanding of its molecular structure allows for a reasoned prediction of its behavior in various organic solvents. The morpholine and aniline functionalities suggest good solubility in polar solvents, while the chlorinated aromatic ring provides a degree of lipophilicity. This guide provides the theoretical foundation and a robust experimental protocol to empower researchers to determine the precise solubility of this important pharmaceutical intermediate in their solvents of interest. The generation of accurate solubility data is a cornerstone of efficient and successful drug development, enabling informed decisions from synthesis to formulation.

References

  • Palmer, D. S., & Mitchell, J. B. O. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(22), 11085-11105. [Link]
  • Katritzky, A. R., Fara, D. C., Petrukhin, R., Tatham, D. B., Maran, U., Lomaka, A., & Karelson, M. (2002). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Computer Sciences, 42(1), 85-92. [Link]
  • Chandrasekaran, A. (2020, November 19). A new model predicts how molecules will dissolve in different solvents. MIT News. [Link]
  • Al-Ghamdi, H. A., Al-Sabban, W. H., Al-Hakami, A. M., Al-Suhibani, S. A., & Al-Ghamdi, A. A. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17799. [Link]
  • Cignarella, G., Bavo, F., & Villa, S. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(1), 1-19. [Link]
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  • PubChem. (n.d.). 3-Chloro-4-[(morpholin-4-yl)carbonyl]aniline. National Center for Biotechnology Information.
  • Cignarella, G., Bavo, F., & Villa, S. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(1), 1-19. [Link]
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?
  • Lindenberg, M., Kopp, S., & Dressman, J. B. (2004). Classification of orally administered drugs on the WHO Model List of Essential Medicines according to the biopharmaceutics classification system. European Journal of Pharmaceutics and Biopharmaceutics, 58(2), 265-278. [Link]
  • World Health Organization. (2015). Annex 4: Guidance on the conduct of solubility studies for classification of active pharmaceutical ingredients within the Biopharmaceutics Classification System.
  • ResearchGate. (n.d.). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib.
  • Global Substance Registration System. (n.d.). This compound.
  • Consensus. (2021, January 18). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • ResearchGate. (n.d.). Solubility experiments of aniline tetramer in different solvents.
  • AL Chemistry in English - YouTube. (2023, May 11). Practical NO 29 - Tests for aniline.
  • National Institutes of Health. (n.d.). An Electrochemical Study of Two Self-Dopable Water-Soluble Aniline Derivatives.
  • NCERT. (n.d.). Amines.
  • Semantic Scholar. (n.d.). Substituent effects on the physical properties and pKa of aniline.
  • Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(34), 20976-20986. [Link]
  • Mustafin, A. G., et al. (2021).
  • Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. (n.d.).
  • Quora. (2018, May 28). Why is chlorobenzene less reactive than aniline for an electrophilic substitution reaction?
  • Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals.
  • Council for the Indian School Certificate Examinations. (n.d.). CHEMISTRY (862).
  • Chemsrc. (n.d.). 3-Chloro-4-fluoroaniline.
  • Carl ROTH. (2024, March 2).

An In-Depth Technical Guide to the Spectral Analysis of 3-Chloro-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 3-Chloro-4-morpholinoaniline (CAS No. 55048-24-3), a key intermediate in organic synthesis and drug discovery. This document delves into the nuanced interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind experimental choices and providing detailed methodologies, this guide serves as an authoritative resource for researchers, enabling confident identification, purity assessment, and structural elucidation of this versatile compound.

Introduction: The Structural Significance of this compound

This compound is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. Its molecular architecture, featuring a chlorinated benzene ring coupled with a morpholine moiety, provides a unique scaffold for the synthesis of a wide range of biologically active compounds. The presence of the chloro- and morpholino- substituents dramatically influences the electronic environment of the aniline ring, which is reflected in its characteristic spectral signatures.

Accurate interpretation of its spectral data is paramount for confirming its identity, assessing its purity, and understanding its reactivity in subsequent synthetic transformations. This guide provides an in-depth exploration of the NMR, IR, and MS data, grounded in the principles of spectroscopic analysis and supported by established experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecular environment.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound reveals distinct signals for the aromatic protons, the amine protons, and the methylene protons of the morpholine ring. The chemical shifts and coupling patterns are dictated by the electronic effects of the substituents.

Table 1: ¹H NMR Spectral Data of this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H6.6 - 7.2Multiplet3H
-NH₂3.6 (broad)Singlet2H
Morpholine -OCH₂-~3.8Multiplet4H
Morpholine -NCH₂-~3.0Multiplet4H

Note: Predicted values based on analogous structures. The exact chemical shifts can vary based on the solvent and concentration.

The aromatic region (6.6 - 7.2 ppm) is expected to show a complex multiplet due to the coupling between the three adjacent protons. The electron-donating amino group and the morpholino nitrogen will shield the aromatic protons, while the electron-withdrawing chlorine atom will deshield them. The broad singlet for the amine protons around 3.6 ppm is characteristic and its chemical shift is highly dependent on the solvent and concentration due to hydrogen bonding. The two sets of multiplets for the morpholine protons arise from the chemically non-equivalent methylene groups adjacent to the oxygen and nitrogen atoms.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

Carbon AssignmentChemical Shift (δ, ppm)
Aromatic C-NH₂~145
Aromatic C-Cl~120
Aromatic C-N(morpholine)~140
Aromatic C-H115 - 130
Morpholine -OCH₂-~67
Morpholine -NCH₂-~50

Note: These are approximate chemical shifts based on known substituent effects on benzene rings.

Experimental Protocol for NMR Spectroscopy

The choice of experimental parameters is crucial for obtaining high-quality NMR spectra.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile amine protons.

  • Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Number of Scans: 16 to 64 scans are averaged to improve the signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds ensures complete relaxation of the protons between pulses.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample (5-10 mg in 0.7 mL CDCl₃) Filter Filter into NMR Tube Dissolve->Filter H1_NMR ¹H NMR Acquisition (16-64 scans) Filter->H1_NMR C13_NMR ¹³C NMR Acquisition (≥1024 scans) Filter->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Correction Phase & Baseline Correction FT->Correction Reference Referencing (TMS or Solvent) Correction->Reference Final Spectrum Final Spectrum Reference->Final Spectrum

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its N-H, C-H, C=C, C-N, C-O, and C-Cl bonds.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3450 - 3300N-H stretching (asymmetric & symmetric)Primary Amine (-NH₂)
3100 - 3000C-H stretchingAromatic C-H
2950 - 2800C-H stretchingAliphatic C-H (Morpholine)
1620 - 1580C=C stretchingAromatic Ring
1330 - 1250C-N stretchingAromatic Amine
1120 - 1100C-O-C stretching (asymmetric)Ether (Morpholine)
800 - 600C-Cl stretchingAryl Halide

The presence of two distinct bands in the 3450-3300 cm⁻¹ region is a clear indication of the primary amine group. The aromatic C=C stretching bands and the aliphatic C-H stretching bands from the morpholine ring are also readily identifiable. The strong C-O-C stretching of the ether linkage in the morpholine ring is another key diagnostic peak.

Experimental Protocol for FTIR Spectroscopy

The KBr pellet method is a common and reliable technique for obtaining high-quality IR spectra of solid samples.

Methodology:

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • The mixture should be a fine, homogeneous powder.

  • Pellet Formation:

    • Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹. The instrument's software will automatically generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern. For this compound, electron ionization (EI) is a suitable method.

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (212.67 g/mol ). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks at m/z 212 and 214, with a relative intensity ratio of about 3:1. This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
212/214[M]⁺ (Molecular Ion)
181/183[M - CH₂O]⁺
155/157[M - C₄H₈NO]⁺
Fragmentation Pathway

Under electron ionization, the molecular ion of this compound can undergo fragmentation through various pathways. A likely fragmentation involves the cleavage of the morpholine ring, such as the loss of a formaldehyde (CH₂O) unit or the entire morpholine ring.

MS_Fragmentation M [C₁₀H₁₃ClN₂O]⁺ m/z = 212/214 F1 [C₉H₁₁ClN₂]⁺ m/z = 181/183 M->F1 - CH₂O F2 [C₆H₅ClN]⁺ m/z = 155/157 M->F2 - C₄H₈NO

A Senior Application Scientist's Field-Proven Insights into Mitigating Risks Associated with a Potent Aromatic Amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Precautionary Measures for 3-Chloro-4-morpholinoaniline

Abstract: This technical guide provides a comprehensive overview of the safety and handling precautions for this compound (CAS No. 55048-24-3), a compound utilized as a pharmaceutical intermediate and in various organic syntheses. Drawing from established safety protocols for aromatic amines and specific data for the title compound, this document outlines the toxicological profile, risk mitigation strategies, and emergency procedures. The content is structured to provide researchers, scientists, and drug development professionals with the necessary knowledge to handle this chemical responsibly and safely, ensuring both personal and environmental protection.

Part 1: Compound Identification and Hazard Classification

Chemical Identity
  • Chemical Name: this compound

  • Synonyms: N-(4-Amino-2-chlorophenyl)morpholine, 3-Chloro-4-(4-morpholinyl)aniline

  • Molecular Formula: C₁₀H₁₃ClN₂O

  • Molecular Weight: 212.68 g/mol

  • Appearance: Typically a purple to dark purple solid.

GHS Hazard Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictogram:

  • GHS07 (Exclamation Mark)

Part 2: Toxicological Profile and Risk Assessment

Aromatic amines as a class of compounds are known for their potential to cause significant health effects, and this compound is no exception. The primary routes of exposure are inhalation, skin contact, and ingestion.

  • Acute Effects: Immediate health effects from exposure can include irritation to the skin, eyes, and respiratory tract. Ingestion, inhalation, or significant dermal absorption can lead to systemic toxicity.

  • Chronic Effects: While specific long-term data for this compound is limited, many aromatic amines are associated with more severe chronic health risks. It is prudent to handle this chemical with the assumption that it may have long-term health consequences with repeated exposure.

A thorough risk assessment should be conducted before any work with this compound begins. This involves evaluating the specific procedures to be performed, the quantities being used, and the environment in which the work will take place.

Part 3: The Hierarchy of Controls: A Systematic Approach to Safety

To mitigate the risks associated with this compound, a systematic approach based on the hierarchy of controls must be implemented. This prioritizes the most effective control measures.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution If elimination is not possible Engineering Engineering Controls Substitution->Engineering If substitution is not feasible Administrative Administrative Controls Engineering->Administrative Supplement with procedures PPE Personal Protective Equipment (Least Effective) Administrative->PPE Final layer of protection

Caption: The Hierarchy of Controls model, prioritizing risk mitigation strategies.

Elimination and Substitution

The most effective control is to eliminate the use of this compound if possible. If not, consider substituting it with a less hazardous chemical that can achieve the same experimental outcome.

Engineering Controls

When the use of this compound is unavoidable, engineering controls are the next line of defense.

  • Ventilation: All handling of this compound, especially the solid form which can create dust, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure the fume hood has adequate airflow.

  • Containment: For larger scale operations, consider the use of glove boxes or other closed-system transfers to minimize the potential for exposure.

Administrative Controls

Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this chemical. These should cover weighing, transferring, reaction setup, workup, and waste disposal.

  • Training: All personnel handling this compound must receive documented training on its hazards, safe handling procedures, and emergency response.

  • Restricted Access: The areas where this compound is stored and handled should be clearly marked with warning signs, and access should be restricted to authorized personnel.

  • Hygiene Practices: Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly after handling, even if gloves were worn.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with other control measures.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves. Given the nature of the compound, nitrile gloves may be suitable for incidental contact, but it is crucial to consult the glove manufacturer's compatibility charts for specific breakthrough times. Always inspect gloves before use and dispose of them properly after handling the chemical.

    • Lab Coat: A lab coat must be worn and kept buttoned. Consider a chemically resistant apron for procedures with a higher risk of splashing.

  • Respiratory Protection: If engineering controls do not adequately control exposure, or during certain emergency situations, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates may be necessary. Respirator use must be part of a comprehensive respiratory protection program.

Part 4: Experimental Protocols - Step-by-Step Methodologies

Safe Handling and Storage Protocol
  • Receiving: Upon receipt, inspect the container for damage.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides. The recommended storage temperature is between 2-8°C. Keep the container tightly closed and store in a locked cabinet or area accessible only to authorized personnel.

  • Weighing and Transferring:

    • Don appropriate PPE (gloves, goggles, lab coat).

    • Perform all weighing and transferring operations within a chemical fume hood.

    • Use a disposable weighing boat or line the balance with appropriate paper to prevent contamination.

    • Handle the solid carefully to avoid generating dust.

    • Close the container tightly immediately after use.

    • Clean any spills within the fume hood immediately.

    • Dispose of contaminated weighing boats and paper as hazardous waste.

Waste Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid materials (e.g., gloves, weighing paper, paper towels) in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a compatible, labeled hazardous waste container. Do not pour this chemical down the drain.

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Part 5: Emergency Response Procedures

Immediate and appropriate action is critical in the event of an emergency.

Spill_Response_Workflow cluster_1 Chemical Spill Response Workflow Spill Spill Occurs Evacuate Evacuate Immediate Area Alert Others Spill->Evacuate Assess Assess Spill Size & Hazard Evacuate->Assess SmallSpill Small Spill? (Minor, Contained) Assess->SmallSpill LargeSpill Large Spill? (Major, Uncontained) SmallSpill->LargeSpill No Cleanup Trained Personnel Cleanup with Spill Kit SmallSpill->Cleanup Yes EmergencyServices Contact Emergency Services Evacuate Lab/Building LargeSpill->EmergencyServices Yes Dispose Dispose of Waste Cleanup->Dispose

Caption: A workflow for responding to a chemical spill.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.

Accidental Release Measures
  • Personal Precautions: Avoid breathing dust and contact with the material. Ensure adequate ventilation and wear appropriate PPE.

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

  • Containment and Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal. For larger spills, evacuate the area and contact emergency services.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: Thermal decomposition may produce toxic fumes, including nitrogen oxides, carbon monoxide, and hydrogen chloride gas.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

References

  • This compound | C10H13ClN2O | CID 108661 - PubChem.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.[Link]
  • HC004A Amines Arom
  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. SKC Inc. [Link]
  • 3-Chloro-4-[(morpholin-4-yl)carbonyl]aniline - PubChem.
  • This compound - gsrs.
  • **Safety Data Sheet: 3-Chloro-4-fluoroaniline - Carl

An In-depth Technical Guide to the Material Safety of 3-Chloro-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Introduction: Beyond the Checklist—A Functional Approach to Safety

In the fast-paced environment of drug discovery and chemical synthesis, the Material Safety Data Sheet (MSDS), or its successor the Safety Data Sheet (SDS), is often treated as a mere formality—a document to be filed and forgotten. This guide is designed to reframe that perspective. For a compound like 3-Chloro-4-morpholinoaniline, an important intermediate in medicinal chemistry, understanding its safety profile is not about compliance; it is about scientific integrity, personal safety, and the validity of our experimental outcomes.

This document moves beyond the rigid, 16-section format to provide a narrative built on causality and field-proven insights. We will explore not just what the hazards are, but why they exist based on the molecule's structure, and how to build self-validating safety protocols to manage them effectively.

A Note on Chemical Identification: This guide pertains to This compound , identified by CAS Number 55048-24-3 .[1][2][3][4] While other similar structures exist, this document focuses exclusively on the safety data associated with this specific isomer.

Part 1: Core Chemical Identity and Hazard Synopsis

Before we can manage risk, we must understand the agent. This compound is a substituted aromatic amine. This classification immediately informs an experienced chemist about potential hazards: aromatic amines can be toxic and are often absorbed dermally, while the chloro- substitution points to persistence and specific hazards during combustion.

Identifier Value Source(s)
IUPAC Name 3-chloro-4-morpholin-4-ylaniline[4]
Synonyms N-(4-Amino-2-chlorophenyl)morpholine[4]
CAS Number 55048-24-3[1][4]
Molecular Formula C₁₀H₁₃ClN₂O[1][4]
Molecular Weight 212.67 g/mol [1][4]
GHS Hazard Classification: The Executive Summary

The Globally Harmonized System (GHS) provides a clear, immediate summary of the risks. This compound is classified as hazardous across multiple endpoints, demanding significant respect in the laboratory.

Hazard Class Category Hazard Statement Source(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][4][5]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1][4][5]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1][4][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[4][5]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[4][5]

This profile indicates a substance with multiple routes of entry and the potential for both localized (skin/eye) and systemic effects. The "Warning" signal word underscores that while not acutely fatal in small doses, mishandling can lead to significant health issues.[1][5]

Part 2: The Causality of Hazard—A Toxicological Perspective

Aromatic amines as a class are known for their systemic toxicity, and this compound is no exception.[6][7] The primary toxicological concern with many anilines is methemoglobinemia , a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen.[8] This leads to cyanosis (a blueish tint to the skin and lips), headache, dizziness, and fatigue.[8] While specific data for this molecule is sparse, the risk should be inferred from its structural class.

Routes of Exposure & Anticipated Effects:

  • Dermal Absorption: This is a critical and often underestimated risk. Aromatic amines are readily absorbed through the skin.[6] Skin contact not only causes local irritation but is a primary route for systemic toxicity.[8]

  • Inhalation: As a solid, inhalation of dust is the main concern. This can cause immediate respiratory tract irritation and contribute to systemic absorption.[5]

  • Ingestion: Accidental ingestion is harmful and can rapidly lead to systemic effects.[5]

  • Eye Contact: Direct contact will cause serious, painful irritation.[5]

Due to the lack of specific published Occupational Exposure Limits (OELs) for this compound, a conservative approach is mandatory. For context, the related compound 4-chloroaniline is considered a potential carcinogen and has stringent exposure limits where established.[8] Therefore, all handling of this compound should aim to reduce exposure to the lowest possible level.

Part 3: Proactive Risk Management—Exposure Control & Safe Handling

The most effective safety protocol is one that prevents exposure entirely. This is achieved by implementing the Hierarchy of Controls, a systematic approach to mitigating risk.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible: Compound is Required) Substitution Substitution (Use a Less Hazardous Analogue) Elimination->Substitution Engineering Engineering Controls (Fume Hood, Glove Box) Substitution->Engineering Admin Administrative Controls (SOPs, Training, Designated Areas) Engineering->Admin PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Admin->PPE caption Figure 1: Hierarchy of Controls Workflow.

Figure 1: Hierarchy of Controls Workflow.
Mandatory Laboratory Protocol for Handling this compound

This protocol is designed as a self-validating system. Adherence ensures that risks are managed at every step.

  • Preparation & Designated Area:

    • All work involving this compound (weighing, transferring, reactions) must be conducted within a certified chemical fume hood.

    • Ensure an eyewash station and safety shower are immediately accessible and unobstructed.[9]

    • Designate a specific area on the bench for the procedure. Cover the surface with absorbent, disposable bench paper.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles are required. Standard safety glasses are insufficient.

    • Hand Protection: Wear double-nitrile or neoprene gloves. Aniline derivatives can penetrate standard nitrile gloves over time.[10] Check glove compatibility charts and change gloves immediately if contamination is suspected.

    • Body Protection: A full-length, buttoned lab coat is required. Ensure long pants and closed-toe shoes are worn.[9]

  • Weighing & Transfer:

    • Weigh the solid directly into a tared container inside the fume hood to prevent dust from escaping.

    • Use a spatula dedicated to this chemical. Do not use compressed air to clean residual dust.

    • If preparing a solution, add the solid to the solvent slowly. Cap the container immediately after transfer.

  • Post-Handling Procedure:

    • Thoroughly decontaminate the designated area and any equipment used. A simple wipe-down with 70% ethanol is often sufficient.

    • Carefully remove gloves and dispose of them in the designated solid chemical waste container.

    • Wash hands thoroughly with soap and water immediately after the procedure is complete, even though gloves were worn.

Part 4: Reactive Measures—Emergency & First Aid Protocols

When proactive measures fail, a rapid and correct response is critical.

Spill Response Protocol
  • Assess the Situation:

    • Minor Spill (inside fume hood): If a small amount of solid is spilled inside the hood, you may clean it up if you are trained to do so.

    • Major Spill (outside fume hood or large quantity): Evacuate the immediate area. Alert colleagues and your supervisor. Call emergency services if necessary.[10][11]

  • Cleanup of a Minor, Contained Spill:

    • Ensure your PPE is intact.

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.[11]

    • Carefully sweep the mixture into a designated chemical waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Spill_Response cluster_minor Minor Spill (Inside Hood) cluster_major Major Spill (Outside Hood) Spill Spill Occurs Assess Assess Size & Location Spill->Assess Contain Contain with Absorbent Assess->Contain Minor Evacuate Evacuate Area Assess->Evacuate Major Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Alert Alert Others Evacuate->Alert Call Call Emergency Services Alert->Call caption Figure 2: Decision workflow for spill response.

Figure 2: Decision workflow for spill response.
First Aid Measures

Immediate action is crucial to mitigate harm.[5]

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[12]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[12][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5]

Part 5: Intrinsic Properties & Stability

Understanding the physical properties is key to safe storage and handling.

Property Value Source(s)
Physical State Solid[14]
pKa 6.00 ± 0.40 (Predicted)[1]
Storage Temperature 2-8°C, Sealed in dry conditions[1]
Stability and Reactivity
  • Stability: The compound is generally stable under recommended storage conditions.[6]

  • Conditions to Avoid: Avoid exposure to strong light, air, and excess heat.[15]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, and chloroformates.[16]

  • Hazardous Decomposition Products: When heated to decomposition, it may produce toxic and corrosive fumes including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas.

Part 6: End-of-Life Protocol—Disposal Considerations

Proper disposal is a legal and ethical responsibility to protect the environment and public health.

Waste Disposal Protocol
  • Classification: this compound is a halogenated organic compound . Its waste must be segregated from non-halogenated waste streams.[17][18]

  • Containerization:

    • Solid Waste: All contaminated disposables (gloves, bench paper, pipette tips) and residual chemical must be placed in a clearly labeled, sealed hazardous waste container designated for halogenated solid waste.[19]

    • Liquid Waste: Unused solutions should be collected in a compatible, sealed, and clearly labeled container for halogenated organic liquid waste. Do not mix with incompatible waste streams.[19]

  • Labeling: The waste container must be labeled with the full chemical name ("this compound") and an accurate estimation of its concentration and quantity.[19]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[16] Never dispose of this chemical down the drain or in regular trash.

References

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The Strategic Application of 3-Chloro-4-morpholinoaniline in Modern Drug Discovery: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the myriad of scaffolds available, the morpholine moiety has consistently emerged as a "privileged" structure, prized for its advantageous physicochemical properties, metabolic stability, and its capacity to favorably interact with a diverse range of biological targets.[1][2] This guide delves into the untapped potential of a specific, yet versatile, derivative: 3-Chloro-4-morpholinoaniline .

While its fluoro-analog has garnered significant attention as a key intermediate in the synthesis of the antibiotic linezolid, the chloro-substituted variant remains a largely unexplored entity with considerable promise.[3] The strategic placement of the chlorine atom on the aniline ring, combined with the inherent benefits of the morpholine group, positions this compound as a valuable starting material for the synthesis of a new generation of bioactive molecules. This guide will provide a comprehensive exploration of its potential research applications, from its role as a scaffold for kinase inhibitors to its utility in the development of novel antimicrobial and central nervous system (CNS) agents.

Core Compound Properties: A Foundation for Versatility

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthetic and medicinal chemistry.

PropertyValueSource
CAS Number 55048-24-3[4]
Molecular Formula C₁₀H₁₃ClN₂O[4]
Molecular Weight 212.68 g/mol [4]
Appearance Off-white to brown crystalline powder[3]
Storage 2-8°C, sealed in a dry environment

The presence of the chlorine atom, a common halogen in medicinal chemistry, can significantly influence the electronic properties and metabolic stability of resulting derivatives.[5] The morpholine ring, with its weak basicity, often imparts improved pharmacokinetic profiles to drug candidates.[6]

Part 1: Application in Kinase Inhibitor Scaffolding

The dysregulation of protein kinases is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[7] Substituted anilines are a cornerstone in the design of many kinase inhibitors, often serving as a crucial pharmacophore for interaction with the hinge region of the kinase ATP-binding site.[8]

Scientific Rationale

The this compound scaffold possesses key features that make it an attractive starting point for the synthesis of novel kinase inhibitors:

  • Hinge Binding: The aniline moiety can act as a hydrogen bond donor and acceptor, facilitating crucial interactions with the kinase hinge region, a common anchoring point for many Type I and Type II inhibitors.[8]

  • Exploration of Lipophilic Pockets: The morpholine and chloro-substituted phenyl ring can occupy hydrophobic pockets within the ATP-binding site, contributing to binding affinity and selectivity.

  • Modulation of Physicochemical Properties: The chlorine substituent can modulate the pKa of the aniline nitrogen and influence the overall lipophilicity and metabolic stability of the resulting inhibitor.[5]

Proposed Synthetic Workflow: Synthesis of a Hypothetical Kinase Inhibitor

The following workflow outlines a plausible synthetic route for a novel kinase inhibitor utilizing this compound as a key building block, drawing inspiration from the synthesis of known anilinoquinazoline-based inhibitors.[7]

G cluster_0 Synthesis of a Novel Kinase Inhibitor Start This compound Step1 Nucleophilic Aromatic Substitution (SNAr) with a 4-chloroquinazoline derivative Start->Step1 Reactant Intermediate N-(3-chloro-4-morpholinophenyl) quinazolin-4-amine intermediate Step1->Intermediate Product Step2 Further functionalization (e.g., Suzuki coupling at another position on the quinazoline ring) Intermediate->Step2 Reactant Final_Product Final Kinase Inhibitor Candidate Step2->Final_Product Product

Caption: Proposed synthetic workflow for a kinase inhibitor.

Detailed Experimental Protocol: N-Arylation of a Quinazoline Core

This protocol describes a general method for the synthesis of 4-anilinoquinazoline derivatives, which can be adapted for this compound.[3]

  • Reaction Setup: In a round-bottom flask, dissolve the substituted 4-chloroquinazoline (1 equivalent) in isopropanol.

  • Addition of Aniline: Add this compound (1.1 equivalents) to the solution.

  • Catalysis: Add a catalytic amount of hydrochloric acid (HCl) in isopropanol.

  • Reaction: Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Isolation: Collect the resulting precipitate by filtration.

  • Purification: Wash the solid with cold isopropanol and dry under vacuum to yield the desired N-(3-chloro-4-morpholinophenyl)quinazolin-4-amine derivative.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Development of Novel Antimicrobial Agents

The persistent rise of antimicrobial resistance necessitates the urgent development of new classes of antibiotics. The morpholinoaniline scaffold, particularly in the context of linezolid, has proven to be a valuable pharmacophore for antibacterial agents.[3]

Scientific Rationale

Derivatives of this compound can be explored for their antimicrobial potential based on the following rationale:

  • Structural Analogy to Linezolid: As a close structural analog of the linezolid precursor, derivatives of this compound could exhibit similar mechanisms of action, such as the inhibition of bacterial protein synthesis.

  • Versatility for Derivatization: The primary amine of this compound serves as a versatile handle for the introduction of various functional groups, such as sulfonamides and carbamates, which are known to possess antimicrobial properties.[8]

Proposed Experimental Workflow: Synthesis and Evaluation of Antimicrobial Derivatives

This workflow outlines the synthesis and subsequent biological evaluation of novel antimicrobial candidates derived from this compound.

G cluster_0 Antimicrobial Drug Discovery Workflow Start This compound Synthesis Synthesis of Derivatives (e.g., sulfonamides, carbamates) Start->Synthesis Screening Primary Antimicrobial Screening (e.g., against a panel of Gram-positive and Gram-negative bacteria) Synthesis->Screening MIC Determination of Minimum Inhibitory Concentration (MIC) for active compounds Screening->MIC SAR Structure-Activity Relationship (SAR) Analysis MIC->SAR Optimization Lead Optimization SAR->Optimization

Caption: Workflow for antimicrobial agent development.

Detailed Experimental Protocol: Synthesis of a Sulfonamide Derivative

This protocol provides a general method for the synthesis of sulfonamide derivatives from an aniline.[8]

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as pyridine or dichloromethane.

  • Addition of Sulfonyl Chloride: Cool the solution in an ice bath and add the desired arylsulfonyl chloride (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized sulfonamide using spectroscopic methods.

Part 3: Exploration of Central Nervous System (CNS) Agents

The morpholine ring is frequently incorporated into CNS-active compounds to enhance their ability to cross the blood-brain barrier (BBB) and to modulate their pharmacokinetic and pharmacodynamic properties.[6][9]

Scientific Rationale

The this compound scaffold presents an intriguing starting point for the development of novel CNS agents due to:

  • Favorable Physicochemical Properties: The morpholine moiety can improve water solubility and provide a desirable balance of lipophilicity, which is crucial for BBB penetration.[6]

  • Scaffolding Potential: The rigid aniline core combined with the flexible morpholine ring can serve as a scaffold to correctly orient pharmacophoric groups for interaction with CNS targets such as receptors and enzymes.[9]

Proposed Research Application: Synthesis of Novel CNS-Active Amides

The primary amine of this compound can be readily acylated to form a diverse library of amides for screening against various CNS targets.

G cluster_0 CNS Agent Synthesis and Screening Start This compound Acylation Acylation with various carboxylic acid chlorides or activated esters Start->Acylation Library Library of Novel Amide Derivatives Acylation->Library Screening Screening against a panel of CNS targets (e.g., GPCRs, ion channels, and enzymes) Library->Screening Hit_ID Hit Identification and Validation Screening->Hit_ID

Caption: Workflow for CNS agent discovery.

Conclusion: A Versatile Building Block for Future Discoveries

This compound represents a largely untapped but highly promising building block for modern drug discovery. Its strategic combination of a chloro-substituted aniline and a morpholine moiety provides a versatile platform for the synthesis of novel kinase inhibitors, antimicrobial agents, and CNS-active compounds. The proposed synthetic and experimental workflows in this guide offer a roadmap for researchers to unlock the full potential of this valuable scaffold. As the quest for new and effective therapeutics continues, the exploration of such underutilized chemical entities will be crucial in driving the next wave of pharmaceutical innovation.

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The Synthesis of 3-Chloro-4-morpholinoaniline: A Senior Application Scientist's In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Chloro-4-morpholinoaniline

This compound is a key building block in contemporary medicinal chemistry.[1] Its utility is most prominently demonstrated as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. The strategic placement of the chloro, amino, and morpholino groups on the aniline scaffold provides a versatile platform for further chemical modifications, making it a valuable precursor in the development of novel therapeutics. This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering a critical analysis of each methodology, detailed experimental protocols, and insights into process optimization.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound is predominantly achieved through two strategic approaches:

  • Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Group Reduction: This is the most widely employed and industrially scalable route. It involves the reaction of a di-halogenated and nitro-activated benzene ring with morpholine, followed by the reduction of the nitro group to the desired aniline.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This modern cross-coupling reaction offers an alternative route, directly forming the C-N bond between an appropriately substituted chloroaniline and morpholine.

The choice between these strategies is often dictated by factors such as the availability and cost of starting materials, desired scale of production, and the specific functional group tolerance required in a given synthetic sequence.

Part 1: Nucleophilic Aromatic Substitution (SNAr) and Reduction Pathway

This two-step approach is the workhorse for the synthesis of this compound. The underlying principle is the activation of an aryl halide towards nucleophilic attack by the presence of a strongly electron-withdrawing group, typically a nitro group, positioned ortho or para to the leaving group.

Step 1: Nucleophilic Aromatic Substitution of 1,2-Dichloro-4-nitrobenzene with Morpholine

The initial step involves the reaction of 1,2-dichloro-4-nitrobenzene with morpholine. The nitro group activates the chlorine atom at the C-4 position for nucleophilic attack by morpholine. The chlorine at the C-3 position is less activated and thus remains intact.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is typically chosen to dissolve the reactants and facilitate the formation of the charged Meisenheimer complex intermediate.

  • Base: An inorganic base like potassium carbonate (K₂CO₃) is often added to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: The reaction is typically heated to ensure a reasonable reaction rate. The temperature is carefully controlled to minimize the formation of side products.

Step 2: Reduction of 4-Morpholino-3-chloronitrobenzene

The subsequent reduction of the nitro group to a primary amine is a critical step. Several reducing agents can be employed, with the choice often depending on the scale of the reaction and environmental considerations.

Common Reduction Methods:

  • Catalytic Hydrogenation: This is a clean and efficient method, often favored in industrial settings. A catalyst such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) is used in the presence of hydrogen gas.[2] This method avoids the formation of large amounts of inorganic waste.

  • Metal-Acid Reduction: A classic and cost-effective method involves the use of a metal such as iron (Fe) or tin (Sn) in the presence of an acid like hydrochloric acid (HCl).[3] While effective, this method generates significant amounts of metal waste, which can pose environmental challenges.

  • Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine or ammonium formate, in the presence of a catalyst. It offers a safer alternative to using hydrogen gas.

Experimental Protocols

Protocol 1: Synthesis of 4-Morpholino-3-chloronitrobenzene via SNAr

  • To a stirred solution of 1,2-dichloro-4-nitrobenzene (1.0 equiv.) in DMF (5-10 volumes), add morpholine (1.2 equiv.) and potassium carbonate (1.5 equiv.).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Filter the precipitated solid, wash with water, and dry under vacuum to afford 4-morpholino-3-chloronitrobenzene.

Protocol 2: Reduction of 4-Morpholino-3-chloronitrobenzene via Catalytic Hydrogenation

  • In a high-pressure reactor, suspend 4-morpholino-3-chloronitrobenzene (1.0 equiv.) and 5-10% Pd/C (1-5 mol%) in a suitable solvent such as ethanol or methanol.

  • Pressurize the reactor with hydrogen gas (50-100 psi).

  • Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Carefully vent the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane).[4]

Data Presentation: SNAr and Reduction
StepReactantsReagents & ConditionsTypical YieldPurityReference
SNAr 1,2-dichloro-4-nitrobenzene, MorpholineK₂CO₃, DMF, 80-100 °C85-95%>98%Adapted from[3]
Reduction 4-Morpholino-3-chloronitrobenzeneH₂, Pd/C, Ethanol90-98%>99%Adapted from[2]
Visualization of the SNAr and Reduction Pathway

SNAr_Reduction_Pathway start 1,2-Dichloro-4-nitrobenzene intermediate 4-Morpholino-3-chloronitrobenzene start->intermediate  Morpholine, K₂CO₃  DMF, 80-100 °C (SNAr) product This compound intermediate->product  H₂, Pd/C  Ethanol (Reduction)

Caption: Synthetic pathway via Nucleophilic Aromatic Substitution and Reduction.

Part 2: Buchwald-Hartwig Amination Pathway

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] This method can be applied to the synthesis of this compound by coupling 3,4-dichloroaniline with morpholine, or by coupling a protected 3-chloro-4-haloaniline with morpholine.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is used in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, or BINAP). The choice of ligand is crucial for the efficiency of the reaction, particularly with less reactive aryl chlorides.[6]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.

Experimental Protocol

Protocol 3: Buchwald-Hartwig Amination

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Add the aryl halide (e.g., 3,4-dichloroaniline, 1.0 equiv.) and morpholine (1.2 equiv.).

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Amination
ReactantsCatalyst SystemBase & SolventTypical YieldPurityReference
3,4-Dichloroaniline, MorpholinePd₂(dba)₃, XPhosNaOtBu, Toluene70-90%>98%General protocol from[5]
Visualization of the Buchwald-Hartwig Amination Pathway

Buchwald_Hartwig_Pathway start 3,4-Dichloroaniline product This compound start->product  Morpholine  Pd₂(dba)₃, XPhos  NaOtBu, Toluene (Buchwald-Hartwig)

Caption: Synthetic pathway via Buchwald-Hartwig Amination.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

  • 1H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the morpholine protons, and the amine protons. The integration of these signals will correspond to the number of protons in each environment.[7]

  • Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M+) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the morpholine ether linkage.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process, with the SNAr and reduction pathway being the most common and industrially viable route. The Buchwald-Hartwig amination offers a powerful alternative, particularly for small-scale synthesis and for substrates that are not amenable to the SNAr conditions.

Future research in this area may focus on the development of more sustainable and environmentally friendly synthetic methods. This could include the use of greener solvents, more efficient and recyclable catalysts, and flow chemistry approaches to improve safety and scalability. As the demand for novel pharmaceuticals continues to grow, the efficient and robust synthesis of key intermediates like this compound will remain a critical area of focus for the drug development community.

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The Advent and Evolution of Substituted Morpholinoanilines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholinoaniline Scaffold - A Privileged Motif in Modern Medicinal Chemistry

The substituted morpholinoaniline core, a seemingly unassuming chemical entity, has emerged as a cornerstone in the development of groundbreaking therapeutics. This technical guide provides an in-depth exploration of the discovery, history, and key applications of this versatile pharmacophore, with a particular focus on the development of the landmark drugs, the oxazolidinone antibiotic linezolid and the anilinoquinazoline anticancer agent gefitinib. We will delve into the synthetic evolution of these molecules, their intricate mechanisms of action, and the structure-activity relationships that have guided their optimization. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical class.

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, imparts favorable physicochemical properties to drug candidates, including improved aqueous solubility and metabolic stability. When appended to an aniline moiety, it creates a powerful building block that has been successfully exploited to target a diverse range of biological entities, from bacterial ribosomes to receptor tyrosine kinases.

A Tale of Two Scaffolds: The Historical Development of Morpholinoaniline-Containing Drugs

The journey of substituted morpholinoanilines in medicine is not a monolithic narrative but rather the convergence of independent research streams that ultimately recognized the value of this shared structural feature.

The Rise of the Oxazolidinones: A New Class of Antibiotics

The story of linezolid begins with the broader discovery of oxazolidinones as antibacterial agents. Initial exploration of this chemical class was undertaken by DuPont in the 1980s with compounds like DuP 105 and DuP 721.[1] However, these early candidates were hampered by toxicity issues.[1] A resurgence of interest in the late 20th century, driven by the escalating crisis of antibiotic-resistant Gram-positive bacteria, led scientists at Pharmacia & Upjohn (now part of Pfizer) to revisit the oxazolidinone scaffold.[2]

Their research program systematically explored various substitutions on the oxazolidinone core, leading to the identification of piperazinyl-phenyloxazolidinones as a particularly promising subclass.[2] From this series, two lead candidates emerged: eperezolid and the morpholino-containing analogue, linezolid.[2] Linezolid was ultimately selected for further clinical development due to its superior pharmacokinetic profile, including 100% oral bioavailability.[2] This decision culminated in the FDA approval of linezolid (Zyvox®) in 2000, marking the arrival of the first new class of antibiotics in decades.

Targeting Cancer with Anilinoquinazolines: The Genesis of Gefitinib

The development of gefitinib is rooted in the quest for targeted cancer therapies. The 4-anilinoquinazoline scaffold was identified as a potent inhibitor of the epidermal growth factor receptor (EGFR), a tyrosine kinase frequently dysregulated in various cancers. Early work in this area by companies like AstraZeneca focused on synthesizing and evaluating a multitude of analogues to optimize potency and selectivity.[3]

The initial synthesis of gefitinib was disclosed in a patent application in the late 1990s.[3] This and subsequent synthetic strategies centered on constructing the core 4-anilinoquinazoline structure and then introducing the morpholino-containing side chain to enhance the drug's properties. The morpholine moiety in gefitinib plays a crucial role in improving its solubility and pharmacokinetic profile, contributing to its suitability for oral administration. Gefitinib (Iressa®) received its first approval in 2002 for the treatment of non-small cell lung cancer (NSCLC), heralding a new era of personalized medicine in oncology.

Synthetic Strategies: Building the Morpholinoaniline Core and its Derivatives

The synthesis of substituted morpholinoanilines, particularly the key intermediate 3-fluoro-4-morpholinoaniline, has been a subject of extensive research to develop efficient and scalable routes.

Synthesis of the Key Intermediate: 3-Fluoro-4-morpholinoaniline

A common and effective method for the preparation of 3-fluoro-4-morpholinoaniline begins with the nucleophilic aromatic substitution of morpholine onto 3,4-difluoronitrobenzene. The resulting 4-(2-fluoro-4-nitrophenyl)morpholine is then reduced to the desired aniline.

Experimental Protocol: Synthesis of 3-Fluoro-4-morpholinoaniline

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine

  • To a stirred solution of morpholine (30.1 g, 345.7 mmol) and potassium carbonate (43.4 g, 314.3 mmol) in N,N-dimethylformamide (150 ml), add 3,4-difluoronitrobenzene (50.0 g, 314.3 mmol) at room temperature over 1 hour.[4]

  • Stir the reaction mixture at room temperature for 3 hours, monitoring the progress by TLC.[4]

  • Upon completion, pour the reaction mixture into water (750 ml) and stir for 1 hour.[4]

  • Filter the solid product, wash with excess water, and dry to yield 4-(2-fluoro-4-nitrophenyl)morpholine as a yellow solid.[4]

Step 2: Reduction to 3-Fluoro-4-morpholinoaniline

  • To a stirred solution of 4-(2-fluoro-4-nitrophenyl)morpholine (65 g, 287.3 mmol) in a mixture of acetone (130 ml) and water (325 ml), add sodium dithionite (301.14 g, 1149.4 mmol) portion-wise over 2 hours.[4]

  • Stir the reaction mixture at room temperature for 5 hours, monitoring by TLC.[4]

  • Filter the separated solid product, wash with water, and dry to obtain 3-fluoro-4-morpholinoaniline as a brown solid.[4]

G 3,4-Difluoronitrobenzene 3,4-Difluoronitrobenzene 4-(2-Fluoro-4-nitrophenyl)morpholine 4-(2-Fluoro-4-nitrophenyl)morpholine 3,4-Difluoronitrobenzene->4-(2-Fluoro-4-nitrophenyl)morpholine Morpholine, K2CO3, DMF 3-Fluoro-4-morpholinoaniline 3-Fluoro-4-morpholinoaniline 4-(2-Fluoro-4-nitrophenyl)morpholine->3-Fluoro-4-morpholinoaniline Na2S2O4, Acetone/Water

Caption: Synthesis of 3-Fluoro-4-morpholinoaniline.

The Synthesis of Linezolid: Constructing the Oxazolidinone Ring

The synthesis of linezolid involves the coupling of 3-fluoro-4-morpholinoaniline with a chiral epoxide, followed by the formation of the oxazolidinone ring and subsequent functional group manipulations.

Experimental Protocol: A Representative Synthesis of Linezolid

Step 1: N-Alkylation of 3-Fluoro-4-morpholinoaniline

  • React 3-fluoro-4-morpholinoaniline with (R)-epichlorohydrin to form N-[3-chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline.[5]

Step 2: Oxazolidinone Ring Formation

  • Treat the product from Step 1 with a carbonylating agent, such as carbonyldiimidazole, to construct the oxazolidinone ring, yielding (5R)-5-(chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone.[6]

Step 3: Introduction of the Amine and Acetylation

  • Displace the chloride with potassium phthalimide, followed by hydrazinolysis to unmask the primary amine, yielding (S)-N-{[3-(3-fluoro-4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl}methylamine.[5][6]

  • Acetylate the primary amine with acetic anhydride to afford linezolid.

G 3-Fluoro-4-morpholinoaniline 3-Fluoro-4-morpholinoaniline N-Alkylated Intermediate N-Alkylated Intermediate 3-Fluoro-4-morpholinoaniline->N-Alkylated Intermediate (R)-Epichlorohydrin Oxazolidinone Intermediate Oxazolidinone Intermediate N-Alkylated Intermediate->Oxazolidinone Intermediate Carbonylation Amine Intermediate Amine Intermediate Oxazolidinone Intermediate->Amine Intermediate Phthalimide, Hydrazine Linezolid Linezolid Amine Intermediate->Linezolid Acetylation

Caption: General Synthetic Strategy for Linezolid.

The Synthesis of Gefitinib: Building the 4-Anilinoquinazoline Core

The synthesis of gefitinib typically involves the construction of the 4-chloroquinazoline core, followed by nucleophilic aromatic substitution with 3-chloro-4-fluoroaniline and subsequent elaboration of the side chain.

Experimental Protocol: A Representative Synthesis of Gefitinib

Step 1: Formation of the Quinazolinone Ring

  • Cyclize an appropriately substituted anthranilic acid derivative with formamide to produce the quinazolin-4-one.[7]

Step 2: Chlorination

  • Chlorinate the quinazolin-4-one at the 4-position using a chlorinating agent such as thionyl chloride or phosphorus oxychloride to yield the 4-chloroquinazoline intermediate.[3][7]

Step 3: Nucleophilic Aromatic Substitution

  • React the 4-chloroquinazoline with 3-chloro-4-fluoroaniline in a suitable solvent like isopropanol to form the 4-anilinoquinazoline core.[3][7]

Step 4: Side Chain Installation

  • Introduce the morpholino-containing side chain via O-alkylation at the appropriate position on the quinazoline ring with 4-(3-chloropropyl)morpholine.[3]

G Substituted Anthranilic Acid Substituted Anthranilic Acid Quinazolin-4-one Quinazolin-4-one Substituted Anthranilic Acid->Quinazolin-4-one Formamide 4-Chloroquinazoline 4-Chloroquinazoline Quinazolin-4-one->4-Chloroquinazoline Thionyl Chloride 4-Anilinoquinazoline Core 4-Anilinoquinazoline Core 4-Chloroquinazoline->4-Anilinoquinazoline Core 3-Chloro-4-fluoroaniline Gefitinib Gefitinib 4-Anilinoquinazoline Core->Gefitinib 4-(3-chloropropyl)morpholine

Caption: General Synthetic Strategy for Gefitinib.

Mechanisms of Action: Unraveling the Biological Targets

The therapeutic success of substituted morpholinoanilines stems from their ability to specifically interact with and modulate the function of critical biological macromolecules.

Linezolid: A Precise Inhibitor of Bacterial Protein Synthesis

Linezolid exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[2][8] This unique mechanism of action, distinct from other classes of protein synthesis inhibitors, is a key reason for its efficacy against bacteria that have developed resistance to other antibiotics.

G cluster_ribosome Bacterial Ribosome 50S 50S 70S Initiation Complex 70S Initiation Complex 50S->70S Initiation Complex Formation Blocked 30S 30S 30S->70S Initiation Complex mRNA mRNA mRNA->70S Initiation Complex tRNA tRNA tRNA->70S Initiation Complex Linezolid Linezolid Linezolid->50S Binds to 23S rRNA Protein Synthesis Protein Synthesis 70S Initiation Complex->Protein Synthesis Inhibited

Caption: Mechanism of Action of Linezolid.

Gefitinib: A Targeted Inhibitor of the EGFR Signaling Pathway

Gefitinib is a potent and selective inhibitor of the EGFR tyrosine kinase. It competitively binds to the ATP-binding site of the intracellular domain of EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways. By blocking these pathways, gefitinib inhibits cancer cell proliferation, survival, and angiogenesis.

G cluster_cell Cancer Cell EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits Tyrosine Kinase Proliferation/Survival Proliferation/Survival Ras->Proliferation/Survival PI3K->Proliferation/Survival

Caption: Mechanism of Action of Gefitinib.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Specificity

The development of both linezolid and gefitinib has been guided by extensive SAR studies to optimize their biological activity and pharmacokinetic properties.

SAR of Oxazolidinones

For the oxazolidinone class, key structural features that influence antibacterial activity have been identified. The (S)-configuration at the C-5 position of the oxazolidinone ring is crucial for activity. The N-acetyl group can be replaced with other small substituents, and in some cases, its conversion to a thiocarbonyl can enhance activity.[9] The nature of the substituent on the aniline ring is also critical, with the 3-fluoro-4-morpholino substitution of linezolid providing a good balance of potency and safety.

Table 1: Illustrative SAR of Linezolid Analogues

CompoundR Group at C-5Aromatic SubstitutionRelative Activity
Linezolid-CH2NHC(O)CH33-Fluoro-4-morpholino++++
Analogue A-CH2OH3-Fluoro-4-morpholino++
Analogue B-CH2NHC(S)NH23-Fluoro-4-morpholino+++++
Analogue C-CH2NHC(O)CH34-morpholino+++

Relative activity is a qualitative representation based on published SAR studies.[9][10]

SAR of 4-Anilinoquinazolines

In the case of gefitinib and its analogues, SAR studies have shown that the 4-(3-chloro-4-fluoroanilino) moiety is a key pharmacophore for EGFR inhibition.[11][12] The nature and position of the solubilizing side chain on the quinazoline ring significantly impact the drug's pharmacokinetic properties and overall efficacy. Modifications to the quinazoline core and the aniline ring have been extensively explored to improve potency against wild-type and mutant forms of EGFR and to modulate the selectivity profile against other kinases.[11][13]

Table 2: Illustrative SAR of Gefitinib Analogues (IC50 values against EGFR)

CompoundQuinazoline SubstitutionAniline SubstitutionEGFR IC50 (nM)
Gefitinib6,7-dimethoxy, 4-(morpholinopropoxy)3-chloro-4-fluoro25.42
Erlotinib6,7-bis(2-methoxyethoxy)3-ethynyl33.25
Analogue 7i6-arylureido3-chloro-4-fluoro17.32

Data extracted from published studies.[14]

Conclusion and Future Perspectives

The discovery and development of substituted morpholinoanilines represent a triumph of modern medicinal chemistry. Through meticulous synthetic efforts and a deep understanding of structure-activity relationships, researchers have successfully transformed this chemical scaffold into life-saving drugs for both infectious diseases and cancer. The stories of linezolid and gefitinib underscore the power of targeted drug design and the importance of chemical innovation in addressing unmet medical needs.

As we look to the future, the substituted morpholinoaniline core will undoubtedly continue to be a fertile ground for the discovery of new therapeutic agents. Further exploration of this privileged scaffold, aided by advances in computational chemistry and a deeper understanding of disease biology, holds the promise of yielding next-generation drugs with enhanced efficacy, improved safety profiles, and the ability to overcome emerging resistance mechanisms.

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A Theoretical and Computational Scrutiny of 3-Chloro-4-morpholinoaniline: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their propensity to bind to multiple biological targets, offering a fertile ground for the development of novel therapeutics. The morpholine-aniline core is one such scaffold, integral to a range of biologically active compounds.[1] 3-Chloro-4-morpholinoaniline, a specific derivative, presents an intriguing subject for theoretical and computational exploration. The strategic placement of a chloro group and a morpholine moiety on the aniline ring is anticipated to modulate its electronic properties, lipophilicity, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic characteristics.

This technical guide provides an in-depth exploration of the theoretical and computational methodologies that can be employed to elucidate the structural, electronic, and biological potential of this compound. As Senior Application Scientist, the narrative will not merely list protocols but will delve into the causality behind the selection of specific computational strategies, offering a self-validating framework for researchers in drug design and development.[2][3][4]

Part 1: The Computational Gauntlet - A Workflow for In-Silico Characterization

The journey from a chemical structure to a potential drug candidate is paved with a series of computational hurdles. Each step is designed to provide a deeper understanding of the molecule's behavior, from its most stable conformation to its interaction with a biological target. The following workflow represents a robust and logical progression for the in-silico analysis of this compound.

Computational_Workflow cluster_0 Initial Steps cluster_1 Quantum Mechanical Calculations (DFT) cluster_2 Biological Interaction Simulation cluster_3 Final Assessment A Structure Drawing & Initial Optimization B Geometry Optimization A->B Input for DFT C Vibrational Frequency Analysis B->C Confirmation of Minima D NMR Chemical Shift Calculation B->D Predicting Spectra E Frontier Molecular Orbital (FMO) Analysis B->E Reactivity Insights F Molecular Electrostatic Potential (MEP) Mapping B->F Charge Distribution G Target Identification & Protein Preparation B->G Ligand for Docking H Molecular Docking G->H Setting up the simulation I Analysis of Binding Interactions H->I Understanding Binding Mode J ADMET Prediction I->J Drug-likeness evaluation K Synthesis & Experimental Validation J->K Bridging theory and practice

Caption: A comprehensive workflow for the theoretical and computational analysis of this compound.

Part 2: Quantum Chemical Deep Dive - Elucidating Intrinsic Molecular Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a remarkable balance between accuracy and computational cost for studying molecular systems. The choice of functional and basis set is paramount for obtaining reliable results. For molecules like this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely accepted choice, known for its efficacy in describing the electronic structure of organic molecules.[5][6] Coupling this with a Pople-style basis set, such as 6-311++G(d,p), provides a robust theoretical framework by incorporating polarization and diffuse functions, which are crucial for accurately describing lone pairs and potential non-covalent interactions.[5][6]

Molecular Geometry Optimization: In Search of the Global Minimum

The first critical step in any quantum chemical study is to determine the most stable three-dimensional arrangement of the atoms, known as the global energy minimum. This is achieved through geometry optimization. The process involves calculating the forces on each atom and iteratively adjusting their positions until these forces become negligible, indicating a stable structure.

For this compound, the optimization would likely reveal a non-planar geometry, with the morpholine ring adopting a chair conformation and the aniline nitrogen exhibiting a pyramidal geometry. The precise bond lengths and angles are a direct reflection of the electronic environment, influenced by the interplay of the electron-donating amino group, the electron-withdrawing chloro substituent, and the bulky morpholine ring.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

ParameterBond/AnglePredicted Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å) C-Cl1.745
C-N (aniline)1.402
C-N (morpholine)1.385
N-H (avg.)1.015
Bond Angles (°) C-C-Cl119.5
C-C-N (aniline)121.0
C-N-C (morpholine)112.3
Dihedral Angle (°) C-C-N-H35.8

Note: These are representative values based on studies of similar molecules and serve to illustrate the expected output of a DFT calculation.

Vibrational Spectroscopy: The Molecular Fingerprint

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation serves two primary purposes: firstly, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and secondly, it predicts the infrared (IR) and Raman spectra of the molecule.[6][7] The calculated vibrational modes can be correlated with experimental spectra, providing a powerful tool for structural confirmation.[5]

Key vibrational modes for this compound would include the N-H stretching of the amino group, C-Cl stretching, C-N stretching, and the various vibrations of the aromatic ring and the morpholine moiety.

NMR Spectroscopy: Probing the Chemical Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. DFT calculations, specifically using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts.[8][9][10][11] By comparing the calculated chemical shifts with experimental data, one can gain a high degree of confidence in the proposed structure. The chemical shifts are highly sensitive to the electronic environment of each nucleus, making this a nuanced probe of the molecular structure.

Frontier Molecular Orbitals (HOMO-LUMO): The Heart of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs).[12] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests a more reactive molecule.[13]

HOMO_LUMO LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) LUMO->HOMO

Caption: The relationship between HOMO, LUMO, and the energy gap, which dictates molecular reactivity.

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the amino group, reflecting their electron-rich nature. Conversely, the LUMO would likely have significant contributions from the aromatic ring, particularly the carbon atoms bearing the electron-withdrawing chloro group.

Molecular Electrostatic Potential (MEP): Visualizing Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on the surface of a molecule.[13] It is invaluable for identifying regions that are susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP would likely show negative potential around the oxygen atom of the morpholine ring and the nitrogen of the amino group, while the hydrogen atoms of the amino group would exhibit a positive potential. This information is crucial for understanding potential intermolecular interactions, such as hydrogen bonding.

Part 3: Simulating Biological Interactions - The Role of Molecular Docking

While quantum chemical calculations reveal the intrinsic properties of a molecule, molecular docking aims to predict its preferred binding mode within the active site of a biological target.[3] This is a cornerstone of structure-based drug design.

Target Selection and Preparation

Given the prevalence of the morpholine-aniline scaffold in anticancer agents, a relevant target for this compound could be a protein kinase, for example, Epidermal Growth Factor Receptor (EGFR).[14] The first step in a docking study is to obtain a high-resolution crystal structure of the target protein from a repository like the Protein Data Bank (PDB). The protein structure must then be prepared by adding hydrogen atoms, assigning partial charges, and removing any non-essential molecules.

Ligand Preparation and Docking Simulation

The 3D structure of this compound, optimized using DFT, serves as the input for the docking simulation. Software such as AutoDock Vina or Glide is commonly used to perform the docking.[15] The program systematically explores various conformations and orientations of the ligand within the defined binding site of the protein, scoring each pose based on a predefined scoring function that estimates the binding affinity.

Analysis of Binding Interactions

The output of a docking simulation is a set of predicted binding poses, ranked by their scores. The top-ranked poses are then visually inspected to analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site.

Table 2: Predicted Interactions of this compound with a Hypothetical Kinase Active Site (Illustrative)

Interaction TypeLigand MoietyProtein Residue
Hydrogen Bond Amino group (donor)Aspartic Acid
Morpholine oxygen (acceptor)Lysine
Hydrophobic Interaction Phenyl ringLeucine, Valine
Halogen Bond Chloro groupGlycine (backbone oxygen)

This analysis provides a structural hypothesis for the molecule's biological activity and can guide further optimization of the lead compound.

Conclusion: From Theoretical Insights to Experimental Validation

The theoretical and computational methodologies outlined in this guide provide a powerful, multi-faceted approach to characterizing this compound. From determining its most stable 3D structure and predicting its spectral properties to understanding its electronic reactivity and simulating its interaction with a biological target, these in-silico techniques offer invaluable insights that can significantly accelerate the drug discovery process. It is imperative to remember that computational results are predictions and must be validated through experimental studies. This guide, therefore, serves as a roadmap for a synergistic approach, where theoretical calculations guide and rationalize experimental endeavors, ultimately leading to the more efficient design and development of novel therapeutic agents.

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  • Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives.
  • HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. International Journal of Chemical Technology, 7(1), 38-47.
  • Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Molecular Science, 9(3), 295-313.
  • DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Journal of Molecular Structure, 1210, 128003.
  • HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA molecule | Request PDF.
  • Synthesis, spectral features, electronic structure studies, and molecular docking analysis of a Schiffbase (E)‐1‐(4‐chlorophenyl)‐N‐(nitrophenyl)methanimine from 4‐chloroaniline and 2‐nitrobenzaldehyde. Semantic Scholar.
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An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Chloro-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 3-Chloro-4-morpholinoaniline, a substituted aniline of significant interest in pharmaceutical and materials science research. We will dissect the molecule's electronic architecture to identify its primary electrophilic and nucleophilic centers. This guide integrates theoretical principles, including resonance and inductive effects, with a detailed framework for computational and experimental validation. Methodologies for Density Functional Theory (DFT) calculations—including the generation and interpretation of electrostatic potential maps and frontier molecular orbital (HOMO/LUMO) analysis—are presented. Furthermore, we outline experimental protocols for reactivity studies with select electrophilic and nucleophilic reagents. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the reactivity of this versatile chemical scaffold.

Introduction: The Structural and Electronic Landscape of this compound

This compound is a multi-functional aromatic compound featuring a benzene ring substituted with an amino group, a chlorine atom, and a morpholino group.[1][2][3] The interplay of the electronic properties of these substituents dictates the molecule's overall reactivity, influencing its behavior in synthetic transformations and its interactions with biological targets.[4]

  • The Amino Group (-NH₂): A potent activating, electron-donating group (+R > -I) that increases the electron density of the aromatic ring, particularly at the ortho and para positions, through resonance.[5] This makes the ring highly susceptible to electrophilic attack.[6] The lone pair of electrons on the nitrogen atom also imparts nucleophilic character.[7]

  • The Chlorine Atom (-Cl): An electronegative atom that withdraws electron density through the inductive effect (-I), yet donates electron density via resonance (+R) due to its lone pairs.[8] Overall, it is a deactivating but ortho-, para-directing group for electrophilic aromatic substitution.

  • The Morpholino Group: A tertiary amine contained within a heterocyclic ring. The nitrogen atom is connected to the benzene ring, and its lone pair can participate in resonance, thus acting as an electron-donating group (+R). The oxygen atom within the morpholine ring is electron-withdrawing (-I), slightly tempering the electron-donating capacity of the morpholino nitrogen.

The confluence of these effects creates a nuanced reactivity profile, which we will explore in detail.

Theoretical Analysis of Reactivity

The reactivity of this compound can be predicted by examining the resonance and inductive effects of its substituents.

Nucleophilic Sites

The primary nucleophilic sites are locations with high electron density.

  • Amino Group Nitrogen: The lone pair of electrons on the primary amino group is a primary site of nucleophilicity. It can readily participate in reactions with electrophiles, such as protonation or acylation.[7]

  • Aromatic Ring: The benzene ring, enriched by the electron-donating amino and morpholino groups, is nucleophilic and will react with strong electrophiles. The positions ortho and para to the strongly activating amino group are particularly electron-rich. Specifically, the C2 and C6 positions (ortho to -NH₂) and the C4 position (para to -NH₂) are activated. However, the C4 position is already substituted by the morpholino group. The C3 position is occupied by chlorine. Therefore, the C5 and C2 positions are the most likely sites for electrophilic aromatic substitution.

  • Morpholino Group Nitrogen and Oxygen: The nitrogen atom of the morpholine ring is a tertiary amine, and its lone pair also possesses nucleophilic character, though it is sterically more hindered than the primary amine. The oxygen atom's lone pairs are less nucleophilic due to oxygen's higher electronegativity.

Electrophilic Sites

Electrophilic sites are electron-deficient and susceptible to attack by nucleophiles.

  • Aromatic Ring Carbons: While the ring is generally electron-rich, the carbon atom attached to the electronegative chlorine atom (C3) is rendered partially positive (δ+) and can be a site for nucleophilic attack, particularly in nucleophilic aromatic substitution (SNAAr) reactions, especially if further activated by other electron-withdrawing groups.[9][10] The carbon attached to the morpholino group (C4) is also a potential site.

Computational Chemistry Workflow for Reactivity Prediction

To quantitatively assess the electrophilic and nucleophilic sites, a computational approach using Density Functional Theory (DFT) is invaluable.[1][11][12]

Step-by-Step Computational Protocol
  • Geometry Optimization: The 3D structure of this compound is first optimized to its lowest energy conformation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[5][13]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure it represents a true energy minimum (no imaginary frequencies).

  • Calculation of Electronic Properties:

    • Molecular Electrostatic Potential (MEP) Map: The MEP is calculated and mapped onto the electron density surface.[6][14][15][16] This provides a visual representation of charge distribution.

    • Frontier Molecular Orbitals (HOMO/LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated.[5][17][18][19]

    • Fukui Functions: These are calculated to provide a more quantitative measure of the reactivity at each atomic site towards nucleophilic, electrophilic, and radical attack.[20][21]

Visualization of the Computational Workflow

G cluster_input Input cluster_dft DFT Calculation (e.g., B3LYP/6-31G(d)) cluster_output Output & Analysis A This compound Initial Structure B Geometry Optimization A->B C Frequency Calculation B->C D Electronic Property Calculation C->D E MEP Map D->E F HOMO/LUMO Orbitals D->F G Fukui Functions D->G H Reactivity Prediction E->H F->H G->H

Caption: Computational workflow for reactivity analysis.

Interpreting Computational Results
  • MEP Map: Regions of negative potential (typically colored red or orange) indicate electron-rich areas susceptible to electrophilic attack. These are expected around the amino group and the ortho/para positions of the ring. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack, likely near the hydrogen atoms of the amino group and potentially the carbon attached to the chlorine.[15][22]

  • HOMO/LUMO Analysis: The HOMO represents the orbital from which an electron is most likely to be donated. Its location highlights the primary nucleophilic sites. For this compound, the HOMO is expected to be localized over the aniline ring and the nitrogen of the amino group. The LUMO is the orbital that is most likely to accept an electron, indicating electrophilic sites. The LUMO is likely to have significant contributions from the aromatic ring, particularly near the chloro-substituent.[18][19] The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[5]

  • Fukui Functions: These indices provide a quantitative prediction of local reactivity. A higher value of the Fukui function for nucleophilic attack (f+) on a particular atom indicates a more electrophilic site, while a higher value for electrophilic attack (f-) suggests a more nucleophilic site.[20][21]

Experimental Validation of Reactivity

Theoretical predictions should be corroborated by experimental evidence. The following are representative protocols to probe the nucleophilic and electrophilic nature of this compound.

Probing Nucleophilic Sites

Protocol 1: Electrophilic Aromatic Substitution (Bromination)

  • Dissolution: Dissolve 1 equivalent of this compound in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Reagent Addition: Slowly add 1 equivalent of a bromine source (e.g., N-bromosuccinimide or a solution of bromine in acetic acid) at room temperature while stirring.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution), neutralize, extract the product with an organic solvent, dry, and purify by column chromatography.

  • Characterization: Analyze the product using ¹H NMR, ¹³C NMR, and mass spectrometry to determine the position of bromination.

Expected Outcome: Due to the strong activating effects of the amino and morpholino groups, bromination is expected to occur at one of the activated ortho positions to the amino group, likely C5, which is less sterically hindered than C2 (adjacent to the chlorine).

Protocol 2: Acylation of the Amino Group

  • Setup: In a flask under an inert atmosphere, dissolve 1 equivalent of this compound and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents) in an aprotic solvent like dichloromethane.

  • Reagent Addition: Cool the solution in an ice bath and slowly add 1.1 equivalents of an acylating agent (e.g., acetyl chloride or acetic anhydride).

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Work-up: Quench the reaction with water or a saturated solution of sodium bicarbonate. Extract the product, dry the organic layer, and purify.

  • Characterization: Confirm the formation of the N-acylated product by spectroscopic methods.

Expected Outcome: The primary amino group is expected to be more nucleophilic and less sterically hindered than the morpholino nitrogen, leading to selective N-acetylation.[7]

Probing Electrophilic Sites

Protocol 3: Nucleophilic Aromatic Substitution (SNAAr)

  • Setup: In a sealed reaction vessel, combine 1 equivalent of this compound, a strong nucleophile (e.g., sodium methoxide or sodium thiophenoxide, 1.5 equivalents), and a polar aprotic solvent (e.g., DMSO or DMF).

  • Reaction Conditions: Heat the mixture at an elevated temperature (e.g., 100-150 °C) for an extended period (12-24 hours). The use of a copper or palladium catalyst may be necessary to facilitate the reaction.[9][10]

  • Monitoring and Work-up: Monitor by LC-MS. After cooling, dilute with water and extract the product. Purify via chromatography.

  • Characterization: Identify the product to determine if the chlorine atom has been displaced by the nucleophile.

Expected Outcome: The displacement of the chlorine atom by the nucleophile is possible under forcing conditions, demonstrating the electrophilic character of the C3 carbon. The electron-donating nature of the amino and morpholino groups generally disfavors SNAAr, so harsh conditions or catalysis would likely be required.

Summary of Expected Reactivity
Reaction TypeReagent ExamplePredicted Primary Site of ReactionProduct Type
Electrophilic Aromatic SubstitutionN-BromosuccinimideC5 of the aromatic ringBromo-substituted aniline
Nucleophilic AcylationAcetyl ChlorideNitrogen of the -NH₂ groupN-acetylated aniline
Nucleophilic Aromatic SubstitutionSodium MethoxideC3 (carbon-bearing chlorine)Methoxy-substituted aniline

Conclusion: A Unified View of Reactivity

The electronic landscape of this compound is a delicate balance of competing and reinforcing electronic effects.

  • Primary Nucleophilic Sites: The most prominent nucleophilic character resides in the nitrogen atom of the primary amino group and the C5 position of the aromatic ring . The former is the likely site for reactions with "soft" electrophiles like acylating agents, while the latter is the preferred site for electrophilic aromatic substitution.

  • Primary Electrophilic Site: The main electrophilic character is found at the C3 carbon atom , bonded to the electronegative chlorine. This site is susceptible to nucleophilic attack under conditions conducive to nucleophilic aromatic substitution.

The following diagram summarizes the key reactive sites:

G cluster_molecule cluster_labels mol Structure of this compound nuc_site1 Primary Nucleophilic Site (Aromatic Ring - C5) nuc_site2 Primary Nucleophilic Site (Amino Group - N) elec_site Primary Electrophilic Site (C-Cl)

Caption: Summary of primary reactive sites.

This guide provides a robust framework for understanding and predicting the chemical behavior of this compound. By combining theoretical principles with defined computational and experimental workflows, researchers can effectively harness the reactivity of this molecule for applications in drug discovery and materials science.

References

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3-Chloro-4-morpholinoaniline: A Cornerstone Building Block for Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-morpholinoaniline is a substituted aniline that has emerged as a pivotal structural motif and a versatile building block in modern medicinal chemistry. Its unique electronic and steric properties make it a highly sought-after intermediate, particularly in the synthesis of targeted therapies for oncology. This guide provides an in-depth exploration of the synthesis, chemical properties, and critical applications of this compound, with a specific focus on its role in the development of potent and selective kinase inhibitors. Detailed, field-proven protocols and mechanistic insights are provided to equip researchers and drug development professionals with the practical knowledge required to leverage this key intermediate in their discovery programs.

Introduction: The Strategic Importance of a Privileged Scaffold

In the quest for precision medicines, the identification of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets with high affinity—is a central strategy. This compound has earned its status as such a scaffold. Its structure combines an aniline core, essential for forming key interactions within enzyme active sites, with a chlorine atom and a morpholine ring.[1][2]

The aniline amine provides a crucial hydrogen bond donor/acceptor site, enabling it to anchor within the ATP-binding pocket of many protein kinases. The ortho-chlorine substituent modulates the pKa of the aniline, influencing its binding affinity and metabolic stability.[3] The morpholine moiety often enhances aqueous solubility and provides a metabolic soft spot, contributing to a more favorable pharmacokinetic profile. This combination of features makes this compound a cornerstone intermediate in the synthesis of numerous clinically significant drugs, including inhibitors of the Epidermal Growth Factor Receptor (EGFR).[4][5][6]

Physicochemical Properties & Characterization

A comprehensive understanding of the compound's properties is fundamental for its effective use in synthesis.

PropertyValueSource
CAS Number 55048-24-3[1][7]
Molecular Formula C₁₀H₁₃ClN₂O[2][7][8]
Molecular Weight 212.68 g/mol [2][7][8]
Appearance Solid[1]
Melting Point Data not consistently available
pKa (Predicted) 6.00 ± 0.40[7]
Storage Temperature 2-8°C, Sealed in dry conditions[7]
Canonical SMILES C1COCCN1C2=C(C=C(C=C2)N)Cl[2][7]
InChIKey BBUAXVLPFRRBQR-UHFFFAOYSA-N[2][7][8]

Note: Physical properties such as melting point can vary based on purity and crystalline form.

Synthesis and Purification: From Precursor to Building Block

The most common laboratory and industrial synthesis of this compound involves a two-step process starting from a commercially available nitrobenzene precursor. The causality behind this route is its efficiency and high yield.

Step 1: Nucleophilic Aromatic Substitution (SNAr) The synthesis begins with 1,2-dichloro-4-nitrobenzene. The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack. Morpholine, a secondary amine, acts as the nucleophile, displacing one of the chlorine atoms (typically at the position para to the nitro group) to form 4-(2-chloro-4-nitrophenyl)morpholine.

Step 2: Reduction of the Nitro Group The nitro group of the intermediate is then reduced to the primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[9] Alternative methods, such as using iron powder in acidic conditions, can also be employed, which is often favored in large-scale industrial processes due to cost-effectiveness.[10]

Detailed Laboratory Protocol: Catalytic Hydrogenation Route

This protocol provides a self-validating system for synthesizing high-purity this compound.

Materials:

  • 4-(2-Chloro-4-nitrophenyl)morpholine

  • Ethanol (EtOH), reagent grade

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Hydrogen gas (H₂) source

  • Celite®

Procedure:

  • Reaction Setup: To a hydrogenation vessel, add 4-(2-chloro-4-nitrophenyl)morpholine (1.0 eq). Add ethanol to dissolve/suspend the starting material (approx. 10-15 mL per gram).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 1-5 mol% Pd relative to the substrate) to the mixture. Causality: Pd/C is a highly efficient catalyst for the reduction of aromatic nitro groups to anilines under hydrogen pressure.

  • Hydrogenation: Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature.[9]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 3-6 hours). Self-Validation: The disappearance of the starting material spot and the appearance of a new, more polar product spot on TLC confirms the reaction is proceeding.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[9] Wash the Celite® pad with additional ethanol to ensure complete recovery of the product. Causality: Celite provides a fine filtration medium that prevents the pyrophoric palladium catalyst from being exposed to air while dry and ensures its complete removal from the product solution.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification & Characterization: The crude product can be purified by recrystallization or column chromatography if necessary. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. A typical purity of >98% is expected.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Reduction SM 1,2-Dichloro- 4-nitrobenzene Intermediate 4-(2-Chloro-4-nitrophenyl) morpholine SM->Intermediate Base, Solvent (e.g., K2CO3, DMF) Morpholine Morpholine Morpholine->Intermediate Base, Solvent (e.g., K2CO3, DMF) Product This compound Intermediate->Product H2, Pd/C Ethanol

Caption: General synthesis workflow for this compound.

Role as a Key Building Block in Kinase Inhibitor Synthesis

The primary amine of this compound is a versatile chemical handle, most frequently utilized in acylation or nucleophilic aromatic substitution reactions to construct the core of kinase inhibitors.

Key Transformation: Acylation with Acryloyl Chloride

A critical application of this building block is in the synthesis of covalent kinase inhibitors.[6] These inhibitors typically contain an electrophilic "warhead," often an acrylamide moiety, which forms an irreversible covalent bond with a cysteine residue in the kinase active site. The synthesis of this acrylamide is a textbook example of the utility of this compound.

4.1.1. Detailed Acylation Protocol

Materials:

  • This compound

  • Acryloyl chloride

  • A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere. Cool the solution to 0°C using an ice bath.

  • Base Addition: Add the non-nucleophilic base (1.1-1.5 eq) to the solution. Causality: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the aniline starting material.

  • Acylating Agent Addition: Slowly add acryloyl chloride (1.0-1.1 eq) dropwise to the cold, stirring solution. Causality: Slow, cold addition is critical to control the exothermicity of the acylation reaction and to minimize potential side reactions, such as polymerization of the acryloyl chloride.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or HPLC.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product, an N-(2-chloro-4-morpholinophenyl)acrylamide, can be purified by column chromatography. Self-Validation: The purity and identity of the final covalent warhead precursor should be rigorously confirmed by NMR and MS before use in subsequent steps.

Acylation Workflow Diagram

AcylationWorkflow Aniline 3-Chloro-4- morpholinoaniline Product N-(2-chloro-4-morpholinophenyl) acrylamide Aniline->Product Base (e.g., TEA) DCM, 0°C to RT AcylChloride Acryloyl Chloride AcylChloride->Product Base (e.g., TEA) DCM, 0°C to RT

Caption: Acylation of this compound to form a covalent warhead.

Application Case Study: EGFR Tyrosine Kinase Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, is a key driver in several cancers, particularly non-small cell lung cancer (NSCLC).[5][11] Many first, second, and third-generation EGFR inhibitors utilize a substituted aniline core to bind to the ATP pocket.[4][12] While many prominent EGFR inhibitors like Gefitinib and Lapatinib use a closely related 3-chloro-4-fluoroaniline building block, the this compound scaffold is employed in the synthesis of other potent kinase inhibitors, including those targeting the PI3K/AKT/mTOR pathway.[5][13][14][15][16][17]

The principle remains the same: the aniline nitrogen forms a critical hydrogen bond with a methionine backbone nitrogen in the hinge region of the kinase domain, anchoring the inhibitor in place.[4]

EGFR Signaling Pathway Context

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Tyrosine Kinase Domain EGF->EGFR:f0 Binds & Activates PI3K PI3K/AKT Pathway EGFR:f1->PI3K Phosphorylates RAS RAS/MAPK Pathway EGFR:f1->RAS Phosphorylates Inhibitor Kinase Inhibitor (e.g., Gefitinib) Inhibitor->EGFR:f1 Blocks ATP Binding Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation RAS->Proliferation

Caption: Simplified EGFR signaling pathway and the site of action for inhibitors.

Safety, Handling, and Storage

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][7] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[2][7]

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials.[7] Recommended storage is at 2-8°C.[7]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is more than a simple chemical intermediate; it is a validated and highly effective building block for the construction of complex, biologically active molecules. Its inherent chemical properties provide a reliable anchor point for kinase hinge-binding, while its substituents offer opportunities to fine-tune solubility and pharmacokinetic properties. The robust and well-understood synthetic routes to this compound, coupled with its proven track record in drug discovery programs, solidify its position as an indispensable tool for medicinal chemists targeting kinases and other enzyme families. A thorough understanding of its synthesis, reactivity, and applications, as outlined in this guide, is essential for any scientist working at the forefront of targeted therapy development.

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Navigating the Synthesis and Supply of 3-Chloro-4-morpholinoaniline: A Technical Guide for Pharmaceutical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An in-depth technical guide providing researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability, synthesis, and quality control of the pharmaceutical intermediate, 3-Chloro-4-morpholinoaniline (CAS No. 33459-30-2), is now available. This guide, structured to deliver field-proven insights from a Senior Application Scientist's perspective, emphasizes technical accuracy, experimental rationale, and robust quality assurance.

Introduction: The Strategic Importance of this compound

This compound is a substituted aniline derivative that has garnered significant interest in medicinal chemistry and pharmaceutical development. Its unique molecular architecture, featuring a chlorinated phenyl ring coupled with a morpholine moiety, makes it a valuable building block for the synthesis of a range of biologically active compounds. Notably, it serves as a key intermediate in the synthesis of the oxazolidinone antibiotic Linezolid, a critical medication for treating serious infections caused by multidrug-resistant Gram-positive bacteria. The strategic placement of the chlorine atom and the morpholine group influences the physicochemical properties and biological activity of the resulting therapeutic agents, making the purity and quality of this intermediate paramount.

Commercial Availability and Supplier Landscape

A diverse range of chemical suppliers offer this compound, catering to various scales of research and development, from laboratory-grade quantities to bulk manufacturing. The purity of commercially available this compound is a critical parameter, with suppliers typically offering grades of 98% or higher, as determined by High-Performance Liquid Chromatography (HPLC).

Supplier TypeTypical Purity LevelsCommon Quantities Available
Research Chemical≥98% (HPLC)1g, 5g, 25g, 100g
Custom Synthesis Houses≥99% (HPLC)Kilogram to multi-kilogram
Bulk Manufacturers≥99.5% (HPLC)Metric ton scale

Note: It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from any supplier to verify the purity, identity, and impurity profile of the material.

Synthetic Pathways: A Rationale-Driven Approach

The most prevalent and industrially scalable synthesis of this compound involves a two-step process commencing with a nucleophilic aromatic substitution (SNAr) reaction, followed by a reduction. This pathway is favored due to the ready availability of starting materials and generally high yields.

Step 1: Nucleophilic Aromatic Substitution

The synthesis typically begins with the reaction of a di-halogenated and nitro-activated benzene ring, such as 3,4-dichloronitrobenzene, with morpholine. The nitro group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic attack, facilitating the displacement of one of the chlorine atoms by the secondary amine of morpholine.

sn_ar_reaction start 3,4-Dichloronitrobenzene + Morpholine intermediate 3-Chloro-4-morpholinonitrobenzene start->intermediate Nucleophilic Aromatic Substitution (S_NAr) product This compound intermediate->product Reduction of Nitro Group

Caption: Synthetic pathway for this compound.

The choice of solvent and base is critical in this step to ensure optimal reaction kinetics and minimize side reactions. Aprotic polar solvents, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), are often employed to facilitate the reaction. An inorganic base, like potassium carbonate (K₂CO₃), is typically used to neutralize the hydrochloric acid generated during the substitution.

Step 2: Reduction of the Nitro Group

The resulting 3-chloro-4-morpholinonitrobenzene is then reduced to the corresponding aniline. Catalytic hydrogenation is the preferred method for this transformation on an industrial scale due to its high efficiency and cleaner reaction profile compared to metal/acid reductions.

Commonly used catalysts include palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. The solvent for this step is typically a lower alcohol, such as methanol or ethanol.

Experimental Protocol: Catalytic Hydrogenation

  • Reactor Setup: A pressure reactor (autoclave) is charged with 3-chloro-4-morpholinonitrobenzene and a suitable solvent (e.g., methanol).

  • Catalyst Addition: The catalyst (e.g., 5% Pd/C, typically 1-5 mol%) is carefully added to the mixture.

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 40-60 °C).

  • Reaction Monitoring: The progress of the reaction is monitored by the uptake of hydrogen and can be confirmed by analytical techniques such as Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: Upon completion, the reactor is cooled, and the hydrogen pressure is safely vented. The catalyst is removed by filtration through a pad of celite.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

Quality Control and Impurity Profiling: A Self-Validating System

For a pharmaceutical intermediate, a robust quality control (QC) strategy is not merely a final check but an integral part of the entire manufacturing process. The quality of this compound is defined by its purity, the profile of its impurities, and its physical characteristics.

Key Quality Control Parameters
ParameterMethodTypical SpecificationRationale
Appearance Visual InspectionOff-white to pale yellow solidProvides a preliminary indication of purity and consistency.
Identity ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)Conforms to structureConfirms the chemical structure of the compound.
Purity (Assay) HPLC (UV detection)≥99.0%Quantifies the amount of the desired compound and is a critical measure of quality.
Melting Point Capillary MethodSpecific range (e.g., 118-122 °C)A narrow melting point range is indicative of high purity.
Water Content Karl Fischer Titration≤0.5%Excess water can interfere with subsequent reactions and affect the stability of the compound.
Residue on Ignition Gravimetric≤0.1%Measures the amount of inorganic impurities.
Understanding and Controlling Impurities

Impurities in this compound can arise from starting materials, side reactions during synthesis, or degradation. A thorough understanding of the synthetic pathway allows for the prediction and control of potential impurities.

Potential Impurities and Their Origins:

  • Unreacted Starting Materials: Residual 3,4-dichloronitrobenzene or 3-chloro-4-morpholinonitrobenzene.

  • Isomeric Impurities: Positional isomers formed during the nitration of the starting materials.

  • Over-reaction Products: Di-morpholino substituted byproducts if the reaction conditions in the SNAr step are not carefully controlled.

  • Dehalogenation Products: Loss of the chlorine atom during the reduction step, leading to the formation of 4-morpholinoaniline.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

impurity_workflow cluster_synthesis Synthesis Process cluster_impurities Potential Impurity Sources cluster_qc Quality Control raw_materials Starting Materials (e.g., 3,4-Dichloronitrobenzene) reaction_steps Chemical Reactions (S_NAr & Reduction) raw_materials->reaction_steps impurity_rm Starting Material Impurities raw_materials->impurity_rm purification Purification (e.g., Recrystallization) reaction_steps->purification impurity_side_reaction Side-Reaction Products reaction_steps->impurity_side_reaction impurity_incomplete Incomplete Reaction reaction_steps->impurity_incomplete impurity_degradation Degradation Products purification->impurity_degradation analytical_testing Analytical Testing (HPLC, GC, NMR, MS) purification->analytical_testing specification Specification Setting analytical_testing->specification

Caption: Workflow for impurity control in the synthesis of this compound.

Analytical Workflow for Impurity Profiling:

A combination of chromatographic and spectroscopic techniques is essential for a comprehensive impurity profile.

  • HPLC with UV Detection: The primary tool for quantifying the purity and known impurities. A gradient elution method is typically developed to separate the main component from all potential impurities.

  • HPLC-Mass Spectrometry (HPLC-MS): Used for the identification of unknown impurities by providing molecular weight information.

  • Gas Chromatography (GC): Employed for the analysis of volatile impurities, including residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and can be used to identify and quantify major impurities.

Applications in Drug Discovery and Development

Beyond its established role in the synthesis of Linezolid, the this compound scaffold is being explored for the development of other novel therapeutic agents. The presence of the reactive aniline group allows for further functionalization, leading to the generation of libraries of compounds for screening against various biological targets. Researchers have investigated derivatives of morpholinoanilines for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The chloro-substituent can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of these new chemical entities.

Conclusion

This compound is a critical intermediate in the pharmaceutical industry, with its demand driven by the production of essential medicines like Linezolid and its potential in the discovery of new drugs. For researchers and drug developers, a thorough understanding of its commercial availability, synthetic pathways, and the principles of robust quality control is indispensable. By partnering with reliable suppliers who can provide high-purity material with a well-characterized impurity profile, and by employing a rationale-driven approach to its use in synthesis, the scientific community can continue to leverage this valuable building block to advance human health.

References

A comprehensive list of references supporting the information in this guide can be provided upon request.

Methodological & Application

synthesis of 3-Chloro-4-morpholinoaniline from 3,4-dichloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-Chloro-4-morpholinoaniline from 3,4-dichloroaniline

Introduction

This compound is a substituted aniline derivative that serves as a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors.[1] Its structure, featuring a reactive aniline moiety and a morpholine ring, makes it a versatile building block. The synthesis of this compound from readily available 3,4-dichloroaniline is a key transformation, typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This application note provides a detailed protocol for this synthesis, grounded in established chemical principles, and offers insights into the reaction mechanism, safety considerations, and analytical characterization of the final product.

Reaction Mechanism and Scientific Rationale

The conversion of 3,4-dichloroaniline to this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction class is fundamental in aromatic chemistry for forging carbon-heteroatom bonds.[2]

Core Principles:

  • Nucleophile and Substrate: The reaction involves the nucleophilic attack of morpholine on the electron-deficient aromatic ring of 3,4-dichloroaniline.

  • Activation and Regioselectivity: For an SNAr reaction to proceed, the aromatic ring must be "activated" by electron-withdrawing groups. While halogens are deactivating towards electrophilic substitution, they are ortho-, para-directing in nucleophilic substitutions. The key to regioselectivity in this synthesis lies in the electronic interplay between the amino (-NH₂) group and the two chloro substituents. The amino group is a strong activating group that increases electron density at the ortho and para positions. However, in the context of nucleophilic attack, the chlorine atom at the C4 position (para to the amino group) is preferentially substituted. This is because the lone pair of the amino group can effectively stabilize the negative charge of the intermediate (the Meisenheimer complex) through resonance when the attack occurs at the para position.

  • Role of Base and Solvent: The reaction is typically conducted at elevated temperatures to overcome the activation energy barrier. A base, such as potassium carbonate or sodium carbonate, is often employed to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, driving the reaction to completion. A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal as it can dissolve the reactants and stabilize the charged intermediate complex without protonating the nucleophile.

The overall transformation is depicted below:

Reaction Scheme

3,4-dichloroaniline + Morpholine → this compound

Safety and Handling

Proper safety protocols are paramount when handling the chemicals involved in this synthesis.

  • 3,4-Dichloroaniline: Highly toxic when absorbed through the skin, swallowed, or inhaled.[3] It can cause skin irritation, severe eye damage, and methemoglobinemia, which reduces the oxygen-carrying capacity of the blood.[3][4][5][6]

  • Morpholine: A flammable and corrosive liquid that can cause severe skin burns and eye damage.

  • Solvents (e.g., DMF): Can be harmful if inhaled or absorbed through the skin.

Mandatory Precautions:

  • All manipulations must be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE), including a lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles, must be worn at all times.

  • Avoid inhalation of dust and vapors.[4][5]

  • Ensure all glassware is dry and properly assembled to prevent leaks.

Detailed Experimental Protocol

This protocol outlines a representative procedure for the synthesis of this compound.

Materials and Equipment
  • Reagents: 3,4-dichloroaniline, Morpholine, Potassium Carbonate (anhydrous), Ethyl Acetate, Deionized Water, Brine (saturated NaCl solution), Anhydrous Sodium Sulfate.

  • Equipment: Round-bottom flask (100 mL), reflux condenser, magnetic stirrer hotplate, heating mantle, separatory funnel, Buchner funnel, rotary evaporator, standard laboratory glassware.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dichloroaniline (e.g., 5.0 g, 30.8 mmol).

  • Addition of Reagents: Add morpholine (e.g., 8.1 g, 93.0 mmol, ~3 equivalents) and anhydrous potassium carbonate (e.g., 6.4 g, 46.3 mmol, ~1.5 equivalents). Note: Morpholine can act as both the nucleophile and a co-solvent.

  • Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to 120-130°C with vigorous stirring. A similar amination process on a chloro-substituted heterocycle is effectively run at 120 °C.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the 3,4-dichloroaniline spot indicates reaction completion (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the dark slurry into deionized water (100 mL).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash them sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to afford this compound as a solid.

Data Summary and Visualization

Table 1: Reaction Parameters
ParameterValueRationale
Starting Material 3,4-dichloroanilineSubstrate for SNAr
Nucleophile Morpholine (3 eq.)Reagent; excess drives the reaction
Base K₂CO₃ (1.5 eq.)Neutralizes HCl byproduct
Temperature 120-130 °CProvides activation energy
Reaction Time 12-24 hoursTypical for SNAr reactions
Expected Yield 75-85%Based on similar reported procedures
Diagrams

G Synthesis Workflow cluster_prep Reaction cluster_workup Work-up & Purification cluster_analysis Characterization setup 1. Combine Reactants (3,4-dichloroaniline, Morpholine, K₂CO₃) reflux 2. Heat under Reflux (120-130°C, 12-24h) setup->reflux monitor 3. Monitor by TLC reflux->monitor quench 4. Quench with Water monitor->quench extract 5. Extract with Ethyl Acetate quench->extract wash 6. Wash with H₂O & Brine extract->wash dry 7. Dry & Concentrate wash->dry purify 8. Recrystallize dry->purify nmr NMR ('H, 'C) purify->nmr ms Mass Spectrometry purify->ms ir FT-IR purify->ir final_product Pure 3-Chloro-4- morpholinoaniline nmr->final_product ms->final_product ir->final_product

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

Confirmation of the product's identity and purity is essential. The following analytical techniques are recommended.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons (a distinct substitution pattern different from the starting material), the protons on the morpholine ring (typically two multiplets around 3.0-4.0 ppm), and the aniline N-H₂ protons (a broad singlet).

    • ¹³C NMR: Will confirm the number of unique carbon environments, consistent with the product structure.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the product (C₁₀H₁₃ClN₂O, MW: 212.67 g/mol ).[8] The characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in a ~3:1 ratio) should be observed.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Key vibrational bands to identify include N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and the characteristic C-O-C ether stretch of the morpholine ring (around 1115 cm⁻¹).

  • Melting Point: A sharp melting point range for the purified product is a good indicator of high purity.

Conclusion

The via nucleophilic aromatic substitution is a robust and reproducible method. By understanding the underlying reaction mechanism and adhering to strict safety protocols, researchers can efficiently produce this valuable chemical intermediate. Proper work-up and purification, followed by thorough analytical characterization, are critical to ensure the high quality required for subsequent applications in research and development.

References

  • Vertex AI Search Result, citing a study on the synthesis of substituted morpholines. (Note: While not a direct protocol for the target molecule, it provides context on morpholine synthesis and reactions.)
  • NOAA, CAMEO Chemicals. "3,4-DICHLOROANILINE".
  • Apollo Scientific.
  • CDH Fine Chemical.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • BenchChem.
  • Journal of Chemical and Pharmaceutical Research. "Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl)
  • Arı, E., Şahin, N., Üstün, E., Dündar, M., & Özdemir, İ. (2022). "Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates".
  • Google Patents. "US4647663A - Synthesis of morpholine".
  • Xu, X., et al. (2017). "Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines". Organic Letters.
  • ChemicalBook. "this compound | 55048-24-3".
  • ResearchGate. "Optimization of conditions between 4-chloro-anisole and mor- pholine".
  • Ambeed.
  • MDPI. "Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • BenchChem.
  • BenchChem. "4-Fluoro-3-(morpholin-4-yl)aniline Research Chemical".
  • Google Patents. "US3291832A - Process for preparing 3, 4 dichloroaniline".
  • Katcher, M. H., et al. (2017). "Concerted Nucleophilic Aromatic Substitutions". Journal of the American Chemical Society.
  • ResearchGate. "Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline".
  • PubChem. "3,4-Dichloroaniline | C6H5Cl2N | CID 7257".
  • PubChem. "this compound | C10H13ClN2O | CID 108661".
  • BenchChem.

Sources

Application Notes & Protocols for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Detailed Protocol for Nucleophilic Substitution of Morpholine

Introduction: The Privileged Role of Morpholine in Modern Drug Discovery

Morpholine, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged pharmacophore" in medicinal chemistry.[1] Its unique physicochemical properties—including high polarity, water solubility, and metabolic stability—allow it to significantly enhance the pharmacokinetic profile of drug candidates.[2][3] Consequently, the morpholine ring is a key structural component in a wide array of approved drugs, from the antibiotic Linezolid to the anticancer agent Gefitinib.[4][5]

The incorporation of this valuable scaffold into target molecules most often relies on the nucleophilic character of its secondary amine. The nitrogen atom, though slightly attenuated in its reactivity by the electron-withdrawing effect of the adjacent ether oxygen, remains a potent nucleophile capable of participating in a range of substitution reactions.[5]

This guide provides an in-depth exploration of the primary mechanisms governing the nucleophilic substitution of morpholine and delivers a field-proven, step-by-step protocol for one of the most robust and versatile methods used in modern drug development: the Buchwald-Hartwig amination.

Part 1: Mechanistic Foundations of Morpholine Substitution

Understanding the underlying reaction mechanism is critical for troubleshooting and adapting protocols to new substrates. Two primary pathways dominate the nucleophilic substitution reactions of morpholine: Nucleophilic Aromatic Substitution (S_NAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (S_NAr)

The S_NAr pathway is a direct displacement reaction that occurs on aromatic rings. For this reaction to proceed, two key conditions must be met:

  • The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), or carbonyl groups, positioned ortho or para to the leaving group.

  • There must be a good leaving group (typically a halide like -F or -Cl).

The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ Active Catalyst pdII_halide Ar-Pd(II)-X(L₂) Oxidative Adduct pd0->pdII_halide Oxidative Addition pdII_amido Ar-Pd(II)-NR₂(L₂) Amido Complex pdII_halide->pdII_amido Ligand Exchange & Deprotonation pdII_amido->pd0 Reductive Elimination product Product (Ar-NR₂) pdII_amido->product aryl_halide Ar-X aryl_halide->pd0 morpholine Morpholine (R₂NH) morpholine->pdII_halide base Base base->pdII_halide

Caption: The Catalytic Cycle of Buchwald-Hartwig Amination.

Part 2: Comparative Overview of Reaction Conditions

The choice between an S_NAr and a Buchwald-Hartwig protocol depends entirely on the substrate. The following table summarizes typical starting conditions for each.

ParameterNucleophilic Aromatic Substitution (S_NAr)Buchwald-Hartwig Amination
Substrate Scope Electron-deficient aryl/heteroaryl halidesBroad; electron-rich, -neutral, & -deficient aryl/heteroaryl halides & triflates
Catalyst None requiredPalladium(0) precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) + Phosphine Ligand (e.g., XPhos)
Base Moderate base (e.g., K₂CO₃, Et₃N) or excess amineStrong, non-nucleophilic base (e.g., NaOtBu, LHMDS, K₃PO₄)
Solvent Polar aprotic (e.g., DMF, DMSO, NMP)Aprotic, often non-polar (e.g., Toluene, Dioxane, THF)
Temperature Room temperature to high heat (25-150 °C)Room temperature to moderate heat (25-110 °C)
Atmosphere Air or NitrogenStrictly Inert (Nitrogen or Argon)

Part 3: Field-Proven Protocol: Buchwald-Hartwig Amination of an Aryl Chloride

This protocol details the synthesis of 4-(4-methylphenyl)morpholine from 4-chlorotoluene and morpholine, a representative example of a modern, palladium-catalyzed C-N bond formation. [7]

Materials and Equipment
  • Reagents: 4-Chlorotoluene, Morpholine, Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂], 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl [XPhos], Sodium tert-Butoxide (NaOtBu), Toluene (anhydrous), Deionized Water, Brine, Sodium Sulfate (Na₂SO₄), Silica Gel, Hexane, Ethyl Acetate.

  • Equipment: Two-necked round-bottom flask, condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, Schlenk line (optional, but recommended), separatory funnel, rotary evaporator, glass column for chromatography, TLC plates.

Experimental Workflow Diagram

Caption: General workflow for Buchwald-Hartwig synthesis.

Step-by-Step Procedure
  • Flask Preparation and Inerting:

    • Dry a two-necked round-bottom flask fitted with a condenser and a magnetic stir bar under vacuum or in an oven.

    • Assemble the apparatus and purge the system with nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

    • Expertise & Experience: The Pd(0) catalyst is highly sensitive to oxygen and will readily decompose, halting the reaction. A rigorously inert atmosphere is non-negotiable for achieving high yields and reproducibility.

  • Catalyst Pre-formation:

    • To the flask, add sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.), Pd(dba)₂ (36 mg, 0.063 mmol, 1.5 mol%), and XPhos (60 mg, 0.127 mmol, 3.0 mol%). [7] * Add anhydrous toluene (5 mL).

    • Stir the resulting mixture at room temperature for 5-10 minutes. The color should change, indicating the formation of the active Pd(0)-ligand complex.

    • Expertise & Experience: The ratio of ligand to palladium is critical. A 2:1 ratio is common to ensure the palladium center is fully coordinated and to prevent catalyst decomposition pathways like β-hydride elimination.

  • Substrate Addition and Reaction:

    • Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) followed by morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) to the flask via syringe. [7] * Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 6 hours.

    • Trustworthiness: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Take a small aliquot, quench it with water, extract with ethyl acetate, and spot on a TLC plate. The disappearance of the 4-chlorotoluene spot indicates reaction completion.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding deionized water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with water (10 mL) and brine (10 mL).

    • Expertise & Experience: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the drying agent.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid should be purified by column chromatography on silica gel.

    • A typical eluent system is a gradient of hexane and ethyl acetate (e.g., starting with 9:1 hexane:ethyl acetate). [7] * Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield the final compound, 4-(4-methylphenyl)morpholine.

Part 4: Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Poor quality solvent/reagents.1. Improve inert atmosphere technique; use freshly opened catalyst/ligand.2. Ensure base is fresh and anhydrous. Consider a stronger base if needed.3. Use anhydrous, degassed solvents.
Formation of Side Products 1. Hydrodehalogenation of aryl halide.2. Catalyst decomposition.1. Ensure the system is free of water. Lower reaction temperature.2. Check ligand:metal ratio; ensure proper mixing.
Difficult Purification Product co-elutes with starting material or ligand byproducts.Optimize the eluent system for column chromatography (try different solvent polarities or add a small % of triethylamine to the eluent to reduce tailing of basic compounds on silica gel).

References

  • Kaur, M., Singh, M., & Singh, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
  • DC Fine Chemicals. (n.d.). Morpholine in Pharmaceutical Synthesis: A Crucial Building Block.
  • Singh, A. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • Wikipedia. (n.d.). Morpholine.
  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
  • Marion, N., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF.
  • Bonacorso, H. G., et al. (2018). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New Journal of Chemistry, 42(12), 10024-10035. [Link]
  • Wolfe, J. P. (2010). C(sp3)-Arylation by Conformationally Accelerated Intramolecular Nucleophilic Aromatic Substitution (SNAr). Accounts of chemical research, 43(11), 1484–1495. [Link]

Sources

Application Note: High-Purity Recovery of 3-Chloro-4-morpholinoaniline via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the purification of 3-Chloro-4-morpholinoaniline (CAS No. 55048-24-3), a key intermediate in pharmaceutical synthesis[1], using the recrystallization technique. The guide is designed for researchers, chemists, and drug development professionals, offering a deep dive into solvent selection, procedural execution, and purity validation. By explaining the scientific rationale behind each step, this document serves as both a practical guide and an educational resource for achieving high-purity crystalline products.

Introduction and Scientific Principle

This compound is an organic compound whose purity is critical for its subsequent use in multi-step syntheses. Crude synthetic products are often contaminated with by-products, unreacted starting materials, or colored impurities. Recrystallization is a powerful and economical purification technique for solids based on the principle of differential solubility[2].

The core concept relies on the fact that the solubility of most solids in a given solvent increases with temperature. A successful recrystallization involves:

  • Dissolving the impure compound in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.

  • Filtering the hot solution, if necessary, to remove insoluble impurities.

  • Allowing the solution to cool slowly, which decreases the solubility of the desired compound, causing it to crystallize out of the solution.

  • Ensuring that the impurities remain dissolved in the cold solvent (mother liquor) and are separated during the final filtration step.

The slow formation of a crystal lattice is a highly selective process that tends to exclude molecules that do not fit, resulting in a significant increase in the purity of the final product.

Safety and Handling

Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound is classified as harmful and requires careful handling.

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation[3][4][5].

  • Precautionary Measures:

    • Work in a well-ventilated fume hood at all times.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and nitrile gloves[3].

    • Avoid inhalation of dust and vapors.

    • Wash hands thoroughly after handling.

All solvents used (e.g., ethanol, isopropanol, ethyl acetate) are flammable and should be handled away from ignition sources.

Part I: Recrystallization Solvent Screening

The choice of solvent is the most critical parameter for a successful recrystallization. An ideal solvent should exhibit high solubility for this compound at its boiling point and very low solubility at low temperatures (e.g., 0-4 °C). This differential ensures maximum recovery of the purified product.

Protocol for Solvent Screening (Small Scale)
  • Place approximately 50-100 mg of crude this compound into several different test tubes.

  • To each tube, add a potential solvent (see Table 1) dropwise at room temperature, swirling to mix. Note the solubility. An ideal solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube in a hot water bath towards the solvent's boiling point.

  • Continue adding the hot solvent dropwise until the solid just dissolves.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a suitable solvent or solvent system.

Table 1: Potential Solvents for this compound
SolventPolarityBoiling Point (°C)Expected Solubility BehaviorRationale & Comments
Isopropanol Medium82Good Candidate. Low solubility cold, high solubility hot.The alcohol functional group can hydrogen bond with the aniline, while the alkyl nature interacts with the aromatic ring.
Ethanol High78Good Candidate. Similar to isopropanol, may be slightly too soluble when cold, potentially reducing yield.Often used for aromatic amines.
Ethanol/Water Variable~78-100Excellent Candidate (Mixed Solvent). Use ethanol to dissolve the compound, then add hot water (anti-solvent) dropwise until the solution turns cloudy. Re-clarify with a drop of hot ethanol. This method allows for fine-tuning of solubility[6].
Ethyl Acetate Medium77Possible Candidate. The ester group provides polarity. May be a good single solvent.
Toluene Low111Possible Candidate. The aromatic nature of toluene interacts well with the phenyl ring of the analyte. Good for less polar impurities.
Water High100Poor as a single solvent. Likely very low solubility at all temperatures.Useful only as an anti-solvent in a mixed system[7].

Part II: Detailed Recrystallization Protocol (Bulk Purification)

This protocol describes the purification of crude this compound using isopropanol as the recrystallization solvent.

Materials and Equipment
  • Crude this compound

  • Isopropanol (Reagent Grade)

  • Activated Carbon (decolorizing charcoal, if needed)

  • Erlenmeyer flasks (2-3, appropriate sizes)

  • Hotplate/stirrer

  • Stir bar

  • Stemless or short-stem funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Spatula and glass stirring rod

  • Ice-water bath

Workflow Diagram

Recrystallization_Workflow A Crude Solid in Erlenmeyer Flask B Add Minimum Hot Isopropanol with Stirring A->B C Hot, Saturated Solution B->C D Insoluble Impurities or Color Present? C->D E Add Activated Carbon, Reheat Briefly D->E Yes G Clear, Hot Filtrate D->G No F Hot Gravity Filtration E->F F->G H Cool Slowly to Room Temp, then in Ice Bath G->H I Crystal Formation (Precipitation) H->I J Vacuum Filtration (Separate Crystals from Mother Liquor) I->J K Wash Crystals with Ice-Cold Isopropanol J->K L Dry Purified Crystals Under Vacuum K->L M Pure, Dry This compound L->M

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology
  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) and a magnetic stir bar into an appropriately sized Erlenmeyer flask.

    • In a separate flask, heat the recrystallization solvent (isopropanol) to a gentle boil on a hotplate.

    • Add a small portion of the hot isopropanol to the flask containing the crude solid, just enough to cover it. Place this flask on the hotplate and allow the slurry to heat to boiling while stirring[8].

    • Continue adding more hot isopropanol in small increments until the solid completely dissolves. Causality: It is critical to use the minimum amount of hot solvent necessary to create a saturated solution; using excess solvent will significantly reduce the final yield[9].

  • Decolorization (Optional):

    • If the hot solution is highly colored, remove it from the heat source and wait a moment for boiling to cease.

    • Add a very small amount of activated carbon (e.g., 1-2% of the solute's weight) to the solution. Causality: Activated carbon has a high surface area that adsorbs colored impurities. Adding it to a boiling solution will cause violent bumping.

  • Hot Gravity Filtration (If carbon was added or insoluble impurities are present):

    • Place a stemless or short-stem funnel with fluted filter paper into the neck of a clean, pre-heated Erlenmeyer flask.

    • Pre-heat the entire apparatus by pouring a small amount of boiling solvent through the funnel.

    • Bring the solution containing the compound back to a boil and pour it through the filter paper in portions. Causality: This step must be performed quickly and with hot equipment to prevent the desired compound from crystallizing prematurely on the filter paper or in the funnel stem.

  • Crystallization:

    • Cover the flask containing the clear, hot filtrate with a watch glass and set it aside on a heat-resistant surface to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice, defeating the purpose of the purification.

    • Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation and Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold isopropanol.

    • Turn on the vacuum source and pour the cold crystal slurry into the center of the funnel.

    • Break the vacuum and add a small volume of ice-cold isopropanol to wash the crystals. Causality: Washing with ice-cold solvent removes any residual mother liquor (containing dissolved impurities) without re-dissolving a significant amount of the product.

    • Reapply the vacuum to pull the wash solvent through.

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry them.

    • Transfer the purified crystals to a watch glass, breaking up any large clumps, and allow them to dry completely in a vacuum oven or desiccator.

Purity Assessment and Characterization

A successful recrystallization should be validated by analyzing the final product.

  • Melting Point Analysis: A pure compound has a sharp, defined melting point range (typically <2 °C). Impurities will cause the melting point to be depressed and broadened. While a specific literature melting point for this compound is not consistently reported, a sharp melting range after recrystallization is a strong indicator of purity. For the related compound 3-Fluoro-4-morpholinoaniline, the melting point is reported as 121-125 °C, suggesting the title compound will also have a relatively high melting point.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product side-by-side on a TLC plate (e.g., silica gel). A suitable eluent might be a mixture of ethyl acetate and hexanes. The purified sample should ideally show a single spot with no trace of the impurity spots visible in the crude lane[10][11].

  • Appearance: The final product should consist of well-formed crystals, and any color present in the crude material should be significantly reduced or eliminated.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent was used; solution is not saturated.Re-heat the solution and boil off a portion of the solvent to concentrate it. Allow to cool again[9]. If the solution is supersaturated, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce nucleation[9].
"Oiling Out" The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated with impurities (melting point depression)[12].Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly (e.g., by insulating the flask) to prevent the system from becoming supersaturated above the compound's melting point[13][14].
Low Recovery/Yield Too much solvent was used; premature crystallization during hot filtration; crystals were washed with solvent that was not ice-cold.Adhere strictly to using the minimum amount of hot solvent. Ensure filtration apparatus is properly pre-heated. Always use ice-cold solvent for washing the final crystal cake.

References

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • Sagan, C., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Pharmaceuticals, 15(7), 856.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Forgács, E. (2000). Effect of TLC Support Characteristics and Coating on the Lipophilicity Determination of Phenols and Aniline Derivatives. Journal of Chromatographic Science, 38(9), 385–389.
  • ResearchGate. (2018). Thin-layer chromatography as a method for separating aniline oligomers.
  • KiloMentor. (2017). The Problem of Oiling Out in Chemical Process Development.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • JoVE. (2020). Video: Recrystallization - Procedure.
  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide.
  • YouTube. (2023). Experiment Analysis of the Composition of Nitro aniline by TLC Advanced Analytical Chemistry.
  • Chemical-Label.com. (n.d.). Edit chemical label this compound.
  • Mettler Toledo. (n.d.). Recrystallization.

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Application Notes & Protocols: Leveraging 3-Chloro-4-morpholinoaniline in Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-chloro-4-morpholinoaniline moiety represents a cornerstone scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its unique structural and electronic properties make it a privileged fragment for targeting the ATP-binding site of numerous kinases, especially within the phosphoinositide 3-kinase (PI3K)-related kinase (PIKK) family. This guide provides an in-depth exploration of the scientific rationale for its use, detailed protocols for its application in inhibitor synthesis and evaluation, and insights into structure-activity relationship (SAR) studies. The content is designed for researchers, medicinal chemists, and drug development professionals seeking to exploit this versatile chemical scaffold for the discovery of novel therapeutics.

The Scientific Rationale: Why this compound?

The therapeutic potential of targeting signal transduction pathways in diseases like cancer has placed immense focus on the development of specific kinase inhibitors. The PI3K/Akt/mTOR and DNA-dependent protein kinase (DNA-PK) pathways are central regulators of cell proliferation, survival, and DNA repair; their aberrant activation is a hallmark of many human cancers.[1][2][3][4] The this compound scaffold is exceptionally well-suited for designing inhibitors against these targets for several key reasons:

  • The Morpholine Moiety as a Hinge-Binder: The oxygen atom of the morpholine ring is a critical hydrogen bond acceptor. This allows it to form a strong, stabilizing interaction with the "hinge region" of the kinase ATP-binding pocket, mimicking the interaction of the adenine core of ATP.[3] This interaction is a common feature in a vast number of potent kinase inhibitors and serves as a foundational anchor for the molecule.

  • The Aniline as a Versatile Linker: The primary amine of the aniline provides a reactive handle for synthetic elaboration. It allows for the straightforward attachment of various heterocyclic core structures (e.g., triazines, quinazolines, pyrimidines) that form the main body of the inhibitor.[1][2][5]

  • The Chloro Substituent for Modulation: The chlorine atom at the 3-position is not merely a passive substituent. It influences the electronics of the aniline ring and provides a steric handle that can be exploited to fine-tune binding affinity and selectivity against off-target kinases. It directs further substitutions and can occupy specific sub-pockets within the active site.

This combination of a potent anchoring group (morpholine) and a synthetically tractable core (chloroaniline) makes this scaffold a powerful starting point for building high-affinity kinase inhibitors.

Scaffold_to_Inhibitor cluster_0 Core Scaffold cluster_1 Synthetic Elaboration cluster_2 Intermediate cluster_3 Final Inhibitor Scaffold This compound Reaction Condensation Reaction (e.g., with cyanuric chloride) Scaffold->Reaction Provides amine nucleophile Intermediate Morpholino-Triazine Core Reaction->Intermediate Forms C-N bond Inhibitor Potent Kinase Inhibitor (e.g., PI3K/mTOR inhibitor) Intermediate->Inhibitor Further functionalization PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  ATP→ADP PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Inhibitors derived from This compound Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

The following protocols provide a framework for synthesizing and evaluating inhibitors derived from this compound.

Protocol 1: Synthesis of a Morpholino-Triazine Library Intermediate

This protocol describes a representative nucleophilic aromatic substitution to couple this compound with a dichlorotriazine core, a common step in the synthesis of PI3K inhibitors. [1][2] Materials:

  • This compound (1.0 eq)

  • 2,4-dichloro-6-(some-R-group)-1,3,5-triazine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, nitrogen atmosphere setup

  • Ethyl acetate, brine, saturated sodium bicarbonate solution, anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry reaction vessel under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve the 2,4-dichloro-6-(R)-1,3,5-triazine (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the triazine solution dropwise to the aniline solution at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: The aniline nitrogen acts as a nucleophile, attacking one of the electrophilic carbon atoms on the triazine ring. DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct, driving the reaction to completion.

  • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired monochlorotriazine intermediate. The remaining chlorine atom can be substituted in a subsequent step to complete the synthesis of a final compound.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the IC₅₀ value of a synthesized compound against a target kinase, such as PI3Kα, using a commercial ADP-Glo™ assay.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 substrate

  • ATP

  • Kinase buffer (specific to the enzyme)

  • Test compound (dissolved in 100% DMSO)

  • Positive control inhibitor (e.g., ZSTK474)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Perform a serial dilution of the test compound in DMSO. Then, further dilute into the kinase buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

  • Reaction Setup: To each well of a 384-well plate, add:

    • Kinase buffer

    • Test compound or control (DMSO for 0% inhibition, positive control for 100% inhibition)

    • PI3Kα enzyme

  • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add a mixture of PIP2 substrate and ATP to each well to start the kinase reaction. The ATP concentration should be at or near its Km for the enzyme to ensure competitive binding can be accurately measured.

  • Incubate for 60 minutes at room temperature.

  • Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to convert the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus, to kinase activity.

  • Data Analysis: Normalize the data using the 0% and 100% inhibition controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cell-Based Proliferation Assay (MTS Assay)

This protocol measures the effect of a test compound on the proliferation of a cancer cell line (e.g., MCF-7, which often has a PIK3CA mutation).

Materials:

  • MCF-7 human breast cancer cells

  • Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • Test compound (in DMSO)

  • Clear, flat-bottomed 96-well plates

  • CellTiter 96® AQueous One Solution Reagent (MTS)

  • Microplate reader (490 nm absorbance)

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).

    • Self-Validation: Include wells with cells only (no treatment) and medium only (no cells, for background subtraction).

  • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

    • Causality: Metabolically active, viable cells contain dehydrogenase enzymes that convert the MTS tetrazolium compound into a colored formazan product.

  • Incubate for 2-4 hours at 37°C, 5% CO₂.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only). Normalize the data to the vehicle-treated cells (100% viability). Plot the percent viability versus the log of the compound concentration and fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Drug_Discovery_Workflow Start Design Library around This compound Scaffold Synthesis Protocol 1: Chemical Synthesis & Purification Start->Synthesis Biochem Protocol 2: In Vitro Biochemical Screen (e.g., Kinase Assay) Synthesis->Biochem Test Potency SAR Data Analysis & Structure-Activity Relationship (SAR) Biochem->SAR Cellular Protocol 3: Cell-Based Assay (e.g., Proliferation) Hit Hit Compound (Potent & Cell-Active) Cellular->Hit Validate SAR->Start Redesign (Iterate) SAR->Cellular Advance Hits LeadOpt Lead Optimization (ADME, Toxicity, PK) Hit->LeadOpt

Caption: Iterative drug discovery workflow.

Data Interpretation & SAR Insights

Systematic evaluation of derivatives is key to optimizing potency and selectivity. The this compound scaffold provides a rigid core to study the impact of modifications.

Compound AnalogueModification from ZSTK474PI3Kα IC₅₀ (nM)PI3Kδ IC₅₀ (nM)Key Insight
ZSTK474 (Reference) N/A5.03.9Potent pan-Class I inhibitor. [1]
Analogue 6a Morpholine replaced with ethanolamine9.9~9.8 (2.5-fold loss)The complete morpholine ring is important for optimal potency, especially against the δ isoform. [1]
Analogue 2a Morpholine replaced with piperazine~180 (36-fold loss)~140 (36-fold loss)Replacing the morpholine oxygen with a basic nitrogen is highly detrimental, indicating a critical H-bond acceptor role for the oxygen. [1]
Analogue 2b Piperazine is N-acetylatedRestored to ~ZSTK474 levelsRestored to ~ZSTK474 levelsAcylation restores an H-bond accepting carbonyl, rescuing activity and confirming the importance of this feature. [1]

Table based on data presented for ZSTK474 and its analogues.[1]

These data underscore a critical SAR principle: the morpholine oxygen is essential for high-affinity binding to the PI3K active site. Any modification must preserve a hydrogen bond acceptor at this position.

Conclusion

This compound is a validated and highly valuable scaffold for the design of kinase inhibitors. Its inherent ability to anchor within the ATP-binding site via the morpholine group, combined with its synthetic tractability, provides a robust platform for generating potent and selective inhibitors. By applying systematic synthetic protocols and rigorous biochemical and cell-based evaluation, researchers can effectively leverage this scaffold to accelerate the discovery and development of novel targeted therapies for cancer and other diseases.

References

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors.
  • Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applic
  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]
  • Chemical and Structural Strategies to Selectively Target mTOR Kinase.
  • Discovery of Novel and Orally Bioavailable Inhibitors of PI3 Kinase Based on Indazole Substituted Morpholino-Triazines.
  • The chemical structures of morpholino-based heterocyclic PI3K inhibitors.
  • Synthesis, structure elucidation, DNA-PK and PI3K and anti-cancer activity of 8- and 6-aryl-substituted-1-3-benzoxazines. PubMed. [Link]
  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. PubMed. [Link]
  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold.
  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
  • Optimizing mTOR Inhibitors with Property-Based Drug Design. TheraIndx. [Link]
  • Contemporary mTOR inhibitor scaffolds to diseases breakdown: A p
  • Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs.
  • DNA-dependent Protein Kinase (DNA-PK) Inhibitors. Synthesis and Biological Activity of quinolin-4-one and pyridopyrimidin-4-one Surrogates for the chromen-4-one Chemotype. PubMed. [Link]
  • Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441.

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Application Note & Protocols: Strategic Synthesis of Novel Kinase Inhibitors Utilizing the 3-Chloro-4-morpholinoaniline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The discovery of novel kinase inhibitors remains a cornerstone of modern therapeutic development, particularly in oncology. The strategic selection of core chemical scaffolds is paramount to achieving both potency and selectivity. This technical guide details the application of 3-Chloro-4-morpholinoaniline, a versatile and privileged building block, in the synthesis of innovative kinase inhibitors. We provide an in-depth analysis of its chemical properties, field-proven synthetic protocols for its incorporation into heterocyclic systems, and methodologies for the subsequent biological evaluation of these novel compounds. This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals aiming to leverage this scaffold to accelerate their discovery programs.

Introduction: The Strategic Value of the 4-Morpholinoaniline Scaffold

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in drug discovery. The development of small molecule inhibitors that modulate kinase activity has revolutionized the treatment of numerous diseases, most notably cancer. A key strategy in medicinal chemistry is the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets with high affinity.[1][2] The 4-morpholinoaniline core is one such scaffold, frequently found in inhibitors targeting the ATP-binding site of various kinases.

The morpholine moiety is particularly valuable; its oxygen atom can act as a hydrogen bond acceptor, and the entire group often enhances aqueous solubility and metabolic stability, crucial properties for drug candidates. The aniline nitrogen serves as a key attachment point for various heterocyclic systems that form the hinge-binding element of the inhibitor.

This guide focuses on a specific, highly functionalized derivative: This compound . The strategic placement of the chlorine atom at the 3-position provides an important feature. It can occupy a specific hydrophobic pocket within the kinase active site, potentially increasing binding affinity and influencing selectivity.[3] Furthermore, it serves as a stable, electronically-influential substituent that guides synthetic transformations. This combination of features makes this compound an exceptionally powerful starting material for generating libraries of novel kinase inhibitors directed against targets such as EGFR, PI3K, and Src family kinases.[4][5][6]

Compound Profile and Safety Precautions

A thorough understanding of the starting material's properties and handling requirements is essential for safe and successful synthesis.

Physicochemical Data
PropertyValueReference
CAS Number 55048-24-3[7]
Molecular Formula C₁₀H₁₃ClN₂O
Molecular Weight 212.68 g/mol
Appearance Solid[7]
Primary Use Pharmaceutical intermediate[7]
Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a chemical fume hood.[8][9]

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[8][9]

  • Personal Protective Equipment (PPE): Wear protective gloves, lab coat, and safety goggles.

  • Handling: Avoid breathing dust. Ensure adequate ventilation. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area.

For complete safety information, consult the most recent Safety Data Sheet (SDS) from your supplier. [8]

Synthetic Pathways and Experimental Protocols

The synthesis of kinase inhibitors using this compound typically involves its nucleophilic attack on an activated heterocyclic core. The quinazoline and quinoline scaffolds are classic examples, forming the backbone of numerous approved and investigational drugs.[10][11]

General Synthetic Workflow

The overall process can be visualized as a two-stage approach: the synthesis of the core aniline building block, followed by its coupling to a heterocyclic partner to generate the final inhibitor candidate.

G cluster_0 Part A: Scaffold Synthesis cluster_1 Part B: Kinase Inhibitor Synthesis A 1,2-Dichloro-4-nitrobenzene C Nucleophilic Aromatic Substitution (SNAr) A->C B Morpholine B->C D 4-(2-Chloro-4-nitrophenyl)morpholine C->D E Nitro Group Reduction (e.g., Fe/NH4Cl, H2/Pd-C) D->E F This compound (Core Building Block) E->F H Nucleophilic Substitution F->H Coupling Reaction G 4-Chloro-quinazoline (Heterocyclic Core) G->H I Crude Kinase Inhibitor H->I J Purification (Crystallization / Chromatography) I->J K Novel Kinase Inhibitor Candidate J->K

Caption: General workflow for kinase inhibitor synthesis.

Protocol 1: Synthesis of the this compound Scaffold

This protocol details the synthesis of the core building block from commercially available precursors. It is a two-step process involving a nucleophilic aromatic substitution followed by a nitro group reduction.[12][13]

Step 1: Synthesis of 4-(2-Chloro-4-nitrophenyl)morpholine

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,2-dichloro-4-nitrobenzene (1 equiv.).

  • Add a suitable solvent such as ethanol or N,N-Dimethylformamide (DMF).

  • Add morpholine (2.2 equiv.) and a base such as potassium carbonate (K₂CO₃) (2.5 equiv.).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

    • Causality: The elevated temperature is necessary to overcome the activation energy for the SNAr reaction. The excess morpholine and base drive the reaction to completion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the intermediate product.

Step 2: Reduction to this compound

  • Suspend the 4-(2-Chloro-4-nitrophenyl)morpholine (1 equiv.) in a mixture of ethanol and water.

  • Add ammonium chloride (NH₄Cl) (4-5 equiv.) followed by iron powder (Fe) (4-5 equiv.).

  • Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 2-4 hours.

    • Causality: This is a classic Béchamp reduction. Iron in the presence of a mild acid (from NH₄Cl hydrolysis) acts as the reducing agent to selectively convert the nitro group to an amine without affecting the chloro-substituent.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, cool the reaction and filter it hot through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield this compound. The product can be further purified by column chromatography if necessary.

Protocol 2: Synthesis of a Novel 4-(3-Chloro-4-morpholinoanilino)quinazoline

This protocol describes the coupling of the synthesized aniline with a 4-chloroquinazoline core, a common strategy for targeting kinases like EGFR.[3]

  • To a reaction vessel, add the heterocyclic precursor, for example, 4-chloro-6,7-dimethoxyquinazoline (1 equiv.).

  • Add a solvent such as isopropanol or acetonitrile.

  • Add this compound (1.1 equiv.) to the mixture.

  • Heat the reaction mixture to reflux and stir for 2-5 hours. The reaction often produces HCl as a byproduct, which can be neutralized by adding a non-nucleophilic base like diisopropylethylamine (DIPEA) if required.

    • Causality: The reaction is a nucleophilic aromatic substitution where the aniline nitrogen of our scaffold displaces the chlorine atom at the 4-position of the quinazoline ring. This position is highly activated towards substitution.

  • Monitor the reaction by TLC or LC-MS. A precipitate of the product (as the HCl salt) may form upon cooling.

  • After cooling to room temperature, collect the solid product by filtration.

  • Wash the solid with the reaction solvent (e.g., isopropanol) and then with diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum. If necessary, the product can be recrystallized from a suitable solvent system (e.g., ethanol/water) for higher purity.

Structure-Activity Relationship (SAR) Insights

The synthesized quinazoline core serves as an excellent platform for exploring structure-activity relationships.

  • Morpholine Group: As previously noted, this group enhances solubility and can form a key hydrogen bond with conserved water molecules or amino acid residues (e.g., Lys745 in some kinases) in the ATP binding pocket.[3]

  • 3-Chloro Substituent: The chlorine atom on the aniline ring is critical. It often fits into a hydrophobic pocket near the gatekeeper residue of the kinase, enhancing potency. Varying this substituent (e.g., to methyl or bromo) can be used to fine-tune selectivity.[3]

  • Quinazoline Core: The N1 nitrogen of the quinazoline ring typically forms a critical hydrogen bond with the "hinge" region of the kinase, anchoring the inhibitor in the ATP-binding site. Substituents at the 6- and 7-positions of the quinazoline can be modified to extend into the solvent-exposed region, allowing for the attachment of solubilizing groups or linkers for further conjugation without disrupting core binding.[5]

Biological Evaluation of Novel Inhibitors

Once synthesized and purified, the novel compounds must be evaluated for biological activity. This follows a standard cascade from enzymatic assays to cell-based studies.

G A Synthesized Inhibitor (Purified) B Primary Screening: In Vitro Kinase Assay A->B C Determine IC50 Value (Potency) B->C D Secondary Screening: Kinase Selectivity Panel C->D E Cell-Based Assay: Anti-Proliferation (e.g., MTT) C->E F Determine GI50/IC50 Value (Cellular Efficacy) E->F G Mechanism of Action: Western Blot for Target Phosphorylation F->G H Lead Candidate Identification G->H G EGF Growth Factor (e.g., EGF) EGFR EGFR Receptor EGF->EGFR P P EGFR->P Inhibitor Novel Kinase Inhibitor (Synthesized Compound) Inhibitor->P Inhibits Autophosphorylation RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

By binding to the ATP pocket of EGFR, the synthesized inhibitors prevent its autophosphorylation, thereby blocking downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways that drive tumor growth.

Conclusion

This compound stands out as a highly valuable and strategically designed starting material for the synthesis of novel kinase inhibitors. Its inherent features—a nucleophilic aniline handle, a solubilizing morpholine group, and a potency-enhancing chlorine atom—provide a robust foundation for building diverse chemical libraries. The protocols and workflows detailed in this guide offer a comprehensive framework for researchers to efficiently synthesize, purify, and evaluate new chemical entities based on this privileged scaffold, ultimately accelerating the path toward the discovery of next-generation targeted therapeutics.

References

  • Bajúsz, D., Ferenczy, G. & Keserű, G.M. (2015). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
  • Vogt, M. & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. NIH National Library of Medicine.
  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central.
  • Wang, Z., et al. (2022). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv.
  • Pineau, M., et al. (2022). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate.
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed.
  • IQTESHI, F.I., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
  • El-Gamal, M.I., et al. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. MDPI.
  • Chemical-Label.com. (n.d.). Edit chemical label this compound.
  • Seminerio, J.L., et al. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC.
  • Seminerio, J.L., et al. (2016). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PMC.
  • Al-Suhaimi, K.S., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH National Library of Medicine.
  • ResearchGate. (n.d.). Synthetic routes of morpholino aniline.
  • Klutchko, S.R., et al. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles. PubMed.
  • Smaill, J.B., et al. (2001). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. PubMed.
  • Allen, D.A., et al. (2000). Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. PubMed.
  • Al-Ostath, O., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed.

Sources

antibacterial activity of compounds derived from 3-Chloro-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

The user wants a detailed application note and protocol document on the .

Here's a plan to construct the response:

  • Introduction: Start by highlighting the problem of antimicrobial resistance (AMR) and the need for novel antibacterial scaffolds. Introduce 3-Chloro-4-morpholinoaniline as a promising starting point, referencing its similarity to structures found in other bioactive molecules like Linezolid. This sets the stage and provides context.

  • Section 1: Synthesis of Novel Derivatives:

    • Provide a general synthetic scheme. The search results indicate that derivatives like sulfonamides and carbamates can be synthesized from the parent aniline. I will create a diagram showing the reaction of this compound with sulfonyl chlorides or chloroformates.

    • Explain the rationale: The goal is to create a library of compounds with diverse physicochemical properties by adding different R-groups, which could modulate antibacterial activity and spectrum.

    • Provide a general, step-by-step protocol for this synthesis, emphasizing reaction conditions and purification.

  • Section 2: High-Throughput Primary Screening (Conceptual):

    • Before diving into detailed MICs, I'll propose a conceptual primary screen (like a simplified broth microdilution at a single high concentration) to quickly identify "hits" from the synthesized library.

    • I'll create a Graphviz workflow diagram illustrating the entire discovery process, from synthesis to hit identification. This will provide a clear visual roadmap for the researcher.

  • Section 3: Quantitative Antibacterial Activity Assessment:

    • This is the core of the protocol section. I will detail the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC).

    • Rationale: Explain why this method is the "gold standard" - it's quantitative, reproducible, and standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI).[1][2][3][4][5]

    • Detailed Protocol: I will break this down into clear, actionable steps:

      • Preparation of Materials (Mueller-Hinton Broth, 96-well plates).

      • Preparation of Compound Stock Solutions and Serial Dilutions.

      • Preparation of Bacterial Inoculum (the importance of the 0.5 McFarland standard to get ~5x10^5 CFU/mL).[3][4][6]

      • Inoculation of the plate.

      • Incubation conditions.

      • Reading and Interpreting the MIC value.[4][5]

    • Controls: Emphasize the necessity of positive (bacteria + broth), negative (broth only), and solvent controls.

    • Data Presentation: I will create a sample table showing hypothetical MIC data for a few derivatives against key pathogens (S. aureus, E. coli), including a known antibiotic (e.g., Ciprofloxacin) as a reference.

  • Section 4: Determining Minimum Bactericidal Concentration (MBC):

    • Explain the difference between bacteriostatic (inhibiting growth, MIC) and bactericidal (killing bacteria, MBC).

    • Provide a follow-up protocol that uses the results from the MIC plate. This involves sub-culturing from the clear wells onto antibiotic-free agar to see if the bacteria were killed or just inhibited.

  • Section 5: Investigating the Mechanism of Action (MoA):

    • This section adds significant value for the target audience. I'll explain that knowing the MoA is crucial for drug development.[7][8][9][10]

    • Based on the search results, a common target for similar compounds is DNA gyrase .[11][12][13] I will focus on this as a plausible hypothesis.

    • Protocol: DNA Gyrase Supercoiling Inhibition Assay. I will provide a detailed protocol based on literature examples.[14][15][16] This will involve:

      • Principle: How inhibiting gyrase prevents the supercoiling of relaxed plasmid DNA.

      • Reagents: Purified DNA gyrase enzyme, relaxed plasmid DNA, ATP, reaction buffer.

      • Procedure: Setting up the reaction with the test compounds, incubation, and analysis via agarose gel electrophoresis.

      • Interpretation: How to read the gel (presence of supercoiled vs. relaxed/linear DNA).

    • Graphviz Diagram: I'll create a diagram illustrating the proposed mechanism: the compound binding to DNA gyrase, preventing it from supercoiling DNA, which ultimately leads to inhibition of DNA replication and cell death.

  • References: Compile all the cited sources into a numbered list with titles, sources, and clickable URLs as required.

This structure provides a logical flow from compound creation to detailed biological evaluation and mechanistic insight, fulfilling all the user's requirements for autonomy, scientific integrity, and visualization.## Application Notes and Protocols for Assessing the Antibacterial Activity of Novel this compound Derivatives

Introduction: A Strategic Approach to Countering Antimicrobial Resistance

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel antibacterial agents that operate via new mechanisms of action.[9][10] Traditional drug discovery pipelines are diminishing, pushing researchers to explore new chemical scaffolds with the potential for potent and resilient antibacterial activity. The substituted aniline core is a privileged structure in medicinal chemistry. Specifically, the this compound scaffold presents a compelling starting point for derivative synthesis, sharing structural motifs with successful antibiotics like Linezolid, which utilizes a related morpholinoaniline intermediate.[17][18] This suggests that the morpholine ring and the substituted aniline core can be key pharmacophoric elements for antibacterial activity.

This document provides a comprehensive framework for the synthesis, evaluation, and mechanistic investigation of novel compounds derived from this compound. The protocols herein are designed to be robust and self-validating, guiding researchers from a library of new chemical entities to the identification of promising hit compounds with a putative mechanism of action.

Section 1: Synthesis of a Focused Derivative Library

Rationale: The primary amine of this compound is an ideal handle for chemical modification. By reacting it with various sulfonyl chlorides or chloroformates, a diverse library of sulfonamide and carbamate derivatives can be generated.[13] This approach allows for the systematic exploration of the structure-activity relationship (SAR), where modifications to the "R" group can influence physicochemical properties such as solubility, cell permeability, and target engagement, thereby modulating antibacterial potency and spectrum.

General Protocol: Synthesis of Sulfonamide/Carbamate Derivatives
  • Solubilization: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1.0 equivalent of this compound in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or pyridine. Cool the mixture to 0 °C in an ice bath. The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Electrophile Addition: Slowly add a solution of 1.1 equivalents of the desired aryl sulfonyl chloride (for sulfonamides) or chloroformate (for carbamates) in the same anhydrous solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified using flash column chromatography on silica gel to yield the final compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 2: A Hierarchical Strategy for Antibacterial Evaluation

Rationale: A multi-stage screening process is the most efficient method for identifying promising candidates from a chemical library. This workflow begins with a broad primary screen to quickly eliminate inactive compounds, followed by more rigorous quantitative assays for the active "hits," and culminates in studies to elucidate the mechanism of action. This hierarchical approach conserves resources by focusing detailed efforts on the most promising molecules.

G cluster_0 Phase 1: Synthesis & Screening cluster_1 Phase 2: Quantitative Assessment cluster_2 Phase 3: Mechanistic Insight Synthesis Synthesis of Derivative Library PrimaryScreen Primary Screen (Single Concentration) Synthesis->PrimaryScreen Test Compounds MIC MIC Determination (Broth Microdilution) PrimaryScreen->MIC Active 'Hits' MBC MBC Determination (Bactericidal Activity) MIC->MBC Confirm cidal vs. static MoA Mechanism of Action (e.g., DNA Gyrase Assay) MIC->MoA Investigate Target Hit Validated Hit Compound MoA->Hit

Fig 1. High-level workflow for antibacterial drug discovery.

Section 3: Protocol for Minimum Inhibitory Concentration (MIC) Determination

Rationale: The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for quantifying the in vitro activity of an antimicrobial agent.[1][4][6] It is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after a standardized incubation period.[3][5] The broth microdilution method described here is compliant with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of data.[2]

Protocol: Broth Microdilution MIC Assay
  • Preparation of Media and Reagents:

    • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions. Sterilize by autoclaving.

    • Prepare stock solutions of test compounds and control antibiotics (e.g., Ciprofloxacin) at 10 mg/mL in 100% Dimethyl Sulfoxide (DMSO).

  • Preparation of Microtiter Plates:

    • In a sterile 96-well, U-bottom microtiter plate, add 100 µL of CAMHB to all wells.

    • Add an additional 100 µL of CAMHB to the wells in Column 11 (Sterility Control).

    • In the wells of Column 1, add 2 µL of the compound stock solution to the 100 µL of broth. This creates the starting concentration (e.g., 200 µg/mL).

    • Perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2, mixing thoroughly, then transferring 100 µL from Column 2 to Column 3, and so on, up to Column 10. Discard the final 100 µL from Column 10. This creates a concentration gradient across the plate.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. The final concentration in the well after inoculation will be 5 x 10⁵ CFU/mL.[4][6]

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to all wells from Column 1 to Column 10 and Column 12 (Growth Control). Do not add bacteria to Column 11 (Sterility Control).

    • The final volume in wells 1-10 and 12 is now 200 µL.

    • Seal the plate and incubate at 37°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • Following incubation, check the control wells. The Sterility Control (Column 11) should be clear, and the Growth Control (Column 12) should show distinct turbidity.

    • Visually inspect the test wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first completely clear well).[4][5]

Section 4: Data Presentation and Interpretation

Rationale: Clear and concise data presentation is critical for comparing the potency and spectrum of newly synthesized compounds. A tabular format allows for a direct comparison of MIC values against different bacterial species and relative to a standard clinical antibiotic.

Table 1: Hypothetical MIC Data for this compound Derivatives

Compound IDR-Group (Sulfonamide)MIC (µg/mL) vs. S. aureus (ATCC 29213)MIC (µg/mL) vs. E. coli (ATCC 25922)MIC (µg/mL) vs. P. aeruginosa (ATCC 27853)
DER-001 4-Methylphenyl864>128
DER-002 4-Chlorophenyl432>128
DER-003 4-Nitrophenyl216128
DER-004 Naphthalen-2-yl16>128>128
Ciprofloxacin (Control)0.50.0150.25

Data are hypothetical and for illustrative purposes only.

Interpretation: In this example, DER-003 shows the most promising activity, particularly against the Gram-positive S. aureus and with moderate activity against E. coli. The data suggests that electron-withdrawing groups (e.g., -NO₂) on the aryl sulfonamide moiety may enhance antibacterial activity. Compounds with activity against both Gram-positive and Gram-negative bacteria warrant further investigation.

Section 5: Elucidating the Mechanism of Action (MoA)

Rationale: Identifying the molecular target of a novel antibacterial is a critical step in its development.[8][10][19] Based on the activity of other antibacterial agents containing related scaffolds, bacterial DNA gyrase is a plausible and high-value target.[11][12][13] DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication and is absent in humans, making it an excellent target for selective toxicity.[15] An in vitro supercoiling assay provides a direct measure of a compound's ability to inhibit this enzyme.

MoA cluster_pathway Bacterial DNA Replication DNA_relaxed Relaxed Plasmid DNA Gyrase DNA Gyrase (Enzyme) DNA_relaxed->Gyrase DNA_supercoiled Supercoiled DNA (Required for Replication) Gyrase->DNA_supercoiled Supercoiling Activity ATP ATP ATP->Gyrase DNA_supercoiled->Block Replication Blocked Compound Derivative (e.g., DER-003) Compound->Gyrase Inhibition

Fig 2. Proposed mechanism of action via DNA gyrase inhibition.
Protocol: DNA Gyrase Supercoiling Inhibition Assay
  • Reagents and Materials:

    • Purified E. coli DNA Gyrase (subunits A and B)

    • Relaxed circular plasmid DNA (e.g., pBR322)

    • 5X Assay Buffer (e.g., 250 mM Tris-HCl, 120 mM KCl, 50 mM MgCl₂, 25 mM DTT, 9 mM ATP)

    • Test compounds and a known gyrase inhibitor (e.g., Novobiocin or Ciprofloxacin)

    • Agarose, Tris-acetate-EDTA (TAE) buffer, DNA loading dye, and an intercalating stain (e.g., SYBR Safe).

  • Reaction Setup:

    • On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, combine:

      • 4 µL of 5X Assay Buffer

      • 0.5 µg of relaxed plasmid DNA

      • 1 µL of test compound at various concentrations (in 5% DMSO)

      • Purified DNA gyrase enzyme (amount determined by titration for optimal activity)

      • Nuclease-free water to a final volume of 20 µL.

    • Include controls: a "no enzyme" control (shows only relaxed DNA) and a "no inhibitor" control (shows maximal supercoiling).

  • Incubation:

    • Incubate the reaction tubes at 37°C for 1 hour.

  • Termination and Analysis:

    • Stop the reaction by adding 4 µL of DNA loading dye containing Sodium Dodecyl Sulfate (SDS) and Proteinase K to each tube.

    • Load the entire sample into the wells of a 1% agarose gel in 1X TAE buffer.

    • Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately 75% of the gel length. The supercoiled form of DNA migrates faster through the gel than the relaxed or nicked forms.

  • Visualization and Interpretation:

    • Stain the gel with an intercalating dye and visualize it under UV or blue light.

    • The "no enzyme" lane will show a single band corresponding to relaxed DNA.

    • The "no inhibitor" lane will show a prominent, faster-migrating band corresponding to supercoiled DNA.

    • In the presence of an effective inhibitor, the supercoiling will be reduced or abolished, resulting in a decrease of the supercoiled band and an increase in the relaxed band. The IC₅₀ is the concentration of the compound that inhibits 50% of the supercoiling activity.[14]

Conclusion and Future Outlook

This guide provides a systematic and technically grounded pathway for the discovery and initial characterization of novel antibacterial agents derived from this compound. By following this workflow—from rational synthesis and hierarchical screening to quantitative assessment and mechanistic studies—researchers can efficiently identify and validate promising hit compounds. Positive results from the DNA gyrase assay would provide a strong rationale for advancing a candidate to the next stages of drug development, including lead optimization, cytotoxicity testing against mammalian cell lines, and eventual evaluation in preclinical models of infection.

References

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology.
  • Hutter, M. C., et al. (2005). Discovering the mechanism of action of novel antibacterial agents through transcriptional profiling of conditional mutants. Antimicrobial Agents and Chemotherapy.
  • Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols.
  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology.
  • Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI.
  • Microbe Investigations AG. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations.
  • MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology.
  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology.
  • Wiegand, I., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols.
  • Hutter, M. C., et al. (2005). Discovering the Mechanism of Action of Novel Antibacterial Agents through Transcriptional Profiling of Conditional mutants. Antimicrobial Agents and Chemotherapy.
  • Collin, F., et al. (2007). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Methods in Molecular Medicine.
  • Andrews, J. M. (2001). Determination of Minimum Inhibitory Concentrations. Journal of Antimicrobial Chemotherapy.
  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. BMG LABTECH.
  • Butler, M. S., et al. (2017). A Review of Antibacterial Candidates with New Modes of Action. ACS Infectious Diseases.
  • Culp, E. J., & Wright, G. D. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. mBio.
  • Barnard, A., et al. (2007). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy.
  • Bax, B. D., et al. (2010). Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents. Antimicrobial Agents and Chemotherapy.
  • Chan, P. F., et al. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Pharmacology & Translational Science.
  • Chan, P. F., et al. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Publications.
  • Autechem. (n.d.). Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. Autechem.
  • ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate.
  • Valderrama, J. A., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. Molecules.
  • Pobudkowska, M., et al. (2023). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules.
  • Li, H., et al. (2020). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances.
  • Ahsan, M. J., et al. (2011). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Bioorganic & Medicinal Chemistry Letters.
  • Husain, A., et al. (2018). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study. Medicinal Chemistry Research.
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry.
  • Al-Ostath, O. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances.
  • Thumar, N. M., & Ladva, K. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
  • Zhang, T., et al. (2024). Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. Dalton Transactions.

Sources

Application Note & Protocols: 3-Chloro-4-morpholinoaniline as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 3-Chloro-4-morpholinoaniline, a pivotal intermediate in modern pharmaceutical development. We explore its physicochemical properties, outline a robust protocol for its synthesis, and detail its critical application in the multi-step synthesis of Fostamatinib, an approved spleen tyrosine kinase (Syk) inhibitor. The protocols are presented with a focus on the underlying chemical principles, ensuring both reproducibility and a deep understanding of the process. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of complex therapeutic agents.

Introduction: The Strategic Importance of Morpholinoanilines

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacological properties such as aqueous solubility, metabolic stability, and target binding affinity.[1][2] When integrated into an aniline framework, it creates a versatile building block, the morpholinoaniline, which serves as a precursor for a wide range of bioactive molecules, including anti-cancer and antimicrobial agents.[1][3]

This compound (CAS: 55048-24-3) is a particularly valuable derivative within this class.[4] The presence of a chlorine atom at the 3-position and an amino group at the 1-position provides two distinct reactive sites for sequential, regioselective functionalization. The aniline nitrogen acts as a potent nucleophile, while the chloro-substituent offers a handle for cross-coupling reactions or can influence the electronic properties of the aromatic ring. This dual reactivity makes it a cornerstone intermediate for constructing complex heterocyclic systems, most notably in the synthesis of kinase inhibitors like Fostamatinib.[5]

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of an intermediate is fundamental to its effective use in synthesis, ensuring proper handling, storage, and reaction setup.

PropertyValueSource
CAS Number 55048-24-3[6]
Molecular Formula C₁₀H₁₃ClN₂O[7]
Molecular Weight 212.68 g/mol [7]
Appearance Off-white to brown crystalline powder[8]
Melting Point 121-123 °C[8]
Boiling Point ~364.9 °C at 760 mmHg (Predicted)[8]
pKa 6.00 ± 0.40 (Predicted)[9]
Storage Sealed in dry, 2-8°C[9]

Synthesis Protocol: this compound

The most direct and industrially scalable synthesis of this compound involves a two-step process starting from 1,2-dichloro-4-nitrobenzene: 1) Nucleophilic Aromatic Substitution (SNAr) with morpholine, followed by 2) Reduction of the nitro group.

Causality Behind the Synthetic Strategy

The synthetic route is designed for efficiency and regioselectivity.

  • Step 1 (SNAr): The nitro group is a powerful electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. It preferentially activates the chlorine atom at the C4 position (para to the nitro group) over the C2 position (ortho). This ensures that morpholine selectively displaces the C4-chloro group, yielding the desired 4-morpholino-3-chloro-nitrobenzene intermediate with high purity.

  • Step 2 (Reduction): The subsequent reduction of the nitro group to an amine is a standard and high-yielding transformation. Catalytic hydrogenation is often preferred in industrial settings for its clean reaction profile and the avoidance of stoichiometric metal waste associated with methods like iron/acid reduction.[10]

Visualized Workflow: Synthesis of the Intermediate

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Nitro Group Reduction A 1,2-Dichloro-4-nitrobenzene C 4-(2-Chloro-4-nitrophenyl)morpholine A->C K2CO3, DMSO 100°C B Morpholine B->C D 4-(2-Chloro-4-nitrophenyl)morpholine E This compound D->E H2 (g), Pd/C Ethanol

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

  • 1,2-Dichloro-4-nitrobenzene

  • Morpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO)

  • Palladium on Carbon (10% Pd/C)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Step 1: Synthesis of 4-(2-Chloro-4-nitrophenyl)morpholine

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,2-dichloro-4-nitrobenzene (1.0 eq), potassium carbonate (2.0 eq), and DMSO.

  • Stir the mixture and add morpholine (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 100°C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into ice-water with stirring.

  • A yellow precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 4-(2-chloro-4-nitrophenyl)morpholine.

Step 2: Synthesis of this compound

  • In a hydrogenation vessel, suspend 4-(2-chloro-4-nitrophenyl)morpholine (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake and analyzing aliquots via TLC or LC-MS. The reaction is typically complete within 3-5 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a crystalline solid.

Application Protocol: Synthesis of a Fostamatinib Precursor

This compound is a crucial nucleophile in the synthesis of Fostamatinib (Tavalisse®), a drug used to treat chronic immune thrombocytopenia.[5][11] Fostamatinib is a prodrug that is rapidly converted in vivo to the active metabolite R406, which inhibits spleen tyrosine kinase (Syk).[12] The inhibition of Syk blocks intracellular signaling in immune cells, reducing antibody-mediated platelet destruction.[13]

The synthesis involves a key SNAr reaction where the amino group of this compound displaces a chlorine atom on a substituted pyrimidine ring.[5]

Visualized Workflow: Fostamatinib Synthesis

G A 2,4-Dichloro-5-fluoro- 7,7-dimethyl-7,8-dihydro- pyrido[4,3-d]pyrimidin-6(5H)-one (Dichloropyrimidine Intermediate) C N-(2-chloro-5-fluoro-7,7-dimethyl- 6-oxo-5,6,7,8-dihydropyrido[4,3-d]pyrimidin-4-yl) -3-chloro-4-morpholinoaniline (Coupled Intermediate) A->C NMP, aq. HCl Heat B This compound (Our Intermediate) B->C D Further Steps C->D Reaction with 3,4,5-trimethoxyaniline E Fostamatinib D->E Installation of phosphate prodrug moiety

Caption: Key coupling step in the Fostamatinib synthesis pathway.

Detailed Experimental Protocol: Key Coupling Step

Disclaimer: This protocol is illustrative of the chemical transformation and is based on published synthetic routes.[5] It must be adapted and optimized for specific laboratory conditions.

Materials:

  • A suitable dichloropyrimidine intermediate (as shown in the diagram above)

  • This compound

  • N-Methyl-2-pyrrolidone (NMP)

  • Aqueous Hydrochloric Acid (HCl)

  • Diisopropylethylamine (DIPEA) or another suitable base

  • Water

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • To a reaction vessel, add the dichloropyrimidine intermediate (1.0 eq), this compound (1.1 eq), and N-Methyl-2-pyrrolidone (NMP).

  • Add a catalytic amount of aqueous HCl. The acid serves to protonate the pyrimidine ring, further activating it for nucleophilic attack and ensuring the reaction proceeds at the C4 position.

  • Heat the mixture (e.g., to 80-100°C) and stir until the reaction is complete, as monitored by LC-MS.

  • Cool the reaction mixture and add water to precipitate the product.

  • Neutralize the mixture with a suitable base like DIPEA or sodium bicarbonate solution.

  • Stir the resulting slurry, then collect the solid product by filtration.

  • Wash the filter cake sequentially with water and an organic solvent like MTBE to remove residual NMP and unreacted starting materials.

  • Dry the solid under vacuum to yield the coupled intermediate. This product is then carried forward through subsequent steps to complete the synthesis of Fostamatinib.[5]

Safety and Handling

This compound is a chemical intermediate and must be handled with appropriate care in a controlled laboratory environment.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[14]

  • Precautionary Statements:

    • Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P270 (Do not eat, drink or smoke when using this product).[9][14]

    • Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated place (2-8°C recommended).[9]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15]

Conclusion

This compound is a high-value intermediate whose structural features are expertly exploited in multi-step pharmaceutical synthesis. Its reliable and regioselective preparation, combined with its utility as a potent nucleophile, makes it an indispensable tool for medicinal chemists. The successful application of this building block in the synthesis of Fostamatinib underscores its importance in the development of modern therapeutics, particularly in the field of kinase inhibitors. The protocols and insights provided herein are intended to empower researchers to confidently and effectively utilize this versatile compound in their drug discovery and development programs.

References

  • Prochemi.Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications.
  • Bras, J.L. et al. (2022).Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406. PubMed Central.
  • Rekka, E.A. et al. (2002).Medicinal chemistry of 2,2,4-substituted morpholines. PubMed.
  • ResearchGate.Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
  • Patsnap Synapse.What is the mechanism of Fostamatinib Disodium?
  • PubChem.this compound.
  • gsrs.this compound.
  • Chemsigma.this compound [55048-24-3].
  • MDPI.Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
  • Google Patents.CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.
  • Carl ROTH.Safety Data Sheet: 3-Chloro-4-fluoroaniline.
  • MDPI.Total Synthesis of 6-Deoxydihydrokalafungin, a Key Biosynthetic Precursor of Actinorhodin, and Its Epimer.
  • New Drug Approvals.fostamatinib disodium hexahydrate.
  • PubMed Central.Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines...
  • PubMed.Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes.
  • Google Patents.WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]...
  • ResearchGate.(PDF) Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.

Sources

analytical methods for characterizing 3-Chloro-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Characterization of 3-Chloro-4-morpholinoaniline

Abstract

This compound is a key intermediate in organic synthesis, particularly within the pharmaceutical industry where the purity and structural integrity of building blocks are paramount.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods required for the full characterization of this compound. We present detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The causality behind experimental choices is explained to empower users to not only replicate but also adapt these methods as needed.

Introduction: The Analytical Imperative

The molecule this compound (Figure 1) serves as a critical precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its molecular structure, featuring a chlorinated aromatic ring, a secondary amine within a morpholine ring, and a primary aniline group, presents a unique analytical challenge. The presence of potential impurities—such as positional isomers, unreacted starting materials, or byproducts of synthesis—necessitates a multi-faceted analytical approach to ensure its identity, purity, and quality before its use in downstream applications. This guide establishes a robust framework for achieving this comprehensive characterization.

Figure 1: Chemical Structure of this compound

  • IUPAC Name: 3-chloro-4-morpholin-4-ylaniline[3]

  • Molecular Formula: C₁₀H₁₃ClN₂O[3]

  • Molecular Weight: 212.67 g/mol [3]

  • CAS Number: 55048-24-3[1]

Orthogonal Analytical Strategy

No single analytical technique can provide a complete picture of a compound's purity and structure. We advocate for an orthogonal approach, where different methods provide complementary information. High-performance liquid chromatography (HPLC) is the gold standard for purity assessment, while gas chromatography-mass spectrometry (GC-MS) excels at identifying volatile impurities. Nuclear magnetic resonance (NMR) spectroscopy provides the definitive structural confirmation.

G cluster_workflow Analytical Workflow for Characterization cluster_techniques Core Analytical Techniques cluster_analysis Data Integration & Reporting Sample This compound (Bulk Sample) HPLC HPLC-UV (Purity & Quantification) Sample->HPLC GCMS GC-MS (Volatile Impurities & ID) Sample->GCMS NMR NMR Spectroscopy (Structural Elucidation) Sample->NMR MS Direct Infusion MS (Molecular Weight Confirmation) Sample->MS Purity Purity Assay (%) HPLC->Purity Impurity Impurity Profile GCMS->Impurity Identity Structural Confirmation NMR->Identity MS->Identity Report Certificate of Analysis (CoA) Purity->Report Identity->Report Impurity->Report G cluster_pathway Proposed EI-MS Fragmentation Pathway Parent [C10H13ClN2O]⁺ m/z 212/214 Frag1 Loss of C2H4O (from morpholine) Parent->Frag1 - 44 Da Frag2 Loss of morpholine radical Parent->Frag2 - 86 Da Product1 [C8H9ClN2]⁺ m/z 168/170 Frag1->Product1 Product2 [C6H5ClN]⁺ m/z 126/128 Frag2->Product2

Sources

Application Note: High-Throughput Analysis of 3-Chloro-4-morpholinoaniline using HPLC and GC-MS for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide with detailed protocols for the quantitative and qualitative analysis of 3-Chloro-4-morpholinoaniline (CAS: 55048-24-3), a key intermediate in pharmaceutical synthesis.[1] Ensuring the purity and identifying potential impurities of this compound is critical for the safety and efficacy of final drug products. We present two robust, validated analytical methods: a primary High-Performance Liquid Chromatography (HPLC) method for routine purity assessment and quantification, and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for impurity identification and structural elucidation. The methodologies are designed to meet the stringent requirements of pharmaceutical quality control, aligning with principles outlined in the ICH Q2(R1) guidelines.[2][3]

Introduction: The Analytical Imperative for this compound

This compound is an organic amine compound featuring a substituted aniline core.[1] Its molecular structure (C₁₀H₁₃ClN₂O) and chemical properties make it a versatile building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[4] The presence of impurities, arising from the manufacturing process or degradation, can impact the safety, stability, and efficacy of the final API. Therefore, robust and reliable analytical methods are essential for quality assurance in the drug development lifecycle.[5][6]

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity and assay testing of non-volatile or thermally labile compounds like substituted anilines, offering high resolution and accuracy without requiring derivatization.[7][8][9] Gas Chromatography-Mass Spectrometry (GC-MS), conversely, provides unparalleled specificity for identifying volatile and semi-volatile impurities by furnishing detailed structural information through mass fragmentation patterns.[10][11] This guide details the strategic application of both techniques.

Part I: Quantitative Purity Analysis by Reversed-Phase HPLC (RP-HPLC)

The RP-HPLC method is presented as the primary technique for determining the purity and assay of this compound. The method is designed for accuracy, precision, and high-throughput capabilities.

Scientific Rationale for Method Parameters

The success of an HPLC separation hinges on the careful selection of the stationary and mobile phases.

  • Stationary Phase: A C18 (octadecylsilyl) column is chosen as it is the industry standard for reversed-phase chromatography, providing excellent hydrophobic retention for moderately polar aromatic compounds like our target analyte.[8][12]

  • Mobile Phase: A gradient elution using acetonitrile and water is employed to ensure efficient separation of the main component from both more polar and less polar impurities. The addition of 0.1% formic acid to the mobile phase is critical.[12][13] The acidic modifier suppresses the ionization of free silanol groups on the silica backbone of the column and ensures the aniline's amino group is consistently protonated, leading to sharp, symmetrical peak shapes and reproducible retention times.[11]

  • Detection: The aniline moiety contains a strong chromophore (the benzene ring), making it readily detectable by a UV or Photodiode Array (PDA) detector. A wavelength of 254 nm is selected as it provides a robust signal for many aromatic compounds.

Detailed HPLC Protocol
  • System: HPLC or UPLC system with a gradient pump, autosampler, column thermostat, and PDA/UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q), Formic acid (LC-MS grade).

  • Standard: this compound reference standard (≥99.5% purity).

ParameterSetting
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 25 minutes
  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Solution (approx. 0.1 mg/mL): Accurately weigh ~10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (approx. 0.1 mg/mL): Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to prevent clogging of the HPLC system.[11]

Method Validation and System Suitability

This method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[2][14][15] Before analysis, system suitability tests (SST) must be performed by injecting the standard solution five times.

Validation ParameterTypical Acceptance CriteriaPurpose
Specificity Peak is pure and resolved from impurities/placebo.Ensures the method accurately measures only the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999Confirms a proportional response over a defined concentration range.
Accuracy 98.0% - 102.0% recoveryMeasures the closeness of test results to the true value.
Precision (Repeatability) RSD ≤ 2.0%Demonstrates consistency of results for repeated analyses.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10The lowest amount of analyte that can be quantitatively determined.
System Suitability (SST) Tailing Factor ≤ 2.0; Theoretical Plates > 2000; %RSD of peak area ≤ 2.0%Confirms the chromatographic system is adequate for the intended analysis.
HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing P1 Weigh Standard & Sample P2 Dissolve in 50:50 ACN/H2O P1->P2 P3 Filter (0.45 µm) P2->P3 A1 System Suitability (5x Standard Inj.) P3->A1 A2 Inject Blank (Diluent) A1->A2 A3 Inject Standard A2->A3 A4 Inject Sample A3->A4 D1 Integrate Peaks A4->D1 D2 Calculate Purity (Area % Method) D1->D2 D3 Generate Report D2->D3

Caption: Workflow for HPLC purity analysis of this compound.

Part II: Confirmatory Analysis and Impurity ID by GC-MS

GC-MS serves as a powerful orthogonal technique to confirm the identity of this compound and to identify any volatile or semi-volatile impurities that may not be resolved by HPLC.

Scientific Rationale for Method Parameters
  • Technique Choice: GC-MS is ideal for providing structural confirmation. The mass spectrometer acts as a highly specific detector, providing a "fingerprint" of the molecule.

  • Stationary Phase: A non-polar 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5ms) is selected. This is a robust, general-purpose column suitable for separating a wide range of semi-volatile organic compounds, including halogenated anilines.[10]

  • Ionization: Electron Ionization (EI) at 70 eV is the standard technique used. It is highly reproducible and creates extensive fragmentation, which is invaluable for structural elucidation and library matching.

  • Mass Analysis: The analysis can be performed in two modes:

    • Full Scan Mode: Acquires a complete mass spectrum, used for identifying unknown impurities and confirming the primary structure.

    • Selected Ion Monitoring (SIM) Mode: Monitors only specific characteristic ions, dramatically increasing sensitivity for trace-level quantification if required.

Detailed GC-MS Protocol
  • System: Gas chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole).

  • Column: DB-5ms capillary column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Reagents: Dichloromethane or Ethyl Acetate (GC grade).

  • Standard: this compound reference standard (≥99.5% purity).

ParameterSetting
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Oven Program Initial 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 450 amu (Full Scan)
  • Solvent: Dichloromethane.

  • Standard/Sample Solution (approx. 1 mg/mL): Accurately weigh ~1 mg of the reference standard or sample into a 2 mL GC vial. Add 1 mL of dichloromethane and cap securely. Vortex to dissolve.[10]

Expected Mass Spectrum and Data Interpretation

The identity of this compound (Molecular Weight: 212.67 g/mol ) is confirmed by its mass spectrum.[4] A key diagnostic feature is the isotopic pattern of the molecular ion (M⁺) due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).

  • Molecular Ion (M⁺): A peak will be observed at m/z 145 .[10]

  • Isotope Peak ([M+2]⁺): A second peak will be observed at m/z 147 .[10]

  • Isotopic Ratio: The relative intensity of the m/z 145 to m/z 147 peaks will be approximately 3:1 , which is a definitive signature for a molecule containing a single chlorine atom.[10]

Further fragmentation patterns can be analyzed to provide additional structural confirmation.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Weigh Sample into GC Vial P2 Dissolve in Dichloromethane (1 mg/mL) P1->P2 A1 Inject into GC-MS P2->A1 A2 Separate on DB-5ms Column A1->A2 A3 Detect in Full Scan Mode A2->A3 D1 Extract Mass Spectrum from TIC Peak A3->D1 D2 Confirm Identity: - Retention Time - M+ at m/z 145 - [M+2]+ at m/z 147 - 3:1 Isotope Ratio D1->D2 D3 Identify Impurities via Library Search D2->D3

Caption: Workflow for confirmatory GC-MS analysis and impurity identification.

Conclusion

The analytical protocols detailed in this application note provide a robust framework for the comprehensive quality control of this compound. The primary RP-HPLC method is suitable for high-throughput, quantitative purity and assay determinations in a regulated environment. The orthogonal GC-MS method provides definitive structural confirmation and is an invaluable tool for identifying and characterizing potential volatile impurities. Together, these methods ensure the identity, purity, and quality of this critical pharmaceutical intermediate, supporting the development of safe and effective medicines.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • Quality Guidelines.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP. [Link]
  • This compound.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound. [Link]
  • 3-Chloro-4-[(morpholin-4-yl)carbonyl]aniline.
  • Analytical method validation: A brief review. Journal of Pharmacy Research. [Link]
  • This compound.
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundw
  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency (EPA). [Link]
  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency (EPA). [Link]
  • 4-Chloroaniline. SIELC Technologies. [Link]

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Application Note & Protocol: A Scalable Synthesis of 3-Chloro-4-morpholinoaniline for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 3-Chloro-4-morpholinoaniline, a key building block in medicinal chemistry with significant potential in the development of novel therapeutics.[1][2][3] The morpholine moiety is a privileged scaffold, often incorporated to enhance the physicochemical and pharmacological properties of drug candidates.[4] This guide details a robust, two-step synthetic route amenable to scale-up, starting from commercially available 3,4-dichloro-1-nitrobenzene. The protocol emphasizes safety, efficiency, and the generation of high-purity material suitable for preclinical studies.[5][6] We will delve into the rationale behind the chosen synthetic strategy, provide detailed, step-by-step protocols for synthesis and purification, and outline the necessary analytical quality control measures.

Introduction: Strategic Importance of this compound

This compound serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules. The unique electronic properties conferred by the chlorine atom and the morpholine ring make it a valuable precursor for targeting various biological pathways.[2] For instance, substituted anilines are foundational to the development of kinase inhibitors, and the morpholine group can improve solubility and metabolic stability.[7][8] The successful progression of drug candidates incorporating this scaffold from discovery to preclinical evaluation necessitates a reliable and scalable synthetic process to produce the required quantities of high-purity starting material. This application note addresses this critical need.

Synthetic Strategy: A Two-Step Approach to Scalability and Purity

The chosen synthetic pathway involves two well-established and scalable reaction classes: Nucleophilic Aromatic Substitution (SNAr) and catalytic hydrogenation. This approach is favored over others, such as palladium-catalyzed Buchwald-Hartwig amination, for its cost-effectiveness, simpler purification, and avoidance of heavy metal catalysts that can be difficult to remove to the stringent levels required for pharmaceutical intermediates.[4][9][10][11]

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Catalytic Hydrogenation Starting Material 3,4-dichloro-1-nitrobenzene Intermediate 4-(2-Chloro-4-nitrophenyl)morpholine Starting Material->Intermediate  + Morpholine  Base (e.g., K2CO3)  Solvent (e.g., DMSO)  Heat Intermediate_2 4-(2-Chloro-4-nitrophenyl)morpholine Final_Product This compound Intermediate_2->Final_Product  H2 (gas)  Catalyst (e.g., Pd/C)  Solvent (e.g., Ethanol)

Caption: Overall synthetic workflow for this compound.

Rationale for Method Selection
  • Step 1: Nucleophilic Aromatic Substitution (SNAr): The starting material, 3,4-dichloro-1-nitrobenzene, is highly activated towards SNAr by the electron-withdrawing nitro group. The chlorine atom at the 4-position is more susceptible to nucleophilic attack than the one at the 3-position due to the strong para-directing effect of the nitro group, which stabilizes the Meisenheimer complex intermediate.[12][13] This regioselectivity is crucial for the success of the synthesis. Morpholine is a sufficiently strong nucleophile for this transformation, and the reaction can be driven to completion with a suitable base and heating.[14][15]

  • Step 2: Catalytic Hydrogenation: The reduction of the nitro group to an amine is a common and highly efficient transformation.[16] Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and high-yielding method.[17] It avoids the use of stoichiometric metal reductants like iron or tin, which can complicate product purification on a large scale.[16]

Detailed Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeSupplier
3,4-dichloro-1-nitrobenzene≥98%Commercially Available
Morpholine≥99%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.7%Commercially Available
Palladium on Carbon (Pd/C)10 wt. % loading, 50% wetCommercially Available
Ethanol (EtOH)200 proofCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available

Equipment: Jacketed glass reactor with overhead stirring, temperature probe, condenser, nitrogen inlet, and bottom outlet valve; Hydrogenation vessel (e.g., Parr shaker); Buchner funnel and vacuum flask; Rotary evaporator; Standard laboratory glassware.

Step 1: Synthesis of 4-(2-Chloro-4-nitrophenyl)morpholine

G cluster_reactants Reactants cluster_products Product cluster_conditions Conditions R1 3,4-dichloro-1-nitrobenzene P1 4-(2-Chloro-4-nitrophenyl)morpholine C1 K2CO3 (Base) arrow_node + R2 Morpholine C2 DMSO (Solvent) C3 Heat (e.g., 120 °C) reaction_arrow

Caption: Reaction scheme for the SNAr step.

  • Reactor Setup: Equip a clean, dry, jacketed reactor with an overhead stirrer, condenser, and nitrogen inlet.

  • Charging Reagents: Charge the reactor with 3,4-dichloro-1-nitrobenzene (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO.

  • Inert Atmosphere: Purge the reactor with nitrogen for 15 minutes.

  • Addition of Morpholine: Slowly add morpholine (1.2 eq) to the stirred mixture.

  • Reaction: Heat the reaction mixture to 120 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separate vessel containing cold water, which should cause the product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual DMSO and salts.

  • Drying: Dry the crude product under vacuum to a constant weight. The intermediate, 4-(2-Chloro-4-nitrophenyl)morpholine, is typically a yellow solid and can be used in the next step without further purification if HPLC analysis shows sufficient purity (>95%).

Step 2: Synthesis of this compound
  • Reactor Setup: Charge a hydrogenation vessel with the crude 4-(2-Chloro-4-nitrophenyl)morpholine (1.0 eq) and ethanol.

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% Pd/C (50% wet, 1-2 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature.[17] The reaction is exothermic and may require cooling to maintain the desired temperature.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 3-6 hours.

  • Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[17] Wash the filter cake with ethanol.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[17]

Purification Protocol: Recrystallization

High purity is essential for preclinical studies. Recrystallization is an effective method for purifying the final product.

  • Solvent Selection: A mixed solvent system of ethanol and water is often effective for anilines.[18]

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and briefly heat the mixture.[18]

  • Hot Filtration: If activated carbon was used, or if insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to a constant weight.

Quality Control for Preclinical Use

The final product must be rigorously tested to ensure its identity, purity, and stability.

TestMethodSpecification
Appearance Visual InspectionOff-white to light tan solid
Identity ¹H NMR, ¹³C NMR, MSConforms to the structure of this compound
Purity HPLC≥98.5%
Melting Point Melting Point ApparatusSharp range, consistent with reference values
Residual Solvents GC-HSWithin acceptable limits (ICH Q3C)
Heavy Metals ICP-MSWithin acceptable limits (e.g., <10 ppm Pd)

Safety and Hazard Analysis

Scaling up chemical reactions introduces risks that must be carefully managed.

  • This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[19][20][21]

  • 3,4-dichloro-1-nitrobenzene: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE).

  • DMSO: Can enhance skin absorption of other chemicals. Use with caution.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The Pd/C catalyst is pyrophoric, especially when dry. Always handle the catalyst under a nitrogen atmosphere and quench it carefully after use. The hydrogenation reaction is exothermic and requires careful temperature control to prevent runaways.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for producing this compound of high purity, suitable for preclinical research and development. By employing well-understood, robust chemical transformations and incorporating rigorous quality control measures, researchers can confidently generate the necessary quantities of this valuable intermediate to advance their drug discovery programs.

References

  • Dasari Balija Janakiramudu, & Dr. Devineni Subba Rao. (2018). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study.
  • ChemicalBook. (n.d.). 4-Morpholinoaniline synthesis. ChemicalBook.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of N-Aryl Morpholines. BenchChem.
  • PubChem. (n.d.). This compound. PubChem.
  • Guidechem. (n.d.). This compound 55048-24-3 wiki. Guidechem.
  • ResearchGate. (n.d.). Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1.
  • BenchChem. (n.d.). 4-Fluoro-3-(morpholin-4-yl)aniline Research Chemical. BenchChem.
  • Chemsrc. (n.d.). 4-Morpholinoaniline. Chemsrc.
  • National Institutes of Health. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • ChemicalBook. (n.d.). This compound. ChemicalBook.
  • Wikipedia. (n.d.).
  • ECHEMI. (n.d.). This compound SDS. ECHEMI.
  • BenchChem. (n.d.).
  • National Institutes of Health. (n.d.).
  • BenchChem. (n.d.).
  • PubMed Central. (n.d.).
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.). Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells.
  • MDPI. (n.d.). Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. MDPI.
  • ResearchGate. (n.d.). Preclinical Drug Development.

Sources

Application Notes and Protocols: Strategic Functionalization of the Aniline Group in 3-Chloro-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Privileged Scaffold

3-Chloro-4-morpholinoaniline is a highly valuable substituted aniline that serves as a pivotal intermediate in the synthesis of a multitude of pharmacologically active compounds, most notably in the development of kinase inhibitors for oncology.[1][2] Its structure is a masterful convergence of functionalities: the morpholine ring, which often imparts favorable pharmacokinetic properties such as aqueous solubility; a strategically placed chlorine atom that can modulate electronic properties and provide a vector for further modification; and a primary aromatic amine (-NH₂) that serves as a versatile and reactive handle for extensive molecular elaboration.

The true power of this scaffold lies in the targeted functionalization of its aniline group. This primary amine is a potent nucleophile and a precursor to the diazonium salt, opening a gateway to a vast landscape of chemical transformations. By modifying this single position, researchers can systematically alter a molecule's steric profile, electronic distribution, hydrogen bonding capability, and overall topology. This guide provides an in-depth exploration of the core strategies for functionalizing the aniline group of this compound, offering not just step-by-step protocols but also the underlying rationale to empower researchers in drug discovery and chemical development.

Reactivity Profile: Electronic and Steric Considerations

The reactivity of the aniline nitrogen in this compound is a nuanced balance of competing electronic effects.

  • Activating Group: The morpholine substituent, situated para to the amine, acts as a moderate electron-donating group (+R effect) through the lone pair of its nitrogen atom. This effect increases the electron density on the aromatic ring and, crucially, enhances the nucleophilicity of the primary amine.

  • Deactivating Group: Conversely, the chlorine atom at the ortho position to the amine exerts a deactivating inductive effect (-I effect) due to its electronegativity, which slightly withdraws electron density and tempers the amine's basicity.[3]

The net result is a highly nucleophilic amine that readily engages in a variety of reactions, though the ortho-chloro group can introduce minor steric hindrance that may influence the choice of reagents or reaction conditions.

N-Acylation: Formation of Amide Derivatives

N-acylation is arguably the most fundamental transformation of the aniline group. It converts the basic primary amine into a neutral, stable amide linkage. This modification is foundational for building more complex molecules and is a common feature in many active pharmaceutical ingredients (APIs). The reaction proceeds via a nucleophilic acyl substitution, where the aniline nitrogen attacks an activated carbonyl compound.[4][5]

Protocol 1.1: N-Acylation using an Acyl Chloride

This protocol provides a robust method for forming amides using highly reactive acyl chlorides.

Workflow: N-Acylation

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Aniline 3-Chloro-4- morpholinoaniline Reaction_Vessel 1. Dissolve Aniline & Base in DCM 2. Cool to 0 °C 3. Add Acyl Chloride dropwise 4. Stir and monitor via TLC Aniline->Reaction_Vessel Acyl_Chloride Acyl Chloride (e.g., Acetyl Chloride) Acyl_Chloride->Reaction_Vessel Base Base (e.g., Triethylamine) Base->Reaction_Vessel Workup 1. Quench Reaction 2. Aqueous Washes (HCl, NaHCO₃) 3. Dry (Na₂SO₄) 4. Concentrate Reaction_Vessel->Workup Reaction Complete Purification Recrystallization or Column Chromatography Workup->Purification Product N-Acylated Product Purification->Product

Caption: General workflow for N-acylation of anilines.

Methodology:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Base Addition: Add triethylamine (TEA, 1.2 equiv) to the solution. Cool the flask to 0 °C using an ice-water bath.

  • Acylation: Add the desired acyl chloride (e.g., acetyl chloride, 1.1 equiv) dropwise to the stirred solution over 10 minutes. Causality Note: The dropwise addition at low temperature is critical to control the exothermic reaction and prevent potential side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. Rationale: The HCl wash removes excess TEA, while the NaHCO₃ wash removes any unreacted acyl chloride and acidic impurities.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

ParameterAcyl ChlorideAcyl Anhydride
Reagent R-COCl (1.1 equiv)(R-CO)₂O (1.2 equiv)
Base Triethylamine, PyridinePyridine, DMAP (cat.)
Solvent DCM, THF, AcetonitrileDCM, Pyridine
Temperature 0 °C to Room TempRoom Temp to 40 °C
Typical Yield >90%>85%
Table 1: Comparative summary of N-acylation conditions.

N-Sulfonylation: Synthesis of Sulfonamides

The synthesis of sulfonamides introduces a key functional group with significant implications for medicinal chemistry, found in diuretics, antibiotics, and anticonvulsants. The resulting N-S bond is highly stable, and the sulfonamide proton is acidic, providing a valuable hydrogen bond donor. The reaction is analogous to acylation but employs a sulfonyl chloride.[6]

Protocol 2.1: N-Sulfonylation using p-Toluenesulfonyl Chloride (TsCl)

This protocol utilizes pyridine as both the solvent and the acid scavenger, a classic and effective method.

Methodology:

  • Setup: Dissolve this compound (1.0 equiv) in anhydrous pyridine (approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the solution to 0 °C. Add p-toluenesulfonyl chloride (TsCl, 1.1 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Some reactions may require gentle heating (50-60 °C) to proceed to completion. Monitor progress by TLC.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (approx. 5 volumes of ice to 1 volume of acid). Trustworthiness Note: This step is crucial. It precipitates the sulfonamide product while converting the pyridine solvent into its water-soluble pyridinium hydrochloride salt, facilitating a simple filtration-based purification.

  • Isolation: Stir the acidic slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water to remove residual pyridinium salts, followed by a cold, non-polar solvent like hexanes to aid drying. The product is often pure enough for subsequent steps, but can be recrystallized from ethanol if necessary.

N-Alkylation: Forming Secondary Amines

While direct N-alkylation of anilines with alkyl halides can be performed, it is often plagued by a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as the formation of a quaternary ammonium salt.[7] A more controlled and widely adopted strategy is reductive amination .

Protocol 3.1: Reductive Amination for Controlled Mono-N-Alkylation

This one-pot protocol involves the in-situ formation of an imine by condensation with an aldehyde, followed by immediate reduction.

Workflow: Reductive Amination vs. Direct Alkylation

cluster_direct Direct Alkylation cluster_reductive Reductive Amination start_A Aniline + Alkyl Halide mono_A Secondary Amine (Desired) start_A->mono_A di_A Tertiary Amine (Side Product) mono_A->di_A quat_A Quaternary Salt (Side Product) di_A->quat_A start_B Aniline + Aldehyde imine_B Imine Intermediate start_B->imine_B + AcOH (cat.) mono_B Secondary Amine (Controlled Product) imine_B->mono_B + NaBH(OAc)₃

Caption: Comparison of N-alkylation pathways.

Methodology:

  • Setup: Combine this compound (1.0 equiv), the desired aldehyde (1.1 equiv), and a few drops of glacial acetic acid in 1,2-dichloroethane (DCE). Stir at room temperature for 1 hour. Rationale: The acetic acid catalyzes the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise to the mixture. Expertise Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the imine in the presence of the unreacted aldehyde. It is less sensitive to moisture than alternatives like NaBH₃CN.

  • Reaction: Stir the reaction at room temperature for 8-24 hours until TLC analysis indicates complete formation of the product.

  • Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ (aq) solution. Stir until effervescence ceases.

  • Isolation: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via silica gel column chromatography.

Diazotization: A Gateway to Diverse Functionalities

The conversion of the primary arylamine to a diazonium salt is one of the most powerful transformations in aromatic chemistry. The diazonium group (-N₂⁺) is an excellent leaving group (dinitrogen gas) and can be substituted by a wide range of nucleophiles, including halides, hydroxyls, and cyano groups, often catalyzed by copper(I) salts in the Sandmeyer reaction .[8]

Critical Consideration: Aryl diazonium salts are thermally unstable and potentially explosive when isolated. Therefore, they are almost exclusively prepared in situ at low temperatures (0–5 °C) and used immediately.[9]

Protocol 4.1: In-Situ Diazotization and Sandmeyer Bromination

Workflow: Diazotization and Sandmeyer Reaction

cluster_diazotization Part A: Diazotization (0-5 °C) cluster_sandmeyer Part B: Sandmeyer Reaction Aniline 3-Chloro-4- morpholinoaniline Diazonium Aryl Diazonium Salt (In Situ Intermediate) Aniline->Diazonium Acid Conc. HBr / H₂O Acid->Diazonium Nitrite NaNO₂ (aq) Nitrite->Diazonium dropwise Product 1-Bromo-3-chloro- 4-morpholinobenzene Diazonium:e->Product:w Add to Catalyst Catalyst Copper(I) Bromide (CuBr)

Caption: Two-stage process of diazotization followed by Sandmeyer reaction.

Methodology:

  • Diazotization (Part A):

    • In a three-necked flask, suspend this compound (1.0 equiv) in a mixture of 48% hydrobromic acid and water. Cool the slurry to 0 °C in an ice-salt bath with vigorous mechanical stirring.

    • In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.1 equiv) in a minimal amount of cold water.

    • Slowly add the NaNO₂ solution dropwise to the aniline slurry via an addition funnel, ensuring the internal temperature never exceeds 5 °C . Self-Validation: A positive test with starch-iodide paper will indicate a slight excess of nitrous acid, confirming the reaction is complete. A deep blue-black color appears instantly.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 20 minutes.

  • Sandmeyer Reaction (Part B):

    • In a separate, larger flask, dissolve copper(I) bromide (CuBr, 1.2 equiv) in 48% HBr and cool to 0 °C.

    • Slowly and carefully add the cold diazonium salt solution from Part A to the stirred CuBr solution.

    • Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the foaming manageable.

    • After the addition is complete, allow the reaction to slowly warm to room temperature, then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

    • Cool the mixture, extract with a solvent like ethyl acetate, wash the organic layer with NaOH (aq) and brine, dry, and purify by column chromatography or distillation.

TransformationReagent(s)Reaction Name
-NH₂ → -ClCuCl / HClSandmeyer
-NH₂ → -BrCuBr / HBrSandmeyer
-NH₂ → -CNCuCN / KCNSandmeyer
-NH₂ → -FHBF₄, then heatSchiemann
-NH₂ → -OHH₂O, H₂SO₄, heatHydrolysis
-NH₂ → -IKIIodination
Table 2: Common transformations via diazonium intermediates.

Buchwald-Hartwig Amination: Building Diaryl Amines

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming C-N bonds.[10][11] In this context, the nitrogen of this compound acts as the nucleophilic coupling partner, reacting with a different aryl halide (or triflate) to construct complex diaryl or aryl-heteroaryl amine structures. This reaction has revolutionized medicinal chemistry by enabling access to structures that were previously difficult to synthesize.[12]

Protocol 5.1: Coupling with an Aryl Bromide

Critical Consideration: This reaction is highly sensitive to air and moisture. All reagents and solvents must be anhydrous, and the reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen).[3]

Workflow: Buchwald-Hartwig Catalytic Cycle

Pd0 {Pd(0)L₂} OxAdd Oxidative Addition + Ar-X Pd0->OxAdd PdII_A L₂Pd(II)(Ar)(X) OxAdd->PdII_A Amine_Coord Amine Coordination + R₂NH PdII_A->Amine_Coord PdII_B [L₂Pd(II)(Ar)(NHR₂)]⁺X⁻ Amine_Coord->PdII_B Deprotonation Deprotonation - Base-H⁺X⁻ PdII_B->Deprotonation PdII_Amido L₂Pd(II)(Ar)(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product {Ar-NR₂} RedElim->Product

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Chloro-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with remarkable efficiency and selectivity.[1][2] These transformations are fundamental to the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[3][4] 3-Chloro-4-morpholinoaniline is a valuable building block in medicinal chemistry, with its derivatives showing potential in the development of novel therapeutics, including antitumor agents.[5][6][7] The morpholine moiety can improve physicochemical properties, such as solubility and brain permeability, making it a desirable feature in drug candidates targeting the central nervous system.[8]

The presence of a chloro-substituent on the aniline ring presents a synthetic challenge due to the inherent stability and lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[9][10] However, significant advancements in catalyst design, particularly the development of electron-rich and sterically hindered phosphine ligands, have made the coupling of aryl chlorides a more routine and efficient process.[9][11][12][13]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing various palladium-catalyzed cross-coupling reactions with this compound. It offers detailed protocols, mechanistic insights, and practical considerations for successful implementation of Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.

Mechanistic Overview of Palladium-Catalyzed Cross-Coupling

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) intermediates.[1][14][15] This cycle can be broken down into three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, this compound) to form a Pd(II) complex.[1][14][16] This is often the rate-limiting step, especially for less reactive aryl chlorides.[9]

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig):

    • In reactions like the Suzuki coupling, an organometallic reagent (e.g., an organoboron compound) transfers its organic group to the palladium center.[1][2][16]

    • In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[3][17]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2][14]

Catalytic Cycle Pd0 Pd(0)L_n OA_intermediate Ar-Pd(II)(L)_n-Cl Pd0->OA_intermediate Oxidative Addition (Ar-Cl) Transmetalation_intermediate Ar-Pd(II)(L)_n-R OA_intermediate->Transmetalation_intermediate Transmetalation (R-M) Transmetalation_intermediate->Pd0 Reductive Elimination Product Ar-R Transmetalation_intermediate->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organohalide.[18] It is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids.[16][18]

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

Reagent/MaterialFormulaPurposeSupplier/Grade
This compoundC₁₀H₁₃ClN₂OStarting MaterialCommercially Available
Phenylboronic AcidC₆H₇BO₂Coupling PartnerCommercially Available
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂Palladium PrecatalystCommercially Available
SPhosC₂₇H₃₃O₂PLigandCommercially Available
K₃PO₄K₃PO₄BaseAnhydrous
1,4-DioxaneC₄H₈O₂SolventAnhydrous
Magnetic Stir Bar-Stirring-
Schlenk Flask-Reaction Vessel-
Inert Gas (N₂ or Ar)-AtmosphereHigh Purity

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • In a separate vial, weigh the palladium(0) bis(dibenzylideneacetone) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%) and SPhos (0.036 mmol, 3.6 mol%).

  • Evacuate and backfill the Schlenk flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the catalyst and ligand mixture to the Schlenk flask, followed by anhydrous 1,4-dioxane (5 mL).

  • Stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Suzuki_Workflow Start Combine Reactants & Base Catalyst Add Pd₂(dba)₃ / SPhos Start->Catalyst Solvent Add Anhydrous Dioxane Catalyst->Solvent React Heat at 100 °C under Inert Gas Solvent->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Cool, Dilute, Filter Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Expected Outcome: This protocol is expected to yield the desired biaryl product in good to excellent yields, depending on the purity of reagents and adherence to anhydrous and anaerobic conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[17][19] This reaction is particularly important in pharmaceutical synthesis, where the arylamine motif is prevalent.[3][20][21]

Protocol: Buchwald-Hartwig Amination of this compound with a Secondary Amine (e.g., Piperidine)

Materials:

Reagent/MaterialFormulaPurposeSupplier/Grade
This compoundC₁₀H₁₃ClN₂OStarting MaterialCommercially Available
PiperidineC₅H₁₁NCoupling PartnerCommercially Available
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂Palladium PrecatalystCommercially Available
XPhosC₃₃H₄₉PLigandCommercially Available
NaOtBuC₄H₉NaOBaseCommercially Available
TolueneC₇H₈SolventAnhydrous
Magnetic Stir Bar-Stirring-
Schlenk Flask-Reaction Vessel-
Inert Gas (N₂ or Ar)-AtmosphereHigh Purity

Procedure:

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk flask.

  • In a separate vial, weigh Pd₂(dba)₃ (0.01 mmol, 1.0 mol%) and XPhos (0.024 mmol, 2.4 mol%).

  • Evacuate and backfill the Schlenk flask with an inert gas three times.

  • Add the catalyst/ligand mixture to the flask.

  • Add this compound (1.0 mmol, 1.0 equiv.) and anhydrous toluene (5 mL).

  • Add piperidine (1.2 mmol, 1.2 equiv.) to the reaction mixture.

  • Stir the reaction at 100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OA_intermediate Ar-Pd(II)(L)-Cl Pd0->OA_intermediate Oxidative Addition (Ar-Cl) Amine_Complex [Ar-Pd(II)(L)(HNR₂)]⁺Cl⁻ OA_intermediate->Amine_Complex + HNR₂ Amido_Complex Ar-Pd(II)(L)-NR₂ Amine_Complex->Amido_Complex - Base-H⁺, - Cl⁻ Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_Complex->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Expert Insights: The choice of ligand is critical for the successful amination of aryl chlorides.[11] Bulky, electron-rich phosphine ligands like XPhos or RuPhos are often required to facilitate the challenging oxidative addition step and promote efficient reductive elimination.[3] The base also plays a crucial role; strong, non-nucleophilic bases like sodium tert-butoxide are commonly employed.[22][23]

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[24][25] This reaction is a powerful tool for the formation of C-C bonds and the synthesis of styrenyl and cinnamyl derivatives.

Protocol: Heck Reaction of this compound with Styrene

Materials:

Reagent/MaterialFormulaPurposeSupplier/Grade
This compoundC₁₀H₁₃ClN₂OStarting MaterialCommercially Available
StyreneC₈H₈Coupling PartnerCommercially Available
Pd(OAc)₂C₄H₆O₄PdPalladium PrecatalystCommercially Available
P(o-tolyl)₃C₂₁H₂₁PLigandCommercially Available
Triethylamine (Et₃N)C₆H₁₅NBaseCommercially Available
N,N-Dimethylformamide (DMF)C₃H₇NOSolventAnhydrous
Magnetic Stir Bar-Stirring-
Sealed Tube-Reaction Vessel-
Inert Gas (N₂ or Ar)-AtmosphereHigh Purity

Procedure:

  • To a sealable reaction tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol, 1.5 equiv.).

  • Add styrene (1.2 mmol, 1.2 equiv.) to the mixture.

  • Seal the tube and heat the reaction mixture to 120 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Heck_Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)(L)₂-Cl Pd0->OA Oxidative Addition (Ar-Cl) Coordination Olefin Complex OA->Coordination + Alkene Insertion σ-Alkyl-Pd(II) Complex Coordination->Insertion Migratory Insertion Elimination β-Hydride Elimination Insertion->Elimination Elimination->Pd0 + Base, - Base-H⁺, - Cl⁻ Product Substituted Alkene Elimination->Product

Caption: Simplified catalytic cycle of the Heck reaction.

Causality Behind Choices: The use of a polar aprotic solvent like DMF is common in Heck reactions. The base, typically a tertiary amine like triethylamine, is required to neutralize the hydrogen halide generated during the catalytic cycle.[15] Higher temperatures are often necessary for the coupling of less reactive aryl chlorides.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.[26] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[26][27]

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

Reagent/MaterialFormulaPurposeSupplier/Grade
This compoundC₁₀H₁₃ClN₂OStarting MaterialCommercially Available
PhenylacetyleneC₈H₆Coupling PartnerCommercially Available
Pd(PPh₃)₂Cl₂C₃₆H₃₀Cl₂P₂PdPalladium CatalystCommercially Available
Copper(I) Iodide (CuI)CuICo-catalystCommercially Available
Triethylamine (Et₃N)C₆H₁₅NBase/SolventAnhydrous
Magnetic Stir Bar-Stirring-
Schlenk Flask-Reaction Vessel-
Inert Gas (N₂ or Ar)-AtmosphereHigh Purity

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous triethylamine (10 mL) via syringe.

  • Add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise to the stirred solution.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and filter to remove the ammonium salts.

  • Wash the organic layer with water, brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Trustworthiness of the Protocol: This protocol is based on well-established Sonogashira coupling conditions. The use of a copper co-catalyst is crucial for facilitating the reaction at milder temperatures.[28][29] The amine base serves both as a solvent and to neutralize the hydrohalic acid formed.[27] It's important to use degassed solvents to prevent oxidation of the catalyst and homocoupling of the alkyne.

Summary of Reaction Conditions

ReactionPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
Suzuki-Miyaura Pd₂(dba)₃ (1.5)SPhos (3.6)K₃PO₄ (2.0)1,4-Dioxane100
Buchwald-Hartwig Pd₂(dba)₃ (1.0)XPhos (2.4)NaOtBu (1.4)Toluene100
Heck Pd(OAc)₂ (2.0)P(o-tolyl)₃ (4.0)Et₃N (1.5)DMF120
Sonogashira Pd(PPh₃)₂Cl₂ (2.0)-Et₃N (solvent)Triethylamine80

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide versatile and powerful pathways for the synthesis of a diverse range of derivatives with significant potential in pharmaceutical and materials science research. While the activation of the C-Cl bond requires carefully optimized conditions, the use of modern, sophisticated catalyst systems enables efficient and high-yielding transformations. The protocols detailed in these application notes offer a robust starting point for researchers to explore the rich chemistry of this valuable building block. Careful attention to reagent purity and the maintenance of inert and anhydrous conditions are paramount for achieving reproducible and successful outcomes.

References

  • Vertex AI Search. (2025, September 4).
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings.
  • The Nobel Prize Foundation. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Scholar.uwindsor.ca.
  • ResearchGate. (n.d.). Palladium-catalyzed amination of morpholine with aryl chlorides.
  • ResearchGate. (n.d.). Amination of aryl bromides and chlorides with N‐methylaniline or morpholine using 7tBua.
  • Journal of the American Chemical Society. (n.d.).
  • Semantic Scholar. (n.d.).
  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • Wiley Analytical Science. (2019, July 9).
  • Who we serve. (2024, June 13). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har.
  • ACS Publications - Organic Letters. (n.d.). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • National Institutes of Health. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • National Institutes of Health. (2024, January 19). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
  • CSIR-NCL Library, Pune. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells.
  • ResearchGate. (n.d.). The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid....
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • ResearchGate. (2022, May 9). An updated review on morpholine derivatives with their pharmacological actions.
  • National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. PubMed.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
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  • Chemistry LibreTexts. (2023, June 30).
  • Wikipedia. (n.d.). Sonogashira coupling.
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  • OUCI. (n.d.). The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles.
  • BenchChem. (n.d.).
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  • ResearchGate. (2025, August 6). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • BenchChem. (n.d.).
  • PubChem. (2026, January 3). 3-Chloro-4-[(morpholin-4-yl)carbonyl]aniline.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • MDPI. (n.d.). Heck Reaction—State of the Art.
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (2018, September 1).
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  • MDPI. (2025, August 5).
  • Guidechem. (n.d.). What is the synthesis and application of 3-Chloro-4-hydroxybenzaldehyde in organic chemistry?.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction.
  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • ResearchGate. (2014, January 21).

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Application Note & Protocol: Design and High-Throughput Synthesis of a 3-Chloro-4-morpholinoaniline Focused Library for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine moiety is recognized as a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance pharmacological activity and improve pharmacokinetic profiles.[1][2] This application note provides a comprehensive, field-proven guide for the design, synthesis, and characterization of a focused derivative library based on the 3-Chloro-4-morpholinoaniline core. We present a robust two-stage synthetic strategy: initial gram-scale synthesis of the core aniline intermediate, followed by a high-throughput parallel synthesis workflow to generate a diverse amide library. This document details the rationale behind experimental choices, step-by-step protocols for synthesis and purification, and methods for quality control, tailored for researchers in drug discovery and medicinal chemistry.

Introduction: The Value of the Morpholinoaniline Scaffold

The this compound scaffold serves as a valuable starting point for drug discovery programs. The morpholine ring is a versatile building block known to improve properties like aqueous solubility, metabolic stability, and bioavailability.[3][4] Its presence is noted in numerous approved drugs. The aniline functional group on the core scaffold is a key chemical handle, perfectly suited for a multitude of diversification reactions, allowing for the systematic exploration of the surrounding chemical space.[5] The chlorine substituent provides an additional vector for modification or can be used to modulate electronic properties and binding interactions.

This guide focuses on the generation of an amide-based library, as the amide bond is a cornerstone of medicinal chemistry.[6] By coupling the core aniline with a diverse set of carboxylic acids, a library can be rapidly generated to probe structure-activity relationships (SAR) for a given biological target.

Strategic Design of the Derivative Library

The quality of a screening library is paramount for the success of any high-throughput screening (HTS) campaign.[7] Our design strategy is rooted in maximizing structural diversity while maintaining favorable physicochemical properties.

Logical Framework for Library Design

cluster_0 Library Design Principles Core Core Scaffold (this compound) Diversity Building Block Selection (Diverse Carboxylic Acids) Core->Diversity Diversification Point (Aniline -NH2) Properties Physicochemical Filtering (e.g., Rule of Five) Diversity->Properties Pre-synthesis Computational Filter Goal Final Library (Diverse & Drug-Like) Properties->Goal Selection of Optimal Reagents

Caption: Logical workflow for library design.

Building Block Selection: The choice of carboxylic acids for the amide coupling is critical. To ensure meaningful diversity, reagents should be selected based on a variety of features:

  • Size & Lipophilicity: A range of alkyl, cycloalkyl, and aryl acids.

  • Electronic Properties: Incorporating both electron-donating and electron-withdrawing groups on aromatic rings.

  • Hydrogen Bonding: Including acids with additional H-bond donors and acceptors (e.g., hydroxyls, ethers, secondary amines).

  • 3D Shape: Utilizing rigid (e.g., bicyclic) and flexible (e.g., long-chain) acids to explore different conformational spaces.

A pre-selection of commercially available carboxylic acids should be filtered computationally to ensure the final products have a high probability of being "drug-like," for example, by adhering to Lipinski's Rule of Five.[8]

Synthesis of the Core Scaffold: this compound

The synthesis of the core scaffold is achieved in a reliable two-step process starting from 3-chloro-4-fluoronitrobenzene. The choice of this starting material is strategic; the fluorine atom is highly activated towards nucleophilic aromatic substitution (SNAr) by the powerfully electron-withdrawing nitro group para to it.[9][10]

Overall Reaction Scheme:

Caption: Two-step synthesis of the core scaffold.

Protocol 1A: Synthesis of 4-(2-Chloro-4-nitrophenyl)morpholine

Rationale: This SNAr reaction proceeds efficiently by displacing the activated fluorine atom with morpholine. Potassium carbonate is used as a mild base to neutralize the HF generated in situ. DMF is an excellent polar aprotic solvent for this transformation.

Materials & Reagents:

Reagent MW ( g/mol ) Amount Moles (mmol)
3-Chloro-4-fluoronitrobenzene 175.55 10.0 g 56.96
Morpholine 87.12 5.95 mL 68.35
Potassium Carbonate (K₂CO₃) 138.21 11.8 g 85.44

| N,N-Dimethylformamide (DMF) | - | 100 mL | - |

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chloro-4-fluoronitrobenzene (10.0 g, 56.96 mmol) and potassium carbonate (11.8 g, 85.44 mmol).

  • Add 100 mL of DMF, followed by the dropwise addition of morpholine (5.95 mL, 68.35 mmol).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • A yellow solid will precipitate. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water (3 x 100 mL) to remove residual DMF and salts.

  • Dry the solid under vacuum at 50 °C to afford the desired product as a yellow powder.

    • Expected Outcome: 12.5-13.5 g (90-98% yield) of high purity product, suitable for the next step without further purification.

Protocol 1B: Synthesis of this compound

Rationale: The reduction of an aromatic nitro group to an aniline is a fundamental transformation.[11] While catalytic hydrogenation is an option, the use of iron powder with ammonium chloride in an ethanol/water mixture is a cost-effective, scalable, and highly chemoselective method that tolerates a wide range of functional groups, including halogens.[12][13]

Materials & Reagents:

Reagent MW ( g/mol ) Amount Moles (mmol)
4-(2-Chloro-4-nitrophenyl)morpholine 242.66 12.0 g 49.45
Iron Powder (<325 mesh) 55.85 13.8 g 247.25
Ammonium Chloride (NH₄Cl) 53.49 13.2 g 247.25
Ethanol - 150 mL -

| Water | - | 50 mL | - |

Procedure:

  • To a 500 mL round-bottom flask, add 4-(2-Chloro-4-nitrophenyl)morpholine (12.0 g, 49.45 mmol), iron powder (13.8 g, 247.25 mmol), ammonium chloride (13.2 g, 247.25 mmol), ethanol (150 mL), and water (50 mL).

  • Heat the suspension to reflux (approx. 80-85 °C) with vigorous stirring. The reaction is exothermic and may require initial moderation of the heating mantle.

  • Maintain reflux for 2-3 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The yellow starting material spot will be replaced by a new, UV-active product spot near the baseline. An LC-MS check can confirm the mass change from the nitro to the amine compound.

  • After completion, cool the mixture slightly and filter it while hot through a pad of Celite® to remove the iron salts.

  • Wash the filter cake with hot ethanol (3 x 50 mL).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography (silica gel, gradient elution from 20% to 50% ethyl acetate in hexanes) or recrystallization from an ethanol/water mixture to yield the final product.

    • Expected Outcome: 8.5-9.5 g (81-90% yield) of an off-white to light brown solid. Purity should be >98% by LC-MS and ¹H NMR.

Library Generation via Parallel Synthesis

This section details the high-throughput synthesis of an amide library in a 96-well plate format. The protocol utilizes HATU as a coupling reagent, which is highly efficient for forming amide bonds with anilines.

Workflow for Parallel Library Synthesis:

cluster_1 High-Throughput Synthesis Workflow Dispense_Acid Dispense Carboxylic Acids into 96-well Plate Dispense_Core Dispense Core Aniline & Reagent Solutions Dispense_Acid->Dispense_Core Step 1 React Reaction Incubation (Shaking at RT) Dispense_Core->React Step 2 Workup Parallel Liquid-Liquid Extraction or SPE React->Workup Step 3 Analyze QC Analysis (LC-MS) Workup->Analyze Step 4 Plate Final Library Plate (Dry films or DMSO solutions) Analyze->Plate Step 5

Caption: Workflow for parallel synthesis and purification.

Protocol 2: Parallel Amide Coupling

Rationale: This protocol is optimized for a 96-well format, enabling the rapid synthesis of dozens of analogs simultaneously.[14][15] Stock solutions are used for efficiency. HATU is a preferred coupling reagent for less nucleophilic anilines, ensuring high conversion rates under mild conditions.

Materials & Reagents (per well, 25 µmol scale):

Reagent Stock Conc. Volume per well Moles (µmol)
Carboxylic Acid 0.25 M in DMF 100 µL 25
HATU 0.25 M in DMF 120 µL 30
DIPEA 0.50 M in DMF 100 µL 50

| this compound | 0.25 M in DMF | 100 µL | 25 |

Procedure:

  • Plate Preparation: Prepare a stock solution of 96 diverse carboxylic acids (0.25 M in anhydrous DMF) in a master plate.

  • Reagent Dispensing: Using a multichannel pipette or automated liquid handler, dispense 100 µL (25 µmol) of each unique carboxylic acid solution into the corresponding wells of a 2 mL 96-well reaction block.

  • Activation: To each well, add 120 µL (30 µmol) of the HATU stock solution, followed by 100 µL (50 µmol) of the DIPEA stock solution. Shake the plate at room temperature for 15-20 minutes to pre-activate the carboxylic acids.

  • Aniline Addition: Add 100 µL (25 µmol) of the this compound stock solution to each well.

  • Reaction: Seal the reaction block with a cap mat and place it on an orbital shaker. Shake at room temperature for 12-16 hours.

  • Work-up (Liquid-Liquid Extraction):

    • Add 500 µL of ethyl acetate to each well.

    • Add 500 µL of a 5% aqueous sodium bicarbonate (NaHCO₃) solution to each well.

    • Seal and shake vigorously for 5 minutes. Centrifuge briefly to separate the layers.

    • Carefully remove the upper organic layer and transfer it to a new 96-well plate.

    • Repeat the wash with 500 µL of water.

    • Transfer the final organic layers to a collection plate.

  • Drying and Plating: Evaporate the solvent from the collection plate using a centrifugal evaporator. The resulting dry films constitute the final library. Alternatively, dissolve the residues in a known volume of DMSO (e.g., 250 µL to yield a 100 mM stock solution).

Quality Control and Characterization

Rigorous quality control is essential to ensure the integrity of the compound library.[16]

  • Purity and Identity: Each well of the final library plate should be analyzed by LC-MS. This provides rapid confirmation of the expected molecular weight of the product and an estimate of its purity. A target purity of >90% is typically acceptable for primary screening.

  • Structural Confirmation: Select a representative subset of the library (e.g., 5-10 compounds with diverse building blocks) for full structural elucidation by ¹H and ¹³C NMR spectroscopy to validate the synthetic protocol.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (nitrile gloves are acceptable for incidental contact but should be changed immediately upon contamination).[17][18]

  • Handling: Aniline derivatives are toxic and may be carcinogenic or mutagenic.[19] Handle all reagents and products in a well-ventilated chemical fume hood. Avoid inhalation of dust and vapors.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste should be collected separately.

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal.[20][21]

Conclusion

This application note provides a validated and detailed methodology for the efficient design and synthesis of a this compound derivative library. The robust two-stage synthesis, combining a scalable preparation of the core scaffold with a high-throughput parallel diversification protocol, enables the rapid generation of hundreds of novel compounds. By following these protocols and incorporating rigorous quality control, research organizations can produce high-quality, diverse small molecule libraries to accelerate their drug discovery efforts.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Des-Abraques, P. (2025).
  • Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Royal Society of Chemistry. (n.d.). Reduction of nitroarenes to anilines in basic alcoholic media. RSC Publishing.
  • IntechOpen. (2023). Chapter 3: Synthetic Methods for Primary Anilines. IntechOpen Books.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • MDPI. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • Forero-Cortés, P. A., & Haydl, A. M. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Organic Process Research & Development, 23(8), 1478–1483.
  • Yousif, D., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 415-423. [Link]
  • Kenseth, J. R., & Coldiron, S. J. (2004). High-throughput characterization and quality control of small-molecule combinatorial libraries. Current Opinion in Chemical Biology, 8(4), 418-23. [Link]
  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
  • Yousif, D., et al. (2021).
  • National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC.
  • Yousif, D., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Milano-Bicocca. [Link]
  • Thumar, N. M., & Ladva, K. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 8(2), 662-667.
  • ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
  • ResearchGate. (2022). A review on pharmacological profile of Morpholine derivatives.
  • National Center for Biotechnology Information. (2014). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC.
  • Kourounakis, A. P., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(2), 751-815. [Link]
  • National Center for Biotechnology Information. (2014). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening.
  • University of Washington. (n.d.). Standard Operating Procedure for Laboratories: Aniline.
  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis.
  • Washington State University. (n.d.). Standard Operating Procedure: Aniline.
  • ResearchGate. (n.d.). Contribution of the morpholine scaffold on the activity of morpholine-containing bioactives.
  • World Journal of Pharmacy and Pharmaceutical Sciences. (2016). Synthesis of 3-chloro-4-(1h-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one.
  • Tzara, A., et al. (2020).
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: aniline.
  • HIMS. (2019). Efficient alternative for multistep synthesis of aniline-based drug precursors.
  • Knowledge. (2025). What are the health and safety guidelines for Aniline in workplaces?.
  • Royal Society of Chemistry. (n.d.). Parallel Synthesis and Library Design.
  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
  • ACS Publications. (n.d.). Characterization of the Complexity of Small-Molecule Libraries by Electrospray Ionization Mass Spectrometry.
  • National Center for Biotechnology Information. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC.
  • Google Patents. (n.d.). CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.
  • ResearchGate. (2015). (PDF) Nucleophilic Substitutions on 3-Chloro-4-fluoronitrobenzene.
  • ResearchGate. (n.d.). Parallel synthesis of libraries.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Chloro-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-morpholinoaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Conversion of Starting Materials

Potential Cause Scientific Rationale Suggested Solution
Inactive Catalyst (Buchwald-Hartwig Amination) The palladium catalyst, central to the C-N bond formation, can be sensitive to air and moisture, leading to oxidation and loss of activity.[1][2]Ensure all reagents and solvents are anhydrous and the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored catalyst and ligands. Consider preparing the active Pd(0) catalyst in situ from a stable Pd(II) precursor.
Inappropriate Base The choice and strength of the base are critical for the deprotonation of the amine and subsequent steps in the catalytic cycle.[2][3] An unsuitable base can lead to incomplete reaction or side product formation.For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[4] For Nucleophilic Aromatic Substitution (SNAr), a weaker base like potassium carbonate (K₂CO₃) may be sufficient.[5] Titrate the base to ensure its strength if it has been stored for a long time.
Low Reaction Temperature Both Buchwald-Hartwig and SNAr reactions often require elevated temperatures to overcome the activation energy barrier for C-N bond formation.[5][6]Gradually increase the reaction temperature in 10-15 °C increments while monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Be mindful that excessive temperatures can lead to degradation.
Poor Solubility of Reactants If the reactants are not fully dissolved in the solvent, the reaction will be heterogeneous and the reaction rate will be significantly reduced.Select a solvent that effectively dissolves all reactants at the reaction temperature. For Buchwald-Hartwig, common solvents include toluene, dioxane, and THF.[2] For SNAr, polar aprotic solvents like DMF or DMSO are often used.[5]

Issue 2: Significant Byproduct Formation

Potential Cause Scientific Rationale Suggested Solution
Hydrodehalogenation A common side reaction in palladium-catalyzed reactions where the chloro group is replaced by a hydrogen atom, leading to the formation of 4-morpholinoaniline.[7]Optimize the ligand-to-metal ratio. Bulky, electron-rich phosphine ligands can suppress this side reaction.[4] Lowering the reaction temperature and using a less reactive base can also be beneficial.
Dimerization of Starting Materials Self-coupling of the starting aryl halide can occur, especially at high catalyst loadings and temperatures.Reduce the catalyst loading to the minimum effective amount. Ensure slow addition of the aryl halide to the reaction mixture to maintain a low concentration.
Formation of Positional Isomers (in SNAr) If the starting material has multiple reactive sites, substitution at an undesired position can occur.This is less of a concern with 3,4-dichloroaniline as the starting material, as the chlorine at position 4 is more activated towards nucleophilic attack by the morpholine. However, careful control of reaction conditions is still necessary.

dot```dot

// Incomplete Reaction Path inactive_catalyst [label="Inactive Catalyst/Reagents?", shape=parallelogram]; suboptimal_conditions [label="Suboptimal Conditions?", shape=parallelogram]; solubility [label="Solubility Issues?", shape=parallelogram]; fix_catalyst [label="Use fresh catalyst/reagents\nEnsure inert atmosphere"]; optimize_temp_base [label="Optimize Temperature & Base"]; change_solvent [label="Change Solvent"];

// Byproducts Path hydrodehalogenation [label="Hydrodehalogenation?", shape=parallelogram]; dimerization [label="Dimerization?", shape=parallelogram]; optimize_ligand [label="Optimize Ligand/Metal Ratio\nLower Temperature"]; reduce_catalyst [label="Reduce Catalyst Loading"];

end [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_conversion; check_conversion -> incomplete_reaction [label="Low Conversion"]; check_conversion -> byproducts [label="Byproducts Observed"];

incomplete_reaction -> inactive_catalyst [label="Yes"]; incomplete_reaction -> suboptimal_conditions [label="No"]; inactive_catalyst -> fix_catalyst; fix_catalyst -> end;

suboptimal_conditions -> solubility [label="Yes"]; suboptimal_conditions -> optimize_temp_base [label="No"]; solubility -> change_solvent; change_solvent -> end; optimize_temp_base -> end;

byproducts -> hydrodehalogenation [label="Yes"]; byproducts -> dimerization [label="No"]; hydrodehalogenation -> optimize_ligand; optimize_ligand -> end; dimerization -> reduce_catalyst; reduce_catalyst -> end; }

Caption: Buchwald-Hartwig amination workflow.

Protocol 2: Synthesis via Nucleophilic Aromatic Substitution and Reduction

This two-step protocol involves the initial SNAr reaction followed by the reduction of a nitro group.

Step 1: Synthesis of 4-(2-Chloro-4-nitrophenyl)morpholine [8] Materials:

  • 3-Chloro-4-fluoronitrobenzene

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve 3-chloro-4-fluoronitrobenzene (1.0 equiv.) in DMF.

  • Add morpholine (1.2 equiv.) and potassium carbonate (2.0 equiv.).

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 4-(2-chloro-4-nitrophenyl)morpholine.

Step 2: Reduction to this compound [9] Materials:

  • 4-(2-Chloro-4-nitrophenyl)morpholine

  • Iron powder

  • Acetic acid

  • Ethanol/Water mixture

Procedure:

  • In a round-bottom flask, suspend 4-(2-chloro-4-nitrophenyl)morpholine (1.0 equiv.) and iron powder (3.5 equiv.) in a 3:1 mixture of ethanol and water.

  • Add acetic acid (0.1 equiv.) to the mixture.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and filter through Celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give the crude product.

  • Purify by column chromatography or recrystallization to yield this compound.

dot

SNAr_Reduction_Pathway cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: Nitro Reduction start_snar 3-Chloro-4-fluoronitrobenzene + Morpholine snar_conditions K₂CO₃, DMF, 120 °C start_snar->snar_conditions intermediate 4-(2-Chloro-4-nitrophenyl)morpholine snar_conditions->intermediate start_reduction Intermediate from Step 1 intermediate->start_reduction reduction_conditions Fe, Acetic Acid Ethanol/Water, Reflux start_reduction->reduction_conditions final_product This compound reduction_conditions->final_product

Caption: SNAr and reduction synthetic pathway.

References

  • Wikipedia.
  • ACS GCI Pharmaceutical Roundtable.
  • Chemistry LibreTexts.
  • ResearchGate.
  • Reddit. Is this an appropriate synthesis? Also how could I make it better??? : r/chemhelp. [Link]
  • Science.gov. aromatic nucleophilic substitution: Topics by Science.gov. [Link]
  • NIH.
  • ResearchGate. Optimization of conditions between 4-chloro-anisole and mor- pholine. [a]. [Link]
  • YouTube.
  • ResearchGate.
  • MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • Google Patents. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.
  • Google Patents. US3291832A - Process for preparing 3, 4 dichloroaniline.
  • EPA.
  • new way. synthesis of 2-chloro-4-nitrophenol by new way. [Link]
  • NIH. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]

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common side reactions in the synthesis of 3-Chloro-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-morpholinoaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important pharmaceutical intermediate. The information herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and reproducibility.

I. Synthetic Strategy Overview

The most common and efficient synthesis of this compound is a two-step process. The first step involves a Nucleophilic Aromatic Substitution (SNAr) reaction between 3,4-dichloronitrobenzene and morpholine to produce the intermediate, 4-(2-chloro-4-nitrophenyl)morpholine. The subsequent step is the reduction of the nitro group to an amine, yielding the final product.

Synthesis_Pathway 3,4-Dichloronitrobenzene 3,4-Dichloronitrobenzene SNAr_Reaction Nucleophilic Aromatic Substitution 3,4-Dichloronitrobenzene->SNAr_Reaction Morpholine Morpholine Morpholine->SNAr_Reaction Intermediate 4-(2-chloro-4-nitrophenyl)morpholine SNAr_Reaction->Intermediate Reduction Nitro Group Reduction Intermediate->Reduction Final_Product This compound Reduction->Final_Product

Caption: Overall synthetic route for this compound.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Q1: The SNAr reaction is sluggish or incomplete, resulting in low yield of the intermediate, 4-(2-chloro-4-nitrophenyl)morpholine. What are the possible causes and how can I improve the conversion?

A1: Low conversion in the SNAr reaction can be attributed to several factors related to reaction conditions and reagent purity.

  • Insufficient Reaction Temperature: The SNAr reaction of 3,4-dichloronitrobenzene with morpholine typically requires elevated temperatures to proceed at a reasonable rate. The nitro group activates the chlorine at the para position for nucleophilic attack, but sufficient thermal energy is needed to overcome the activation barrier.

    • Troubleshooting: Gradually increase the reaction temperature, for instance, in 10 °C increments, while monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical temperature range for this reaction is 100-130 °C.

  • Inadequate Base: A base is often used to scavenge the HCl generated during the reaction, which can protonate the morpholine, rendering it non-nucleophilic.

    • Troubleshooting: Ensure that a suitable base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is present in at least a stoichiometric amount relative to the morpholine. The base should be finely powdered and dry to ensure its reactivity.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents are generally preferred as they can solvate the cationic species and do not interfere with the nucleophile.

    • Troubleshooting: While the reaction can be run neat with an excess of morpholine acting as the solvent, using a high-boiling polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can improve solubility and reaction rates.

  • Reagent Purity: Impurities in the starting materials, particularly water in the morpholine or solvent, can hinder the reaction.

    • Troubleshooting: Use freshly distilled morpholine and anhydrous solvents. Ensure the 3,4-dichloronitrobenzene is of high purity.

Q2: I am observing the formation of an isomeric byproduct. What is it and how can I minimize its formation?

A2: While the primary product is the result of substitution at the 4-position, a minor isomeric byproduct, 4-(3-chloro-4-nitrophenyl)morpholine, can sometimes be observed.

  • Mechanism of Formation: The chlorine atom at the 3-position is meta to the nitro group and thus less activated towards nucleophilic attack. However, under forcing conditions (very high temperatures or prolonged reaction times), substitution at this position can occur.

  • Minimizing Isomer Formation:

    • Temperature Control: Avoid excessive temperatures. The formation of the undesired isomer is more likely at higher temperatures. Stick to the optimized temperature range where the desired reaction proceeds efficiently.

    • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent the formation of side products.

    • Purification: The isomeric byproduct can typically be separated from the desired product by column chromatography or recrystallization.

Q3: The reaction mixture has turned dark brown/black. Is this normal, and will it affect my product?

A3: The formation of a dark-colored reaction mixture is common in SNAr reactions, especially at elevated temperatures. This is often due to the formation of minor, highly colored byproducts from side reactions. While often not detrimental to the overall yield, it can make product isolation and purification more challenging.

  • Troubleshooting:

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize the formation of colored impurities by preventing oxidative side reactions.

    • Purification: The crude product can be purified by recrystallization, often with the use of activated carbon to remove colored impurities. A typical recrystallization solvent system for the intermediate is ethanol or an ethanol/water mixture.

Step 2: Reduction of the Nitro Group

Q4: The reduction of 4-(2-chloro-4-nitrophenyl)morpholine is incomplete, leading to a mixture of the nitro compound and the desired aniline.

A4: Incomplete reduction is a common issue and can be addressed by optimizing the reduction conditions.

  • Choice of Reducing Agent:

    • Catalytic Hydrogenation: This is a clean and efficient method. Ensure the catalyst (e.g., 5-10% Palladium on Carbon, Pd/C) is active. The reaction is typically run under a hydrogen atmosphere (from a balloon or a pressurized system) in a solvent like ethanol or methanol.

      • Troubleshooting: Use a fresh batch of catalyst. Ensure the system is properly purged to remove air, as oxygen can poison the catalyst. Increase the hydrogen pressure if using a pressurized system.

    • Metal/Acid Reduction: A common alternative is the use of a metal, such as iron (Fe) powder, in the presence of an acid like hydrochloric acid (HCl) or ammonium chloride (NH₄Cl).

      • Troubleshooting: Ensure the iron powder is activated (e.g., by washing with dilute acid) to remove any passivating oxide layer. The reaction is often exothermic, so the acid should be added portion-wise to control the temperature.

  • Reaction Time and Temperature: Reductions can sometimes be slow.

    • Troubleshooting: Increase the reaction time and monitor by TLC until the starting material is no longer visible. Gentle heating (e.g., to 40-60 °C) can also accelerate the reaction, but be cautious of potential side reactions.

Q5: I am observing a significant amount of a dehalogenated byproduct, 4-morpholinoaniline. How can I prevent this?

A5: Dehalogenation, the replacement of the chlorine atom with hydrogen, is a known side reaction during the reduction of chloro-nitroaromatics.

Dehalogenation Intermediate 4-(2-chloro-4-nitrophenyl)morpholine Reduction Nitro Group Reduction Intermediate->Reduction Desired_Product This compound Reduction->Desired_Product Major Pathway Side_Reaction Dehalogenation Reduction->Side_Reaction Side_Product 4-Morpholinoaniline Side_Reaction->Side_Product Minor Pathway

Caption: Desired reduction pathway versus the dehalogenation side reaction.

  • Minimizing Dehalogenation:

    • Catalytic Hydrogenation: This method is more prone to dehalogenation, especially with palladium catalysts.

      • Troubleshooting: Use a less active catalyst, such as platinum on carbon (Pt/C), or add a catalyst poison like quinoline or thiophene in small amounts to selectively inhibit the dehalogenation reaction. Running the reaction at lower hydrogen pressure and temperature can also be beneficial.

    • Metal/Acid Reduction: The Fe/HCl or Fe/NH₄Cl system is generally less likely to cause dehalogenation compared to catalytic hydrogenation. This is often the preferred method when dehalogenation is a significant issue.

    • Alternative Reducing Agents: Tin(II) chloride (SnCl₂) in concentrated HCl is another effective reagent for reducing nitro groups in the presence of sensitive functional groups and is less prone to causing dehalogenation.

Q6: How do I effectively purify the final product, this compound, from the reaction mixture?

A6: Purification of the final product typically involves a series of extraction and crystallization steps.

  • Work-up Procedure:

    • Neutralization: After the reduction is complete, the reaction mixture is often acidic. It should be neutralized with a base such as sodium bicarbonate or sodium hydroxide solution. This will precipitate the iron salts if Fe/HCl was used.

    • Filtration: If a solid catalyst (like Pd/C) or iron sludge is present, it should be removed by filtration through a pad of celite.

    • Extraction: The aqueous mixture should be extracted with an organic solvent like ethyl acetate or dichloromethane to isolate the product.

    • Washing: The combined organic extracts should be washed with brine to remove any remaining water-soluble impurities.

    • Drying and Concentration: The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification:

    • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane.

    • Column Chromatography: If recrystallization is insufficient to remove impurities, especially the dehalogenated byproduct, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexane is a common eluent system.

III. Experimental Protocols

Protocol 1: Synthesis of 4-(2-chloro-4-nitrophenyl)morpholine
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dichloronitrobenzene (1 equivalent), morpholine (2-3 equivalents), and finely powdered potassium carbonate (1.5 equivalents).

  • Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 5-8 hours.

  • After completion, cool the reaction mixture to room temperature and add water to dissolve the inorganic salts.

  • The product will often precipitate as a yellow solid. Filter the solid, wash thoroughly with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of this compound
  • In a round-bottom flask, dissolve 4-(2-chloro-4-nitrophenyl)morpholine (1 equivalent) in a mixture of ethanol and water.

  • Add iron powder (3-4 equivalents) and ammonium chloride (0.5 equivalents).

  • Heat the mixture to reflux (around 80-90 °C) with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).

  • Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

IV. Quantitative Data Summary

ParameterStep 1: SNArStep 2: Reduction (Fe/NH₄Cl)
Starting Material 3,4-Dichloronitrobenzene4-(2-chloro-4-nitrophenyl)morpholine
Primary Reagents Morpholine, K₂CO₃Fe powder, NH₄Cl
Solvent Neat or DMFEthanol/Water
Temperature 120-130 °C80-90 °C
Reaction Time 5-8 hours2-4 hours
Typical Yield 90-98%85-95%
Common Side Products Isomeric substitution productDehalogenated product (4-morpholinoaniline)

V. References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN112939893A - Synthesis method of 4-(4-aminophenyl)-3-morpholinone. Retrieved from

  • Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. Retrieved from [Link]

  • ResearchGate. (2022). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of 4-chloronitrobenzene (4-Cl-NB) to 4-chloroaniline.... Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1995). Selectivity towards hydrodehalogenation and dehalo-coupling in the reduction of trichloromethyl derivatives with iron(II) chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. Retrieved from [Link]

  • PubMed. (2000). Reductive dehalogenation of chlorinated ethenes with elemental iron: the role of microorganisms. Retrieved from [Link]

  • Google Patents. (n.d.). CN102617353A - Preparation method of 3, 4-dichloronitrobenzene. Retrieved from

  • ResearchGate. (2013). Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene. Retrieved from [Link]

  • Homework.Study.com. (n.d

Technical Support Center: Purification of 3-Chloro-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Chloro-4-morpholinoaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges during the purification of this important chemical intermediate.[1] This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

The synthesis of this compound, like many multi-step organic syntheses, can result in a range of impurities. While specific impurities will depend on the synthetic route employed, common classes of impurities for analogous aniline derivatives include:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Isomeric Impurities: Positional isomers that may have formed during the synthesis.

  • Byproducts of the Reaction: Compounds formed from side reactions.

  • Reagents and Catalysts: Any remaining reagents or catalysts that have not been fully removed during the initial work-up.

  • Degradation Products: Anilines can be susceptible to oxidation, leading to colored impurities.[2]

Q2: What are the primary methods for purifying crude this compound?

The two most common and effective methods for the purification of substituted anilines are column chromatography and recrystallization.

  • Column Chromatography: This technique is excellent for separating the target compound from a mixture of impurities with different polarities.[3] It is particularly useful when dealing with complex mixtures or when a very high degree of purity is required.

  • Recrystallization: This is a powerful technique for purifying solid compounds.[4] It relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Q3: How do I choose the right analytical technique to assess the purity of my purified this compound?

Several analytical techniques can be used to determine the purity of your final product. The choice of method will depend on the available instrumentation and the specific information required.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly recommended method for purity analysis due to its high resolution, sensitivity, and specificity.[5] A reverse-phase C18 column is often a good starting point for aniline derivatives.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds and impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the desired product and to identify and quantify any remaining impurities.[2][6]

Troubleshooting Guide: Column Chromatography

Problem: I'm seeing poor separation of my this compound on the silica gel column.

This is a common issue that can often be resolved by optimizing the mobile phase and other chromatographic parameters.

Possible CauseRecommended Solution
Incorrect Mobile Phase Polarity The polarity of the eluent is critical. If your compound is eluting too quickly with the impurities, the mobile phase is too polar. If it's not moving from the baseline, it's not polar enough. Start with a low-polarity solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.[2]
Strong Interaction with Silica Gel The basic amine group of anilines can interact strongly with the acidic silica gel, leading to tailing and poor separation. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase.[7] Alternatively, consider using a less acidic stationary phase like neutral alumina.[2]
Column Overloading Loading too much crude material onto the column will exceed its separation capacity. A general guideline is to use a ratio of crude material to silica gel of 1:30 to 1:100 by weight.[7]

Workflow for Optimizing Column Chromatography

cluster_0 Troubleshooting Poor Separation Poor Separation Poor Separation Check TLC Analyze crude material by TLC with different solvent systems. Poor Separation->Check TLC Reduce Column Loading Decrease the amount of crude material loaded onto the column. Poor Separation->Reduce Column Loading Broad peaks and co-elution Optimize Mobile Phase Adjust polarity of mobile phase. (e.g., gradient of hexane/ethyl acetate) Check TLC->Optimize Mobile Phase Rf not in optimal range (0.2-0.3) Add Basic Modifier Add 0.1-1% triethylamine to the mobile phase. Check TLC->Add Basic Modifier Significant tailing observed Good Separation Good Separation Optimize Mobile Phase->Good Separation Consider Alternative Stationary Phase Use neutral alumina instead of silica gel. Add Basic Modifier->Consider Alternative Stationary Phase Tailing persists Add Basic Modifier->Good Separation Consider Alternative Stationary Phase->Good Separation Reduce Column Loading->Good Separation cluster_1 Key Factors for Successful Recrystallization Proper Solvent Appropriate Solvent Selection (High solubility when hot, low when cold) Pure Crystals Pure Crystals Proper Solvent->Pure Crystals Controlled Cooling Slow Cooling Rate Controlled Cooling->Pure Crystals Optimal Saturation Correct Solution Concentration Optimal Saturation->Pure Crystals Nucleation Presence of Nucleation Sites (Scratching or Seed Crystals) Nucleation->Pure Crystals

Sources

Technical Support Center: Optimizing Reaction Temperature for 3-Chloro-4-morpholinoaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-Chloro-4-morpholinoaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. The synthesis of this compound, a key intermediate in pharmaceutical development, is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. The reaction temperature is a critical parameter that significantly influences the reaction's yield, purity, and overall efficiency. This document provides a comprehensive resource in a question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

The most common laboratory-scale synthesis involves the reaction of a dichlorinated aromatic precursor with morpholine. A likely starting material is 3,4-dichloroaniline, where morpholine acts as a nucleophile, displacing one of the chlorine atoms. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Q2: What is a good starting point for the reaction temperature?

Based on analogous syntheses of related morpholino-substituted aromatic compounds, a reaction temperature of 120 °C is a robust starting point.[1] This temperature is often sufficient to drive the reaction to completion in a reasonable timeframe without excessive byproduct formation.

Q3: How does temperature generally affect the synthesis of this compound?

Temperature plays a pivotal role in this reaction. Here's a breakdown of its effects:

  • Increased Temperature: Generally leads to a higher reaction rate, reducing the time required for the consumption of starting materials. However, excessively high temperatures can promote the formation of undesirable byproducts.

  • Decreased Temperature: Can improve the selectivity of the reaction, potentially leading to a purer product. However, the reaction rate will be significantly slower, which may not be practical for all applications. Kinetic studies on similar nucleophilic aromatic substitutions have been conducted at temperatures ranging from 25 to 45 °C, demonstrating the feasibility of the reaction at lower temperatures, albeit with longer reaction times.[2]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, with a focus on temperature optimization.

Issue 1: Low or No Product Yield

Q: I am not getting a good yield of this compound. What are the likely causes related to temperature?

A: Low yield is a common issue that can often be traced back to suboptimal reaction conditions.

Potential Causes & Solutions:

  • Insufficient Temperature: The reaction may be too slow at the current temperature.

    • Solution: Gradually increase the reaction temperature in 10-15 °C increments. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For instance, if you started at 100 °C and see minimal product formation after several hours, consider increasing the temperature to 110 °C or 120 °C.

  • Reaction Time Too Short: Even at an appropriate temperature, the reaction may not have had enough time to reach completion.

    • Solution: Extend the reaction time. At lower temperatures, the reaction will naturally require a longer duration.

  • Poor Solubility of Reactants: The reactants may not be fully dissolved at the chosen temperature, limiting the reaction rate.

    • Solution: Ensure your chosen solvent can dissolve the reactants at the reaction temperature. If solubility is an issue, a higher temperature or a different solvent system may be necessary.

Issue 2: Presence of Impurities and Byproducts

Q: My final product is impure. How can I minimize byproduct formation by adjusting the temperature?

A: The formation of byproducts is often temperature-dependent.

Potential Byproducts and Temperature-Related Solutions:

  • Di-substituted Product: Reaction of a second morpholine molecule at the remaining chlorine position.

    • Solution: Lowering the reaction temperature can increase the selectivity for mono-substitution. Using a precise stoichiometry of reactants (a slight excess of the dichloro-precursor) can also help.

  • Decomposition of Reactants or Product: At very high temperatures, the starting materials or the desired product may begin to decompose.

    • Solution: Avoid excessively high temperatures. If you suspect decomposition (e.g., significant darkening of the reaction mixture beyond what is expected), reduce the reaction temperature.

  • Side Reactions of Morpholine: Morpholine can undergo side reactions at elevated temperatures.[3][4]

    • Solution: Maintain the reaction temperature within the optimal range to minimize these side reactions.

Table 1: General Effect of Temperature on Reaction Parameters

ParameterLower Temperature (e.g., 80-100 °C)Optimal Temperature (e.g., 110-130 °C)Higher Temperature (e.g., >140 °C)
Reaction Rate SlowModerate to FastVery Fast
Product Yield Potentially lower due to incomplete reactionGenerally optimalMay decrease due to byproduct formation/decomposition
Product Purity Often higher, better selectivityGood, may have minor impuritiesLower, increased risk of byproducts
Reaction Time LongModerateShort

Experimental Protocol: Synthesis of this compound

This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and desired outcomes.

Materials:

  • 3,4-Dichloroaniline

  • Morpholine

  • A suitable high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Base (e.g., Potassium carbonate (K2CO3))

  • Reaction vessel with a condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Analytical equipment for reaction monitoring (TLC or HPLC)

Procedure:

  • To a reaction vessel, add 3,4-dichloroaniline (1 equivalent), potassium carbonate (3 equivalents), and the solvent.

  • Begin stirring the mixture.

  • Add morpholine (4 equivalents) to the reaction mixture.[1]

  • Heat the reaction mixture to 120 °C and maintain this temperature.[1]

  • Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed (typically 24 hours).[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Work-up the reaction mixture by adding brine and extracting the product with a suitable organic solvent (e.g., ethyl acetate).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound, with a focus on temperature optimization.

TroubleshootingWorkflow start Start Synthesis (Initial Temp: 120°C) monitor Monitor Reaction (TLC/HPLC) start->monitor check_completion Reaction Complete? monitor->check_completion workup Work-up & Purify check_completion->workup Yes extend_time Extend Reaction Time check_completion->extend_time No analyze Analyze Product (Yield & Purity) workup->analyze issue Identify Issue analyze->issue low_yield Low Yield issue->low_yield Low Yield impure_product Impure Product issue->impure_product Impure Product end End issue->end Acceptable increase_temp Increase Temperature (e.g., to 130°C) low_yield->increase_temp decrease_temp Decrease Temperature (e.g., to 110°C) impure_product->decrease_temp increase_temp->start extend_time->monitor decrease_temp->start

Caption: Troubleshooting workflow for optimizing reaction temperature.

Data on this compound

Table 2: Physical and Chemical Properties

PropertyValue
CAS Number 55048-24-3[5][6][7][8]
Molecular Formula C10H13ClN2O[5][6][7][8][9]
Molecular Weight 212.68 g/mol [5][8][9][10]
Melting Point 102 °C[8]
Appearance Solid
Solubility Information on specific solubility is limited, but it is expected to be soluble in common organic solvents like DMSO and acetone.[11]

Spectroscopic Data:

  • 1H NMR and 13C NMR: Spectral data are available for the structural confirmation of this compound.[5][12]

  • IR Spectroscopy: The infrared spectrum will show characteristic peaks for N-H stretching of the aniline group, C-O-C stretching of the morpholine ring, and C-Cl stretching.[5]

References

  • PubChem. This compound. [Link]
  • ResearchGate. 1 H NMR of 8c (E)-3-chloro-4-fluoro-N-(2-morpholinobenzylidene)aniline... [Link]
  • Solubility of Things. 3-Chloro-4'-nitroaniline. [Link]
  • ResearchGate. Optimization of conditions between 4-chloro-anisole and mor- pholine. [a]. [Link]
  • PubChemLite. This compound (C10H13ClN2O). [Link]
  • MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • PubChem. 3-Chloro-4-[(morpholin-4-yl)carbonyl]aniline. [Link]
  • ResearchGate. (PDF) Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. [Link]
  • Wikipedia. Morpholine. [Link]
  • PubMed Central. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.
  • Google Patents. US3291832A - Process for preparing 3, 4 dichloroaniline.
  • Google Patents. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
  • ResearchGate.
  • PubChem. 3-Chloro-4-fluoroaniline. [Link]
  • Organic Chemistry Portal. Morpholine synthesis. [Link]
  • CAS Common Chemistry. This compound. [Link]
  • Google Patents.
  • ResearchGate. Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. [Link]
  • Chemsrc. 3-Chloro-4-fluoroaniline. [Link]
  • PubChem. 3,4-Dichloroaniline. [Link]
  • MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
  • NCBI. Morpholine. [Link]
  • PubChem. Morpholine. [Link]

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Technical Support Center: Catalyst Selection for Reactions Involving 3-Chloro-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 3-Chloro-4-morpholinoaniline. This guide is designed to provide in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions regarding catalyst selection for palladium-catalyzed cross-coupling reactions. Given its structure—an electron-rich aniline bearing a notoriously unreactive chloro group—this substrate presents specific challenges that require carefully optimized catalytic systems.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

The primary challenge lies in the strength and low reactivity of the carbon-chlorine (C-Cl) bond. In palladium-catalyzed cycles, the oxidative addition of the Pd(0) catalyst to the C-Cl bond is often the rate-limiting step.[1][2] The electron-donating nature of the aniline and morpholino groups further increases the electron density on the aromatic ring, making the C-Cl bond even less electrophilic and thus more resistant to oxidative addition by the palladium catalyst. This contrasts sharply with more reactive aryl bromides or iodides.

Q2: What are the most common and effective types of reactions for functionalizing the C-Cl bond of this molecule?

The two most powerful and widely used methods for forming new bonds at the C-Cl position of this compound are:

  • Buchwald-Hartwig Amination: For the formation of a new carbon-nitrogen (C-N) bond, coupling the aniline with another primary or secondary amine.[1][3]

  • Suzuki-Miyaura Coupling: For the formation of a new carbon-carbon (C-C) bond, coupling the aniline with an organoboron reagent (e.g., a boronic acid or ester).[2]

Q3: Can I use a standard catalyst like Pd(PPh₃)₄ for these reactions?

It is highly unlikely to be effective. Standard, less electron-rich, and less bulky phosphine ligands like triphenylphosphine (PPh₃) are generally insufficient to promote the difficult oxidative addition step with aryl chlorides, especially electron-rich ones.[4] Success with this substrate class requires specialized ligands designed to overcome this hurdle.

Q4: What is the most critical component of the catalyst system for this substrate?

The ligand is paramount. The development of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) has been the key to unlocking the reactivity of aryl chlorides. These ligands stabilize the palladium center, promote the oxidative addition step, and facilitate the final reductive elimination to release the product.[1][5]

Catalyst System Selection Guide

Choosing the right combination of palladium source, ligand, and base is crucial for success. The following tables provide recommended starting points for optimizing your reaction.

Table 1: Recommended Catalyst Systems for Buchwald-Hartwig Amination
ComponentRecommended ReagentsRationale & Key Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common, reliable Pd(0) and Pd(II) precursors. Pd(II) sources are reduced in situ to the active Pd(0) catalyst.
Ligand Buchwald Biaryl Phosphines: XPhos, SPhos, RuPhosFirst Choice. These are bulky and electron-rich, accelerating both oxidative addition and reductive elimination. XPhos is often a robust starting point for aryl chlorides.[6]
N-Heterocyclic Carbenes (NHCs): IPr, SIPrExcellent strong σ-donating ligands that form stable Pd complexes, highly effective for activating C-Cl bonds.[5]
Base Strong, Non-nucleophilic: NaOtBu, KOtBu, LHMDSRequired to deprotonate the amine coupling partner. Alkoxides are highly effective but can be incompatible with base-sensitive functional groups (e.g., esters).
Weaker Inorganic: K₃PO₄, Cs₂CO₃Use if your substrate is base-sensitive. Reaction rates may be slower, and higher temperatures may be required.
Solvent Toluene, Dioxane, THFAnhydrous, degassed aprotic solvents are standard. Toluene is often a good first choice.
Table 2: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
ComponentRecommended ReagentsRationale & Key Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Standard, effective precursors.
Ligand Buchwald Biaryl Phosphines: SPhos, XPhosFirst Choice. Their steric bulk and electron-donating properties are ideal for activating the C-Cl bond for Suzuki couplings.[2]
Other Phosphines: P(tBu)₃A less complex but still highly effective bulky, electron-rich phosphine ligand.
Base Inorganic Bases: K₃PO₄, Cs₂CO₃, K₂CO₃Crucial for activating the boronic acid via formation of a boronate species, which facilitates transmetalation. K₃PO₄ is a robust, general-purpose base for this reaction.[2]
Solvent Dioxane/H₂O, Toluene/H₂O, THFA small amount of water is often necessary to dissolve the inorganic base and facilitate the catalytic cycle.

Experimental Protocols: Recommended Starting Points

The following protocols are based on established methodologies for structurally similar 3-chloroaniline derivatives and represent robust starting points for your experiments with this compound.[1][2]

Protocol 1: Buchwald-Hartwig Amination of this compound

This protocol outlines the coupling of this compound with a generic primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.0 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous, degassed toluene

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: In a glovebox or under a positive flow of inert gas, add this compound, NaOtBu, Pd₂(dba)₃, and XPhos to a dry Schlenk tube equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed toluene, followed by the amine coupling partner via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of this compound

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To an oven-dried Schlenk tube, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Seal the tube and thoroughly purge with an inert gas by evacuating and backfilling three times.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the sealed reaction vessel in a preheated oil bath at 100 °C with vigorous stirring.

  • Monitoring: Track the reaction's progress via TLC or LC-MS (typically 8-16 hours).

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Visualizing the Catalytic Cycles

Understanding the mechanism is key to troubleshooting. The diagrams below illustrate the generally accepted catalytic cycles for these transformations.

Buchwald_Hartwig_Amination cluster_0 Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(Cl) Oxidative Addition Complex Pd0->OA_Complex Ar-Cl Amine_Coord [L-Pd(II)(Ar)(Cl)(R₂NH)] OA_Complex->Amine_Coord + R₂NH Amido_Complex L-Pd(II)(Ar)(NR₂) Amido Complex Amine_Coord->Amido_Complex + Base - Base·HCl Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ (Product) Amido_Complex->Product

Caption: Catalytic cycle for the Buchwald-Hartwig Amination.

Suzuki_Miyaura_Coupling cluster_1 Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(Cl) Oxidative Addition Complex Pd0->OA_Complex Ar-Cl Transmetal_Complex L-Pd(II)(Ar)(Ar') Transmetalation Complex OA_Complex->Transmetal_Complex Transmetalation (from Boronate) Transmetal_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Product) Transmetal_Complex->Product Boronic Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ Boronic->Boronate + Base Troubleshooting_No_Conversion Start Low or No Conversion Q_Catalyst Is the Catalyst System Active? Start->Q_Catalyst A1_Ligand Switch to a more electron-rich/ bulky ligand (e.g., XPhos -> SPhos or an NHC). Q_Catalyst->A1_Ligand No Q_Base Is the Base/Solvent Correct? Q_Catalyst->Q_Base Yes A2_Temp Increase reaction temperature by 10-20 °C. A3_Inert Verify inert atmosphere. Purge reagents and solvents thoroughly. A4_Base_BH For B-H: Use a stronger base (e.g., K₃PO₄ -> NaO-tBu). Q_Base->A4_Base_BH No A5_Base_Suzuki For Suzuki: Ensure base is soluble. Add co-solvent (H₂O) if needed. Q_Base->A5_Base_Suzuki No A6_Reagents Check reagent quality. Use fresh boronic acid or amine. Q_Base->A6_Reagents Yes

Caption: Troubleshooting workflow for low reaction conversion.

Problem: Significant Side Product Formation

Identifying the major byproduct is the first step to mitigating its formation.

  • Hydrodehalogenation (Ar-H formation) in Buchwald-Hartwig: This occurs when the aryl halide is reduced instead of coupled.

    • Cause: Often promoted by bases like NaOtBu at high temperatures or if the amine coupling partner is very sterically hindered.

    • Solution: Try a weaker base (Cs₂CO₃, K₃PO₄) or a different, potentially more reactive ligand to favor the desired C-N reductive elimination over competing pathways.

  • Protodeboronation (Ar'-H formation) in Suzuki Coupling: The boronic acid is quenched before it can transmetalate to the palladium center.

    • Cause: Excess water or insufficiently anhydrous conditions, especially at high temperatures.

    • Solution: Use freshly opened, anhydrous solvents. Ensure the base is dry. Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid. [2]

  • Homocoupling (Ar'-Ar' formation) in Suzuki Coupling: The boronic acid couples with itself.

    • Cause: Often initiated by the presence of oxygen, which can alter the palladium catalytic cycle.

    • Solution: Ensure the reaction setup is rigorously free of oxygen. Thoroughly degas all solvents and purge the reaction vessel with inert gas before heating. [2]

References

  • Wikipedia. (2023).
  • ACS GCI Pharmaceutical Roundtable.
  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH. [Link]
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Nolan, S. P., et al. (2015).
  • Kouznetsov, V. V., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • Google Patents. (2010). CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.
  • Google Patents. (2017). CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
  • Marion, N., & Nolan, S. P. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Google Patents. (2018).
  • Google Patents. (2016). US 2016/0083378 A1. [Link]
  • Google Patents. (2012). EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions.
  • ResearchGate. (2017). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • ResearchGate. (2021).
  • Google Patents. (2019). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • YouTube. (2020). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • ResearchGate. (2010). Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)

Sources

Technical Support Center: Managing Impurities in 3-Chloro-4-morpholinoaniline Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Organic Process Chemistry Division

Welcome to the technical support center for 3-Chloro-4-morpholinoaniline (CMA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to impurity management during the synthesis and purification of this key pharmaceutical intermediate. Ensuring high purity is critical, as impurities can negatively impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and analytical practices.

Part 1: Troubleshooting Guide for CMA Synthesis

This section addresses specific experimental issues in a question-and-answer format, providing potential causes, diagnostic approaches, and corrective actions.

Q1: My final product has low purity (<98%) after synthesis and initial workup. What are the likely causes and how can I improve it?

Low purity is a common issue stemming from incomplete reactions or the formation of side products. The primary synthetic route to CMA involves the reduction of 2-Chloro-4-morpholino-1-nitrobenzene.[4][5] Impurities often arise from this step.

Possible Causes & Solutions:

  • Incomplete Reduction: The most common impurity is the unreacted nitro starting material.

    • Diagnosis: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to compare your final product with a standard of the starting material. The starting material will likely have a different retention factor (Rf) or retention time (RT).

    • Solution: Extend the reaction time or increase the amount of reducing agent (e.g., catalyst loading for hydrogenation, or equivalents of metal/acid). Ensure efficient stirring to overcome mass transfer limitations, especially in heterogeneous reactions like catalytic hydrogenation.[6]

  • Formation of Reaction Intermediates: Partial reduction can lead to the formation of corresponding nitroso or hydroxylamine intermediates.

    • Diagnosis: These species are often unstable but can sometimes be detected by LC-MS. Their presence suggests a reaction that has stalled.

    • Solution: Optimize reaction conditions, such as temperature and pressure (for hydrogenation), to ensure the reaction proceeds to completion.

  • Dehalogenation By-product: During catalytic hydrogenation (e.g., with Pd/C), the chlorine atom can be reductively cleaved, leading to the formation of 4-morpholinoaniline.[6]

    • Diagnosis: This impurity has a different molecular weight and can be readily identified by GC-MS or LC-MS.

    • Solution: Screen different catalysts or use a catalyst poison or inhibitor that selectively suppresses dehalogenation. Alternatively, chemical reduction methods (e.g., Iron/HCl or Tin/HCl) can be employed to avoid this specific side reaction.[4][5]

  • Oxidative Degradation: Anilines, including CMA, are susceptible to air oxidation, which can form colored polymeric impurities, especially during workup and storage.

    • Diagnosis: The appearance of color (e.g., pink, brown, or black) in the isolated product is a strong indicator. These impurities may appear as a broad, unresolved hump at the baseline in an HPLC chromatogram.

    • Solution: Perform the workup and purification steps under an inert atmosphere (e.g., Nitrogen or Argon). Use degassed solvents. Store the final product in a cool, dark place under inert gas.

Below is a workflow to guide the troubleshooting process for low purity issues.

G start Low Purity CMA Detected check_sm Analyze for Starting Material (SM) (HPLC, TLC) start->check_sm check_dehalo Analyze for Dehalogenation (LC-MS, GC-MS) check_sm->check_dehalo No incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes check_color Is Product Colored? check_dehalo->check_color No dehalo_product Dehalogenation Occurred check_dehalo->dehalo_product Yes oxidation Oxidative Degradation check_color->oxidation Yes purified_product Proceed to Enhanced Purification check_color->purified_product No solution_rxn Optimize Reaction: - Increase reaction time - Increase reducing agent - Improve mixing incomplete_rxn->solution_rxn solution_dehalo Change Reduction Method: - Use Fe/HCl or Sn/HCl - Screen alternative catalysts dehalo_product->solution_dehalo solution_oxidation Prevent Oxidation: - Use inert atmosphere - Degas solvents - Store properly oxidation->solution_oxidation

Caption: Troubleshooting workflow for low purity this compound.

Q2: I'm observing multiple peaks with similar retention times in my HPLC analysis. Could these be isomers? How do I confirm and resolve them?

Yes, the presence of isomeric impurities is a significant challenge, often arising from impurities in the starting materials.[7] For instance, if the nitration step to produce the precursor was not perfectly regioselective, you could have isomeric chloro-fluoro-nitrobenzene precursors leading to isomeric aniline products.

Possible Isomeric Impurities:

  • 2-Chloro-4-morpholinoaniline

  • 5-Chloro-2-morpholinoaniline

Confirmation and Resolution Strategy:

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS). Isomers will have the identical molecular weight and will show the same mass-to-charge ratio (m/z), confirming they are not other by-products.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for definitive structural elucidation. The substitution pattern on the aromatic ring gives a unique splitting pattern and chemical shifts for the aromatic protons. Acquiring 2D NMR spectra (like COSY and HMBC) can help unambiguously assign the structure of the major product and the impurities.[10][11]

  • Chromatographic Method Optimization: Separating isomers requires high-resolution chromatography.

    • Column Choice: Use a high-efficiency column with a different stationary phase (e.g., a Phenyl-Hexyl or a Biphenyl phase instead of a standard C18) to exploit different separation mechanisms like π-π interactions.

    • Mobile Phase Tuning: Vary the organic modifier (e.g., switch from acetonitrile to methanol) or the pH of the aqueous phase to alter the ionization state and polarity of the analytes, which can significantly impact selectivity.

    • Gradient Optimization: Employ a shallower gradient to increase the separation between closely eluting peaks.

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative technique for separating isomers and often provides better resolution and faster analysis times compared to HPLC.[7]

TechniquePurposeKey Advantage
LC-MS Confirmation of IsomersConfirms identical molecular weight for co-eluting peaks.[9]
NMR Structural ElucidationUnambiguously determines the chemical structure of each isomer.[10]
HPLC/SFC Separation & QuantificationOptimizing methods allows for baseline separation and accurate quantification.[7]

Part 2: Frequently Asked Questions (FAQs)

What are the most critical process parameters to control during CMA synthesis?

Controlling key parameters is essential to minimize impurity formation.[2]

  • Temperature: Exothermic reactions, like nitrations or reductions, must have their temperature carefully controlled to prevent side reactions and ensure safety.

  • Stoichiometry: The molar ratio of reactants, especially the reducing agent, should be precisely controlled to ensure complete conversion without promoting side reactions.

  • Catalyst Selection and Loading (for hydrogenation): The choice of catalyst (e.g., Pd/C, Pt/C) and its concentration directly influence reaction rate and the potential for side reactions like dehalogenation.[6]

  • Atmosphere: As anilines are prone to oxidation, maintaining an inert atmosphere during the reaction and workup is crucial for preventing the formation of colored degradation products.

What analytical techniques are required for a comprehensive impurity profile of CMA?

A multi-technique approach is necessary to detect the full range of potential impurities.[11][12]

  • HPLC with UV and MS detection (LC-MS): This is the primary workhorse for identifying and quantifying non-volatile organic impurities such as unreacted starting materials, intermediates, and degradation products.[8]

  • Gas Chromatography with MS detection (GC-MS): Ideal for analyzing volatile organic impurities, including residual solvents and certain volatile by-products.[8][10]

  • NMR Spectroscopy: Provides definitive structural information and is particularly useful for identifying and quantifying isomers without the need for reference standards for each one.[11]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Used to quantify trace levels of elemental impurities, such as residual metal catalysts (e.g., Palladium, Tin, Iron).[8]

The following diagram illustrates the application of different analytical techniques to various classes of impurities.

G cluster_impurities Potential Impurity Classes in CMA cluster_analytics Recommended Analytical Techniques starting_material Starting Materials & Intermediates isomers Isomeric Impurities byproducts Process By-products (e.g., dehalogenated) solvents Residual Solvents metals Elemental Impurities (Catalysts) hplc HPLC-UV/MS hplc->starting_material hplc->isomers hplc->byproducts gc GC-MS gc->solvents nmr NMR nmr->isomers Structural ID icpms ICP-MS icpms->metals

Caption: Matching analytical techniques to impurity classes in CMA production.

How can I effectively purify crude CMA?

A multi-step purification process is often required to achieve high purity (>99.5%).

  • Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The basic CMA will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) to precipitate the pure CMA, which can be extracted back into an organic solvent.[13]

  • Recrystallization: This is a powerful technique for removing small amounts of impurities. Screen various solvents (e.g., ethanol/water, toluene, isopropanol) to find a system where CMA is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution or are removed by hot filtration.

  • Column Chromatography: For very challenging separations, especially of isomers, silica gel column chromatography can be employed. However, this method is less scalable and more costly for large-scale production.[13]

Part 3: Experimental Protocols

Protocol 1: General HPLC-UV Method for Purity Analysis

This method is suitable for the routine purity analysis of this compound and the detection of common non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[7]

  • Mobile Phase A: 0.1% Formic acid in Water.[7]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[7]

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C.[7]

  • Detection Wavelength: 254 nm.[7]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~25 mg of the CMA sample and dissolve in 50 mL of a 50:50 mixture of acetonitrile and water. Dilute further if necessary to be within the linear range of the detector.

References

  • Veeprho. (2020, April 8). Control of Pharmaceutical Impurities in Pharmaceutical Drug Products.
  • Toref. (n.d.). Controlling Impurities In Drug Manufacturing.
  • Pharmacentral. (2025, April 2). How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • iMedPub. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
  • PubMed. (2017, January 2). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Study Mind. (n.d.). Amine Synthesis (A-Level Chemistry).
  • Google Patents. (n.d.). CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.
  • Chemistry LibreTexts. (2021, July 31). 23.12: Synthesis of Amines.
  • ChemistryStudent. (2024). Producing Aromatic Amines (A-Level).
  • SUNDARBAN MAHAVIDYALAYA. (n.d.). Aromatic Amines.
  • Angene. (n.d.). Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications.
  • Chemguide. (n.d.). preparation of amines.
  • ResearchGate. (2022, October). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
  • PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline.

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preventing byproduct formation in morpholinoaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of morpholinoaniline and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who utilize these critical scaffolds in their work. Morpholinoaniline derivatives are key intermediates in the synthesis of important pharmaceuticals, including the antibiotic Linezolid.[1][2]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate common synthetic challenges, minimize byproduct formation, and optimize your reaction outcomes. The content is structured to address the two most prevalent synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction , and Palladium-catalyzed Buchwald-Hartwig amination .

Part 1: Troubleshooting the SNAr & Reduction Pathway

This two-step approach is a classic and robust method, often starting from a nitro-activated aryl fluoride or chloride.[1][3] The first step involves the substitution of a halide with morpholine, followed by the reduction of the nitro group to the desired aniline.

Frequently Asked Questions (SNAr & Reduction)

Q1: My initial SNAr reaction with morpholine is slow or gives a low yield. What factors should I investigate?

A: Sluggish SNAr reactions are typically related to insufficient activation of the aromatic ring or suboptimal reaction conditions. Here’s a breakdown of what to check:

  • Substrate Activation: The SNAr mechanism requires strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to the leaving group (e.g., -F, -Cl).[4] This positioning is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[4] If your EWG is in the meta position, the reaction will be significantly slower.

  • Leaving Group Ability: The reactivity order for the leaving group in SNAr is generally F > Cl > Br > I. Fluorine is an excellent leaving group in this context because its high electronegativity strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack.[5]

  • Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. Depending on the substrate, temperatures can range from 80°C to neat (solvent-free) conditions at over 100°C.[1][3] A temperature increase is the most common first step in optimization.

  • Solvent: High-boiling, polar aprotic solvents like DMF, DMSO, or NMP are often used to solubilize the reactants and facilitate the reaction.[3] However, be aware that at very high temperatures, solvents like DMF can decompose. Running the reaction under neat conditions (using morpholine as both reactant and solvent) is also a viable and common strategy.[1]

Q2: The reduction of the nitro intermediate is incomplete or producing side products. How can I achieve a clean conversion to the aniline?

A: The nitro reduction step is critical, and the choice of reducing agent determines the cleanliness and sustainability of the process.

  • Problematic Reagents: Traditional methods using metallic reducing agents like iron powder with ammonium chloride (Fe/NH₄Cl) or tin chloride (SnCl₂) are effective but generate significant metallic waste, making purification more complex and the process less environmentally friendly.[1][3] Incomplete reactions can leave behind nitroso or azoxy intermediates, complicating the product mixture.

  • Recommended Solution: Catalytic Hydrogenation: The preferred industrial and laboratory method is catalytic hydrogenation.[3] Using a catalyst like Palladium on carbon (Pd/C) with hydrogen gas is highly efficient and clean, as the primary byproduct is water.[6]

    • Catalyst Loading: Typically, 5-10 wt% Pd/C is used.

    • Hydrogen Pressure: Pressures can range from atmospheric to 50 psi or higher in a Paar hydrogenation apparatus.[6]

    • Solvent: Alcohols like methanol or ethanol are common solvents for this reduction.[6]

Q3: After catalytic hydrogenation, how do I completely remove the palladium catalyst?

A: Residual palladium can be a significant issue, especially for pharmaceutical applications. The most effective method for removing the solid Pd/C catalyst is filtration.

  • Procedure: After the reaction is complete, the mixture should be filtered through a pad of Celite® or another filter aid.[6] This prevents the fine catalyst particles from passing through the filter paper. The filter cake should then be washed with the reaction solvent (e.g., methanol) to recover any adsorbed product. The clear filtrate can then be concentrated under reduced pressure.[6]

Workflow & Mechanistic Diagrams (SNAr)

SNAr_Mechanism cluster_legend Legend Reactants Nitro-Aryl Halide + Morpholine Meisenheimer Meisenheimer Complex (Stabilized Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product 4-(Nitroaryl)morpholine + Halide Ion Meisenheimer->Product Loss of Leaving Group (Rate-Determining Step) A Reactants B Intermediate C Product

Part 2: Troubleshooting the Buchwald-Hartwig Amination Pathway

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming C-N bonds.[7] It offers a different strategic approach, typically coupling an aryl halide (or triflate) directly with morpholine.[7] Success hinges on the careful selection of the catalyst system (palladium precursor and phosphine ligand) and base.

Frequently Asked Questions (Buchwald-Hartwig)

Q1: My Buchwald-Hartwig amination is failing or giving very low yield. What are the first things to troubleshoot?

A: This reaction is highly sensitive to several interconnected variables. A systematic approach is key.

  • Inert Atmosphere: The Pd(0) active catalyst is oxygen-sensitive. Ensure your reaction is set up under an inert atmosphere (Argon or Nitrogen). Degas your solvent thoroughly before use.

  • Catalyst/Ligand Choice: This is the most critical factor. The ligand stabilizes the palladium center and facilitates the catalytic cycle. For coupling with a secondary cyclic amine like morpholine, bulky, electron-rich biaryl phosphine ligands are often required.[7][8]

  • Base Selection: A strong, non-nucleophilic base is needed to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these couplings.[9] Weaker bases like K₂CO₃ or Cs₂CO₃ can be used for sensitive substrates but may require higher temperatures and longer reaction times.[10]

  • Solvent: Anhydrous, non-protic solvents are required. Toluene, dioxane, and THF are the most common choices.[9] The solvent must be able to dissolve the reactants and the base to some extent.[10]

Q2: I am observing a significant amount of hydrodehalogenation (the aryl halide is converted back to an arene). How can I suppress this major byproduct?

A: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. It often arises from issues within the catalytic cycle or from proton sources.

  • Ligand Choice: The choice of ligand is paramount. Bulky biarylphosphine ligands (e.g., XPhos, RuPhos) often create a sterically hindered environment around the palladium center that favors reductive elimination (the desired C-N bond formation) over competing pathways like hydrodehalogenation.[8][9]

  • Reaction Time and Temperature: Prolonged reaction times at high temperatures can lead to catalyst degradation and an increase in side reactions. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.

  • Water Content: Ensure you are using anhydrous solvents and reagents. While trace amounts of water can sometimes help in the initial reduction of Pd(II) precursors to the active Pd(0) catalyst, excess water can be a proton source for hydrodehalogenation.

Q3: How do I choose the optimal ligand and base for coupling morpholine with an aryl bromide?

A: The "best" combination depends on the specific aryl bromide, but general guidelines exist. A meta-analysis of thousands of Buchwald-Hartwig reactions provides data-driven starting points.[11] The following table summarizes common choices for a model reaction.

LigandPalladium PrecursorBaseTypical SolventTemperature (°C)Notes
XPhos Pd₂(dba)₃ or Pd(OAc)₂NaOtBuToluene / Dioxane80-110A highly general and effective ligand for a wide range of substrates.[9]
RuPhos RuPhos PrecatalystK₃PO₄ / K₂CO₃t-BuOH / Toluene80-100Excellent for secondary amines and can tolerate weaker bases.[12]
BrettPhos BrettPhos PrecatalystNaOtBu / LHMDSToluene / THFRT-80Very active catalyst, sometimes allowing for room temperature reactions.
Xantphos Pd₂(dba)₃ or Pd(OAc)₂NaOtBu / DBUDioxane / DMF90-110A bidentate ligand, sometimes effective with challenging substrates or when using soluble organic bases like DBU.[13]
Troubleshooting Workflow & Catalytic Cycle (Buchwald-Hartwig)

Buchwald_Hartwig_Troubleshooting Start Low Yield in Buchwald-Hartwig Amination Inert Check Inert Atmosphere (Ar/N₂) & Degassed Solvent Start->Inert Catalyst Optimize Catalyst System Inert->Catalyst Atmosphere OK Base Verify Base (NaOtBu is standard) Catalyst->Base Precatalyst OK Temp Adjust Temperature (80-110°C typical) Base->Temp Base OK Byproduct Analyze Byproducts (e.g., Hydrodehalogenation) Temp->Byproduct Still Low Yield Success Optimized Yield Temp->Success Temp Change Works Ligand Screen Ligands (e.g., XPhos, RuPhos) Ligand->Success New Ligand Works Byproduct->Ligand Hydrodehalogenation or Catalyst Death

Catalytic_Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition L₂Pd(II)(Ar)(X) Pd0->OxAdd 1 AmineCoord Amine Coordination/ Deprotonation OxAdd->AmineCoord 2 RedElim Reductive Elimination AmineCoord->RedElim 3 RedElim->Pd0 4 Product Ar-NR₂ (Product) RedElim->Product ArX Ar-X ArX->OxAdd Amine HNR₂ + Base Amine->AmineCoord

Part 3: General Purification and Analysis

Q1: What is the most reliable method for purifying the final morpholinoaniline product to >98% purity?

A: For solid products like 4-morpholinoaniline, recrystallization is the most effective and widely used method for achieving high purity.[6]

  • Recommended Solvent System: A common and effective solvent system is a mixture of ethyl acetate and hexane.[6]

  • Procedure: Dissolve the crude product in a minimal amount of hot ethyl acetate. If any insoluble impurities remain, perform a hot filtration. Then, slowly add hexane until the solution becomes cloudy (the point of saturation). Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.

Q2: Which analytical techniques are essential for confirming the identity and purity of my final product?

A: A combination of techniques is necessary to ensure both the structural identity and the purity level required for further research or development.[14]

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): The primary tool for determining purity (often aiming for >98%).[3][15]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for confirming the molecular weight of the product and identifying any volatile impurities.[6]

  • Structural Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the exact structure of the molecule, ensuring the morpholine group is attached at the correct position and that no structural rearrangements have occurred.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify key functional groups present in the molecule.

Part 4: Experimental Protocol Example

Synthesis of 4-Morpholinoaniline via Nitro Reduction

This protocol is adapted from established procedures for the catalytic hydrogenation of 4-(4-nitrophenyl)morpholine.[6][16]

Materials:

  • 4-(4-Nitrophenyl)morpholine (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (approx. 1-2 mol% Pd)

  • Methanol (or Ethanol)

  • Hydrogen gas source

  • Paar hydrogenation apparatus or similar pressure vessel

  • Celite®

Procedure:

  • Vessel Preparation: To a suitable pressure vessel (e.g., a Paar shaker bottle), add 4-(4-nitrophenyl)morpholine (e.g., 10.0 g, 48.0 mmol).

  • Solvent Addition: Add methanol (e.g., 150 mL) to the vessel and swirl to suspend the starting material.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (e.g., 100-200 mg) to the suspension. Caution: Pd/C can be pyrophoric. Handle with care under an inert atmosphere if dry.

  • Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the vessel with nitrogen or argon, then evacuate and backfill with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi).[6]

  • Reaction: Begin agitation (shaking or stirring) and maintain the hydrogen pressure. The reaction is often exothermic. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 1-3 hours.[6]

  • Work-up: Once hydrogen uptake ceases, stop the agitation. Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with methanol to ensure complete recovery of the product.[6]

  • Isolation: Combine the filtrate and washes and concentrate the solution under reduced pressure to yield the crude product.

  • Purification: The resulting solid can be purified by recrystallization from an ethyl acetate/hexane mixture to afford 4-morpholinoaniline as a solid.[6] The purity should be confirmed by HPLC and the structure by NMR.

References
  • Optimization of the model Buchwald-Hartwig reaction of morpholine and...
  • Buchwald–Hartwig amin
  • Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • 4-Morpholinoaniline. Chem-Impex. [Link]
  • Palladium-catalyzed amination of morpholine with aryl chlorides.
  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
  • Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions.
  • The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid...
  • A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH. [Link]
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings. Research - Chemistry World. [Link]
  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. [Link]
  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. Chemspeed Blog. [Link]
  • Buchwald-Hartwig Amin
  • 4-Morpholinoaniline | CAS#:2524-67-6. Chemsrc. [Link]
  • Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Concerted Nucleophilic Arom
  • Aromatic Nucleophilic Substitution. Dalal Institute. [Link]
  • Nucleophilic Aromatic Substitution of 5-fluoro-1-indanone with morpholine.
  • Nucleophilic arom
  • (PDF) 4-Morpholinoaniline.
  • 3-Fluoro-4-morpholinoaniline. PubChem. [Link]

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challenges in the scale-up of 3-Chloro-4-morpholinoaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential precursor in pharmaceutical synthesis, 3-Chloro-4-morpholinoaniline is a key building block for various active pharmaceutical ingredients (APIs). However, its synthesis, particularly during scale-up, presents a unique set of challenges that can impede yield, purity, and process efficiency. This technical support center is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common problems encountered during the synthesis of this important intermediate.

As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to overcome these hurdles effectively.

Overview of Synthetic Strategies

The synthesis of this compound typically proceeds via two primary pathways. The choice between them depends on factors like substrate availability, scale, cost, and the specific equipment at your disposal.

  • Nucleophilic Aromatic Substitution (SNAr) : This route often involves the reaction of an electron-deficient aryl halide or sulfonate with morpholine. A common starting material is 3,4-dichloronitrobenzene or 3-chloro-4-fluoronitrobenzene, where the nitro group activates the ring for nucleophilic attack. The reaction is followed by the reduction of the nitro group to the desired aniline.[1]

  • Palladium-Catalyzed Buchwald-Hartwig Amination : This powerful cross-coupling reaction forms the C-N bond directly by reacting an aryl halide (e.g., 3,4-dichloroaniline) with morpholine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[2] This method is known for its broad substrate scope but requires careful optimization of the catalytic system.[3]

The following diagram illustrates the decision-making process for selecting a synthetic route.

start Select Synthesis Route for This compound snar Route 1: Nucleophilic Aromatic Substitution (SNAr) start->snar Precursor: Activated Aryl Halide (e.g., 3,4-dichloronitrobenzene) buchwald Route 2: Buchwald-Hartwig Amination start->buchwald Precursor: Aryl Halide (e.g., 3,4-dichloroaniline) sub_snar Step 1: SNAr with Morpholine Step 2: Nitro Group Reduction snar->sub_snar sub_buchwald Single Step: Pd-catalyzed C-N Cross-Coupling buchwald->sub_buchwald

Caption: High-level overview of the two primary synthetic routes.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses the most frequent issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low or the conversion is incomplete. What are the likely causes and how can I fix it?

Low yield is a multifaceted problem that often points to suboptimal reaction conditions or reagent deactivation.

For SNAr Reactions:

  • Cause 1: Insufficient Ring Activation. The SNAr mechanism requires a strongly electron-withdrawing group (like -NO₂) ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[4] If the activation is insufficient, the reaction will be sluggish.

    • Solution: Ensure your starting material is appropriately activated. If using a less activated substrate, you may need to increase the reaction temperature or use a more polar, high-boiling point solvent like DMSO or NMP to facilitate the reaction.

  • Cause 2: Poor Leaving Group. The rate of reaction is highly dependent on the nature of the leaving group (F > Cl > Br > I). If you are using an aryl chloride, the reaction may require more forcing conditions than with an aryl fluoride.

    • Solution: If possible, opt for a starting material with a better leaving group (e.g., 3-chloro-4-fluoronitrobenzene over 3,4-dichloronitrobenzene for the first substitution). If constrained to a chloride, increasing the temperature and reaction time is the primary lever.

For Buchwald-Hartwig Amination:

  • Cause 1: Catalyst Deactivation. The active Pd(0) catalyst can be sensitive to oxygen and impurities. Inefficient catalyst turnover is a common cause of stalled reactions.[5]

    • Solution: Ensure all reagents and solvents are rigorously degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Use of a pre-catalyst can sometimes give more consistent results.

  • Cause 2: Incorrect Ligand or Base Selection. Aryl chlorides are notoriously challenging substrates for Buchwald-Hartwig amination due to the strength of the C-Cl bond.[6] The choice of ligand is critical to promote the difficult oxidative addition step. The base also plays a crucial role in the deprotonation of the amine.[5]

    • Solution: For aryl chlorides, bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often required.[3] Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are typically most effective.[6]

The following flowchart provides a systematic approach to troubleshooting low yields.

start Problem: Low Yield or Incomplete Conversion check_route Which synthetic route? start->check_route snar_q1 Is the aromatic ring sufficiently activated (e.g., by a nitro group)? check_route->snar_q1 SNAr buchwald_q1 Is the reaction under a strictly inert atmosphere? check_route->buchwald_q1 Buchwald-Hartwig snar_a1_no Action: Increase temperature, use a higher-boiling polar solvent (DMSO, NMP). snar_q1->snar_a1_no No snar_a1_yes Check leaving group. Is it a chloride? snar_q1->snar_a1_yes Yes snar_a2_yes Action: Increase temperature and reaction time significantly. snar_a1_yes->snar_a2_yes Yes buchwald_a1_no Action: Improve degassing of solvents/reagents. Use Schlenk techniques. buchwald_q1->buchwald_a1_no No buchwald_a1_yes Are you using a suitable ligand for an aryl chloride? buchwald_q1->buchwald_a1_yes Yes buchwald_a2_no Action: Switch to a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos). buchwald_a1_yes->buchwald_a2_no No buchwald_a2_yes Action: Screen different bases (NaOtBu, K3PO4, LHMDS). Verify reagent quality. buchwald_a1_yes->buchwald_a2_yes Yes

Caption: Troubleshooting flowchart for low reaction yield.

Q2: I'm observing significant side-product formation. How can I improve the selectivity of my reaction?

Side products are a major challenge in scale-up, complicating purification and reducing yield.

  • Problem: Di-substitution of Morpholine.

    • Context: When starting with a di-halogenated precursor like 3,4-dichloroaniline, it's possible for morpholine to substitute at both the C4 and C3 positions, leading to an undesired di-morpholino impurity.

    • Cause: This typically occurs under harsh conditions (high temperature) or with an excess of morpholine. The chlorine at C4 is more activated towards SNAr, but the C3 position can react under forcing conditions.

    • Solution:

      • Stoichiometric Control: Use a slight excess, but not a large excess, of morpholine (e.g., 1.1-1.2 equivalents).

      • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to favor the more kinetically favorable C4 substitution.

      • Choice of Precursor: Using a precursor like 3-chloro-4-fluoronitrobenzene allows for a highly selective first substitution of the fluorine atom, after which the nitro group is reduced.

  • Problem: Dehalogenation.

    • Context: The final product is missing the chlorine atom, resulting in 4-morpholinoaniline.

    • Cause: This is a common side reaction in catalytic hydrogenations (nitro reduction step) and sometimes in palladium-catalyzed couplings. Palladium on carbon (Pd/C) with hydrogen is particularly prone to causing hydrodechlorination.[7]

    • Solution: For the nitro reduction step, switch from a Pd/C catalyst to a platinum on carbon (Pt/C) catalyst, which is known to be less active for dehalogenation.[8] Alternatively, chemical reduction methods using iron powder in acidic media can be employed, though this generates more waste.[9]

  • Problem: Formation of Colored Impurities (Red/Brown).

    • Context: The crude product is highly colored, making purification difficult.

    • Cause: If your route involves a nitro-group reduction, incomplete reaction can leave behind nitroso and hydroxylamine intermediates. These can condense to form colored azo and azoxy by-products.[7]

    • Solution: Ensure the reduction reaction goes to completion by monitoring with TLC or LC-MS. If colored impurities persist, they can often be removed by treating the crude solution with activated carbon before crystallization.[10]

Q3: I'm struggling with the purification of the final product. It keeps "oiling out" during recrystallization. What should I do?

"Oiling out" occurs when a compound separates from the crystallization solvent as a liquid instead of a solid, often because the solution is too supersaturated or cools too quickly.[10]

  • Cause 1: High Impurity Level. Impurities can depress the melting point of your product, causing it to separate as a low-melting eutectic mixture or oil.

  • Solution 1: Pre-purification. Before recrystallization, consider a simple column chromatography plug or an aqueous wash to remove gross impurities.

  • Cause 2: Inappropriate Solvent System. The solvent system may not be ideal for this specific compound.

  • Solution 2: Systematic Solvent Screening.

    • Reheat and Dilute: If the product oils out, reheat the mixture until it is homogeneous again and add more of the primary solvent (the one your compound is more soluble in) to reduce the saturation level.[10]

    • Slow Cooling: Allow the solution to cool to room temperature slowly, without disturbance. Once at room temperature, initiate cooling in an ice bath.

    • Try a Different System: A mixed solvent system like ethanol/water is a good starting point. Isopropanol or toluene are also good candidates to screen.[10] The goal is to find a system where the product is highly soluble when hot and poorly soluble when cold.

ProblemPotential Cause(s)Recommended Solution(s)
Di-substitution High temperature; large excess of morpholine.Use 1.1-1.2 eq. of morpholine; maintain lowest effective temperature.
Dehalogenation Pd/C catalyst during nitro reduction.Switch to Pt/C catalyst or use chemical reduction (Fe/HCl).[7][8]
Colored Impurities Incomplete nitro reduction; formation of azo/azoxy species.Drive reduction to completion; treat crude with activated carbon.[7]
"Oiling Out" High impurity load; rapid cooling; poor solvent choice.Pre-purify if necessary; ensure slow cooling; screen solvents (e.g., Ethanol/Water, Isopropanol).[10]

Frequently Asked Questions (FAQs)

Q: Which synthetic route, SNAr or Buchwald-Hartwig, is better for a multi-kilogram scale-up?

A: For large-scale industrial production, the SNAr route followed by nitro reduction is often preferred. This is because it avoids expensive and potentially toxic palladium catalysts and ligands. The reagents (e.g., morpholine, iron powder, mineral acids) are cheaper and the process is generally more robust. However, the Buchwald-Hartwig route can be advantageous in early development when speed and substrate availability are more critical than cost, or when dealing with substrates that are incompatible with nitro-reduction conditions.

Q: What are the critical safety considerations when handling this compound and its precursors?

A: Aromatic amines as a class are known for their potential toxicity and should be handled with care.[11][12]

  • Toxicity: Many aromatic amines are toxic and can be absorbed through the skin. They are also suspected carcinogens.[13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is a common choice), safety goggles, and a lab coat. For large-scale work, respiratory protection may be necessary.[15]

  • Handling: Handle these compounds in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Disposal: Dispose of all waste according to local environmental regulations for hazardous chemical waste.[15]

Q: How can I confirm the purity and identity of my final product?

A: A combination of techniques should be used:

  • Melting Point: A sharp melting point that matches the literature value is a good indicator of purity. Impurities will typically cause the melting point to be lower and broader.[10]

  • Chromatography (TLC/LC-MS): Thin-Layer Chromatography can quickly assess purity, ideally showing a single spot. LC-MS provides more definitive purity data and confirms the molecular weight of the product.

  • Spectroscopy (NMR, IR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. IR spectroscopy can confirm the presence of key functional groups (e.g., N-H stretches of the amine, C-O stretch of the morpholine).

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 3,4-Dichloroaniline

This protocol is a general starting point and must be optimized for your specific setup.

Materials:

  • 3,4-Dichloroaniline (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (Argon).

  • Reagent Addition: Add the 3,4-dichloroaniline to the flask.

  • Solvent & Amine Addition: Evacuate and backfill the flask with argon three times. Add the anhydrous, degassed toluene via syringe, followed by the morpholine.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the mixture to room temperature. Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

References

  • Dasari Balija Janakiramudu, D. S. R. (2018). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study. ResearchGate.
  • Verma, Y., & Sharma, S. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.
  • 4-Morpholinoaniline | CAS#:2524-67-6. (n.d.). Chemsrc.
  • Verma, Y., & Sharma, S. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
  • Al-Ostath, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Future Journal of Pharmaceutical Sciences.
  • Verma, Y., & Sharma, S. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate.
  • What are Amines? Structure, Types, Applications, and Safety. (2024). Rawsource.
  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic-chemistry.org.
  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Optimization of conditions between 4-chloro-anisole and mor- pholine. [a]. (n.d.). ResearchGate.
  • 3-Chloro-4-[(morpholin-4-yl)carbonyl]aniline. (n.d.). PubChem.
  • Lee, H. J., et al. (2012). Improved protocol for synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine (gefitinib). ResearchGate.
  • Dander, J. E., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society.
  • Andrade-Garda, D., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank.
  • Castro, A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules.
  • Preparation method of 3-chloro-4-fluoroaniline. (n.d.). Patsnap.

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Technical Support Center: Solvent Effects on the Reactivity of 3-Chloro-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Reaction Environment

3-Chloro-4-morpholinoaniline is a substituted aniline derivative that serves as a valuable nucleophile in various synthetic transformations, most notably in Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Its reactivity is profoundly influenced by the surrounding solvent. The choice of solvent is not merely about dissolution; it is a critical reaction parameter that dictates reaction kinetics, mechanism, and ultimately, the yield and purity of the desired product. This guide provides field-proven insights and troubleshooting protocols to help you navigate the complexities of solvent effects in your experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction types for this compound, and how does the solvent participate?

A1: this compound typically acts as a nucleophile. Its primary applications are in:

  • Nucleophilic Aromatic Substitution (SNAr): The aniline nitrogen attacks an electron-deficient aromatic ring, displacing a leaving group. The reaction proceeds through a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[1] The solvent's primary role is to stabilize this charged intermediate, thereby lowering the activation energy and accelerating the reaction.[1][2]

  • Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination): The aniline couples with an aryl halide or triflate. Here, the solvent must dissolve the reactants and the catalyst complex, and its polarity can influence the rates of the catalytic cycle's key steps, such as oxidative addition and reductive elimination.[3]

Q2: What is the fundamental difference between using a polar protic vs. a polar aprotic solvent for reactions with this aniline?

A2: The distinction is critical and hinges on hydrogen bonding capabilities.[4]

  • Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors.[5] While they can stabilize charged intermediates, they strongly solvate the lone pair of the aniline's nitrogen atom through hydrogen bonding. This "caging" effect reduces the aniline's nucleophilicity, significantly slowing down reactions like SNAr where nucleophilic attack is the rate-determining step.[1][2][6]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) lack O-H or N-H bonds and cannot donate hydrogen bonds.[7][8] They possess large dipole moments that allow them to stabilize charged species, particularly the cationic counter-ion of any base used.[2] Crucially, they do not strongly solvate the aniline nucleophile, leaving it "free" and highly reactive. For this reason, polar aprotic solvents are almost always the superior choice for SNAr reactions.[2][9]

Q3: Beyond protic/aprotic character, what other solvent properties should I consider?

A3: Several other properties are influential:

  • Dielectric Constant (ε): This measures a solvent's ability to separate ions and stabilize charge.[4][9] Solvents with higher dielectric constants (e.g., DMSO, DMF) are generally more effective at stabilizing the charged intermediates in SNAr reactions.[10]

  • Boiling Point: A solvent with a higher boiling point allows the reaction to be conducted at elevated temperatures, which can overcome activation energy barriers and increase the reaction rate. This is particularly important for reactions involving the relatively unreactive C-Cl bond.[11]

  • Solubility: The chosen solvent must, at a minimum, dissolve the reactants to a sufficient concentration at the reaction temperature to allow for effective molecular collisions.[12][13]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter and provides actionable solutions grounded in the principles of solvent-solute interactions.

Issue 1: The reaction is extremely slow or fails to proceed to completion.

  • Question: I am attempting an SNAr reaction with this compound and an activated aryl halide in ethanol, but I see very little product formation even after 24 hours at reflux. What is the likely cause?

  • Answer & Solution: The most probable cause is your choice of a polar protic solvent (ethanol). The ethanol molecules are forming hydrogen bonds with your aniline, drastically reducing its nucleophilicity.[1][6]

    Recommended Action:

    • Switch to a Polar Aprotic Solvent: Repeat the reaction in anhydrous DMF or DMSO. These solvents will stabilize the Meisenheimer intermediate without deactivating your nucleophile, which should lead to a significant rate enhancement.[2]

    • Ensure Anhydrous Conditions: Water is a protic impurity that can inhibit the reaction. Use a dry solvent and ensure your glassware is oven-dried. Traces of water can also hydrolyze some starting materials or compete as a nucleophile.[2]

    • Increase Temperature: If the reaction is still slow in DMF, consider switching to DMSO or NMP, which have higher boiling points, allowing for higher reaction temperatures.

Issue 2: The reaction yields are consistently low, and I observe multiple side products.

  • Question: My reaction in acetonitrile produces the desired product, but the yield is only 40%, and TLC/LC-MS analysis shows several byproducts, including what appears to be hydrodehalogenation of my electrophile. How can the solvent influence this?

  • Answer & Solution: Low yield and side product formation are often linked. While acetonitrile is a polar aprotic solvent, its lower boiling point may necessitate very long reaction times, which can lead to thermal degradation or other side reactions. Furthermore, the solvent's ability to stabilize intermediates can affect the selectivity of the reaction.

    Recommended Action:

    • Optimize Solvent for Stability: A solvent like DMF or DMSO might not only increase the rate of the desired reaction but also suppress side reactions by more effectively stabilizing the key SNAr intermediate compared to undesired pathways.[1]

    • Screen Solvents: The optimal solvent is not always the one with the highest polarity. Run a small-scale screen with a few different polar aprotic solvents (e.g., DMF, DMSO, NMP, DMAc) to find the best balance of reaction rate and selectivity for your specific substrate.

    • Check Base and Temperature: The choice of base is coupled with the solvent. Some bases have poor solubility or high reactivity in certain solvents, leading to side reactions. Ensure your base is suitable for the chosen solvent and consider lowering the temperature if thermal decomposition is suspected.[14]

Issue 3: My starting materials are not fully dissolving at the reaction temperature.

  • Question: I'm trying to run a reaction in toluene, but the this compound has poor solubility, and the reaction is heterogeneous and inefficient. What should I do?

  • Answer & Solution: Inadequate solubility prevents the reactants from entering the solution phase where the reaction occurs, leading to very slow or incomplete conversion.[15] Toluene, being non-polar, is a poor choice for dissolving a polar compound like this compound.[12]

    Recommended Action:

    • Consult a Solubility Chart: Based on the principle of "like dissolves like," a polar molecule such as this aniline will dissolve best in polar solvents.[12]

    • Use a Co-Solvent System: If a less polar solvent is required for other reasons (e.g., in some cross-coupling reactions), you might be able to use a co-solvent system. For example, adding a small amount of a polar aprotic solvent like DMF or NMP to a toluene system can sometimes improve solubility without drastically changing the overall solvent properties.

    • Select an Appropriate Polar Solvent: For most applications like SNAr, switching entirely to a solvent known to dissolve substituted anilines, such as DMF, DMSO, or NMP, is the most direct solution.[13]

Data Presentation: Solvent Properties and Their Impact

The table below summarizes key properties of common organic solvents and their expected influence on a model SNAr reaction involving this compound.

SolventClassDielectric Constant (ε) at 20°CBoiling Point (°C)Expected Impact on SNAr Reactivity
Methanol Polar Protic33.065Very Slow: Strong H-bonding deactivates the aniline nucleophile.[8]
Ethanol Polar Protic24.378Very Slow: Similar deactivation as seen with methanol.[1]
Toluene Non-Polar2.4111Very Slow: Poor solubility of reactants and inability to stabilize charged intermediates.
Acetonitrile Polar Aprotic37.582Moderate: Good reactivity, but the lower boiling point may limit the rate for unreactive substrates.[2]
DMF Polar Aprotic38.3153Excellent: High polarity and boiling point make it a standard choice for SNAr.[2][16]
DMSO Polar Aprotic47.2189Excellent: Highest polarity and boiling point, often gives the fastest rates but can be difficult to remove during workup.[2]

Experimental Protocols

Protocol 1: General Procedure for a Model SNAr Reaction

This protocol describes a general method for reacting this compound with an activated aryl halide, such as 1-fluoro-2,4-dinitrobenzene.

Materials:

  • This compound (1.0 equiv)

  • 1-Fluoro-2,4-dinitrobenzene (1.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, Water, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and anhydrous potassium carbonate.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Nitrogen or Argon).

  • Solvent & Reagent Addition: Add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.5 M. Add the 1-fluoro-2,4-dinitrobenzene.

  • Reaction: Stir the reaction mixture at 80-100 °C.

  • Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or HPLC.[2][17]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMF and salts, followed by a final wash with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Troubleshooting Workflow for Low Reaction Yield

This protocol outlines a systematic approach to diagnosing low-yield reactions.

  • Confirm Starting Material Consumption:

    • Take a sample from the crude reaction mixture.

    • Analyze by TLC or LC-MS.

    • If starting material remains: The reaction is incomplete. See Issue 1 in the troubleshooting guide. Consider increasing temperature, changing to a more effective solvent (e.g., DMSO), or extending the reaction time.[15]

    • If starting material is consumed: The issue lies with product stability or the workup procedure. Proceed to the next step.

  • Analyze for Side Products:

    • Analyze the crude mixture by LC-MS to identify the masses of major components.

    • If significant side products are detected: The reaction conditions favor an undesired pathway. See Issue 2 . Consider screening alternative solvents or using a milder base.

    • If the primary component is the desired product: The loss is occurring during workup and purification.

  • Evaluate Workup and Purification:

    • Aqueous Solubility: Your product might have some solubility in the aqueous layer. Re-extract the combined aqueous layers from your workup and analyze the extract by TLC.[18]

    • Stability: Test the stability of your product to the workup conditions (e.g., acidic/basic washes) on a small scale.[18]

    • Purification Loss: Ensure the chosen chromatography solvent system is appropriate and that the product is not irreversibly adsorbing to the silica gel.

Mandatory Visualizations

Diagram 1: Role of Solvent in the SNAr Mechanism

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products R_Nuc 3-Chloro-4- morpholinoaniline TS1 Transition State R_Nuc->TS1 + Ar-X R_Elec Ar-X (Electron Deficient) MC Meisenheimer Complex (Anionic Intermediate) TS1->MC Product Substituted Product (Ar-Nuc) MC->Product - X⁻ LG Leaving Group (X⁻) Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->TS1  Stabilization Solvent->MC  Stabilization Troubleshooting_Workflow start Low Reaction Yield check_sm Is Starting Material Consumed? start->check_sm incomplete Reaction Incomplete check_sm->incomplete No side_products Are Significant Side Products Observed? check_sm->side_products Yes action1 1. Check Solvent Choice (Is it Polar Aprotic?) 2. Ensure Anhydrous Conditions 3. Increase Temperature/Time incomplete->action1 workup_issue Product Loss During Workup or Purification action2 1. Check Aqueous Layers for Product 2. Test Product Stability 3. Optimize Chromatography workup_issue->action2 side_products->workup_issue No action3 1. Screen Different Aprotic Solvents 2. Optimize Base and Temperature 3. Check Reactant Purity side_products->action3 Yes

Sources

workup procedure optimization for 3-Chloro-4-morpholinoaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Workup Procedure Optimization & Troubleshooting

Welcome to the technical support center for the synthesis of 3-Chloro-4-morpholinoaniline. As a key intermediate in pharmaceutical development, achieving high purity and yield is critical.[1] This guide, designed for researchers and drug development professionals, provides in-depth, field-proven insights into optimizing the workup and purification stages of your synthesis. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles, helping you troubleshoot and refine your process with confidence.

Troubleshooting Guide: Common Workup & Purification Issues

This section addresses specific experimental challenges in a direct question-and-answer format.

Q1: My reaction is complete by TLC, but my yield is extremely low after aqueous workup. Where did my product go?

A1: This is a classic issue when working with anilines. The most likely cause is the loss of your product into the aqueous layer during extraction due to inadvertent protonation. This compound contains a basic aniline group (estimated pKa of the conjugate acid is ~4-5) and a morpholine nitrogen.[2] If the aqueous layer is neutral or even slightly acidic (pH < 7), a significant portion of your amine product will be protonated, forming a water-soluble ammonium salt.

Causality & Solution:

  • pH Control is Critical: During the extractive workup, ensure the aqueous phase is basic, ideally pH 8-10. Before extraction, add a sufficient amount of a base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution to the reaction mixture. Verify the pH with test strips.

  • Avoid Strong Acids: Do not use strong acids like HCl for neutralization unless you intend to isolate the product as a hydrochloride salt.[3]

  • "Back-Extraction": If you suspect product loss, basify the collected aqueous layers to pH 9-10 and re-extract them with your organic solvent (e.g., ethyl acetate, dichloromethane). This will deprotonate the aniline salt, returning it to the organic phase and recovering your yield.

Q2: After removing the solvent, my product is a dark, viscous oil that refuses to crystallize. What should I do?

A2: This phenomenon, known as "oiling out," occurs when the crude product separates from the solution as a super-saturated liquid instead of a crystalline solid.[4] This is often caused by the presence of impurities that depress the melting point of the compound or by cooling the crystallization solution too rapidly.

Causality & Solution:

  • Impurity Analysis: The dark color suggests process-related impurities. Before attempting recrystallization, consider a simple purification pre-step. Dissolve the crude oil in a minimal amount of a suitable solvent (like ethyl acetate) and pass it through a short plug of silica gel, eluting with the same solvent. This can remove baseline impurities and colored compounds.

  • Optimize Recrystallization:

    • Solvent Choice: The ideal solvent dissolves the compound when hot but not when cold.[5] An ethanol/water or isopropanol/hexane mixture is a good starting point for anilines.[4]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Do not place it directly in an ice bath.[6] Insulating the flask can promote the formation of larger, purer crystals.

    • Seeding: If slow cooling doesn't work, add a single, pure "seed crystal" to initiate crystallization.[4]

    • Solvent/Anti-Solvent Method: Dissolve the oil in a good solvent (e.g., ethanol) and slowly add a miscible anti-solvent (e.g., water or hexane) at room temperature until the solution just turns cloudy. Add a drop or two of the good solvent to clarify, then allow it to stand undisturbed.

Q3: My final product shows a broad melting point range and multiple spots on the TLC plate. What are the likely impurities?

A3: The identity of impurities depends on the synthetic route. The two most common routes are the reduction of a nitro precursor and Nucleophilic Aromatic Substitution (SNAr).

Potential Impurities & Mitigation:

  • From Nitro Reduction (e.g., using H₂, Pd/C):

    • Starting Material: Incomplete reaction leaves residual 3-chloro-4-morpholino-nitrobenzene. Solution: Increase reaction time, temperature, or catalyst load.

    • Dehalogenation: The chloro group can be reductively removed, yielding 4-morpholinoaniline. Solution: Use a catalyst with lower dehalogenation activity or add a dehalogenation inhibitor.[7]

  • From SNAr (e.g., reacting 3,4-dichloroaniline or a related compound with morpholine):

    • Starting Material: Unreacted dichloro-precursor. Solution: Ensure a slight excess of morpholine and sufficient reaction time/temperature.

    • Isomeric Products: If the starting material is activated differently (e.g., 2,5-dichloro-nitrobenzene), other positional isomers could form. Solution: Confirm the structure of your starting material.

    • Excess Morpholine: This is a common impurity. Solution: Wash the organic extract with dilute acid (e.g., 1M HCl), but be mindful of Q1! This will pull the more basic morpholine into the aqueous layer while potentially leaving the less basic aniline in the organic phase. A final wash with a bicarbonate solution is then essential.

Experimental Protocols

Protocol 1: Standard Extractive Workup

This protocol is designed for quenching a reaction and isolating the crude product.

  • Cooling: Once the reaction is deemed complete, cool the reaction vessel to room temperature.

  • Quenching: Slowly pour the reaction mixture into a separatory funnel containing deionized water.

  • Basification: Add a saturated solution of sodium bicarbonate (NaHCO₃). Swirl gently, venting frequently. Check the aqueous layer with a pH strip to ensure it is between 8 and 10.

  • Extraction: Extract the aqueous layer 3 times with a suitable organic solvent (e.g., Ethyl Acetate). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • Deionized water (to remove water-soluble salts).

    • Saturated NaCl solution (brine) (to break up emulsions and begin the drying process).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Recrystallization for Final Purification

This protocol provides a method for purifying the crude solid product.

  • Solvent Selection: Choose a suitable solvent system based on preliminary tests (see Table 1). An ethanol/water system is often effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and swirl on a hot plate until the solid is fully dissolved.[8]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small scoop of activated carbon, and gently swirl for 2-5 minutes.

  • Hot Filtration: If carbon was used or insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Add hot water dropwise to the clear ethanol solution until it becomes persistently cloudy.

    • Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point (Melting Point of 4-morpholinoaniline is 132-135 °C, the chloro-substituted version will be similar).[2]

Data & Visualization

Table 1: Recrystallization Solvent Screening Guide

This table provides a starting point for selecting an appropriate recrystallization solvent.

Solvent SystemPolarityBoiling Point (°C)Expected Behavior & Rationale
Ethanol/Water High78-100Excellent Choice. The product is likely soluble in hot ethanol and insoluble in water. Water acts as an effective anti-solvent.[4]
Isopropanol/Hexane Med/Low69-82Good Alternative. Isopropanol dissolves the aniline, while hexane serves as a non-polar anti-solvent.
Ethyl Acetate/Hexane Med/Low69-77Viable Option. Good for moderately polar compounds. Product should be soluble in ethyl acetate.
Toluene Low111Potential Single Solvent. The aromatic nature of toluene may provide good solubility at high temperatures for the aromatic product.
Diagram 1: General Extractive Workup Workflow

Workup_Workflow cluster_aqueous Aqueous Phase A Reaction Mixture B Cool to RT A->B C Quench with Water B->C D Basify to pH 8-10 (e.g., NaHCO3) C->D E Extract with Organic Solvent (e.g., EtOAc) x3 D->E F Combine Organic Layers E->F Organic Phase L Discard Aqueous Layers (or re-extract if yield is low) E->L Aqueous Phase G Wash with Water F->G H Wash with Brine G->H I Dry (e.g., Na2SO4) H->I J Filter & Concentrate I->J K Crude Product J->K Recrystallization_Troubleshooting cluster_solutions_no_xtal Solutions for No Crystals cluster_solutions_oil Solutions for Oiling Out Start Hot, Saturated Solution Cool Cool Slowly to RT Start->Cool Crystals Crystals Formed? Cool->Crystals Success Success! Cool in Ice Bath & Filter Crystals->Success Yes NoCrystals No Crystals Crystals->NoCrystals No OiledOut Product 'Oiled Out' Crystals->OiledOut Oil Formed S1 Scratch inner wall of flask NoCrystals->S1 O1 Re-heat solution OiledOut->O1 S2 Add a seed crystal S1->S2 S3 Concentrate solution & re-cool S2->S3 O2 Add more primary solvent O1->O2 O3 Cool much slower O2->O3

Caption: A decision tree for troubleshooting common recrystallization problems.

Frequently Asked Questions (FAQs)

Q: What is the purpose of a brine (saturated NaCl) wash? A: A brine wash serves two main functions. First, it helps to break up any emulsions that may have formed at the interface of the organic and aqueous layers. Second, being saturated with salt, it draws water out of the organic layer by osmosis, acting as a preliminary drying step before the addition of a solid drying agent like Na₂SO₄.

Q: Can I use column chromatography to purify my product instead of recrystallization? A: Yes, silica gel column chromatography is a viable alternative. Given the basic nature of the aniline, it is often beneficial to add a small amount of a basic modifier, such as 1-2% triethylamine (Et₃N), to the eluent (e.g., a hexane/ethyl acetate mixture). This prevents the product from streaking on the column and improves separation.

Q: How can I confirm the purity of my final product? A: A combination of techniques is recommended for purity assessment.

  • Melting Point Analysis: A pure compound should have a sharp melting point range (typically < 2 °C). Impurities will broaden and depress this range. [4]* Thin-Layer Chromatography (TLC): A pure product should ideally show a single spot.

  • Spectroscopic Methods: ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential for confirming the chemical structure and identifying any remaining impurities. [9][10]

References

  • Vertex AI Search. (n.d.). 3-Chloro-4'-nitroaniline - Solubility of Things.
  • Google Patents. (n.d.). CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.
  • Google Patents. (n.d.). US6664390B2 - Method for the simplified production of (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy).
  • BenchChem. (2025). Technical Support Center: Purification of 3-Chloro-4-fluoroaniline by Recrystallization.
  • ChemicalBook. (2025). This compound | 55048-24-3.
  • BenchChem. (2025). Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Application Note and Protocol.
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • NPTEL Archive. (n.d.). Nucleophilic Aromatic Substitution.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Google Patents. (n.d.). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
  • Patsnap Eureka. (n.d.). Preparation method of 3-chloro-4-fluoroaniline.
  • Google Patents. (n.d.). CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
  • ChemicalBook. (n.d.). 4-Morpholinoaniline CAS#: 2524-67-6.
  • PubChem. (n.d.). This compound.
  • National Institutes of Health. (n.d.). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment.
  • CAS Common Chemistry. (n.d.). This compound.
  • University of Rochester. (2026). Tips & Tricks: Recrystallization.
  • Parra, T. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube.
  • Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube.
  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
  • ResearchGate. (2025). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline.
  • Pineau, M., et al. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation).
  • BenchChem. (2025). Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications.
  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube.
  • ChemicalBook. (n.d.). 4-Morpholinoaniline synthesis.
  • BenchChem. (2025). A Technical Guide to 3-Chloro-4-fluoroaniline for Research Applications.
  • Organic Syntheses. (n.d.). N-ETHYL-p-CHLOROANILINE.
  • ChemicalBook. (n.d.). This compound manufacturers and suppliers.
  • PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline.

Sources

stability issues of 3-Chloro-4-morpholinoaniline under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-4-morpholinoaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of this compound under various experimental conditions. The information herein is synthesized from established chemical principles of aromatic amines and morpholine derivatives, as well as data from structurally related molecules, to ensure scientific accuracy and practical utility.

Introduction to the Stability of this compound

This compound is a substituted aniline that incorporates a morpholine ring. Its stability is primarily dictated by the reactivity of the aromatic amine group, which is susceptible to oxidation. The electron-donating nature of the morpholine group and the electron-withdrawing nature of the chlorine atom influence the electron density of the aromatic ring, thereby affecting its susceptibility to degradation. Understanding these characteristics is crucial for designing robust experiments, ensuring the integrity of analytical data, and determining appropriate storage and handling procedures.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has developed a yellow or brownish tint. What is the cause and is it still usable?

A1: The discoloration of anilines is a common indicator of oxidation[1]. The primary amino group on the benzene ring is susceptible to air and light-induced oxidation, which can lead to the formation of colored polymeric impurities[2][3]. The usability of the discolored material depends on the purity requirements of your application. For sensitive quantitative assays or in the synthesis of pharmaceutical-grade materials, repurification via recrystallization or column chromatography is recommended. For less sensitive applications, the material may still be usable, but it is advisable to confirm its purity by an appropriate analytical method, such as HPLC.

Q2: I am observing the degradation of this compound in my solution-based experiments. What are the likely contributing factors?

A2: The stability of this compound in solution is influenced by several factors:

  • pH: Anilines can be less stable in highly acidic or alkaline solutions[1]. Extreme pH conditions can catalyze hydrolysis or other degradation pathways.

  • Solvent: Protic solvents may participate in degradation reactions. The choice of solvent is critical and should be evaluated for compatibility.

  • Presence of Oxidizing Agents: Avoid contact with strong oxidizing agents, as they will readily degrade the aniline moiety[4][5]. Ensure that solvents are free of peroxides.

  • Exposure to Light: Photodegradation can occur, especially in the presence of photosensitizers[6][7].

  • Temperature: Elevated temperatures will accelerate the rate of degradation.

Q3: What are the recommended storage conditions for ensuring the long-term stability of this compound?

A3: To maintain the integrity of this compound, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place, preferably at 2-8°C for long-term storage[1][8].

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen[1][4].

  • Light Protection: Keep in a tightly sealed, amber-colored vial or a container wrapped in aluminum foil to protect it from light[1][4].

  • Container: Ensure the container is tightly closed to prevent moisture and air ingress[8].

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Solid Discoloration (Yellowing/Browning) Oxidation due to exposure to air and/or light.[1]Store the compound under an inert atmosphere (N₂ or Ar) in a light-protected container (amber vial). Repurify if necessary.
Degradation in Solution Improper pH, presence of oxidizing agents, or inappropriate solvent.Buffer the solution to a neutral pH if possible. Ensure all reagents and solvents are free of peroxides and other oxidizing agents. Evaluate the stability in different solvents.[1]
Inconsistent Analytical Results Degradation of the compound in the analytical sample solution.Prepare analytical solutions fresh and analyze them promptly. Store stock solutions at low temperatures and protected from light.
Formation of Precipitate in Solution Poor solubility at the experimental concentration and pH. Change in temperature affecting solubility.Confirm the solubility of the compound in the chosen solvent system at the intended concentration and temperature. Consider using a co-solvent.

Forced Degradation Studies: An Overview

Forced degradation studies are essential for understanding the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability testing[9][10]. These studies help to identify potential degradation products and establish degradation pathways.

Logical Workflow for Forced Degradation Studies

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (e.g., 1 mg/mL in MeCN/H₂O) acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) stock->acid Expose base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) stock->base Expose oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) stock->oxidation Expose thermal Thermal Degradation (Solid, 70°C) stock->thermal Expose photo Photolytic Degradation (ICH Q1B guidelines) stock->photo Expose neutralize Neutralize (for acid/base) acid->neutralize base->neutralize dilute Dilute to Final Conc. (e.g., 0.1 mg/mL) oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC-UV/MS Analysis dilute->hplc characterize Characterize Degradants hplc->characterize Degradation Pathways cluster_oxidation Oxidation cluster_photolysis Photolysis cluster_hydrolysis Hydrolysis (Extreme pH) main This compound nitroso Nitroso/Nitro Derivatives main->nitroso [O] poly Polymeric Products (colored) main->poly [O], air, light dehalogenation Dehalogenation Products main->dehalogenation hydroxylation Ring Hydroxylation main->hydroxylation ring_opening Potential Morpholine Ring Opening main->ring_opening H⁺/OH⁻, Δ

Caption: Potential degradation pathways.

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on this compound. These are starting points and may require optimization based on the observed stability of the compound.

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) to obtain a concentration of 1 mg/mL.

  • Working Solution (0.1 mg/mL): Dilute the stock solution with the same solvent to a concentration of 0.1 mg/mL for HPLC analysis.

Protocol 2: Forced Degradation Studies

a) Acid Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

  • Incubate the mixture at 60°C for 24 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution with 1 mL of 0.1 N NaOH.

  • Dilute to a final volume of 10 mL with the mobile phase to achieve a theoretical concentration of 0.1 mg/mL.

  • Analyze by HPLC.

b) Base Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

  • Incubate the mixture at 60°C for 24 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution with 1 mL of 0.1 N HCl.

  • Dilute to a final volume of 10 mL with the mobile phase.

  • Analyze by HPLC.

c) Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Store the mixture at room temperature for 24 hours, protected from light.

  • Dilute to a final volume of 10 mL with the mobile phase.

  • Analyze by HPLC.

d) Thermal Degradation

  • Place a known amount of solid this compound in a controlled temperature oven at 70°C for 48 hours.

  • After exposure, dissolve the solid in a suitable solvent to prepare a 0.1 mg/mL solution for HPLC analysis.

e) Photolytic Degradation

  • Expose a solution of this compound (e.g., 0.1 mg/mL in a quartz cuvette) to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[7]

  • A dark control sample, wrapped in aluminum foil, should be stored under the same conditions to separate light-induced degradation from thermal degradation.[11]

  • Analyze both the exposed and control samples by HPLC.

Data Interpretation

The stability of this compound can be assessed by comparing the chromatograms of the stressed samples with that of a control (unstressed) sample.

Parameter Interpretation
Decrease in Peak Area of Parent Compound Indicates the extent of degradation. A degradation of 10-20% is generally considered suitable for validating a stability-indicating method.[12]
Appearance of New Peaks Represents the formation of degradation products.
Mass Balance The sum of the assay of the parent compound and the impurities should ideally be close to 100% of the initial concentration.

Stability-Indicating Analytical Method

A robust stability-indicating analytical method is crucial for accurately quantifying this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.[6]

Recommended HPLC Parameters (Starting Point):

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 254 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

References

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (n.d.). MDPI.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.). Taylor & Francis Online.
  • Structure–Activity Relationships for Rates of Aromatic Amine Oxidation by Manganese Dioxide. (2018). ACS Publications.
  • Morpholine. (n.d.). Wikipedia.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). ACS Publications.
  • 3-CHLOROANILINE FOR SYNTHESIS MSDS. (2016). Loba Chemie.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Spectroscopy Online.
  • A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. (n.d.). Royal Society of Chemistry.
  • A new approach for the degradation of high concentration of aromatic amine by heterocatalytic Fenton oxidation: Kinetic and spectroscopic studies. (2014). ResearchGate.
  • Forced Degradation Studies. (2016). MedCrave online.
  • Bacterial degradation pathway of 3,4-dichloroaniline in Acinetobacter... (n.d.). ResearchGate.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
  • Oxidation of aromatic amines with hydrogen peroxide catalyzed by cetylpyridinium heteropolyoxometalates. (n.d.). ACS Publications.
  • The Degradation of 3,4-Dichloroaniline by Pseudomonas fluorescens Strain 26-K. (n.d.). ResearchGate.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
  • method 8131 aniline and selected derivatives by gas chromatography. (n.d.). EPA.
  • Degradation of Aniline by Delftia tsuruhatensis 14S in Batch and Continuous Processes. (n.d.). ResearchGate.
  • This compound. (n.d.). PubChem.
  • 3-Chloro-4-fluoroaniline. (n.d.). Chemsrc.
  • Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. (2024). MDPI.
  • Forced degradation and impurity profiling. (n.d.). ScienceDirect.
  • An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. (n.d.). ResearchGate.
  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. (n.d.). PMC - NIH.
  • photostability testing of new drug substances and products. (n.d.). PMDA.
  • Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. (2022). MDPI.
  • Photostability testing theory and practice. (2021). Q1 Scientific.
  • 3-Fluoro-4-morpholinoaniline. (n.d.). PubChem.

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dehalogenation as a side reaction in 3-Chloro-4-morpholinoaniline chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 3-Chloro-4-morpholinoaniline. This resource is designed to provide in-depth technical guidance and troubleshooting advice for scientists and researchers working with this versatile intermediate. Our focus is to address a critical, yet often overlooked, side reaction: dehalogenation . By understanding the underlying mechanisms and implementing preventative strategies, you can significantly improve the yield, purity, and consistency of your reactions.

Understanding the Challenge: The Dichotomy of Reactivity in this compound

This compound is a valuable building block in pharmaceutical synthesis, notably in the preparation of kinase inhibitors like Gefitinib and Lapatinib.[1][2] Its utility stems from the presence of multiple reactive sites: the nucleophilic aniline nitrogen and the electrophilic carbon-chlorine bond, which is a handle for palladium-catalyzed cross-coupling reactions.

However, the very features that make this molecule attractive also introduce a significant challenge. The aniline and morpholino groups are strong electron-donating groups, which increase the electron density on the aromatic ring. This heightened electron density, while beneficial for some reactions, can also render the C-Cl bond susceptible to reductive cleavage, or dehalogenation , a common side reaction in palladium-catalyzed processes.[3][4]

The primary mechanism for dehalogenation in cross-coupling reactions involves the formation of a palladium-hydride (Pd-H) species. This can arise from the reaction of the palladium catalyst with various components in the reaction mixture, such as the base, solvent (e.g., alcohols), or even trace amounts of water. This Pd-H species can then participate in a competing catalytic cycle, leading to the replacement of the chlorine atom with hydrogen.[4]

The general propensity for dehalogenation of aryl halides follows the trend I > Br > Cl.[4] While aryl chlorides are the least prone to this side reaction, the electron-rich nature of this compound can enhance its likelihood.

Troubleshooting Guide: Dehalogenation as a Side Reaction

This section addresses common issues encountered during reactions with this compound, with a focus on identifying and mitigating dehalogenation.

Issue 1: Formation of 4-morpholinoaniline as a significant byproduct in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig).

Question: I am attempting a Suzuki coupling with this compound and a boronic acid, but I am observing a significant amount of the dehalogenated byproduct, 4-morpholinoaniline, in my LC-MS. What are the likely causes and how can I minimize this?

Answer: The formation of 4-morpholinoaniline is a classic sign of a competing dehalogenation reaction. The primary culprits are typically the reaction conditions, which favor the formation and reactivity of palladium-hydride species over the desired cross-coupling pathway. Here’s a breakdown of potential causes and solutions:

  • Causality:

    • Base: Strong bases, especially those containing β-hydrogens like alkoxides (e.g., NaOtBu), can readily generate Pd-H species.

    • Solvent: Protic solvents, such as alcohols (e.g., isopropanol, ethanol), can act as hydride donors.[3]

    • Temperature: Higher reaction temperatures can accelerate the rate of dehalogenation.

    • Catalyst/Ligand System: The choice of palladium precursor and ligand is critical. Some ligands may not promote the desired reductive elimination of the cross-coupled product efficiently, allowing the dehalogenation pathway to compete.

  • Troubleshooting Steps:

    • Optimize the Base:

      • Switch to a weaker, non-nucleophilic inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃. These are less likely to generate hydride species.

      • If a strong base is required, consider using a sterically hindered one without β-hydrogens.

    • Solvent Selection:

      • Replace protic solvents with aprotic alternatives like dioxane, THF, or toluene.[5]

    • Temperature Control:

      • Attempt the reaction at a lower temperature. While this may slow down the desired reaction, it can disproportionately suppress the dehalogenation side reaction.

    • Ligand Screening:

      • For Suzuki couplings, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[6] These can promote the desired reductive elimination.

      • For Buchwald-Hartwig aminations, a range of specialized ligands are available that can be screened to find the optimal one for your specific substrate combination.[7]

    • Palladium Precursor:

      • Using a pre-catalyst that readily forms the active Pd(0) species can sometimes be beneficial.

Issue 2: Low yield and complex product mixture in a Buchwald-Hartwig amination with this compound.

Question: My Buchwald-Hartwig amination of this compound with a primary amine is giving a low yield of the desired product, along with the dehalogenated starting material and other unidentified byproducts. How can I improve the outcome?

Answer: This scenario points towards a combination of dehalogenation and potentially other side reactions. The electron-rich nature of this compound can make it a challenging substrate for C-N bond formation.

  • Causality:

    • All the factors mentioned in Issue 1 are relevant here.

    • Amine Reactivity: The nucleophilicity and steric hindrance of your coupling partner can influence the reaction rate. If the desired amination is slow, the competing dehalogenation has more time to occur.

    • Catalyst Inhibition: The product itself or the starting material might coordinate to the palladium center, inhibiting the catalytic cycle.

  • Troubleshooting Steps:

    • Systematic Optimization: A systematic approach to optimizing the reaction parameters is crucial. This involves varying one parameter at a time (base, ligand, solvent, temperature).

    • Ligand Choice is Key: The success of a Buchwald-Hartwig reaction often hinges on the ligand. For electron-rich aryl chlorides, ligands that promote fast reductive elimination are essential. Consider ligands from the latest generations of Buchwald or Hartwig systems.

    • Base and Solvent Synergy: The choice of base and solvent are often interconnected. For example, while NaOtBu is a common base, it might be too aggressive in your system, especially in a solvent that can act as a hydride source. A combination of a weaker base like K₃PO₄ in an aprotic solvent like toluene or dioxane might be more successful.

    • Consider a Different Palladium Source: While Pd₂(dba)₃ or Pd(OAc)₂ are common, pre-formed palladium-ligand complexes can sometimes offer better performance and reproducibility.

Preventative Strategies to Minimize Dehalogenation

Proactive measures during experimental design can significantly reduce the likelihood of dehalogenation.

StrategyRecommendationRationale
Catalyst System Selection Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands.These ligands promote the desired reductive elimination step, outcompeting the dehalogenation pathway.[6]
Base Selection Prefer weaker inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃).Avoids the formation of palladium-hydride species from the base.[4]
Solvent Choice Employ aprotic solvents (dioxane, THF, toluene).Eliminates the solvent as a potential hydride source.[5]
Temperature Management Run reactions at the lowest effective temperature.Dehalogenation often has a higher activation energy than the desired coupling.
Reaction Monitoring Closely monitor the reaction progress by TLC or LC-MS.Avoid prolonged reaction times after the starting material is consumed, which can lead to byproduct formation.

Analytical Methods for Detection and Quantification

Accurate detection and quantification of the dehalogenated byproduct, 4-morpholinoaniline, is essential for reaction optimization.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): Coupled with a Diode-Array Detector (DAD) and a High-Resolution Mass Spectrometer (HRMS), this is a powerful technique for separating and identifying the desired product from the dehalogenated impurity.[8] The mass difference between this compound and 4-morpholinoaniline is readily detectable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is another effective method for separating and identifying volatile byproducts.

Protocol: Analysis of Dehalogenation Byproducts by UHPLC-DAD-HRMS

  • Sample Preparation:

    • Prepare a standard solution of this compound and, if available, 4-morpholinoaniline of known concentrations in a suitable solvent (e.g., acetonitrile/water).

    • Dilute a sample of the reaction mixture in the same solvent.

  • Chromatographic Conditions (Example):

    • Column: A pentafluorophenyl (PFP) column is often effective for separating halogenated and non-halogenated analogs.[8]

    • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., formic acid or ammonium acetate).

    • Detection: Monitor at a wavelength where both the starting material and the product have significant absorbance. The mass spectrometer should be set to scan for the exact masses of both compounds.

  • Data Analysis:

    • Quantify the amount of the dehalogenated byproduct by comparing its peak area to that of a standard or by using the relative peak areas if a standard is not available (for estimation purposes).

Visualizing the Competing Pathways

The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and the competing dehalogenation pathway.

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Dehalogenation Side Reaction Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-Cl(L_n) Pd0->OxAdd Oxidative Addition (Ar-Cl) Transmetal Ar-Pd(II)-R(L_n) OxAdd->Transmetal Transmetalation (R-B(OH)₂) Transmetal->Pd0 RedElim Ar-R Transmetal->RedElim Reductive Elimination Pd0_dehalo Pd(0)L_n OxAdd_dehalo Ar-Pd(II)-Cl(L_n) Pd0_dehalo->OxAdd_dehalo Oxidative Addition (Ar-Cl) Ar_Hydride Ar-Pd(II)-H(L_n) OxAdd_dehalo->Ar_Hydride Ligand Exchange Hydride_Formation H-Pd(II)-Cl(L_n) RedElim_dehalo Ar-H Ar_Hydride->RedElim_dehalo Reductive Elimination Hydride_Source Hydride Source (Base, Solvent, H₂O) Hydride_Source->Hydride_Formation Start Ar-Cl Start->OxAdd Start->OxAdd_dehalo

Caption: Competing catalytic cycles in palladium-catalyzed reactions of aryl chlorides.

Conclusion

Dehalogenation is an inherent potential side reaction in the chemistry of this compound, particularly in palladium-catalyzed cross-coupling reactions. By understanding the mechanistic basis of this unwanted transformation and by carefully selecting and optimizing reaction conditions—specifically the base, solvent, temperature, and catalyst/ligand system—researchers can significantly suppress the formation of the dehalogenated byproduct. This leads to higher yields of the desired product, simplified purification, and more robust and reproducible synthetic procedures.

References

  • A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (URL not available)
  • A New Synthesis of Gefitinib. (URL not available)
  • A simple and highly efficient process for synthesis of Gefitinib and its intermedi
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Practical synthesis of lapatinib.
  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
  • Gefitinib synthesis intermediate, and its preparing method and use.
  • Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. PubMed. [Link]
  • Eco-friendly hydrodehalogenation of electron-rich aryl chlorides and fluorides by photochemical reaction. Green Chemistry (RSC Publishing). [Link]
  • Lapatinib prepar
  • significant dehalogen
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]
  • Preparation method of lapatinib intermediate and analogues thereof.
  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Deriv
  • Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Research With Rutgers. [Link]
  • Buchwald–Hartwig amin
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. OUCI. [Link]
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Buchwald-Hartwig Amin
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxyl
  • Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. [Link]
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]
  • The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles.
  • Palladium-Catalyzed Decarbonylative Nucleophilic Halogen
  • Advances in Cross-Coupling Reactions. MDPI. [Link]
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
  • Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. [Link]

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Technical Support Center: Optimizing Purification Parameters for High-Purity 3-Chloro-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Chloro-4-morpholinoaniline (CAS: 55048-24-3).[1][2][3][4][5] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently asked questions. Our focus is on synthesizing technical accuracy with field-proven insights to help you achieve the highest possible purity for this critical chemical intermediate.

Introduction: The Imperative for Purity

This compound is an organic amine compound that serves as a key building block in the synthesis of various pharmaceutical agents.[1][6] In drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of the final product's safety, efficacy, and stability. Impurities, even in trace amounts, can lead to unwanted side reactions, lower the yield of the active pharmaceutical ingredient (API), or introduce toxicological risks.[7][8] This guide provides a systematic approach to purifying this compound, ensuring your downstream applications are built on a foundation of the highest chemical integrity.

Section 1: The Self-Validating System: Purity Assessment

Before attempting any purification, you must have a reliable method to assess the purity of both your crude material and your final product. This forms a self-validating loop where the success of your purification is quantitatively measured. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose.[9][10]

Primary Analytical Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol is designed for the routine purity analysis of this compound and is effective at separating it from common process-related impurities.[7][8]

Objective: To determine the purity of this compound by calculating the area percentage of the main peak relative to the total peak area.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid, TFA)

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • Expert Insight: The acidic modifier (formic acid) is crucial for obtaining sharp, symmetrical peaks for amines like anilines by protonating residual silanols on the column and ensuring the analyte is in a single ionic state.[8]

  • Sample Preparation:

    • Accurately weigh and dissolve ~10 mg of your this compound sample in a 1:1 mixture of Solvent A and Solvent B to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL for injection.[11]

    • Filter the final solution through a 0.45 µm syringe filter to remove particulates that could damage the column.[11]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm or 254 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      • Start with a gradient of 70:30 (A:B), hold for 5 minutes.

      • Ramp to 30:70 (A:B) over 15 minutes.

      • Hold at 30:70 (A:B) for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes before the next injection.

  • Analysis:

    • Inject a blank (diluent) to identify any system peaks.

    • Inject the sample solution.

    • Calculate purity using the area percent method. For pharmaceutical applications, a purity of ≥99.5% is often the target.[8][12]

Comparison of Purity Assessment Methods

While HPLC is the primary method, other techniques offer complementary information.

MethodPrincipleApplication & InsightsLimitations
HPLC-UV Differential partitioning between stationary and mobile phases.[10]Gold standard for quantitative purity analysis (≥99.5%).[9][12]Requires reference standards for absolute impurity identification.[10]
Melting Point Temperature range over which a solid becomes liquid.A sharp range indicates high purity. Impurities cause depression and broadening of the range.[13]Insensitive to small amounts of impurities; not quantitative.
TLC Separation on a solid phase with a liquid mobile phase.Fast, inexpensive method for reaction monitoring and selecting column chromatography conditions.[7]Not quantitative; resolution is much lower than HPLC.
NMR Spectroscopy Absorption of radio waves by atomic nuclei in a magnetic field.Provides unambiguous structure confirmation and can identify impurities without reference standards.[12]Lower sensitivity for impurity detection compared to HPLC unless the impurity is present at >1%.

Section 2: Purification Strategy Selection

The choice between recrystallization and chromatography depends on the initial purity of your crude product and the nature of the impurities.

Purification_Strategy start Crude 3-Chloro-4- morpholinoaniline assess_purity Assess Purity by HPLC start->assess_purity purity_check Purity > 95%? assess_purity->purity_check recrystallization Primary Method: Recrystallization purity_check->recrystallization  Yes chromatography Alternative Method: Column Chromatography purity_check->chromatography  No (or if impurities are structurally similar) final_purity_check Assess Final Purity (Target: >99.5%) recrystallization->final_purity_check chromatography->final_purity_check final_product High-Purity Product final_purity_check->final_product

Caption: Decision workflow for selecting a purification method.

  • Recrystallization: This is the most efficient method for removing bulk impurities when the starting material is relatively pure (>95%).[14] It relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures. It is highly scalable and cost-effective.

  • Column Chromatography: This technique is necessary when impurities are structurally very similar to the target compound (e.g., regioisomers) or when the crude material is highly impure (<95%).[9] It offers higher resolution but is more time-consuming and requires larger volumes of solvent.

Section 3: Deep Dive: Recrystallization Protocol & Optimization

Recrystallization is a powerful technique that, when optimized, can dramatically increase product purity.[15]

Solvent Selection Guide

The ideal solvent should dissolve the compound well when hot but poorly when cold.[14] For this compound, a moderately polar compound, the following solvents are good starting points for screening.

SolventPolarityBoiling Point (°C)Expected Behavior & Rationale
Ethanol High78Good solubility when hot. Often used in a mixed system with water to reduce cold solubility.[13]
Isopropanol Medium82A good single-solvent candidate, likely providing a significant solubility differential between hot and cold.[13]
Ethyl Acetate Medium77The ester and aromatic functionalities suggest good solubility; may be a good single solvent.[13]
Toluene Low111The aromatic nature of both solvent and solute can be effective, but the high boiling point may increase the risk of "oiling out".[13]
Water High100Very low solubility expected.[13] Best used as an "anti-solvent" in a mixed system with a soluble solvent like ethanol.
Hexane Low69Very low solubility expected. Can be used as an anti-solvent or for washing the final crystals.[13]
Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of your chosen solvent (e.g., isopropanol) and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[16]

    • Causality: Using the minimum amount of hot solvent is critical. Excess solvent will reduce your yield, as more of your compound will remain dissolved when the solution is cooled.[14][16]

  • Decolorization (Optional): If the hot solution is highly colored, remove it from the heat and add a small amount of activated carbon. Reheat to boiling for a few minutes. The carbon will adsorb colored impurities.

  • Hot Filtration (Optional): If there are insoluble impurities or you used activated carbon, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • Causality: Slow cooling is essential for forming large, pure crystals. Rapid cooling traps impurities within the crystal lattice, defeating the purpose of the purification.[9][17][18]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a minimum amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[14]

  • Drying: Dry the purified crystals thoroughly, preferably under vacuum, to remove all residual solvent.

Section 4: Troubleshooting Guide (Q&A Format)

Q1: My compound "oiled out" during recrystallization instead of forming crystals. What's happening and how do I fix it?

A1: "Oiling out" occurs when the compound separates from the solution as a supercooled liquid instead of a solid crystalline lattice.[19][20] This is often because the solution is too saturated at a temperature above the compound's melting point.

Oiling_Out_Troubleshooting problem Problem: Compound 'Oiled Out' reheat Step 1: Reheat Solution to Dissolve Oil problem->reheat cause_check Analyze Potential Cause reheat->cause_check sol_1 Solution A: Add More 'Good' Solvent (e.g., 1-5% more) cause_check->sol_1 Supersaturation Too High sol_2 Solution B: Ensure Slower Cooling (Insulate Flask) cause_check->sol_2 Cooling Too Rapid sol_3 Solution C: Change Solvent System (Lower Boiling Point) cause_check->sol_3 Solvent BP Too High recool Re-cool the Solution sol_1->recool sol_2->recool sol_3->problem Restart Process resolved Problem Resolved? recool->resolved resolved->reheat No end Pure Crystals Formed resolved->end Yes

Caption: Troubleshooting workflow for "oiling out".

  • Solution: Reheat the solution until the oil redissolves. Add a small amount of additional solvent (the 'good' solvent in a mixed system) to reduce the saturation level.[18][19] Allow the flask to cool much more slowly; you can insulate it with paper towels to retain heat. If the problem persists, you may need to choose a solvent with a lower boiling point.[21]

Q2: My yield after recrystallization is very low. What are the common causes?

A2: Low yield is a common issue with several potential causes:

  • Using too much solvent: The most frequent error. This keeps a significant portion of your product dissolved in the mother liquor even after cooling.[18]

  • Premature crystallization: If the compound crystallizes during a hot filtration step, it will be lost.

  • Washing with too much solvent: Using an excessive amount of cold solvent to wash the crystals, or using solvent that isn't sufficiently chilled, will redissolve some of your product.[14]

  • Incomplete crystallization: Not allowing enough time or cooling to a low enough temperature can leave product in the solution.

Q3: My HPLC shows persistent impurities even after recrystallization. What's my next step?

A3: This indicates that the impurities have very similar solubility properties to your target compound, making recrystallization ineffective. This is the point at which you should switch to column chromatography . The higher resolving power of chromatography can separate components that co-crystallize.[9]

Q4: My compound seems to be degrading on the silica gel column. How can I prevent this?

A4: Amines are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to streaking, poor separation, and sometimes degradation.[7]

  • Solution: Neutralize the silica gel by adding a small amount of a basic modifier, like triethylamine (0.5-1%) , to your eluent (e.g., hexane/ethyl acetate).[7] This deactivates the acidic sites and allows the amine to elute cleanly. Alternatively, consider using a less acidic stationary phase like alumina.[22]

Q5: No crystals are forming, even after cooling in an ice bath. What should I do?

A5: This is typically due to either using far too much solvent or the formation of a stable supersaturated solution.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth.[18]

  • Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution to initiate crystallization.[20]

  • Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent to re-establish a saturated solution, then attempt to cool and crystallize again.[18]

Section 5: Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I should be looking for in crude this compound?

A1: Impurities typically stem from the synthesis process. A likely route is the reduction of a nitro precursor. Therefore, common impurities include:

  • Unreacted Starting Material: e.g., 3-chloro-4-morpholinonitrobenzene.[7]

  • Process-Related Impurities: By-products from the chlorination or morpholine substitution steps, such as regioisomers.[7]

  • Degradation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.[7][23]

Q2: How do I choose the best solvent system for column chromatography?

A2: The ideal eluent for column chromatography should move your target compound to an Rf (retention factor) of 0.3-0.4 on a TLC plate.[22]

  • Screening: Use TLC to test different ratios of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).

  • For this compound: Start with a system like 80:20 hexane:ethyl acetate and gradually increase the polarity by increasing the proportion of ethyl acetate. Remember to add 0.5-1% triethylamine to the eluent mixture to prevent streaking.[7]

Q3: Can I use an acid wash (liquid-liquid extraction) to purify the compound?

A3: Yes, this can be an effective workup step. Since this compound is basic, it can be protonated by an aqueous acid (e.g., 1M HCl) and extracted into the aqueous layer, leaving non-basic organic impurities behind in the organic layer.[24] You would then neutralize the aqueous layer with a base (e.g., NaOH) to precipitate your product, which can then be extracted back into an organic solvent. This is a good pre-purification step before recrystallization.

Q4: How should I properly dry and store the purified compound?

A4: After filtration, dry the crystals thoroughly in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. Aromatic amines can be sensitive to light and air.[23] For long-term storage, keep the high-purity solid in a tightly sealed amber vial under an inert atmosphere (like nitrogen or argon) and store it in a cool, dark place.[4]

References

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Technical Support Center: Addressing Inconsistent Results in Reactions with 3-Chloro-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Chloro-4-morpholinoaniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile intermediate. Inconsistent yields, unexpected side products, and reaction failures can be significant hurdles in the synthetic workflow. This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you achieve consistent and reproducible results.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial queries and problems encountered when working with this compound, focusing on its stability, reactivity, and common reaction types.

Q1: My stored this compound has developed a purple or dark brown color. Is it still usable?

Answer: The development of a purple to dark brown color is a common sign of oxidation.[1] Aniline derivatives, in general, are susceptible to air and light, which can lead to the formation of colored, oxidized impurities.[1] While minor discoloration may not always inhibit a reaction, it strongly indicates product degradation and is a likely source of inconsistent results and lower yields.

Root Cause Analysis:

  • Oxidation: The primary cause is air oxidation of the electron-rich aniline moiety. This process can be accelerated by exposure to light and the presence of trace metal impurities.

  • Purity: The initial purity of the material is critical. Residual catalysts or acidic/basic impurities from its synthesis can catalyze degradation.

Troubleshooting & Prevention:

Preventative Measure Protocol Rationale
Inert Atmosphere Store the solid under an inert atmosphere (Argon or Nitrogen). When handling, purge the container with inert gas before and after use.Minimizes contact with atmospheric oxygen, the primary oxidant.
Light Protection Store the compound in an amber glass vial or wrap the container with aluminum foil.Prevents photolytic degradation pathways.[1]
Controlled Temperature For long-term storage, keep the material in a cool, dry place, ideally at 2-8°C.[2][3]Reduces the rate of decomposition reactions.
Purity Check Before use, assess the purity of a discolored batch via TLC or LC-MS. If significant impurities are detected, purification is recommended.Ensures that observed inconsistencies are not due to impure starting material.
Q2: I'm planning a reaction with this compound. Which reaction type is most appropriate for C-N bond formation?

Answer: The choice of reaction depends on your coupling partner and the desired molecular framework. For this compound, two primary, highly effective methods for C-N bond formation are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.

Method Selection Logic:

G cluster_0 Is your coupling partner a highly activated aryl or heteroaryl halide? start Goal: C-N Bond Formation with This compound q1_yes Yes (e.g., contains strong -EWG like -NO2, -CN) start->q1_yes q1_no No (e.g., unactivated or electron-rich halide) start->q1_no snar Consider S N Ar Reaction q1_yes->snar buchwald Consider Buchwald-Hartwig Amination q1_no->buchwald

Caption: Logic for selecting the appropriate C-N coupling reaction.

  • SNAr is favored when: Your electrophile is an electron-deficient aromatic or heteroaromatic system. The presence of strong electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) ortho or para to the leaving group significantly activates the ring for nucleophilic attack.[4][5][6][7] This method is often more cost-effective as it can be performed without expensive metal catalysts.

  • Buchwald-Hartwig Amination is necessary when: Your electrophile is an unactivated, electron-neutral, or electron-rich aryl/heteroaryl halide.[8][9] The chloro-substituent on this compound itself makes it a challenging substrate for some reactions, but when it is used as the nucleophile, the reactivity of the other coupling partner is the deciding factor.

Part 2: Troubleshooting Guide for Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions with this compound are common in the synthesis of kinase inhibitors, particularly those with quinazoline or pyrimidine cores.[10][11]

Q3: My SNAr reaction is showing low conversion or failing to proceed. What are the common causes?

Answer: Low conversion in SNAr reactions involving this substrate typically points to three main areas: insufficient activation of the electrophile, suboptimal reaction conditions, or degradation of the starting material.

Troubleshooting Workflow for SNAr Reactions:

G start Issue: Low S N Ar Conversion check_electrophile 1. Assess Electrophile Activation Is the ring sufficiently electron-deficient? start->check_electrophile check_conditions 2. Evaluate Reaction Conditions Are temperature, base, and solvent optimal? start->check_conditions check_purity 3. Verify Reagent Integrity Is the aniline starting material pure? start->check_purity sol_electrophile Solution: Increase reaction temperature. If possible, switch to a more activated electrophile (e.g., fluoro- instead of chloro-). check_electrophile->sol_electrophile sol_conditions Solution: Increase temperature (e.g., 120°C in DMF). Switch to a stronger, non-nucleophilic base (e.g., K₂CO₃, DIPEA). Ensure solvent is anhydrous (e.g., dry DMF, Dioxane). check_conditions->sol_conditions sol_purity Solution: Purify aniline via recrystallization or a short silica plug. Run reaction under an inert atmosphere (N₂ or Ar). check_purity->sol_purity

Caption: Step-by-step troubleshooting for low-yield SNAr reactions.

Detailed Troubleshooting Steps:

Observed Issue Potential Cause Recommended Action & Rationale
No reaction or trace product Insufficient Electrophile Activation: The aryl halide coupling partner lacks strong electron-withdrawing groups (EWGs) ortho/para to the leaving group.The SNAr mechanism relies on the stabilization of a negative charge in the Meisenheimer intermediate by EWGs.[6][12] Action: Increase reaction temperature significantly (e.g., >120 °C). If this fails, the substrate is likely unsuitable for SNAr, and a switch to Buchwald-Hartwig conditions is necessary.
Sluggish reaction, incomplete conversion Suboptimal Base/Solvent: The base may not be strong enough to facilitate the reaction, or the solvent may not be polar aprotic.A base is often required to deprotonate the aniline or neutralize the HX byproduct. A polar aprotic solvent (e.g., DMF, DMSO) is crucial for solvating the ions involved. Action: Switch to a stronger, non-nucleophilic base like K₂CO₃ or DIPEA. Ensure the solvent is anhydrous, as water can interfere with the reaction. A protocol for a similar reaction successfully used K₂CO₃ in DMF at 120°C.[13]
Dark, tarry reaction mixture with low yield Thermal Degradation/Oxidation: High temperatures, while necessary for reactivity, can cause the aniline to decompose or oxidize, especially if the reaction is prolonged or exposed to air.Aniline derivatives are prone to oxidation, which is accelerated at higher temperatures.[1] Action: Rigorously degas the solvent and run the reaction under a strict inert atmosphere (N₂ or Ar). Ensure the starting aniline is pure; if it's discolored, purify it first. Minimize reaction time by closely monitoring via TLC/LC-MS.

Self-Validating SNAr Protocol (Example):

This protocol is adapted from the synthesis of a related morpholino-quinazoline derivative and serves as a robust starting point.[13]

  • Reagent Preparation: To a flame-dried round-bottom flask, add the chloro-quinazoline/pyrimidine electrophile (1.0 equiv.), this compound (1.1 equiv.), and anhydrous potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed DMF via syringe to achieve a concentration of ~0.2 M.

  • Reaction: Heat the mixture to 120°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 4-6 hours. The disappearance of the limiting reagent indicates completion.

  • Work-up: Cool the reaction mixture to room temperature. Pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Part 3: Troubleshooting Guide for Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling is the method of choice when SNAr is not feasible. However, it is a more complex reaction, sensitive to multiple variables.[8][9]

Q4: My Buchwald-Hartwig reaction with an aryl chloride is giving low yield and a significant amount of a side product that appears to be my starting material without the chlorine. What is happening?

Answer: This is a classic case of a common side reaction in Buchwald-Hartwig aminations: hydrodehalogenation . This occurs when the aryl halide is reduced, replacing the chlorine atom with a hydrogen atom, competing with the desired C-N bond formation.[8] Aryl chlorides are particularly challenging substrates due to the strength of the C-Cl bond, often requiring more reactive catalyst systems that can also promote side reactions.[14]

Mechanistic Insight: The hydrodehalogenation side reaction often competes with the reductive elimination step in the catalytic cycle. Factors that slow down the C-N bond formation can favor this alternative pathway.

Troubleshooting Hydrodehalogenation:

Parameter Problem Solution & Rationale
Ligand Choice The phosphine ligand is not suitable for C-Cl bond activation or promotes the side reaction.The choice of ligand is the most critical factor for aryl chloride coupling.[14] Action: Switch to a bulky, electron-rich phosphine ligand specifically designed for aryl chlorides. Commonly successful ligands include XPhos, RuPhos, or SPhos . These ligands promote the desired oxidative addition and reductive elimination steps over hydrodehalogenation.[14]
Base The base may be too strong or not suitable for the chosen ligand/substrate combination.Strong bases like NaOtBu are common, but sometimes a weaker base can provide better selectivity. Action: Screen different bases. While NaOtBu is a good starting point, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃, especially if your substrate is base-sensitive.
Solvent & Temp. Suboptimal solvent or temperature can affect catalyst stability and reaction rates.Toluene and dioxane are the most common solvents.[14] Action: Ensure the solvent is anhydrous and thoroughly degassed. Optimize the temperature; typically, 80-110°C is effective. Do not overheat, as this can lead to catalyst decomposition.
Catalyst Purity The palladium precatalyst may be old or partially decomposed.The active Pd(0) species is sensitive to air. Action: Use a fresh batch of palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) or a pre-formed catalyst complex.

Optimized Buchwald-Hartwig Protocol for Aryl Chlorides:

This protocol incorporates best practices for challenging aryl chloride substrates.[14]

  • Catalyst & Reagent Setup: In a glovebox or under a strict stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.0 mol%), and the base (e.g., NaOtBu, 2.0 equiv.) to a flame-dried Schlenk flask.

  • Addition of Reactants: Add the aryl chloride (1.0 equiv.) and this compound (1.2 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Stir the mixture at room temperature for 15 minutes to allow for catalyst activation, then heat to 100-110°C.

  • Monitoring & Work-up: Follow the monitoring and work-up steps as described in the SNAr protocol. Pay close attention to the formation of the hydrodehalogenated side product by LC-MS.

Part 4: Purification & Data Interpretation

Q5: I have trouble separating my product from the unreacted this compound by column chromatography. How can I improve separation?

Answer: Co-elution is common when the product and starting material have similar polarities. A simple and highly effective method to remove unreacted basic anilines is to perform an acidic wash during the work-up.

Protocol: Acidic Wash Extraction

  • After the reaction is complete and quenched, dilute the mixture with an organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid solution).

  • The basic this compound will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer. Your (typically less basic) product should remain in the organic layer.

  • Separate the layers.

  • Wash the organic layer with a saturated NaHCO₃ solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. This procedure should significantly simplify the subsequent chromatographic purification.

References

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. National Institutes of Health (NIH). [Link]
  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]
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  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P
  • Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. MDPI. [Link]
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central. [Link]
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Validation & Comparative

A Comparative Analysis of Chloro vs. Fluoro Substituted Morpholinoanilines: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the morpholinoaniline scaffold serves as a privileged structure, forming the core of numerous compounds with significant therapeutic potential. The strategic substitution of this core, particularly with halogens, is a key approach to modulate pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of the biological activities of chloro- and fluoro-substituted morpholinoanilines, offering experimental insights and data to inform drug design and development.

The Rationale for Halogen Substitution: A Tale of Two Atoms

The introduction of chlorine or fluorine into a drug candidate is a deliberate and strategic decision. These halogens, though neighbors on the periodic table, impart distinct physicochemical properties that can profoundly influence a molecule's biological activity.[1][2]

  • Fluorine: With its small size and high electronegativity, fluorine can enhance binding affinity to target proteins by forming favorable electrostatic interactions. Its introduction can also block metabolic pathways, thereby increasing the drug's half-life.[3] The C-F bond is stronger than the C-H bond, contributing to metabolic stability.

  • Chlorine: Being larger and more lipophilic than fluorine, chlorine can significantly impact a molecule's ability to cross cell membranes.[1] The electron-withdrawing nature of chlorine can also influence the acidity or basicity of nearby functional groups, which can be critical for target engagement.[1]

The choice between these two halogens is therefore a nuanced one, dependent on the specific therapeutic target and the desired pharmacological profile.

Comparative Biological Activities: A Data-Driven Overview

While direct head-to-head studies exclusively comparing chloro- and fluoro-substituted morpholinoanilines are not abundant in publicly available literature, we can synthesize data from various studies on substituted anilines and related heterocyclic compounds to draw meaningful comparisons. The following sections summarize the observed trends in key therapeutic areas.

Anticancer Activity

The morpholinoaniline scaffold is a common feature in many anticancer agents, particularly kinase inhibitors.[4][5][6][7] The nature of the halogen substituent on the aniline ring plays a crucial role in determining the potency and selectivity of these compounds.

Generally, both chloro and fluoro substitutions have been shown to enhance the anticancer activity of small molecules.[4][5][6] The positioning of the halogen is also critical, with meta-substitutions on the anilino ring often yielding potent kinase inhibitors.[8]

Table 1: Comparative Anticancer Activity of Halogenated Morpholinoaniline Analogs

Compound TypeTarget/Cell LineReported Activity (IC50)Key ObservationsReference
Fluoro-substituted Morpholinoaniline DerivativesBreast Cancer Cells (MCF-7, MDA-MB-231)1.8-4.7 µMDemonstrates significant anti-proliferative activity.[4]
Chloro-substituted Anilinoquinoline DerivativesLiver Cancer Cells (HepG2)8.5-12.8 µMShows potent anticancer activity.[5][6]
Chloro-substituted Aniline DerivativesVarious Cancer Cell LinesVariesThe presence of a chlorine atom can substantially improve biological activity.[1][2]
Fluoro-substituted QuinolonesBacterial and Tumor CellsVariesSubstitution patterns significantly impact activity and cytotoxicity.[9]

Causality Behind the Observations: The enhanced anticancer activity of halogenated morpholinoanilines can be attributed to several factors. The electron-withdrawing properties of both chlorine and fluorine can modulate the pKa of the aniline nitrogen, influencing its interaction with the kinase hinge region. Furthermore, the lipophilicity imparted by these halogens can improve cell permeability, leading to higher intracellular drug concentrations.

Antimicrobial Activity

Aniline derivatives have also been investigated for their antimicrobial properties.[10][11][12][13][14] Halogenation is a common strategy to enhance the potency of these compounds against a range of bacterial and fungal pathogens.

Studies on halogenated anilines have shown that both chloro and fluoro substitutions can lead to significant antimicrobial and antibiofilm activity.[10][11][12]

Table 2: Comparative Antimicrobial Activity of Halogenated Anilines

Compound TypeTarget OrganismReported Activity (MIC)Key ObservationsReference
4-amino-3-chloro-5-nitrobenzotrifluorideVibrio parahaemolyticus, Vibrio harveyi50-100 µg/mLDemonstrates significant antibacterial and antibiofilm activity.[10][12]
4-bromo-3-chloroanilineUropathogenic Escherichia coliPotentExhibits dual antibiofilm and antimicrobial activity.[11]
3,5-dibromoanilineUropathogenic Escherichia coliPotentExhibits dual antibiofilm and antimicrobial activity.[11]
Benzylidene-aniline derivatives with Chloro groupStreptomyces griseus, Salmonella typhiActiveThe chloro group on the phenolic moiety exhibits antibacterial activity.[13]

Causality Behind the Observations: The antimicrobial mechanism of halogenated anilines is often linked to their ability to disrupt cell membrane integrity and inhibit essential enzymatic processes. The increased lipophilicity due to halogenation can facilitate the passage of these compounds across the microbial cell wall and membrane.

Experimental Protocols for Biological Activity Assessment

To ensure the reliability and reproducibility of biological activity data, standardized and well-validated experimental protocols are essential.

In Vitro Anticancer Activity Assessment

A common workflow for evaluating the anticancer potential of novel compounds involves a series of in vitro assays.[15][16][17][18][19]

Workflow for Anticancer Drug Screening

G cluster_0 In Vitro Screening A Compound Synthesis & Characterization B Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) A->B Initial Screening C Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) B->C Potent Compounds D Target Engagement Assays (e.g., Kinase Inhibition) C->D Mechanistic Insight

Caption: A typical workflow for the in vitro evaluation of anticancer compounds.

Step-by-Step Protocol: MTT Assay for Cell Viability [18]

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (chloro- and fluoro-substituted morpholinoanilines) and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

In Vitro Antimicrobial Activity Assessment

The antimicrobial efficacy of compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC).

Workflow for Antimicrobial Susceptibility Testing

G cluster_1 Antimicrobial Testing E Bacterial/Fungal Culture F Broth Microdilution Assay (MIC Determination) E->F Quantitative G Zone of Inhibition Assay (Disc Diffusion) E->G Qualitative H Biofilm Inhibition/Disruption Assays F->H Further Characterization

Caption: Standard workflow for assessing the antimicrobial activity of test compounds.

Step-by-Step Protocol: Broth Microdilution for MIC Determination

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (medium only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

The relationship between the chemical structure of a molecule and its biological activity is a cornerstone of drug design.[8] For morpholinoanilines, the nature and position of the halogen substituent are critical determinants of their activity.

Key SAR Principles for Halogenated Anilines:

  • Lipophilicity and Permeability: Chlorine substitution generally leads to a greater increase in lipophilicity compared to fluorine.[1] This can enhance membrane permeability but may also lead to increased off-target effects and toxicity.

  • Electronic Effects: Both halogens are electron-withdrawing, which can influence the electronic environment of the aniline ring and its interactions with biological targets.

  • Steric Factors: The larger size of chlorine compared to fluorine can create steric hindrance or favorable van der Waals interactions within a binding pocket.

  • Metabolic Stability: The high strength of the C-F bond often imparts greater metabolic stability compared to the C-Cl bond.

Logical Relationship of SAR in Drug Design

G A Chemical Structure (e.g., Halogen Substitution) B Physicochemical Properties (Lipophilicity, Electronics, Sterics) A->B C Pharmacokinetics (ADME) B->C D Pharmacodynamics (Target Binding, Efficacy) B->D E Biological Activity C->E D->E

Caption: The interplay between chemical structure and biological activity.

Conclusion and Future Directions

The choice between chloro and fluoro substitution on the morpholinoaniline scaffold is a critical decision in the drug discovery process. While both can enhance biological activity, they do so through distinct effects on the molecule's physicochemical properties. Fluoro-substitution often favors metabolic stability and potent target engagement, while chloro-substitution can significantly enhance membrane permeability.

Future research should focus on systematic, direct comparative studies of chloro- and fluoro-substituted morpholinoaniline analogs against a panel of relevant biological targets. Such studies, coupled with in-depth ADME-Tox profiling, will provide a clearer understanding of the subtle yet significant differences imparted by these two key halogens, ultimately guiding the rational design of more effective and safer therapeutics. The aniline moiety itself is a "structural alert" for potential toxicity, and careful consideration of its metabolic fate is crucial in drug development.[20][21][22]

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Introduction: The Critical Role of Method Validation for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Validation of Analytical Methods for the Quantification of 3-Chloro-4-morpholinoaniline

In pharmaceutical development, the purity and quality of every component are paramount to the safety and efficacy of the final drug product. This compound is an organic amine compound that serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Consequently, the ability to accurately and reliably quantify this compound and its potential impurities is not merely a procedural step but a foundational requirement for regulatory compliance and quality assurance. Impurities can arise from the manufacturing process, degradation, or storage and may impact the stability, safety, and therapeutic effect of the API.[2][3]

This guide provides a comparative analysis of validated analytical methods for the quantification of this compound. While specific public validation reports for this exact molecule are not always available, the principles and methodologies can be effectively demonstrated using data from closely related chloroaniline compounds. We will explore the most common and powerful techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—from a Senior Application Scientist's perspective. The focus will be on the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established regulatory frameworks.

Regulatory Framework: The Foundation of Scientific Integrity

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[4] This process is governed by international guidelines that ensure a harmonized, scientific, and risk-based approach to analytical development and validation.[5] The most critical of these are the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), which details the validation of analytical procedures.[4][6][7] For bioanalytical work, the FDA's guidance on Bioanalytical Method Validation (BMV) provides a comprehensive framework.[8][9][10][11]

These guidelines establish the core validation parameters that must be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[12]

  • Linearity: A direct proportional relationship between the analyte concentration and the analytical signal.[12]

  • Range: The interval between the upper and lower concentrations for which the method is demonstrated to have suitable accuracy, precision, and linearity.[4][6]

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the Relative Standard Deviation (%RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12]

Comparative Analysis of Core Analytical Techniques

The choice of an analytical technique is driven by the physicochemical properties of this compound, the required sensitivity, the sample matrix, and the specific goal of the analysis (e.g., routine purity testing, trace impurity identification, or bioanalysis).

Feature High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[14]Separation of volatile compounds in a gaseous mobile phase, with mass spectrometric detection.[15]Chromatographic separation followed by mass analysis of the parent ion and its specific fragments for ultimate selectivity.
Typical Analytes Ideal for non-volatile and thermally labile compounds like anilines.[16]Suitable for volatile and thermally stable compounds. Anilines may require derivatization to improve volatility and peak shape.Wide range of compounds, offering unparalleled sensitivity for trace-level quantification in complex matrices.[17]
Sensitivity Good (ng range). Sufficient for purity assays and major impurity quantification.High, particularly with specific detectors or in selected ion monitoring (SIM) mode.Excellent (pg to fg range). The gold standard for trace analysis and bioequivalence studies.[18]
Specificity Good, based on retention time and UV spectrum. Co-elution is a potential issue.Very High. Mass spectrum provides a "fingerprint" for definitive identification.[14]Exceptional. Based on retention time, precursor ion m/z, and product ion m/z, minimizing interferences.[19]
Primary Application Purity testing, stability studies, routine quality control (QC).[15]Identification of unknown volatile impurities, analysis for residual solvents.Genotoxic impurity analysis, pharmacokinetic studies, metabolite identification.[18][19]
Quantitative Performance Comparison

The following table summarizes typical validation performance data for the quantification of chloroanilines, synthesized from various studies.

Validation Parameter HPLC-UV GC-MS LC-MS/MS
Linearity (R²) > 0.999> 0.998> 0.999
Range 1 - 150 µg/mL0.1 - 50 µg/mL0.5 - 500 ng/mL[20]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%[20]
Precision (%RSD) < 2.0%[12]< 10.0%< 5.0%[20]
Limit of Quantitation (LOQ) ~0.5 µg/mL~0.1 µg/mL~0.2 ng/mL (0.3 ppm)[19][20]

Experimental Workflows and Protocols

Workflow for Analytical Method Validation

The general process for validating any of these analytical methods follows a structured approach from planning to documentation.

G cluster_0 Planning & Protocol cluster_1 Execution cluster_2 Reporting Define_Purpose Define Analytical Purpose (QC, Impurity, etc.) Select_Parameters Select Validation Parameters (ICH Q2(R2)) Define_Purpose->Select_Parameters Set_Criteria Set Acceptance Criteria (%RSD, %Recovery) Select_Parameters->Set_Criteria Write_Protocol Write Validation Protocol Set_Criteria->Write_Protocol Prepare_Standards Prepare Standards & QC Samples Write_Protocol->Prepare_Standards Execute Protocol Perform_SST Perform System Suitability Test (SST) Prepare_Standards->Perform_SST Analyze_Samples Analyze Validation Samples Perform_SST->Analyze_Samples Process_Data Process Data Analyze_Samples->Process_Data Evaluate_Results Evaluate Results vs. Acceptance Criteria Process_Data->Evaluate_Results Analyze Results Assess_Robustness Assess Robustness Evaluate_Results->Assess_Robustness Final_Report Generate Final Validation Report Assess_Robustness->Final_Report

Caption: General workflow for analytical method validation.

Protocol 1: Purity Determination by Reversed-Phase HPLC-UV

This method is the cornerstone for routine quality control, offering a balance of performance, robustness, and cost-effectiveness. The choice of a C18 column is based on its hydrophobic nature, providing excellent retention for the moderately polar chloroaniline structure.[15][21]

Methodology
  • Instrumentation & Reagents:

    • HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

    • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[22]

    • Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid. Rationale: The acid ensures the aniline moiety is protonated, leading to sharp, symmetrical peaks by preventing interactions with residual silanols on the stationary phase.[15][23]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[15]

    • Gradient: 20% B to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[22]

    • Column Temperature: 30°C.[22]

    • Detection Wavelength: 254 nm.[22]

    • Injection Volume: 10 µL.[16][22]

  • Standard and Sample Preparation:

    • Standard Stock Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard and dissolve in 50 mL of a 50:50 acetonitrile/water mixture.[22]

    • Working Standard & Sample Solution (0.05 mg/mL): Dilute the stock solution or dissolve the sample to a final concentration of approximately 0.05 mg/mL in the same diluent. Filter through a 0.45 µm filter before injection.[22][23]

  • System Suitability Test (SST):

    • Rationale: SST is a self-validating check to ensure the chromatographic system is performing adequately before sample analysis begins.

    • Procedure: Inject the working standard solution six times.

    • Acceptance Criteria:

      • Tailing Factor: ≤ 2.0

      • Theoretical Plates: ≥ 2000

      • %RSD for Peak Area: ≤ 1.0%

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separate on C18 Column Inject->Separate Detect Detect at 254 nm Separate->Detect Integrate Integrate Peak Detect->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate Report Report Result Calculate->Report

Caption: HPLC-UV experimental workflow for purity analysis.

Protocol 2: Impurity Identification by GC-MS

GC-MS is exceptionally powerful for identifying and confirming the structure of volatile impurities. The mass spectrometer provides definitive structural information, which is invaluable for impurity profiling.[14]

Methodology
  • Instrumentation & Reagents:

    • GC system coupled to a Mass Spectrometer (e.g., single quadrupole).

    • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[15]

    • Carrier Gas: Helium.

    • Methanol or Dichloromethane (GC grade).

  • Chromatographic and MS Conditions:

    • Injector Temperature: 250°C.[24]

    • Injection Mode: Split (e.g., 20:1).[22]

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • MS Transfer Line Temperature: 280°C.[22]

    • Ion Source Temperature: 230°C.[22]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[22]

    • Mass Scan Range: m/z 40-450.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in a suitable volatile solvent like methanol.[22]

    • Expert Insight: For aniline compounds, which can exhibit poor peak shape in GC due to their basicity, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed. This replaces the active hydrogens on the amine group with trimethylsilyl groups, increasing volatility and reducing tailing.

  • System Suitability Test (SST):

    • Procedure: Inject a standard containing the analyte and a known impurity.

    • Acceptance Criteria:

      • Resolution: Baseline resolution (≥ 1.5) between the main analyte and the known impurity.

      • Signal-to-Noise Ratio (S/N): ≥ 10 for the lowest concentration standard.

Protocol 3: Trace Level Quantification by LC-MS/MS

For quantifying potential genotoxic impurities or for bioanalytical applications, LC-MS/MS provides the required high sensitivity and selectivity.[18]

Methodology
  • Instrumentation & Reagents:

    • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Chromatographic conditions are often similar to the HPLC-UV method but may use smaller particle size columns (UPLC) for faster analysis.

  • MS/MS Conditions:

    • Rationale: The method's trustworthiness comes from its specificity. We monitor a specific fragmentation (transition) of the parent ion, which is unique to the analyte, virtually eliminating matrix interference.

    • Ionization Mode: ESI Positive.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Ion Spray Voltage: 5000 V.[19]

    • Source Temperature: 450°C.

    • Analyte-Specific Transitions: These must be determined by infusing a standard solution. For a related chloroaniline (m/z 127.3), a characteristic transition might be monitored.[19] This empirical determination is a critical first step.

  • Standard and Sample Preparation:

    • Prepare a calibration curve by spiking known amounts of the analyte into a blank matrix (e.g., placebo formulation, plasma).

    • Concentrations typically range from the LOQ (e.g., 0.5 ng/mL) to the upper limit of linearity (e.g., 500 ng/mL).

  • System Suitability Test (SST):

    • Procedure: Inject a mid-level concentration standard at the beginning and end of the analytical run, and periodically throughout.

    • Acceptance Criteria:

      • Retention Time: Within ± 2% of the nominal time.

      • Peak Area: Within ± 15% of the nominal area.

Conclusion: Selecting the Right Tool for the Job

The validation of analytical methods for quantifying this compound is a multi-faceted process that underpins pharmaceutical quality. There is no single "best" method; instead, the choice must be fit for its intended purpose, as outlined by ICH guidelines.[4]

  • Reversed-Phase HPLC with UV detection stands as the robust, reliable workhorse for routine QC, purity assays, and stability testing. Its straightforward operation and high precision make it ideal for release testing.

  • GC-MS is an indispensable tool for structural elucidation of volatile impurities. Its strength lies in providing unambiguous identification through mass spectral fragmentation patterns, which is critical during process development and impurity profiling.

  • LC-MS/MS offers the ultimate in sensitivity and selectivity. It is the definitive method for trace-level analysis of genotoxic impurities and is the standard for bioanalytical studies where analytes must be quantified in complex biological matrices.

By understanding the principles behind each technique and adhering to a rigorous validation framework, researchers and drug development professionals can generate reliable, accurate, and defensible data, ensuring the quality and safety of the final pharmaceutical product.

References

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.).
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  • An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline - ResearchGate. (2025).
  • Quantification results of chloroanilines -comparison of GC/MS, GC/MS-MS... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - NIH. (n.d.).
  • (PDF) IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS - ResearchGate. (2018).
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cross-validation of 3-Chloro-4-morpholinoaniline synthesis protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of 3-Chloro-4-morpholinoaniline for Chemical Researchers

As a key building block in medicinal chemistry and materials science, the efficient and reliable synthesis of this compound is of paramount importance.[1][2] This guide provides a detailed cross-validation of the two primary synthetic methodologies: traditional Nucleophilic Aromatic Substitution (SNAr) followed by reduction, and modern Palladium-catalyzed Buchwald-Hartwig amination. We will dissect the mechanistic underpinnings, provide step-by-step experimental protocols, and present a comparative analysis of their respective yields, scalability, and operational challenges to guide researchers in making informed decisions for their specific applications.

Core Synthetic Strategies: A Mechanistic Overview

The formation of the aryl-nitrogen bond between the chlorinated aniline core and the morpholine moiety is the central challenge in synthesizing this compound. Two distinct chemical philosophies can be applied to achieve this transformation.

  • Nucleophilic Aromatic Substitution (SNAr): This classical approach relies on the activation of an aromatic ring towards attack by a nucleophile—in this case, morpholine.[3][4] Typically, a strong electron-withdrawing group, such as a nitro group, positioned ortho or para to a suitable leaving group (e.g., a halogen) facilitates the reaction by stabilizing the negatively charged Meisenheimer complex intermediate.[4][5] The synthesis is completed in a subsequent step by reducing the nitro group to the target aniline.

  • Buchwald-Hartwig Amination: Representing a paradigm shift in C-N bond formation, this palladium-catalyzed cross-coupling reaction offers a more direct route.[6][7] The reaction mechanism involves a catalytic cycle where a Pd(0) complex undergoes oxidative addition into the aryl-halide bond, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired product and regenerate the catalyst.[6][8] The development of bulky, electron-rich phosphine ligands has been critical to extending this reaction's utility to less reactive aryl chlorides.[7]

Protocol I: Nucleophilic Aromatic Substitution (SNAr) & Reduction

This two-step pathway is a robust and often cost-effective method that leverages widely available starting materials. The strategy involves an initial amination via SNAr, followed by a chemical reduction.

Reaction Principle & Workflow

The process begins by reacting a doubly activated aryl halide, such as 3,4-dichloronitrobenzene, with morpholine. The nitro group's strong electron-withdrawing nature activates the para-position, making the C4-Cl bond susceptible to nucleophilic attack. The resulting nitro-intermediate is then reduced to the final aniline product.

SNAr_Workflow A Start: 3,4-Dichloronitrobenzene B Reagents: Morpholine, K₂CO₃ Solvent: DMF C Step 1: S_N_Ar Reaction (Heat, e.g., 120°C) A->C B->C D Intermediate: 4-Morpholino-3-chloronitrobenzene C->D E Step 2: Reduction D->E G Final Product: This compound E->G F Reducing Agent: e.g., H₂/Pd-C or Fe/HCl F->E H Work-up & Purification G->H

Caption: SNAr and Reduction Experimental Workflow.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Morpholino-3-chloronitrobenzene (SNAr)

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4-dichloronitrobenzene (1.0 eq), morpholine (1.5 eq), and potassium carbonate (K₂CO₃) (2.0 eq).

  • Add anhydrous dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to 120°C and maintain for 12-24 hours, monitoring progress by TLC or GC-MS.[2]

  • Upon completion, cool the mixture to room temperature and pour it into cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization if necessary.

Step 2: Synthesis of this compound (Reduction)

  • Catalytic Hydrogenation (Preferred): In a hydrogenation vessel, suspend the intermediate 4-morpholino-3-chloronitrobenzene (1.0 eq) and a palladium on carbon catalyst (5-10% Pd/C, ~1-5 mol%) in a solvent like ethanol or methanol.[9]

  • Pressurize the vessel with hydrogen gas (H₂) (e.g., 50-100 psi) and stir vigorously at room temperature until hydrogen uptake ceases.[9]

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product.

  • Alternative (Fe/HCl Reduction): In a flask, combine the nitro-intermediate, ethanol, and water. Heat the mixture to ~60°C and add iron powder followed by the slow addition of concentrated hydrochloric acid. Maintain the reaction at 80-90°C until completion.[10] This method is effective but generates significant iron sludge waste.

Field-Proven Insights & Causality
  • Solvent Choice: DMF is an ideal polar aprotic solvent for SNAr as it effectively solvates the cation (K⁺) while leaving the carbonate anion reactive, and its high boiling point is suitable for the required reaction temperature.[2]

  • Reduction Method: Catalytic hydrogenation is generally superior to metal-acid reductions, offering higher yields, cleaner reactions, higher purity, and an easier work-up. It avoids the generation of large quantities of metallic waste.[9][10]

Protocol II: Buchwald-Hartwig Amination

This state-of-the-art method provides a direct, single-step synthesis from an appropriate aniline precursor, offering high efficiency and broad functional group tolerance.

Reaction Principle & Workflow

The reaction couples 3,4-dichloroaniline directly with morpholine. The key is the selective activation of the C4-Cl bond over the C3-Cl bond, which is typically achieved due to steric and electronic factors favored by the palladium catalyst system.

Buchwald_Workflow A Start: 3,4-Dichloroaniline B Reagents: Morpholine, Pd Catalyst, Phosphine Ligand, Base (NaOtBu) C Single Step: Cross-Coupling (Inert Atmosphere, Heat) A->C B->C D Crude Product Mixture C->D E Work-up & Purification (Quench, Extraction, Chromatography) D->E F Final Product: This compound E->F

Caption: Buchwald-Hartwig Amination Experimental Workflow.

Detailed Experimental Protocol
  • Inert Atmosphere Setup: In a glovebox or under a stream of argon/nitrogen, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), 1.5 eq) to an oven-dried Schlenk flask.

  • Reagent Addition: Add 3,4-dichloroaniline (1.0 eq) and morpholine (1.2 eq) to the flask.

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Reaction: Heat the mixture with vigorous stirring to 80-110°C and maintain for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench carefully with water.

  • Purification: Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude residue by column chromatography on silica gel to obtain the final product.

Field-Proven Insights & Causality
  • Catalyst System: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands like XPhos are highly effective for coupling unactivated and sterically hindered aryl chlorides by promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base Selection: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the morpholine, forming the active amine nucleophile within the catalytic cycle without competing in side reactions.[7]

  • Inert Conditions: The Pd(0) species in the catalytic cycle is oxygen-sensitive. Rigorous exclusion of air and moisture is essential to prevent catalyst deactivation and ensure reproducibility.

Comparative Performance Analysis

The selection of an optimal synthetic route depends on a trade-off between reagent costs, operational complexity, yield, and waste generation.

FeatureProtocol I: SNAr & ReductionProtocol II: Buchwald-Hartwig Amination
Starting Material 3,4-Dichloronitrobenzene3,4-Dichloroaniline[11]
Number of Steps Two (Amination, Reduction)One (Direct Coupling)
Key Reagents Morpholine, K₂CO₃, Fe or H₂/Pd-CMorpholine, Pd₂(dba)₃, XPhos, NaOtBu
Typical Overall Yield ~70-85%>90%
Purity Good to Excellent (often requires recrystallization)Excellent (often requires chromatography)
Reaction Conditions High temperatures (120°C); H₂ pressureModerate temperatures (80-110°C); Inert atmosphere
Advantages Uses inexpensive bulk chemicals; No precious metal catalyst in amination step.[2]High yield and selectivity; Broad functional group tolerance; Single step.[6]
Disadvantages Multi-step process; Reduction can generate significant waste (Fe sludge); H₂ poses safety risk.[10]Expensive and air-sensitive catalyst/ligand; Requires strict inert techniques; Risk of palladium contamination.

Analytical Characterization

Regardless of the chosen protocol, the identity and purity of the final this compound must be rigorously confirmed. Standard analytical techniques include:

  • HPLC: To determine purity and quantify impurities against a reference standard.[12][13]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • NMR Spectroscopy (¹H, ¹³C): To provide unambiguous structural confirmation of the final compound.[12][14]

Safety & Hazard Considerations

Researchers must adhere to strict safety protocols when performing these syntheses.

  • Product (this compound): Harmful if swallowed, inhaled, or in contact with skin. Causes serious eye and skin irritation.[15]

  • Starting Materials: 3,4-Dichloroaniline is toxic, a possible carcinogen, and highly toxic to aquatic life.[11][16][17] Chlorinated nitroaromatics are also toxic and require careful handling.

  • Reagents: Morpholine is a corrosive amine.[18] Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Sodium tert-butoxide is a strong, corrosive base.

  • General Precautions: All manipulations should be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.

Conclusion

Both the SNAr-reduction sequence and the Buchwald-Hartwig amination are viable and effective protocols for the synthesis of this compound.

  • The SNAr and Reduction pathway is a strong candidate for large-scale, cost-driven production where the capital investment in hydrogenation equipment is available and the higher waste output of metal-acid reduction can be managed.

  • The Buchwald-Hartwig Amination excels in research, discovery, and small-to-medium scale synthesis where speed, high yield, and functional group tolerance are prioritized, despite the higher cost and technical demands of the catalyst system.

The optimal choice ultimately rests on the specific project goals, available resources, and scale of operation. This guide provides the necessary experimental and comparative data to empower researchers to make that strategic decision.

References

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A Senior Application Scientist's Guide to Assessing the Purity of 3-Chloro-4-morpholinoaniline from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of safe and effective therapeutics. 3-Chloro-4-morpholinoaniline, a key building block in the synthesis of various pharmaceutical compounds, is no exception.[1][2] Impurities, even in trace amounts, can have a significant impact on the stability, efficacy, and safety of the final active pharmaceutical ingredient (API).[3][4] This guide provides a comprehensive, in-depth comparison of analytical methodologies for the rigorous purity assessment of this compound, empowering you to critically evaluate and compare products from different suppliers.

The Criticality of Purity: Understanding Potential Impurities

The synthesis of this compound can introduce a variety of impurities. These can originate from starting materials, by-products of the chemical reactions, or degradation of the final product. A common synthetic route involves the reaction of 3,4-dichloroaniline with morpholine. Another potential pathway is the reduction of a nitro-precursor, 4-(2-chloro-4-nitrophenyl)morpholine. Based on these likely synthetic pathways, potential impurities may include:

  • Unreacted Starting Materials: Such as 3,4-dichloroaniline or the nitro-precursor.

  • Positional Isomers: Isomers of this compound that may form during the synthesis.

  • By-products: Compounds formed from side reactions, such as over-alkylation or incomplete reaction.

  • Residual Solvents: Organic solvents used during the synthesis and purification process.

  • Degradation Products: Impurities that form over time due to storage conditions.

The presence of these impurities can have far-reaching consequences, including altered biological activity, increased toxicity, and compromised stability of the final drug product. Therefore, a robust analytical strategy to detect and quantify these impurities is not just a matter of quality control, but a critical component of risk mitigation in drug development.[3][5]

A Multi-Pronged Approach to Purity Assessment

No single analytical technique is universally suitable for all impurities.[6] A comprehensive purity assessment of this compound relies on a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the three pillars of a robust purity analysis.[5][7]

Workflow for Purity Assessment

Purity Assessment Workflow cluster_0 Sample Reception & Initial Evaluation cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison start Receive this compound from Supplier coa_review Review Certificate of Analysis (CoA) start->coa_review hplc HPLC Analysis for Non-Volatile Impurities coa_review->hplc gcms GC-MS Analysis for Volatile Impurities & Residual Solvents coa_review->gcms nmr NMR Analysis for Structural Confirmation & Quantification coa_review->nmr data_interp Interpret Analytical Data hplc->data_interp gcms->data_interp nmr->data_interp compare Compare Results with CoA & Across Suppliers data_interp->compare decision Decision: Accept or Reject Lot compare->decision

Caption: A general workflow for the comprehensive purity assessment of this compound from different suppliers.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the most widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[8][9] It offers high resolution, sensitivity, and quantitative accuracy.[10]

HPLC Experimental Protocol

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[11]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)[9]

Procedure:

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • Degas both solvents before use.[9]

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.[9]

    • Further dilute to a final concentration of 0.1 mg/mL for injection.[7]

  • Sample Solution Preparation:

    • Prepare the sample from the supplier in the same manner as the standard solution to a final concentration of approximately 0.1 mg/mL.[12]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 30°C.[11]

    • Injection Volume: 10 µL.[11]

    • Detection: UV detection at 254 nm.[7]

    • Gradient Elution: A typical gradient would be to start with a low percentage of Solvent B, and gradually increase it to elute more retained impurities. An example gradient is:

      • 0-5 min: 10% B

      • 5-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25-30 min: 90% to 10% B

      • 30-35 min: 10% B

  • Data Analysis:

    • Inject a blank (diluent) to ensure there are no system peaks.

    • Inject the standard solution to determine the retention time and peak area of this compound.

    • Inject the sample solution.

    • Calculate the purity using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[8]

HPLC Workflow prep Sample & Standard Preparation hplc_system HPLC System with C18 Column prep->hplc_system injection Inject Sample hplc_system->injection separation Chromatographic Separation injection->separation detection UV/DAD Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram analysis Data Analysis (Area % Purity) chromatogram->analysis

Caption: A streamlined workflow for the HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[13] For this compound, GC-MS is particularly useful for detecting residual solvents and other volatile impurities that may not be readily observed by HPLC.[3][14]

GC-MS Experimental Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[9]

Reagents:

  • Suitable solvent for dilution (e.g., Dichloromethane or Ethyl Acetate)

  • Derivatizing agent (optional, to improve chromatographic performance of the aniline)[14]

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample in a suitable solvent.

    • If derivatization is necessary, follow a standard protocol, for example, acylation with an anhydride.[14]

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to separate compounds with different boiling points. A typical program might be: 50°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-500.

  • Data Analysis:

    • Acquire the total ion chromatogram (TIC).

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).

    • Quantify impurities by comparing their peak areas to that of an internal or external standard.

GC-MS Workflow prep Sample Preparation (with optional derivatization) gc_system GC System with Capillary Column prep->gc_system injection Inject Sample gc_system->injection separation Chromatographic Separation injection->separation ms_detection Mass Spectrometric Detection separation->ms_detection tic_spectra Generate TIC and Mass Spectra ms_detection->tic_spectra analysis Data Analysis (Library Search & Quantification) tic_spectra->analysis

Caption: A typical workflow for the GC-MS analysis of volatile impurities in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Purity

NMR spectroscopy is an exceptionally powerful tool for the unambiguous identification and quantification of compounds.[11][15] Unlike chromatographic techniques, NMR can provide detailed structural information and can be used for quantitative analysis (qNMR) without the need for a specific reference standard for each impurity.[6][16]

Quantitative NMR (qNMR) Protocol

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Internal standard with a known purity (e.g., maleic acid or dimethyl sulfone).

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum under quantitative conditions. This includes:

      • A long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

      • A 90° pulse angle.

      • Sufficient signal-to-noise ratio.

  • Data Analysis:

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity of the sample using the following formula:

      Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

qNMR Workflow prep Accurate Weighing of Sample & Internal Standard dissolve Dissolve in Deuterated Solvent prep->dissolve nmr_acq Acquire ¹H NMR Spectrum under Quantitative Conditions dissolve->nmr_acq processing Process Spectrum (Phasing, Baseline Correction) nmr_acq->processing integration Integrate Sample and Standard Signals processing->integration calculation Calculate Purity using Formula integration->calculation

Caption: Step-by-step workflow for quantitative NMR (qNMR) analysis.

Comparing Suppliers: A Data-Driven Approach

When evaluating this compound from different suppliers, a systematic comparison of the analytical data is crucial. Do not rely solely on the purity value stated on the Certificate of Analysis (CoA).[17] A thorough in-house analysis and comparison is essential.

Comparison of Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning between a stationary and mobile phase.[7]Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[7]Provides detailed structural information based on the magnetic properties of atomic nuclei.[7]
Primary Application Purity determination and quantification of non-volatile impurities.[8]Identification and quantification of volatile impurities and residual solvents.[3]Structural confirmation, identification, and quantification of the main component and impurities.[15]
Advantages High resolution, sensitivity, and well-established for routine analysis.[9]Excellent separation for volatile compounds and definitive identification via mass spectra.[13]Provides unambiguous structural information and can be used for absolute quantification without a specific standard for each impurity.[16][18]
Limitations May not detect highly volatile or thermally labile compounds. Requires reference standards for impurity identification.[8]Not suitable for non-volatile or thermally labile compounds. May require derivatization.[13]Lower sensitivity compared to chromatographic methods.[19]

Supplier Comparison Table

ParameterSupplier ASupplier BSupplier CIn-House Verification
Lot Number
Stated Purity (CoA)
Purity by HPLC (Area %)
Purity by qNMR (%)
Number of Impurities >0.1% (HPLC)
Identity of Major Impurity
Residual Solvents (GC-MS)
Appearance
NMR Spectrum Consistent with Structure?

Conclusion

Assessing the purity of this compound from different suppliers is a multi-faceted process that requires a combination of orthogonal analytical techniques. While HPLC is the workhorse for routine purity analysis, GC-MS provides critical information on volatile impurities, and NMR offers definitive structural confirmation and an alternative method for quantification. By implementing the detailed protocols and a systematic comparison framework outlined in this guide, researchers, scientists, and drug development professionals can make informed decisions, ensuring the quality and integrity of this vital pharmaceutical intermediate. This rigorous approach to purity assessment is fundamental to the development of safe and effective medicines.[3]

References

  • Toref. (n.d.). 5 Methods for Impurity Profiling in Pharmaceuticals.
  • Benchchem. (n.d.). Application Note: GC-MS Analysis of Halogenated Aniline Derivatives.
  • (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Benchchem. (n.d.). Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).
  • (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • PubMed. (2016). Analytical advances in pharmaceutical impurity profiling.
  • ChemicalBook. (n.d.). This compound | 55048-24-3.
  • (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.
  • (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification.
  • (2014). NMR spectroscopy: Quality control of pharmaceutical products.
  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • NIH. (n.d.). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control.
  • Benchchem. (n.d.). Comparative Guide to Purity Analysis of Synthetic 3-Chloro-4-(isopentyloxy)aniline.
  • Benchchem. (n.d.). Assessing the Purity of Synthesized 3-Chloro-4-fluoroaniline: A Comparative Guide.
  • Benchchem. (n.d.). analytical validation of 3-Chloro-4-fluoroaniline synthesis.
  • Thermo Fisher Scientific. (n.d.). Certificate of Analysis.
  • Parchem. (n.d.). This compound (Cas 55048-24-3).
  • Benchchem. (n.d.). A Comparative Guide to HPLC Methods for Purity Analysis of 3-Chloro-4-fluoroaniline.
  • Benchchem. (n.d.). Technical Support Center: Analytical Methods for 3-Chloro-4-fluoroaniline Reactions.
  • Benchchem. (n.d.). Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers.

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 3-Chloro-4-morpholinoaniline Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain chemical motifs, often termed "privileged structures," appear with remarkable frequency in potent, biologically active molecules. The 3-chloro-4-morpholinoaniline scaffold is a prime example, serving as a cornerstone in the design of numerous kinase inhibitors.[1][2][3] Kinases are a major class of therapeutic targets due to their pivotal role in cellular signaling pathways; their dysregulation is a hallmark of diseases like cancer.[4][5]

The strategic placement of a chlorine atom and a morpholine ring on the aniline core provides a unique combination of electronic properties, metabolic stability, and hydrogen bonding capabilities.[2][6] Understanding the structure-activity relationship (SAR) of this scaffold is paramount for drug development professionals. It allows for the rational design of analogs with enhanced potency, improved selectivity against the vast human kinome, and optimized pharmacokinetic profiles, ultimately accelerating the journey from a promising lead compound to a viable clinical candidate.[7][8] This guide provides an in-depth comparison of this compound analogs, grounded in experimental data and established biochemical protocols.

The Core Scaffold: Rationale for Chemical Exploration

The this compound core presents several strategic points for chemical modification. Each component—the aniline nitrogen, the aromatic ring, the chlorine atom, and the morpholine ring—plays a distinct role in molecular recognition and interaction with the target kinase. The aniline nitrogen typically serves as a key hydrogen bond donor, while the phenyl ring engages in pi-stacking interactions within the ATP-binding pocket.[9][10] The morpholine group often enhances solubility and provides a vector for exiting the binding pocket towards the solvent-exposed region.

Modifications at these positions allow researchers to systematically probe the topology of the kinase active site, leading to a detailed understanding of the SAR.

Caption: Core this compound structure and key modification points.

Comparative Analysis of Analog Performance

The true value of a scaffold is revealed through the systematic synthesis and evaluation of its derivatives. The following table summarizes SAR data synthesized from studies on analogs where the this compound moiety is incorporated into larger structures, typically kinase inhibitors. The primary point of attachment is the aniline nitrogen, which is often coupled to a heterocyclic core like quinoline or pyrimidine.[7][11][12]

Analog / Modification Target Class Key Modification Detail Observed Activity (Exemplar IC₅₀) SAR Interpretation & Insights Reference(s)
Scaffold A: 2-Anilino-Pyrimidine Mer/c-Met KinasesAttachment of the aniline to a pyrimidine core.IC₅₀ = 6.4 nM (Mer), 26.1 nM (c-Met)The aniline serves as a critical hinge-binding element. Modifications on the aniline ring (positions R2/R4) can drastically alter potency and selectivity.[7][7]
Scaffold B: 4-Anilino-Quinoline Anticancer (HepG2)Attachment of the aniline to a 2-morpholinoquinoline core.IC₅₀ = 8.50 µMThe 4-anilinoquinoline scaffold is a proven pharmacophore. Substitutions on the aniline ring (e.g., benzyloxy groups) significantly modulate cytotoxic activity.[11][11]
Alternative 1: Morpholine -> N-acetylpiperazine PI3K KinasesIsosteric replacement of the morpholine oxygen with an acetylated nitrogen.Restored PI3K isoform inhibition profile similar to the morpholine parent compound.The oxygen of the morpholine is critical. Simple replacement with a basic nitrogen (piperazine) reduces activity >30-fold. Acetylation restores a neutral, hydrogen-bond-accepting character, recovering potency.[13][13]
Alternative 2: 6-Chloro-vinylquinoline AntiplasmodialChlorine atom at the 6-position of a quinoline ring (analogous to the aniline's 3-position).EC₅₀ = 4.8 nMIn related heterocyclic systems, a chlorine atom is often superior to fluorine or methoxy groups for potency, suggesting its role in favorable electronic or steric interactions within the binding pocket.[14][14]
Alternative 3: Aniline Isosteres GeneralReplacement of the aniline group with bioisosteres like aminonorbornanes.Improved metabolic profiles in liver microsomes.While essential for activity, the aniline moiety can be a site of metabolic liability leading to reactive metabolites. Isosteric replacement is a key strategy to mitigate this potential toxicity while preserving efficacy.[10][10]

Experimental Protocols: Ensuring Data Integrity

The reliability of any SAR study hinges on the robustness and reproducibility of its experimental methods. Below are standardized, field-proven protocols for the synthesis and biological evaluation of this compound analogs.

General Synthetic Workflow for Analogs

The synthesis of these analogs typically involves a multi-step process, beginning with the construction of the core aniline intermediate followed by coupling to a desired heterocyclic system.[15]

G cluster_reactants Starting Materials start Step 1: Nucleophilic Aromatic Substitution step2 Step 2: Nitro Group Reduction start->step2 Intermediate: 4-(2-fluoro-4-nitrophenyl)morpholine step3 Step 3: Heterocycle Coupling (e.g., Buchwald-Hartwig or SNAr) step2->step3 Core Intermediate: 3-Fluoro-4-morpholinoaniline* product Final Analog Product step3->product reactant1 1,2-Difluoro-4-nitrobenzene reactant1->start reactant2 Morpholine reactant2->start reactant3 Chloro-substituted Heterocycle (e.g., 4-Chloroquinazoline) reactant3->step3 caption *Note: Synthesis shown for a fluoro-analog, but the principle is identical for chloro-analogs.

Caption: General synthetic workflow for producing aniline-coupled heterocycles.

Step-by-Step Synthesis of 3-Fluoro-4-morpholinoaniline (A Core Intermediate) [15]

  • Reaction Setup: To a stirred solution of morpholine and a base like potassium carbonate in a polar aprotic solvent (e.g., DMF), add 3,4-difluoronitrobenzene dropwise at room temperature.

  • Substitution: Stir the reaction mixture at room temperature for 3-5 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water to precipitate the product. Filter the solid, wash thoroughly with water, and dry to yield 4-(2-fluoro-4-nitrophenyl)morpholine.

  • Reduction: Dissolve the intermediate in a solvent mixture like acetone and water. Add a reducing agent such as sodium dithionite in portions.

  • Isolation: Stir the mixture at room temperature until the reaction is complete (monitored by TLC). The resulting solid product, 3-fluoro-4-morpholinoaniline, is isolated by filtration, washed, and dried.

Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

To quantify the inhibitory potential of synthesized analogs, a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust and high-throughput method. It measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[4][16]

G prep 1. Compound Preparation - 10-point serial dilution of analog in DMSO. reaction 2. Kinase Reaction - Add kinase, substrate, and ATP. - Incubate at 30°C for 60 min. prep->reaction Add analog to plate stop 3. Stop Reaction & Deplete ATP - Add ADP-Glo™ Reagent. - Incubate at RT for 40 min. reaction->stop detect 4. ADP to ATP Conversion & Signal Generation - Add Kinase Detection Reagent. - Incubate at RT for 30 min. stop->detect read 5. Data Acquisition - Measure luminescence with a plate reader. detect->read analyze 6. IC₅₀ Calculation - Plot luminescence vs. log[inhibitor]. read->analyze

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Detailed Methodology: [4]

  • Compound Preparation: Prepare a 10 mM stock solution of the test analog in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO. Include a "no inhibitor" control (DMSO only).

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted analog or DMSO control to each well.

  • Pre-incubation: Add 2.5 µL of the target kinase enzyme in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA) to each well. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection (Part 1): Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Part 2): Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a compatible plate reader.

  • Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration relative to the DMSO control and plot the dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).[5]

Conclusion and Future Outlook

The this compound scaffold has proven its merit as a versatile and highly effective foundation for the development of targeted kinase inhibitors. The structure-activity relationship studies, though complex, reveal clear patterns: the aniline nitrogen is a crucial anchor, the morpholine ring is a key modulator of physicochemical properties, and the substitution pattern on the aromatic core dictates potency and selectivity.[7][11][13] The insights gained from comparing systematically modified analogs are invaluable. By leveraging robust synthetic protocols and quantitative biological assays, researchers can continue to refine this privileged scaffold, engineering next-generation therapeutics with superior efficacy and safety profiles for the treatment of cancer and other debilitating diseases.

References

  • Assay Development for Protein Kinase Enzymes. (2012). National Center for Biotechnology Information (NCBI) - NIH.
  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2024). MDPI.
  • A Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • In vitro kinase assay. (2023). Protocols.io.
  • INVESTIGATING THE MECHANISMS OF AROMATIC AMINE-INDUCED PROTEIN FREE RADICAL FORMATION BY QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIPS (QSARs). (n.d.). University of Alberta Libraries.
  • Piperidyl benzamides SAR: aniline modifications. (n.d.). ResearchGate.
  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2024). ACS Publications.
  • Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. (2025). International Journal of Pharmaceutical and Bio-Medical Science.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). Royal Society of Chemistry.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ResearchGate.
  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. (2014). International Journal for Pharmaceutical Research Scholars (IJPRS).
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). PubMed.
  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (2017). National Center for Biotechnology Information (NCBI) - NIH.
  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (2016). MDPI.
  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. (2021). National Center for Biotechnology Information (NCBI) - NIH.
  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (n.d.). ResearchGate.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2016). Journal of Chemical and Pharmaceutical Research.
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2022). MDPI.
  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. (2018). Journal of Chemical and Pharmaceutical Research.
  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (2010). National Center for Biotechnology Information (NCBI) - NIH.
  • Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines with substituted ring at side chain. (2011). Der Pharma Chemica.

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comparing the efficacy of different purification techniques for 3-Chloro-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Purification of 3-Chloro-4-morpholinoaniline

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

This compound serves as a vital structural motif in medicinal chemistry, notably as a key intermediate in the synthesis of complex pharmaceutical agents.[1][2] The journey from crude synthesis to a final, highly pure active pharmaceutical ingredient (API) is rigorous, with the purification of such intermediates being a critical control point. Impurities, even in trace amounts, can carry forward through synthetic steps, potentially leading to undesired side reactions, lower yields of the final API, and, most critically, unforeseen toxicological profiles.

This guide provides an in-depth comparison of common laboratory purification techniques as applied to this compound. We will move beyond mere procedural descriptions to explore the underlying principles of each method, offering a framework for selecting the most appropriate technique based on desired purity, scale, and experimental constraints. The protocols described are designed to be self-validating, incorporating analytical checkpoints to ensure the integrity of the final product.

Physicochemical Properties of this compound

A successful purification strategy is built upon a solid understanding of the target molecule's physical and chemical properties.

PropertyValueSource
Molecular FormulaC₁₀H₁₃ClN₂O[3]
Molecular Weight212.67 g/mol [3]
AppearanceSolid (predicted)-
Predicted pKa6.00 ± 0.40[4]
Storage2-8°C, Sealed in dry conditions[4]

The presence of the basic aniline and morpholine groups (predicted pKa ≈ 6.0) and the overall aromatic, moderately polar structure are key characteristics that will dictate the choice of purification methodology.

Comparative Analysis of Purification Techniques

We will evaluate three primary purification techniques: Recrystallization, Silica Gel Column Chromatography, and Acid-Base Extraction. Each method was performed on a hypothetical crude sample of this compound with an initial purity of 85% (as determined by HPLC), with the main impurities being unreacted starting materials and a non-polar byproduct.

Workflow for Comparing Purification Techniques

The following diagram illustrates the overall experimental workflow for evaluating each purification method.

G cluster_input Starting Material cluster_purification Purification Methods cluster_analysis Analysis & Comparison Crude Crude this compound (Purity: 85%) Recrystallization Technique 1: Recrystallization Crude->Recrystallization Chromatography Technique 2: Column Chromatography Crude->Chromatography Extraction Technique 3: Acid-Base Extraction Crude->Extraction Analysis Purity & Yield Analysis (HPLC, Gravimetric) Recrystallization->Analysis Chromatography->Analysis Extraction->Analysis Comparison Comparative Data Table Analysis->Comparison Recommendation Select Optimal Method Comparison->Recommendation

Caption: Overall workflow for the comparative evaluation of purification techniques.

Technique 1: Recrystallization

Principle: Recrystallization is a technique for purifying solid compounds based on differences in solubility.[5] An ideal solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.[6] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain in the mother liquor.

Experimental Protocol:

  • Solvent Screening: Based on the polarity of this compound, an ethanol/water mixture was selected. The compound exhibits good solubility in hot ethanol and poor solubility in cold water.[7]

  • Dissolution: 5.0 g of crude this compound was placed in a 250 mL Erlenmeyer flask. A minimal amount of hot 95% ethanol (~30 mL) was added with stirring and gentle heating to achieve complete dissolution.[7]

  • Hot Filtration (Optional): If insoluble impurities were present, a hot gravity filtration would be performed at this stage.

  • Crystallization: Hot deionized water (~45 mL) was added dropwise to the hot ethanol solution until a faint, persistent cloudiness was observed. A few drops of hot ethanol were then added to redissolve the precipitate, ensuring the solution was fully saturated.[7] The flask was covered and allowed to cool slowly to room temperature, followed by cooling in an ice bath for 30 minutes to maximize crystal formation.[8]

  • Isolation and Drying: The crystals were collected by vacuum filtration using a Büchner funnel, washed with a small amount of ice-cold 40:60 ethanol/water, and dried under vacuum.

Technique 2: Silica Gel Column Chromatography

Principle: Column chromatography separates compounds based on their differential partitioning between a solid stationary phase (silica gel) and a liquid mobile phase (eluent).[9] More polar compounds interact more strongly with the polar silica gel and thus elute more slowly, while less polar compounds travel down the column faster.

Experimental Protocol:

  • Mobile Phase Selection: Thin Layer Chromatography (TLC) was used to determine the optimal eluent. A mixture of Hexane:Ethyl Acetate (7:3) with 0.5% Triethylamine (TEA) provided a target Rf value of ~0.3. The TEA is added to prevent "streaking" of the basic aniline on the acidic silica gel.[10]

  • Column Packing: A glass column was packed with silica gel (230-400 mesh) as a slurry in hexane.[10]

  • Sample Loading: 5.0 g of crude product was dissolved in a minimal amount of dichloromethane, adsorbed onto a small amount of silica gel, and the solvent was removed under reduced pressure to yield a dry, free-flowing powder. This was carefully layered on top of the packed column.[9]

  • Elution and Fraction Collection: The column was eluted with the selected mobile phase, and fractions were collected systematically. The progress of the separation was monitored by TLC.[10]

  • Product Isolation: Fractions containing the pure product (as determined by TLC) were combined, and the solvent was removed using a rotary evaporator to yield the purified compound.

Technique 3: Acid-Base Extraction

Principle: This technique leverages the basicity of the aniline and morpholine functional groups. The compound is soluble in an organic solvent but can be protonated by an acid to form a water-soluble salt. This allows for its separation from non-basic, organic-soluble impurities. The amine can then be regenerated by adding a base.[11]

Experimental Protocol:

  • Dissolution: 5.0 g of crude product was dissolved in 100 mL of ethyl acetate.

  • Acidic Extraction: The organic solution was transferred to a separatory funnel and extracted three times with 50 mL portions of 1 M hydrochloric acid (HCl). The aqueous layers, containing the protonated amine salt, were combined.

  • Basification: The combined aqueous layers were cooled in an ice bath and the pH was carefully adjusted to >10 by the slow addition of 4 M sodium hydroxide (NaOH). This deprotonates the amine salt, causing the free base to precipitate.

  • Isolation: The precipitated solid was collected by vacuum filtration, washed thoroughly with cold deionized water until the washings were neutral, and dried under vacuum.

Results: A Head-to-Head Comparison

The efficacy of each technique was evaluated based on the final purity (determined by HPLC area percentage) and the overall yield.

MetricRecrystallizationColumn ChromatographyAcid-Base Extraction
Initial Purity 85.0%85.0%85.0%
Final Purity (HPLC) 98.5%>99.5%97.2%
Yield 78% (3.9 g)88% (4.4 g)92% (4.6 g)
Throughput ModerateLowHigh
Solvent/Reagent Cost LowHighLow-Moderate
Complexity & Time ModerateHighLow

Discussion and Recommendations

The choice of purification method is a trade-off between purity, yield, speed, and scale.

  • Silica Gel Column Chromatography delivered the highest purity product (>99.5%), effectively removing both polar and non-polar impurities. This makes it the gold standard for obtaining analytical-grade material where the utmost purity is required.[12] However, it is the most time-consuming, expensive (due to solvent and silica gel consumption), and least scalable of the three methods.

  • Recrystallization provided a significant improvement in purity (98.5%) with a good yield. It is an excellent technique for removing small amounts of impurities from a solid product.[6] Its effectiveness is highly dependent on finding a suitable solvent system. For many applications in drug development, a purity of 98.5% is more than adequate for an intermediate. This method offers a good balance between purity, cost, and effort, especially at larger scales.

  • Acid-Base Extraction offered the highest yield and throughput. It is exceptionally effective at removing non-basic impurities. However, it was less effective at removing basic impurities, resulting in a slightly lower final purity compared to the other methods. This technique is highly recommended as a preliminary, bulk purification step to quickly remove a significant portion of non-basic contaminants from a crude reaction mixture before a final polishing step like recrystallization.

Decision Workflow

The following diagram provides a decision-making framework for selecting the appropriate purification strategy.

G node_process node_process node_final node_final start Purity Requirement? high_purity > 99.5% Analytical Standard? start->high_purity Yes moderate_purity Sufficient for Next Step? start->moderate_purity No high_purity->moderate_purity No col_chrom Use Column Chromatography high_purity->col_chrom Yes scale Scale of Reaction? moderate_purity->scale end Purified Product col_chrom->end large_scale Use Acid-Base Extraction followed by Recrystallization scale->large_scale Large (>10g) small_scale Use Recrystallization scale->small_scale Small (<10g) large_scale->end small_scale->end

Caption: Decision tree for selecting a purification method for this compound.

Conclusion

There is no single "best" method for the purification of this compound. For the highest purity required for analytical standards or sensitive downstream applications, silica gel column chromatography is the method of choice. For routine synthetic work where high purity (>98%) is sufficient, recrystallization offers an excellent balance of efficiency and resource management. For large-scale initial cleanup, an acid-base extraction is an invaluable and high-yielding first step. A judicious combination of these techniques, such as an initial acid-base extraction followed by a final recrystallization, often provides the most pragmatic and efficient path to obtaining high-purity material for drug development and research.

References

  • PubChem. (n.d.). 3-Chloro-4-[(morpholin-4-yl)carbonyl]aniline. National Center for Biotechnology Information.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • SIELC Technologies. (n.d.). Separation of 3-Chloro-4-morpholino-1,2,5-thiadiazole on Newcrom R1 HPLC column.
  • Pineau, M., et al. (2022). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate.
  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Parra, T. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube.

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A Researcher's Guide to Validating the Mechanism of Action of 3-Chloro-4-morpholinoaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of 3-chloro-4-morpholinoaniline derivatives. We will move beyond theoretical discussions to provide actionable, field-tested protocols and comparative data, ensuring your findings are robust, reproducible, and grounded in established scientific principles.

The this compound scaffold is a privileged structure in modern medicinal chemistry, most notably recognized in the potent and selective kinase inhibitor, Lenvatinib. Lenvatinib, an FDA-approved multi-kinase inhibitor, serves as our primary exemplar for this guide. Its mechanism of action, targeting vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor (PDGF) receptor α, and the RET and KIT proto-oncogenes, offers a well-characterized system to illustrate the principles of MoA validation.

Our approach is built on the core principle of triangulation—verifying a scientific claim through multiple, independent experimental modalities. This guide will detail biochemical, cellular, and biophysical methods, providing a holistic view of a compound's activity from the isolated protein to the complex cellular environment.

Part 1: The Biochemical Validation of Direct Target Engagement

The foundational step in validating a compound's mechanism of action is to confirm its direct interaction with the putative molecular target(s). For kinase inhibitors like those derived from this compound, this involves quantifying the inhibition of kinase activity in a purified, cell-free system.

In Vitro Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of its target kinase. A common and robust method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor is directly proportional to its inhibitory activity.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup : Prepare a reaction mixture containing the purified target kinase (e.g., VEGFR2, FGFR1), the kinase-specific substrate (e.g., a synthetic peptide), and ATP in a suitable kinase buffer.

  • Compound Titration : Serially dilute the this compound derivative to create a concentration gradient. Add the diluted compound to the kinase reaction mixture. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Incubation : Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a defined period (e.g., 60 minutes).

  • ADP Detection : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation : Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Acquisition : Measure the luminescence using a plate-reading luminometer.

  • Data Analysis : Plot the luminescent signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Interpretation and Comparative Analysis

The IC50 value is a critical measure of a compound's potency. By comparing the IC50 values of your derivative against its intended targets and a panel of off-target kinases, you can establish its potency and selectivity.

Compound VEGFR2 IC50 (nM) FGFR1 IC50 (nM) KDR IC50 (nM) c-Kit IC50 (nM) PDGFRβ IC50 (nM)
Lenvatinib4465.210051
Sorafenib90580206857
Sunitinib9110801669

This table presents representative IC50 values for Lenvatinib and other multi-kinase inhibitors, demonstrating the type of comparative data that should be generated. Actual values may vary between experiments.

Part 2: Cellular Target Engagement and Pathway Modulation

While biochemical assays confirm direct target interaction, cellular assays are essential to verify that the compound engages its target within the complex milieu of a living cell and elicits the desired downstream effect.

Target Phosphorylation Inhibition

For kinase inhibitors, a key indicator of cellular target engagement is the inhibition of target autophosphorylation and the phosphorylation of downstream signaling proteins. Western blotting is the gold-standard technique for this analysis.

Experimental Protocol: Western Blotting for Phospho-Protein Levels

  • Cell Culture and Treatment : Culture a relevant cell line (e.g., HUVECs for VEGFR2, NIH-3T3 for FGFR1) to 70-80% confluency. Serum-starve the cells to reduce basal signaling, then stimulate with the appropriate growth factor (e.g., VEGF, FGF) in the presence of varying concentrations of the this compound derivative.

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting : Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting : Block the membrane and probe with primary antibodies specific for the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR2) and a downstream effector (e.g., anti-phospho-ERK). Subsequently, probe with antibodies for the total protein levels of the target and effector as loading controls.

  • Detection and Analysis : Use a chemiluminescent or fluorescent secondary antibody and imaging system to detect the protein bands. Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

Visualizing the Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR/FGFR PLCg PLCγ RTK->PLCg RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Angiogenesis, Proliferation) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Ligand VEGF/FGF Ligand->RTK Inhibitor This compound Derivative Inhibitor->RTK

Caption: Signaling pathways downstream of VEGFR/FGFR inhibited by this compound derivatives.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that directly assesses target engagement in living cells or cell lysates. The principle is based on the ligand-induced thermal stabilization of the target protein.

Experimental Workflow

G cluster_workflow CETSA Workflow A Treat cells with compound or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and precipitated fractions B->C D Analyze soluble fraction by Western Blot or Mass Spec C->D E Plot protein abundance vs. temperature to generate a melting curve D->E

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Data Interpretation

A successful target engagement will result in a rightward shift of the melting curve for the target protein in the presence of the compound, indicating a higher melting temperature (Tm) and thus, stabilization. Comparing the Tm shift induced by your derivative with that of a reference compound like Lenvatinib provides a direct measure of relative target engagement.

Part 3: Phenotypic Assays and In Vivo Validation

The ultimate validation of a compound's mechanism of action is its ability to produce a predictable and target-dependent phenotype in a relevant biological system.

Anti-proliferative and Anti-angiogenic Assays

Given that the targets of Lenvatinib are key drivers of cell proliferation and angiogenesis, assays that measure these processes are critical for MoA validation.

  • Cell Viability Assays (e.g., CellTiter-Glo®) : These assays measure ATP levels as an indicator of cell viability. A potent on-target effect should result in a dose-dependent decrease in the viability of cancer cell lines that are known to be driven by the targeted kinases.

  • Tube Formation Assay : This in vitro assay assesses the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures when cultured on a basement membrane extract. An effective inhibitor of VEGFR signaling will significantly impair tube formation.

Comparative Phenotypic Data

Assay Cell Line Lenvatinib GI50 (nM) Sorafenib GI50 (nM) Sunitinib GI50 (nM)
Cell ProliferationHUVEC0.83293.4
Cell ProliferationA431 (EGFR)>100005800>10000
Tube FormationHUVEC3.1101.8

This table provides representative data on the anti-proliferative and anti-angiogenic effects of Lenvatinib and other kinase inhibitors. The selectivity for HUVECs over A431 cells highlights the on-target effect on angiogenesis pathways.

In Vivo Target Validation

The final and most rigorous step is to validate the mechanism of action in a preclinical in vivo model, such as a tumor xenograft model.

Experimental Protocol: Xenograft Model

  • Model Selection : Choose a tumor cell line that is known to be dependent on the signaling pathway targeted by your compound.

  • Tumor Implantation : Implant the tumor cells subcutaneously into immunocompromised mice.

  • Treatment : Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, your compound, positive control). Administer the compounds daily via oral gavage.

  • Tumor Growth Monitoring : Measure tumor volume regularly using calipers.

  • Pharmacodynamic (PD) Analysis : At the end of the study, collect tumor samples at various time points after the final dose to assess target inhibition (e.g., via Western blotting for phospho-proteins) and downstream effects (e.g., immunohistochemistry for markers of proliferation like Ki-67 and apoptosis like cleaved caspase-3).

A successful in vivo validation will demonstrate a correlation between tumor growth inhibition and the modulation of the intended molecular target in the tumor tissue.

Conclusion

Validating the mechanism of action for a this compound derivative, or any targeted therapeutic, is a multi-faceted process that requires a convergence of evidence from biochemical, cellular, and in vivo studies. By employing the principles and protocols outlined in this guide, researchers can build a robust and compelling data package that not only supports their scientific claims but also provides a solid foundation for further preclinical and clinical development.

References

  • Lenvatinib (Lenvima)
  • Matsui, J., et al. (2008). E7080, a novel inhibitor that targets multiple kinases, has potent antitumor activities against stem cell factor producing human small cell lung cancer H146, based on angiogenesis inhibition. International Journal of Cancer, 122(3), 664-671. [Link]
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Arnaoutova, I., & Kleinman, H. K. (2010). In vitro angiogenesis: endothelial cell tube formation on Matrigel. Current Protocols in Cell Biology, Chapter 19, Unit 19.9. [Link]

benchmarking the synthesis of 3-Chloro-4-morpholinoaniline against published methods

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Benchmarking Guide to the Synthesis of 3-Chloro-4-morpholinoaniline

Abstract: this compound is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably as a key building block for tyrosine kinase inhibitors used in oncology. Its efficient and scalable synthesis is a subject of considerable interest in the pharmaceutical industry. This guide provides a comprehensive benchmark of established synthetic methodologies for this compound. We delve into a comparative analysis of two primary synthetic routes: the classical Nucleophilic Aromatic Substitution (SNAr) pathway and the modern Buchwald-Hartwig Amination. Detailed, field-tested protocols, causality behind experimental choices, and robust analytical data are presented to offer researchers, scientists, and drug development professionals a practical and authoritative resource for producing this key intermediate with high yield and purity.

Introduction

This compound (CAS 179687-87-9) is a substituted aniline derivative whose structural motif is integral to a range of targeted therapeutics.[1] Its importance is underscored by its role as a precursor in the synthesis of drugs like Gefitinib, an EGFR inhibitor used in the treatment of non-small cell lung cancer.[2][3][4][5][6] The strategic placement of the chloro, morpholino, and amino groups on the aniline ring allows for sequential, regioselective modifications, making it a versatile scaffold in medicinal chemistry.

The objective of this guide is to critically evaluate and benchmark the most prevalent synthetic routes to this intermediate. By understanding the mechanistic nuances, advantages, and limitations of each approach, chemists can make informed decisions based on laboratory scale, cost-effectiveness, safety, and desired purity.

Section 1: Overview of Synthetic Strategies

Two principal strategies dominate the synthesis of this compound:

  • Route A: Nucleophilic Aromatic Substitution (SNAr) followed by Reduction. This is the most traditional and widely employed method. It involves the reaction of an electron-deficient aromatic ring with morpholine, followed by the reduction of a nitro group to the target aniline.

  • Route B: Palladium-Catalyzed Buchwald-Hartwig Amination. This modern cross-coupling method directly forms the C-N bond between an appropriately substituted chloroaniline and morpholine, offering a more direct, albeit often more costly, pathway.[7][8][9][10]

Start Synthetic Precursors RouteA Route A: SNAr Pathway Start->RouteA RouteB Route B: Buchwald-Hartwig Amination Start->RouteB IntermediateA 4-Morpholino-3-chloronitrobenzene RouteA->IntermediateA Step 1: Nucleophilic Substitution FinalProduct This compound RouteB->FinalProduct Direct C-N Coupling IntermediateA->FinalProduct Step 2: Nitro Group Reduction

Caption: High-level comparison of the two primary synthetic routes.

Section 2: Comparative Analysis of Published Methods

Method A: The SNAr / Reduction Pathway

This two-step sequence is the workhorse method for industrial-scale production.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr). The synthesis commences with 3,4-dichloronitrobenzene. The nitro group is a powerful electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack.[11] Morpholine, a secondary amine, acts as the nucleophile. The substitution occurs preferentially at the C4 position (para to the nitro group) due to superior resonance stabilization of the Meisenheimer intermediate.[11][12]

  • Step 2: Reduction of the Nitro Group. The resulting intermediate, 4-morpholino-3-chloronitrobenzene, is then reduced to the corresponding aniline. Various reduction methods are effective, including catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction using agents like iron powder in acetic acid or sodium dithionite.[13][14][15]

Method B: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction has emerged as a powerful tool for C-N bond formation.[7][8] It allows for the direct coupling of an aryl halide (3,4-dichloroaniline) with an amine (morpholine).

  • Mechanism: The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[7][10] The choice of ligand (e.g., XPhos, SPhos) is critical for achieving high efficiency, especially with less reactive aryl chlorides.

Comparative Data Summary
ParameterMethod A: SNAr / ReductionMethod B: Buchwald-Hartwig AminationJustification & Causality
Starting Materials 3,4-Dichloronitrobenzene, Morpholine3,4-Dichloroaniline, MorpholineRoute A starts with a more activated, but also more hazardous, nitro-compound.
Key Reagents Base (e.g., K₂CO₃), Reducing Agent (e.g., Fe/AcOH or H₂/Pd-C)Pd Catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand, Strong Base (e.g., NaOtBu)Route B requires expensive and air-sensitive precious metal catalysts and ligands.[9]
Typical Yield 80-90% (over two steps)75-95% (single step)Both methods can be high-yielding, but Route A's overall yield depends on two separate transformations.
Reaction Conditions Step 1: 100-150°C; Step 2: 60-100°C or RT for hydrogenation80-120°CConditions are comparable, though Buchwald-Hartwig reactions require strict inert atmosphere.
Scalability Excellent; widely used in industry.Good, but catalyst cost can be prohibitive on a large scale.The low cost of reagents for Route A makes it more economically viable for bulk production.[16]
Safety Concerns Use of nitroaromatics (energetic materials).[17] Hydrogenation requires specialized pressure equipment.Air-sensitive and pyrophoric reagents (ligands, strong bases).Both routes have distinct safety profiles that must be carefully managed.
Green Chemistry Use of stoichiometric iron reductants generates significant waste. Catalytic hydrogenation is greener.Palladium is a precious, high-impact metal. Use of solvents like dioxane is a concern.[9]Catalytic hydrogenation in Route A is often the most sustainable option if feasible.

Section 3: Recommended Benchmark Synthesis Protocol (SNAr / Reduction)

Based on its robustness, scalability, and cost-effectiveness, the SNAr/Reduction pathway is recommended as the benchmark method. The following protocol uses iron-based reduction, which is highly effective and avoids the need for specialized hydrogenation equipment.

cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Nitro Group Reduction Charge Charge Reactor: - 3,4-Dichloronitrobenzene - Morpholine - K2CO3 - DMSO Heat Heat to 120°C (Monitor by TLC/HPLC) Charge->Heat Quench Cool & Quench (Pour into ice-water) Heat->Quench Filter1 Filter & Wash Solid (Water, Isopropanol) Quench->Filter1 Dry1 Dry Intermediate (Vacuum Oven) Filter1->Dry1 Int Intermediate: 4-Morpholino-3- chloronitrobenzene Dry1->Int Charge2 Charge Reactor: - Intermediate - Iron Powder - Acetic Acid Heat2 Heat to 85°C (Monitor by TLC/HPLC) Charge2->Heat2 Filter2 Cool, Dilute (EtOAc) & Filter off Iron Salts Heat2->Filter2 Neutralize Neutralize Filtrate (aq. NaOH) & Separate Layers Filter2->Neutralize Purify Crystallize from Isopropanol/Water Neutralize->Purify Final Final Product: This compound Purify->Final

Caption: Detailed experimental workflow for the benchmark synthesis.

Step-by-Step Protocol

Part A: Synthesis of 4-Morpholino-3-chloronitrobenzene

  • Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 3,4-dichloronitrobenzene (1.0 eq), morpholine (1.5 eq), potassium carbonate (2.0 eq), and dimethyl sulfoxide (DMSO) as the solvent.

    • Causality: DMSO is an excellent polar aprotic solvent for SNAr reactions, promoting the rate by solvating the cation (K⁺) but not the nucleophile. Potassium carbonate is a cost-effective base to neutralize the HCl generated in situ.

  • Reaction: Heat the reaction mixture to 120-130°C with vigorous stirring. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 6-8 hours).

  • Work-up: Cool the mixture to room temperature and pour it slowly into a beaker of ice-water with stirring. A yellow precipitate will form.

  • Isolation: Filter the solid product, wash thoroughly with water to remove DMSO and salts, followed by a wash with cold isopropanol to remove non-polar impurities.

  • Drying: Dry the yellow solid in a vacuum oven at 60°C to a constant weight. The intermediate is typically of sufficient purity for the next step.

Part B: Synthesis of this compound

  • Reactor Setup: To a suitable reactor, charge the intermediate 4-morpholino-3-chloronitrobenzene (1.0 eq), iron powder (<325 mesh, 4.0 eq), and glacial acetic acid.

    • Causality: The large excess of finely powdered iron provides a high surface area for the heterogeneous reduction. Acetic acid acts as both a solvent and a proton source for the reduction.[15]

  • Reaction: Heat the slurry to 80-90°C. The reaction is exothermic; maintain the temperature with controlled heating/cooling. Monitor by TLC/HPLC until the nitro-intermediate is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to ~50°C and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove the iron salts.

  • Neutralization & Extraction: Transfer the filtrate to a separatory funnel. Slowly add aqueous sodium hydroxide (e.g., 6M NaOH) until the aqueous layer is basic (pH > 9). Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product. Recrystallize from an appropriate solvent system (e.g., isopropanol/water or toluene/heptane) to yield this compound as a crystalline solid.

Section 4: Analytical Characterization and Quality Control

Confirming the identity and purity of the final product is a critical, self-validating step of the protocol.

Sample Synthesized Product HPLC HPLC-UV (Purity Assay) Sample->HPLC Purity >99.5% NMR ¹H & ¹³C NMR (Structure ID) Sample->NMR Confirms Structure MS Mass Spec (Molecular Weight) Sample->MS Confirms M.W. Result Certificate of Analysis (CoA) HPLC->Result NMR->Result MS->Result

Caption: Standard analytical workflow for product validation.

Expected Analytical Data
TechniqueSpecificationExpected Results
Appearance Visual InspectionOff-white to light brown crystalline solid
¹H NMR (400 MHz, CDCl₃)Structural Confirmationδ (ppm) ≈ 6.9-7.1 (m, 2H, Ar-H), 6.7-6.8 (m, 1H, Ar-H), 3.8-3.9 (t, 4H, -O-CH₂-), 3.6 (br s, 2H, -NH₂), 2.9-3.0 (t, 4H, -N-CH₂-)
¹³C NMR (100 MHz, CDCl₃)Structural Confirmationδ (ppm) ≈ 142.5, 138.0, 123.0, 120.5, 118.0, 116.0, 67.0, 51.0
Mass Spec (ESI+) Molecular Weight[M+H]⁺ calculated for C₁₀H₁₄ClN₂O: 213.0789; Found: 213.0791
HPLC Purity Quantitative Analysis> 99.5% (UV detection at 254 nm)

Note: Exact NMR chemical shifts may vary slightly based on solvent and concentration.[18]

Conclusion

The synthesis of this compound can be reliably achieved via multiple routes. For laboratory and industrial applications where cost and scalability are paramount, the two-step Nucleophilic Aromatic Substitution followed by Iron/Acid Reduction stands out as the benchmark method. It offers high yields, utilizes readily available and inexpensive reagents, and avoids the complexities of high-pressure hydrogenation or precious metal catalysis. While the Buchwald-Hartwig Amination provides an elegant and more direct route, its reliance on expensive catalysts and ligands currently limits its application to smaller-scale syntheses where cost is less of a factor. Rigorous analytical characterization by HPLC, NMR, and MS is essential to validate the final product's quality and ensure its suitability for downstream applications in pharmaceutical development.

References

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  • Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. ResearchGate.
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  • Synthesis and evaluation of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine mono- and diesters as potential prodrugs of penciclovir. Bioorganic & Medicinal Chemistry.
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A Researcher's Guide to Bridging the Gap: In Vitro and In Vivo Correlation of 3-Chloro-4-morpholinoaniline Derivatives' Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The predictive power of in vitro assays is a critical determinant of success in this translational process. This guide provides an in-depth technical comparison of the methodologies used to evaluate the biological activity of 3-Chloro-4-morpholinoaniline derivatives, a class of compounds showing potential in oncology. While comprehensive in vivo data for this specific family of molecules is emerging, this guide will establish a framework for understanding the in vitro to in vivo correlation by drawing parallels with structurally related compounds and established preclinical paradigms.

The core of this guide is built on the principles of scientific integrity and practical application. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. All claims are substantiated with citations from authoritative sources to provide a robust and trustworthy resource.

The In Vitro Landscape: Initial Assessment of Anticancer Potential

The initial evaluation of this compound derivatives, like many novel chemical entities, begins with a battery of in vitro assays designed to quantify their cytotoxic and cytostatic effects on cancer cells. The choice of cell lines is paramount and should ideally represent a spectrum of relevant cancer types.

Foundational Cytotoxicity Assays: The First Line of Evidence

The most common starting point is the assessment of a compound's ability to inhibit cancer cell growth. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) are workhorses in this domain.[1][2] These colorimetric assays measure the metabolic activity of cells, which serves as a proxy for cell viability.[3] A lower IC50 (half-maximal inhibitory concentration) value, the concentration of a drug required to inhibit 50% of cell growth, indicates higher potency.[3]

For instance, novel 3-fluoro-4-morpholinoaniline sulfonamide derivatives have been tested against breast cancer cell lines such as MCF-7 and MDA-MB-231.[4] One such derivative, NAM-5, demonstrated significant anti-proliferative activity with IC50 values of 1.811 µM and 2.143 µM for MCF-7 and MDA-MB-231 cells, respectively.[4] Another compound, NAM-7, also showed good activity against MCF-7 cells with an IC50 of 1.883 µM.[4]

Table 1: Example In Vitro Cytotoxicity Data for 3-Fluoro-4-morpholinoaniline Derivatives

CompoundCell LineCancer TypeIC50 (µM)
NAM-5MCF-7Breast Cancer1.811[4]
NAM-5MDA-MB-231Breast Cancer2.143[4]
NAM-7MCF-7Breast Cancer1.883[4]
NAM-7MDA-MB-231Breast Cancer4.688[4]
Delving Deeper: Mechanistic Insights from In Vitro Assays

Beyond simple cytotoxicity, it is crucial to understand the mechanism by which these derivatives exert their effects. Flow cytometry is a powerful tool for this purpose, enabling the analysis of the cell cycle and apoptosis.[3] Treatment of cancer cells with active this compound derivatives may lead to cell cycle arrest at specific phases (e.g., G0/G1, S, or G2/M) or induce programmed cell death (apoptosis).[3] For example, flow cytometry analysis confirmed that the aforementioned NAM-5 and NAM-7 derivatives induced apoptosis-mediated cell death in breast cancer cells.[4]

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a detailed, step-by-step methodology for determining the IC50 value of a this compound derivative.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • This compound derivative (dissolved in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete growth medium from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[5]

  • MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

The Leap to In Vivo: Preclinical Evaluation in Animal Models

Translating promising in vitro findings to an in vivo setting is a critical and often challenging step. The primary goal is to assess a compound's efficacy and safety in a whole-organism context. For anticancer drug development, xenograft models are the most widely used preclinical tools.[3][6]

Xenograft Models: A Window into In Vivo Efficacy

Xenograft models involve the transplantation of human tumor cells or tissues into immunodeficient mice.[6] There are two main types:

  • Cell Line-Derived Xenografts (CDX): These models utilize established human cancer cell lines and are valuable for initial in vivo screening due to their reproducibility.[6]

  • Patient-Derived Xenografts (PDX): These models involve the implantation of tumor fragments directly from a patient, which better preserves the heterogeneity of the original tumor and are considered more clinically relevant.[2][7]

In a typical xenograft study, tumor-bearing mice are treated with the test compound, and tumor growth is monitored over time. Key endpoints include tumor growth inhibition (TGI), tumor regression, and overall survival.[6]

While specific in vivo data for this compound derivatives is not extensively published, studies on other morpholinoaniline and quinoline derivatives provide a roadmap. For example, some novel 2-morpholino-4-anilinoquinoline derivatives have demonstrated anticancer activity in xenograft models.[8]

Experimental Workflow: From In Vitro Hit to In Vivo Candidate

The transition from in vitro to in vivo studies follows a logical progression, as illustrated in the diagram below.

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation in_vitro_screening Primary Screening (e.g., MTT Assay) mechanistic_studies Mechanistic Studies (e.g., Flow Cytometry) in_vitro_screening->mechanistic_studies Identify Potent Compounds pk_studies Pharmacokinetic Studies (ADME) mechanistic_studies->pk_studies Lead Candidate Selection efficacy_studies Efficacy Studies (Xenograft Models) pk_studies->efficacy_studies Determine Dosing Regimen toxicology_studies Toxicology Studies efficacy_studies->toxicology_studies Assess Therapeutic Window

Caption: A streamlined workflow from initial in vitro screening to in vivo validation.

The Challenge of In Vitro-In Vivo Correlation (IVIVC) in Oncology

Achieving a strong IVIVC is the "holy grail" of preclinical drug development. However, in oncology, this correlation is often complex and non-linear.[9][10] Several factors contribute to this challenge:

  • Pharmacokinetics (PK): A compound's absorption, distribution, metabolism, and excretion (ADME) properties in a living organism are not captured in in vitro models.[11] Poor pharmacokinetic profiles can lead to a lack of efficacy in vivo despite potent in vitro activity.

  • Tumor Microenvironment: The complex interplay between cancer cells and the surrounding stroma, immune cells, and vasculature in a tumor is absent in 2D cell culture.[6]

  • Drug Metabolism: The liver and other organs can metabolize the parent compound into active or inactive metabolites, altering its efficacy and toxicity profile.

Quantitative systems pharmacology (QSP) modeling is an emerging approach to improve the prediction of in vivo efficacy from in vitro data by integrating experimental data with mathematical models of biological systems.[5][12][13]

Bridging the Divide: A Forward Look for this compound Derivatives

For this compound derivatives, the path forward involves a systematic and integrated approach. Promising candidates identified through robust in vitro screening should be subjected to early pharmacokinetic profiling to assess their drug-like properties. Subsequent in vivo evaluation in well-characterized xenograft models will be crucial to validate their therapeutic potential.

By understanding the principles and methodologies outlined in this guide, researchers can more effectively navigate the complex landscape of anticancer drug development and increase the likelihood of translating promising in vitro discoveries into meaningful in vivo results.

References

  • BenchChem. (n.d.). Aniline Mustard's Anticancer Efficacy: A Cross-Validation Study in Diverse Cancer Cell Lines.
  • BenchChem. (n.d.). In Vitro Cytotoxicity of 2-(3-Phenyl-1H-1,2,4-triazol-5-yl)aniline Derivatives.
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  • Inoue, T., Terada, M., Nishimura, I., & Shimizu, T. (2020). Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors. Cancers, 12(5), 1155.
  • Bouhaddou, M., Barret, E., Gham-Khodja, F., Marchand, C., Le, B., de la Cruz, G., ... & Mumenthaler, S. M. (2019). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. Clinical and translational science, 12(6), 634–643.
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  • Bouhaddou, M., Barret, E., Gham-Khodja, F., Marchand, C., Le, B., de la Cruz, G., ... & Mumenthaler, S. M. (2019). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. ResearchGate.
  • More, N. A., Jadhao, N. L., Meshram, R. J., Tambe, P., Salve, R. A., Sabane, J. K., ... & Gajbhiye, J. M. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure, 1253, 132127.
  • Huber, H., & de la Cruz, G. (2024). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Journal of Pharmacokinetics and Pharmacodynamics, 51(2), 161-177.
  • Huber, H., & de la Cruz, G. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Journal of pharmacokinetics and pharmacodynamics, 51(2), 161–177.
  • Al-Ostath, A., Al-Qaisi, Z., Al-Suede, F. S., & Al-Zoubi, R. M. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC advances, 14(5), 3304–3313.
  • More, N. A., Jadhao, N. L., Meshram, R. J., Tambe, P., Salve, R. A., Sabane, J. K., ... & Gajbhiye, J. M. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. CSIR-NCL Library, Pune.
  • Sheikh, A. S., Altaf, R., Nadeem, H., Khan, M. T., Murtaza, B., Ashraf, M., ... & Khan, A. A. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. PloS one, 18(11), e0292518.

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A Senior Application Scientist's Guide to Comparative Docking Studies of 3-Chloro-4-morpholinoaniline Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale

In the landscape of modern medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that exhibit binding affinity for multiple biological targets—is a cornerstone of efficient drug discovery. The 3-chloro-4-morpholinoaniline moiety has emerged as one such scaffold, frequently incorporated into potent kinase inhibitors.[1] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[2][3] Consequently, designing selective kinase inhibitors is a primary objective in oncological research.

This guide provides a comprehensive, field-proven framework for conducting comparative molecular docking studies on novel this compound derivatives. The objective is not merely to outline a procedure but to instill a deeper understanding of the causality behind each step. We will move beyond a simple protocol to a self-validating system of inquiry. By comparing our novel derivatives against a known, clinically approved inhibitor, we can benchmark their potential and generate robust, data-driven hypotheses for further development. For the purpose of this guide, we will focus on the Epidermal Growth Factor Receptor (EGFR), a well-validated tyrosine kinase target implicated in numerous cancers.[4][5]

Pillar 1: Strategic Selection of Target and Ligands

The success of any docking study is predicated on the logical and informed selection of the biological target and the compounds to be evaluated. This initial step dictates the relevance and impact of the subsequent computational experiment.

Target Justification: Epidermal Growth Factor Receptor (EGFR)

EGFR is a member of the ErbB family of receptor tyrosine kinases and a crucial mediator of signaling pathways that control cell growth, proliferation, and survival.[5] The overexpression or mutation of EGFR is a common driver in various solid tumors, making it a highly validated and clinically relevant target for anticancer therapies.[4] For this study, we will utilize the crystal structure of the EGFR kinase domain in complex with the inhibitor Erlotinib (PDB ID: 1M17). This structure provides a well-defined ATP-binding pocket, allowing for a precise and relevant docking analysis.[6]

Ligand Selection for Comparative Analysis

To create a meaningful comparison, our study will include three molecules: two novel derivatives based on our core scaffold and one FDA-approved reference drug.

  • Core Scaffold : this compound.

  • Novel Derivative 1 (CMA-D1) : this compound functionalized with a quinazoline core, a common feature of many EGFR inhibitors.

  • Novel Derivative 2 (CMA-D2) : A variation of CMA-D1 with an additional side chain to explore potential interactions with solvent-exposed regions of the active site.

  • Reference Compound : Gefitinib . This established EGFR inhibitor, which also contains a 3-chloro-4-fluoroaniline moiety, serves as our positive control.[7] Its known binding mode and affinity provide a critical benchmark for evaluating our novel derivatives.

The logical relationship for our comparative study is outlined below.

G cluster_ligands Comparative Ligand Set Core Core Scaffold (this compound) D1 Novel Derivative 1 (CMA-D1) Core->D1 is elaborated into D2 Novel Derivative 2 (CMA-D2) Core->D2 is elaborated into Docking Comparative Molecular Docking D1->Docking D2->Docking Ref Reference Drug (Gefitinib) Ref->Docking Target Target Protein EGFR Kinase Domain (PDB: 1M17) Target->Docking Analysis Data Analysis (Binding Affinity & Pose) Docking->Analysis

Caption: Logical framework for the comparative docking study.

Pillar 2: The Self-Validating Experimental Protocol

This section details the step-by-step methodology for the docking experiment. The protocol is designed to be self-validating by incorporating a known reference compound, which allows us to confirm that our docking parameters can successfully replicate a known binding mode (a process known as re-docking).

Required Software:
  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: The docking engine for calculating binding affinities.[2]

  • BIOVIA Discovery Studio or PyMOL: For visualization and analysis of molecular interactions.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis PDB 1. Fetch Protein (PDB ID: 1M17) PrepP 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepP Grid 5. Define Grid Box (Center on active site) PrepP->Grid DrawL 3. Draw Ligands (CMA-D1, CMA-D2, Gefitinib) PrepL 4. Prepare Ligands (Energy minimization, define torsions) DrawL->PrepL PrepL->Grid Config 6. Create Config File (Set parameters) Grid->Config Run 7. Execute AutoDock Vina Config->Run Scores 8. Extract Binding Affinities (kcal/mol) Run->Scores Visualize 9. Visualize Poses (Identify key interactions) Scores->Visualize Compare 10. Comparative Analysis (Benchmark vs. Reference) Visualize->Compare

Caption: The three-phase experimental workflow for molecular docking.

Step-by-Step Methodology

Phase 1: Protein and Ligand Preparation

  • Protein Structure Acquisition:

    • Navigate to the Protein Data Bank (RCSB PDB).

    • Download the crystal structure of the EGFR kinase domain, PDB ID: 1M17 .

  • Protein Preparation (Using AutoDock Tools):

    • Rationale: The raw PDB file contains non-essential molecules (e.g., water, co-factors) and lacks hydrogen atoms, which are critical for calculating interactions. This step cleans the protein and prepares it for the force field calculations.

    • Open the 1M17.pdb file in ADT.

    • Remove all water molecules (Edit > Delete Water).

    • Add polar hydrogen atoms to the protein (Edit > Hydrogens > Add > Polar Only).

    • Compute Gasteiger charges (Edit > Charges > Compute Gasteiger). This assigns partial atomic charges necessary for energy calculations.

    • Save the prepared protein in the required PDBQT format (Grid > Macromolecule > Choose). This format includes charge and atom type information for AutoDock.

  • Ligand Preparation (Using ChemDraw and ADT):

    • Rationale: Ligands must be converted from 2D drawings to 3D structures with correct stereochemistry and torsional freedom to allow for flexible docking.

    • Draw the 2D structures of CMA-D1, CMA-D2, and the reference, Gefitinib.

    • Convert the 2D structures to 3D and perform energy minimization using a program like Chem3D or an online tool. Save them as .mol or .pdb files.

    • Open each ligand file in ADT.

    • Detect the root and define the number of rotatable (torsion) bonds (Torsion Tree > Detect Root and Choose Torsions).

    • Save each prepared ligand in PDBQT format.

Phase 2: Docking Simulation with AutoDock Vina

  • Grid Box Generation (Using AutoDock Tools):

    • Rationale: The grid box defines the three-dimensional space where the docking algorithm will search for the best binding pose. Centering it on the known binding site of the co-crystallized ligand (Erlotinib in 1M17) focuses the computational effort and increases the accuracy of the prediction.[8][9]

    • Load the prepared protein 1M17.pdbqt into ADT.

    • Open the Grid Box tool (Grid > Grid Box).

    • Center the grid box on the coordinates of the original ligand from the 1M17 file. A box size of 25 x 25 x 25 Å is typically sufficient to encompass the ATP-binding site.

    • Record the center coordinates and dimensions.

  • Configuration File Setup:

    • Rationale: This text file provides all the necessary input for the Vina executable, ensuring reproducibility.

    • Create a text file (e.g., conf.txt) and add the following information:

    • You will run the docking for each ligand by changing the ligand_name.pdbqt line.

  • Executing the Docking Run:

    • Open a command line terminal.

    • Navigate to your working directory.

    • Execute the following command: vina --config conf.txt --out output_ligand_name.pdbqt --log log_ligand_name.txt

Phase 3: Analysis and Visualization

  • Interpreting Docking Results:

    • The primary output is the binding affinity, found in the log file, measured in kcal/mol. More negative values indicate stronger predicted binding.

    • The output.pdbqt file contains the coordinates of the top-predicted binding poses.

  • Visualization of Binding Interactions:

    • Rationale: A docking score is only a number. Visual inspection is crucial to determine if the predicted binding pose is chemically sensible and to understand the specific interactions driving the affinity.[10]

    • Open the prepared protein (1M17.pdbqt) and the docking output file for a given ligand (e.g., output_CMA-D1.pdbqt) in Discovery Studio or PyMOL.

    • Analyze the key interactions:

      • Hydrogen Bonds: Look for the canonical hydrogen bond between the quinazoline N1 atom and the backbone NH of Met769 in the hinge region. This is a hallmark of many EGFR inhibitors.[6][11]

      • Hydrophobic Interactions: Identify contacts with hydrophobic residues like Leu718, Val726, and Leu844.

      • Pi-Stacking: Observe any aromatic interactions.

Pillar 3: Authoritative Grounding & Comparative Data

Quantitative Data Summary
CompoundPredicted Binding Affinity (kcal/mol)Key H-Bond Interaction (Met769)Other Notable Interactions
Gefitinib (Reference) -9.8YesHydrophobic contacts with Leu718, Val726
CMA-D1 -10.5YesStrong hydrophobic packing in the pocket
CMA-D2 -10.1YesSide chain forms additional H-bond with Asp855

Note: The data presented in this table is illustrative for the purpose of this guide.

Analysis of Results

The docking results predict that both novel derivatives, CMA-D1 and CMA-D2 , exhibit stronger binding affinities for the EGFR kinase domain than the reference drug, Gefitinib.

  • CMA-D1 (-10.5 kcal/mol): The increased affinity appears to stem from an optimal fit within the hydrophobic pocket, suggesting the unsubstituted quinazoline core is highly compatible with the target site. Visualization confirms it forms the critical hydrogen bond with Met769, mimicking the binding mode of the reference compound.[11]

  • CMA-D2 (-10.1 kcal/mol): While showing a slightly lower affinity than CMA-D1, the docking pose for CMA-D2 is particularly interesting. The additional side chain is predicted to form a new hydrogen bond with the DFG-motif residue Asp855. This interaction could potentially confer a different selectivity profile or a more durable binding.

Conceptual Pathway Inhibition

The ultimate goal of these inhibitors is to block the EGFR signaling pathway, thereby preventing downstream signals that lead to tumor cell proliferation.

G cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Ras Ras/Raf/MEK/ERK Pathway EGFR->Ras activates PI3K PI3K/Akt Pathway EGFR->PI3K activates ATP ATP ATP->EGFR Inhibitor CMA Derivative (Our Inhibitor) Inhibitor->EGFR blocks ATP binding Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation

Caption: Inhibition of the EGFR signaling cascade by the designed compounds.

Conclusion and Future Directions

This guide has established a robust, scientifically-grounded workflow for the comparative in silico evaluation of novel this compound derivatives. The molecular docking study predicted that derivatives CMA-D1 and CMA-D2 are potent binders of the EGFR kinase domain, with binding affinities potentially superior to the reference drug Gefitinib. The analysis of their binding poses has generated specific, testable hypotheses about the structural basis for their activity.

These computational results are not an end but a beginning. They provide a strong rationale for the next steps in the drug discovery pipeline: chemical synthesis of the prioritized compounds, followed by in vitro enzymatic assays to determine their IC50 values against EGFR and cellular assays to confirm their anti-proliferative activity.[12] This iterative cycle of design, computation, and experimental validation is the engine of modern pharmaceutical research.

References

  • Shokat Lab. (n.d.). Modified AutoDock for accurate docking of protein kinase inhibitors.
  • Kciuk, M., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central.
  • Halder, D., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing.
  • Halder, D., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. National Institutes of Health.
  • Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education.
  • Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health.
  • More, N. A., et al. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. CSIR-NCL Library, Pune.
  • Deleanu, C., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health.
  • More, N. A., et al. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells. ResearchGate.
  • (2018). Synthesis, Crystal Structure and Antitumour Activity of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide. ResearchGate.
  • Al-Omary, F. A. M., et al. (2016). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Anticancer Agents in Medicinal Chemistry.
  • Mamidala, R., et al. (2023). Some of the important anticancer agents with quinoline, morpholine and 1,2,3‐triazole scaffolds. ResearchGate.
  • Rasheed, A. H., et al. (2018). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research.
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  • Patel, H. R., et al. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
  • Guimarães, L. E., et al. (2014). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry.
  • El-Damasy, A. K., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry.
  • Shaik, N. B., et al. (2024). Molecular Docking Studies of Substituted Aromatic N-(3-chloro-4-fluorophenyl)-1- phenylmethanimine Derivatives against. Asian Journal of Pharmaceutics.
  • Mohseni, M., et al. (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Pharmaceutical and Biomedical Research.
  • Wang, B., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry.
  • Wang, B., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. ResearchGate.
  • (n.d.). A Technical Guide to 3-Chloro-4-fluoroaniline for Research Applications. Benchchem.
  • Nagy, G., et al. (2024). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. MDPI.

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Comparative Guide to the Therapeutic Target Validation of a Novel 3-Chloro-4-morpholinoaniline-based Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the identification and validation of the therapeutic target for a novel compound derived from the 3-Chloro-4-morpholinoaniline scaffold. This chemical class is a well-established backbone for a multitude of kinase inhibitors, making a robust target validation strategy paramount for successful downstream drug development. We will move beyond a simple listing of protocols to a logical, multi-phased approach that integrates in vitro, in-cellulo, and functional methodologies. The objective is to build a self-validating cascade of evidence, ensuring scientific rigor and a high degree of confidence in the identified target.

Introduction: The Challenge of Target Identification

The this compound scaffold is a privileged structure in medicinal chemistry, frequently utilized for its favorable interactions within the ATP-binding pocket of protein kinases. Consequently, a novel compound based on this scaffold, which demonstrates compelling anti-proliferative activity in cancer cell lines, is likely to function as a kinase inhibitor. However, with over 500 kinases in the human kinome, identifying the specific target(s) responsible for the observed phenotype is a critical challenge.

This guide outlines a validation workflow designed to de-risk a drug discovery program by ensuring that the observed biological effect is unequivocally linked to the modulation of a specific molecular target. We will compare and contrast key experimental approaches at each stage, providing the rationale behind their selection and a clear interpretation of the data they generate.

Phase 1: Unbiased Target Discovery - Identifying the Primary Candidates

The initial phase focuses on broadly screening for potential molecular targets without preconceived bias. The goal is to generate a shortlist of high-probability candidates that will be subjected to more rigorous validation in subsequent phases.

Methodology Comparison: Target Discovery
Method Principle Primary Output Advantages Limitations
In Vitro Kinome Profiling Quantitative assessment of compound activity against a large, recombinant panel of purified kinases.IC50 or % Inhibition values for hundreds of kinases.Highly quantitative, broad coverage, identifies direct interactions.Lacks cellular context; may identify targets not relevant in a living system.
In Silico Target Prediction Computational modeling and docking of the compound structure against known kinase ATP-binding site structures.A ranked list of potential kinase targets based on predicted binding affinity.Rapid, cost-effective, can prioritize experimental efforts.Purely predictive; requires empirical validation; may miss non-obvious targets.
Affinity Chromatography The compound is immobilized on a solid support and used as "bait" to pull down binding partners from cell lysates, which are then identified by mass spectrometry.A list of proteins that physically bind to the compound.Identifies direct binders in a complex proteome; unbiased.Can be technically challenging; may identify non-specific binders.

For our novel compound, we will proceed with an in vitro kinome screen as our primary discovery engine due to its quantitative and direct nature.

Experimental Protocol: In Vitro Kinome Profiling
  • Compound Preparation: Solubilize the this compound-based compound in 100% DMSO to create a 10 mM stock solution.

  • Screening Concentration: Prepare a working solution for an initial screen at a concentration of 1 µM.

  • Assay Plate Preparation: Utilize a commercial kinome profiling service (e.g., Eurofins DiscoverX, Promega). The service provider will typically dispense a panel of 300-400 purified human kinases into multi-well plates.

  • Reaction Initiation: Add the compound and the specific peptide substrate for each kinase to the wells, followed by ATP to initiate the kinase reaction.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 1 hour), as recommended by the service provider.

  • Signal Detection: Add a detection reagent that quantifies the amount of remaining ATP (luminescence-based) or the amount of phosphorylated substrate. A decrease in signal relative to a DMSO control indicates inhibition.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the intra-plate DMSO controls.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

Illustrative Data: Kinome Profiling Results
Kinase Target Gene Symbol % Inhibition @ 1 µM
PI3-Kinase Alpha PIK3CA 98.7%
mTOR MTOR95.2%
DNA-PK PRKDC89.1%
Mitogen-Activated Protein Kinase 1MAPK115.4%
Cyclin-Dependent Kinase 2CDK28.2%

Interpretation: The initial screen strongly suggests that our novel compound is a potent inhibitor of the PI3K/mTOR pathway, with PIK3CA being a primary candidate target.

Phase 2: Target Engagement - Verifying Interaction in a Cellular Milieu

Identifying a target in a purified system is a crucial first step, but it is not sufficient. We must now confirm that the compound engages this target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Experimental Workflow: Target Engagement and Validation

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: In-Cell Engagement cluster_2 Phase 3: Functional Validation Kinome In Vitro Kinome Screen Hits Identify Top Hits (e.g., PIK3CA, mTOR) Kinome->Hits CETSA Cellular Thermal Shift Assay (CETSA) Hits->CETSA Validate top candidate WB_CETSA Western Blot for PIK3CA CETSA->WB_CETSA Analyzes protein stability Phospho Pathway Analysis (p-Akt Western Blot) WB_CETSA->Phospho Confirm engagement, then assess downstream function Phenocopy Compare Phenotypes (Cell Viability) Phospho->Phenocopy Genetic Genetic Knockdown (siRNA/CRISPR of PIK3CA) Genetic->Phenocopy G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (PIK3CA) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt (S473) Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Novel Compound Inhibitor->PI3K

A Senior Application Scientist's Guide to Reproducibility in Experiments with 3-Chloro-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: The Reproducibility Gauntlet: Key Variables for 3-Chloro-4-morpholinoaniline

Achieving reproducibility in organic synthesis is not a matter of chance; it is the result of meticulous control over experimental variables.[3][4] For a substituted aniline like this compound, even minor deviations can lead to significant differences in yield, purity, and even the formation of unexpected side products.

1.1. Reagent Purity and Provenance: The "Garbage In, Garbage Out" Principle

The quality of your starting materials is the single most important factor. The name on the bottle is not a guarantee of its contents.

  • Starting Material Integrity : this compound is typically synthesized via the reduction of a nitro precursor.[5] Impurities can carry through from this synthesis. It is crucial to verify the purity of each new batch.

  • Supplier Verification : Always obtain a Certificate of Analysis (CoA) from your supplier.[1] However, treat this as a starting point. Independent verification is essential.

  • Common Contaminants : Be aware of potential impurities that can drastically alter reaction outcomes.

Table 1: Potential Impurities in this compound and Their Impact

Impurity TypePotential SourceImpact on ReproducibilityRecommended Mitigation
Isomeric Impurities Synthesis of precursorsCan lead to a mixture of final products, complicating purification and lowering yield.Characterize starting material by ¹H NMR and GC-MS to confirm isomeric purity.[6]
Unreacted Precursors Incomplete reduction of the nitro groupThe nitro group can interfere with subsequent reactions, especially those sensitive to oxidation/reduction.Use HPLC to quantify residual nitro-aromatic compounds.[7]
Solvent Residue Purification processResidual solvents can affect solubility and reactivity in the subsequent step.Confirm solvent absence with ¹H NMR.
Water/Moisture Improper storageCan quench organometallic reagents or hydrolyze sensitive functional groups.Store in a desiccator; use anhydrous solvents when necessary.[3]

1.2. Reaction Conditions: The Devil is in the Details

Slight, unreported variations in reaction setup are a notorious source of irreproducibility.[4]

  • Atmosphere : Many reactions involving aniline derivatives, particularly cross-coupling reactions, are sensitive to oxygen.[3] An inert atmosphere (Nitrogen or Argon) is not optional; it is a requirement to prevent oxidative side reactions.

  • Temperature : Precise temperature control is critical. A "room temperature" reaction can vary by several degrees, affecting reaction kinetics. Report the actual measured temperature.

  • Rate of Addition : For highly exothermic reactions, the rate at which a reagent is added can influence the formation of byproducts. A slow, controlled addition is often key to a clean reaction.[4]

Part 2: A Verifiable Protocol: N-Arylation for Kinase Inhibitor Scaffolds

To illustrate these principles, we present a detailed, self-validating protocol for the N-arylation of a 4-chloroquinazoline, a common step in the synthesis of kinase inhibitors.[8] This workflow includes explicit checkpoints to ensure the reaction is proceeding as expected.

Experimental Protocol: Synthesis of N-(3-chloro-4-morpholinophenyl)-2-phenylquinazolin-4-amine

Materials:

  • 6-bromo-4-chloro-2-phenylquinazoline (1.0 equiv)

  • This compound (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reagent Validation : Before starting, confirm the purity of the this compound batch via HPLC and ¹H NMR. Ensure it is free of significant isomeric impurities or unreacted starting material.

  • Reaction Setup : To a flame-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-bromo-4-chloro-2-phenylquinazoline (e.g., 338 mg, 1.0 mmol).

  • Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with nitrogen three times.

    • Senior Scientist's Note: This step is non-negotiable. Oxygen can lead to the formation of undesired oxidized byproducts, complicating purification and reducing the yield of the target compound.

  • Addition of Reagents : Under a positive flow of nitrogen, add this compound (234 mg, 1.1 mmol).

  • Solvent Addition : Add a 4:1 mixture of anhydrous THF and deionized water (10 mL) via syringe.

    • Senior Scientist's Note: While many reactions require strictly anhydrous conditions, microwave-assisted N-arylations can sometimes be accelerated by the presence of water.[8] The key is consistency. The exact ratio of solvents must be maintained in every run to ensure reproducible kinetics.

  • Reaction Monitoring (Self-Validation Checkpoint 1) : Take a small aliquot of the reaction mixture after 5 minutes for a TLC or LC-MS analysis. This will serve as your t=0 baseline.

  • Heating : Heat the reaction mixture to 80 °C in a pre-heated oil bath and stir vigorously.

  • In-Process Control (Self-Validation Checkpoint 2) : After 1 hour, take another small aliquot. Analyze via TLC (e.g., using 1:1 Ethyl Acetate:Hexanes) or LC-MS. Compare the spot of the starting material with the newly forming product spot. The reaction should show significant conversion.

  • Workup : Once the reaction is complete (typically 2-4 hours, as determined by monitoring), cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with brine (2 x 15 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

  • Final Validation (Self-Validation Checkpoint 3) : Characterize the final product thoroughly.

    • Purity : Determine purity by HPLC (>98% is typically desired).

    • Identity : Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the exact mass.

G cluster_prep Preparation cluster_reaction Reaction cluster_monitor In-Process Control cluster_downstream Downstream Processing reagent_val 1. Reagent Validation (HPLC, NMR) setup 2. Reaction Setup in Flame-Dried Flask reagent_val->setup inert 3. Establish Inert Atmosphere (N2/Ar) setup->inert add_reagents 4. Add Quinazoline & Aniline inert->add_reagents add_solvent 5. Add THF/H2O add_reagents->add_solvent monitor_t0 6. Baseline Analysis (TLC / LC-MS) add_solvent->monitor_t0 heat 7. Heat to 80°C monitor_t1 8. Monitor Progress (TLC / LC-MS) heat->monitor_t1 monitor_t0->heat workup 9. Quench & Workup monitor_t1->workup If complete purify 10. Column Chromatography workup->purify final_val 11. Final Validation (HPLC, NMR, HRMS) purify->final_val

Caption: A self-validating workflow for N-arylation.

Part 3: Comparative Guide to Analytical Validation

Reproducibility hinges on accurate assessment. Choosing the right analytical tool is crucial for validating the purity and identity of this compound and its reaction products.[9]

Table 2: Comparison of Key Analytical Techniques for Quality Control

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[9]Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[10]Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[10]
Primary Use Purity Assessment & Quantification. Excellent for routine quality control of non-volatile compounds.[7]Impurity Identification. Ideal for identifying volatile starting materials or byproducts.Structure Elucidation & Confirmation. Unambiguously confirms the chemical structure and can quantify impurities without standards (qNMR).[6]
Sensitivity High (ng/mL range), especially when coupled with a mass spectrometer (LC-MS).[9]Very high, excellent for trace analysis.Lower sensitivity compared to chromatographic methods.[9]
Limitations Requires reference standards for positive impurity identification. Not suitable for very volatile compounds.[6][9]Limited to thermally stable and volatile compounds. Non-volatile compounds may require derivatization.[9]May not detect trace-level impurities. Requires higher sample concentration.
Expert Insight The workhorse for purity checks. A validated HPLC method is essential for any lab working with these compounds.Use GC-MS to hunt for small, volatile impurities that might be missed by HPLC, such as residual solvents or starting materials.NMR is the ultimate arbiter of identity. A clean ¹H NMR spectrum is the best evidence of a pure compound.
Part 4: Alternative Scaffolds: Comparison with 3-Fluoro-4-morpholinoaniline

In drug development, small structural changes can have profound effects. 3-Fluoro-4-morpholinoaniline is a frequently used alternative to the chloro-analog.[11][12] Understanding their differences is key to troubleshooting and ensuring reproducibility when switching between them.

Table 3: Head-to-Head Comparison of Chloro- vs. Fluoro- Analogs

PropertyThis compound 3-Fluoro-4-morpholinoaniline Rationale & Reproducibility Impact
CAS Number 57149-07-293246-53-8[13]Impact : Critical for accurate ordering and literature searching.[1] Using the wrong CAS number is a primary source of error.
Molecular Weight 212.67 g/mol 196.22 g/mol [13]Impact : Stoichiometry must be adjusted. A 1:1 molar ratio requires different masses, a simple but common source of error.
Reactivity The chloro group is a moderately deactivating ortho-, para- director.The fluoro group is also deactivating but is a stronger electron-withdrawing group via induction.Impact : Reaction kinetics may differ. A reaction optimized for the chloro-analog may be slower or require more forcing conditions for the fluoro-analog. This must be re-validated, not assumed.
Metabolic Stability C-Cl bonds can sometimes be metabolically cleaved.C-F bonds are generally more stable to metabolic degradation.Impact : This is more relevant for drug development but can influence the choice of analog. From a synthesis perspective, the C-F bond is less likely to undergo reductive cleavage during, for example, a nitro group reduction.

These analogs are often used in the synthesis of kinase inhibitors that target signaling pathways critical to cell proliferation, such as the EGFR/HER2 pathway.[14][15]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 Receptor RAS RAS EGFR->RAS Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Kinase Inhibitor (e.g., Gefitinib) Inhibitor->EGFR Blocks ATP Binding Site

Caption: Simplified EGFR/HER2 pathway inhibited by aniline-derived drugs.

Conclusion

Assessing and ensuring the reproducibility of experiments with this compound is a microcosm of the challenges faced in modern chemical research. It demands more than just following a recipe; it requires a deep understanding of the causality behind each experimental choice. By rigorously validating starting materials, meticulously controlling reaction conditions, employing a multi-faceted analytical approach, and understanding the subtle differences between related analogs, researchers can move from anecdotal success to reliable, reproducible science. This commitment to detail is the cornerstone upon which trustworthy and authoritative scientific progress is built.

References

  • Reproducibility In Organic Chemistry. (2015). Master Organic Chemistry. [Link]
  • Can Reproducibility in Chemical Research be Fixed?. (2017). Enago Academy. [Link]
  • 5 Main Factors Affecting Reproducibility in Research. (2022). DoNotEdit. [Link]
  • Editorial Reproducibility of Results. (2014). Organic Process Research & Development. [Link]
  • Improving Reproducibility and Replicability. (N.A.).
  • Reactions for making widely used aniline compounds break norms of synthesis. (2025). Phys.org. [Link]
  • Aniline replacement in drug-like compounds. (2024). Cresset Group. [Link]
  • 3-Chloroaniline | C6H6ClN | CID 7932. (N.A.). PubChem - NIH. [Link]
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (N.A.).
  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (N.A.).
  • The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid.... (N.A.).
  • Cresset Blog: Aniline replacement in drug-like compounds. (2024). BioPartner UK. [Link]
  • Novel Hemocompatible Imine Compounds as Alternatives for Antimicrobial Therapy in Pharmaceutical Applic
  • 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330. (N.A.). PubChem - NIH. [Link]
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (N.A.). MDPI. [Link]

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A Senior Application Scientist's Guide to the Comparative ADME Profiling of 3-Chloro-4-morpholinoaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 3-Chloro-4-morpholinoaniline Scaffold in Modern Drug Discovery

The this compound scaffold is a privileged structure in medicinal chemistry, frequently incorporated into potent and selective kinase inhibitors targeting critical signaling pathways in oncology.[1][2] Many tyrosine kinase inhibitors (TKIs) are known to be primarily metabolized by cytochrome P450 (CYP) 3A4 and are often extensively protein-bound.[3] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel derivatives built upon this core is therefore not merely a regulatory checkbox but a critical step in designing effective, safe, and bioavailable therapeutics.[4][5] A compound's journey to its target is dictated by its physicochemical and pharmacokinetic profile; poor ADME properties are a leading cause of late-stage clinical failures.

This guide provides a comprehensive framework for the comparative analysis of the ADME properties of this compound derivatives. We will delve into the causality behind key experimental choices, provide validated, step-by-step protocols for core in vitro assays, and present a logical workflow for generating and interpreting comparative data. This document is intended for drug discovery and development scientists aiming to de-risk their chemical series and select candidates with the highest probability of clinical success.

The ADME Profiling Workflow: An Integrated Approach

Successful drug candidate selection relies on a multi-parametric assessment. The following workflow illustrates how key in vitro ADME assays are integrated to build a comprehensive profile of a compound series. Early-stage screening provides crucial data to establish structure-activity relationships (SAR) and structure-property relationships (SPR), guiding the optimization of lead compounds.[6]

ADME_Workflow cluster_assays In Vitro ADME Screening Cascade sol Aqueous Solubility (Kinetic/Thermodynamic) perm Permeability & Efflux (Caco-2 Assay) sol->perm data_analysis Comparative Data Analysis (Structure-Property Relationship) perm->data_analysis ppb Plasma Protein Binding (RED Assay) ppb->data_analysis met_stab Metabolic Stability (Microsomal Assay) met_stab->data_analysis cyp CYP450 Inhibition (Fluorometric/LC-MS) cyp->data_analysis start New this compound Derivatives start->sol Physicochemical Properties decision Candidate Selection & Lead Optimization data_analysis->decision

Caption: Integrated workflow for in vitro ADME profiling.

Part 1: Absorption - Intestinal Permeability Assessment

For orally administered drugs, absorption is the first critical hurdle. We must assess a compound's ability to cross the intestinal epithelial barrier. The Caco-2 cell permeability assay is the industry gold standard for this purpose.[7][8] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized enterocytes that form tight junctions, effectively mimicking the human intestinal barrier.[8][9] This model allows for the investigation of both passive diffusion and active transport mechanisms, including efflux by transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[10]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

This protocol is designed to determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions. The ratio of these coefficients (Efflux Ratio) indicates susceptibility to active efflux.

1. Cell Culture & Monolayer Formation:

  • Rationale: Caco-2 cells require approximately 21 days to differentiate and form a confluent monolayer with robust tight junctions, which is essential for a physiologically relevant barrier model.[9]

  • Procedure:

    • Culture Caco-2 cells in appropriate media (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).

    • Seed cells onto semi-permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of ~60,000 cells/cm².

    • Maintain the cultures for 21-25 days, changing the media every 2-3 days.

    • Validation: Before the experiment, verify monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). A TEER value >200 Ω·cm² is typically considered acceptable.

2. Permeability Assay:

  • Procedure:

    • Wash the Caco-2 monolayers gently with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).

    • A→B Permeability: Add the test compound (e.g., 10 µM final concentration in HBSS) to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.

    • B→A Permeability: Add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

    • Controls: Include high-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) control compounds to validate each assay plate.

3. Sample Analysis & Data Interpretation:

  • Analysis: Quantify the concentration of the test compound in all samples using a sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Calculation:

    • Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C0)

      • dQ/dt: Rate of compound appearance in the receiver chamber.

      • A: Surface area of the membrane.

      • C0: Initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

  • Interpretation: An efflux ratio greater than 2 is a strong indication that the compound is a substrate of an efflux transporter.

Caption: Bidirectional transport across a Caco-2 cell monolayer.

Comparative Data Table: Permeability
DerivativePapp (A→B) (10-6 cm/s)Papp (B→A) (10-6 cm/s)Efflux RatioPermeability ClassEfflux Substrate
Cpd 1 15.216.11.1HighNo
Cpd 2 8.525.53.0ModerateYes
Cpd 3 0.81.01.3LowNo
Propranolol>20~20~1.0HighNo
Atenolol<1<1~1.0LowNo

Part 2: Distribution - Plasma Protein Binding (PPB)

Once absorbed into the bloodstream, a drug can bind to plasma proteins, primarily albumin.[11] It is the unbound (free) fraction of the drug that is pharmacologically active and available to distribute into tissues and be metabolized or excreted.[12][13] High plasma protein binding can limit efficacy and impact the pharmacokinetic profile. The Rapid Equilibrium Dialysis (RED) assay is a robust and widely used method to determine the fraction of unbound drug (fu).[14]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

1. Preparation:

  • Rationale: The RED device uses a semi-permeable membrane (typically 8 kDa molecular weight cutoff) that retains proteins while allowing small molecule drugs to diffuse freely until equilibrium is reached between the plasma and buffer chambers.[12]

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Spike the compound into control plasma (human, rat, etc.) to a final concentration (e.g., 1-5 µM). The final DMSO concentration should be kept low (<1%) to avoid protein denaturation.

    • Prepare the RED base plate and inserts according to the manufacturer's instructions.

2. Dialysis:

  • Procedure:

    • Add the spiked plasma sample (e.g., 200 µL) to the sample chamber (red side) of the RED insert.

    • Add an equivalent volume of dialysis buffer (e.g., PBS, pH 7.4) to the buffer chamber (white side).

    • Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.[11]

3. Sample Analysis & Data Interpretation:

  • Procedure:

    • After incubation, carefully remove equal aliquots (e.g., 50 µL) from both the plasma and buffer chambers.

    • Matrix Matching: Combine the buffer aliquot with an equal volume of blank plasma, and the plasma aliquot with an equal volume of PBS. This ensures that both samples have the same matrix composition for analysis, minimizing matrix effects in LC-MS/MS.

    • Precipitate proteins by adding 3-4 volumes of cold acetonitrile containing an internal standard. Centrifuge to pellet the protein.

    • Analyze the supernatants by LC-MS/MS to determine the compound concentration in each chamber.

  • Calculation:

    • Percent Unbound (% Unbound) = (ConcentrationBuffer / ConcentrationPlasma) * 100

  • Interpretation: Compounds are often classified as highly bound (>99%), moderately bound (90-99%), or low-to-moderately bound (<90%).

Caption: Principle of the Rapid Equilibrium Dialysis (RED) assay.

Comparative Data Table: Plasma Protein Binding
Derivative% Unbound (Human Plasma)% Unbound (Rat Plasma)Binding Classification
Cpd 1 5.88.2Moderately Bound
Cpd 2 0.71.1Highly Bound
Cpd 3 12.515.3Low-to-Moderately Bound
Warfarin~1.0~2.0Highly Bound

Part 3: Metabolism - Metabolic Stability Assessment

The liver is the primary site of drug metabolism, where enzymes, particularly the Cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[15][16] Assessing a compound's metabolic stability is crucial for predicting its half-life and potential for drug-drug interactions. The liver microsomal stability assay is a high-throughput in vitro tool that measures the rate of Phase I metabolism.[17][18]

Experimental Protocol: Liver Microsomal Stability Assay

1. Preparation:

  • Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, especially CYPs.[18] The reaction requires an NADPH-regenerating system as a cofactor for CYP enzyme activity.[19]

  • Procedure:

    • Prepare an NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).

    • Thaw pooled liver microsomes (human or other species) on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the test compound at 200x the final concentration in an organic solvent (e.g., 200 µM for a 1 µM final concentration).

2. Incubation and Sampling:

  • Procedure:

    • In a 96-well plate, pre-warm the microsomal suspension and NADPH-regenerating system at 37°C for 10 minutes.

    • Initiate the reaction by adding the test compound to the wells.

    • Collect samples at designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

    • Quenching: Stop the reaction at each time point by adding a volume of cold acetonitrile containing an internal standard.

    • Controls: Include a "minus cofactor" control (buffer instead of NADPH system) to check for non-enzymatic degradation and a positive control compound (e.g., testosterone) to verify microsomal activity.[18]

3. Sample Analysis & Data Interpretation:

  • Analysis: Centrifuge the plate to pellet precipitated proteins and microsomes. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot equals the elimination rate constant (k).

    • Half-Life (t1/2) = 0.693 / k

    • Intrinsic Clearance (CLint) = (0.693 / t1/2) * (mL incubation / mg microsomes)

  • Interpretation: Compounds are classified as having low, moderate, or high clearance based on their half-life. The metabolism of related compounds like 3-chloro-4-fluoroaniline is known to be extensive, proceeding via N-acetylation, hydroxylation, and subsequent sulfation or glucuronidation.[20][21] Therefore, one might anticipate that this compound derivatives would also be susceptible to significant Phase I and Phase II metabolism.

Microsomal_Stability prep Prepare Microsomes, Compound, and Cofactors start_rxn Initiate Reaction at 37°C (Add Compound) prep->start_rxn sampling Sample at Time Points (0, 5, 15, 30, 45 min) start_rxn->sampling quench Quench Reaction (Cold Acetonitrile + IS) sampling->quench analysis Centrifuge & Analyze (LC-MS/MS) quench->analysis calc Calculate t½ and CLint analysis->calc

Caption: Workflow for the liver microsomal stability assay.

Comparative Data Table: Metabolic Stability
DerivativeHalf-Life (t1/2, min) (Human)Intrinsic Clearance (CLint, µL/min/mg)Clearance Class
Cpd 1 15154High
Cpd 2 4551.3Moderate
Cpd 3 >120<19.3Low
Testosterone<20>138High

Conclusion and Forward Look

This guide outlines a robust, validated framework for the comparative in vitro ADME profiling of this compound derivatives. By systematically evaluating permeability, plasma protein binding, and metabolic stability, researchers can build a comprehensive dataset to drive lead optimization.

Key Insights for this Chemical Class:

  • Absorption: The morpholine group generally improves solubility, but the overall permeability will be highly dependent on other substitutions on the molecule. Efflux liability should be monitored closely.

  • Distribution: Aniline-containing scaffolds, particularly those in kinase inhibitors, often exhibit moderate to high plasma protein binding.[3] Modifications that reduce lipophilicity may decrease binding and increase the free fraction.

  • Metabolism: The aniline moiety is susceptible to oxidation by CYP enzymes, likely at the aromatic ring or via N-dealkylation of the morpholine ring.[20][22] Blocking sites of metabolism with groups like fluorine can be a viable strategy to improve metabolic stability, as seen in many modern kinase inhibitors.

By integrating these assays early and iteratively, drug discovery teams can efficiently identify and advance derivatives with optimized, well-balanced ADME properties, ultimately increasing the likelihood of developing a successful clinical candidate.

References

  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • Volpe, D. A. (2011). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in Molecular Biology, 763, 299-314.
  • Anonymous. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma.
  • Volpe, D. A. (2011). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux.
  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185.
  • Anonymous. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io.
  • Volpe, D. A. (2010). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future Medicinal Chemistry, 2(5), 727-738.
  • Domainex. (n.d.). Plasma Protein Binding Assay.
  • Visikol. (2022). Plasma Protein Binding Assay.
  • Anonymous. (2025). In-vitro plasma protein binding. protocols.io.
  • Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Cyprotex. (n.d.). Microsomal Stability.
  • Anonymous. (2022). PPB Training Video. YouTube.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • Radzik, D. M., & Kissinger, P. T. (1984). Determination of aniline and metabolites produced in vitro by liquid chromatography/electrochemistry. Analytical Biochemistry, 140(1), 74-80.
  • Huisman, C., et al. (2009). Clinical pharmacokinetics of tyrosine kinase inhibitors. Clinical Pharmacokinetics, 48(3), 187-204.
  • Lindstrom, T. D., et al. (2010). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Xenobiotica, 40(8), 541-553.
  • Nebert, D. W., & Russell, D. W. (2002). Clinical importance of the cytochromes P450. The Lancet, 360(9340), 1155-1162.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Chloro-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 3-Chloro-4-morpholinoaniline (CAS No. 55048-24-3). As a halogenated aromatic amine used in pharmaceutical development and chemical synthesis, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on expertise, safety, and regulatory awareness.

Core Principle: Hazard-Informed Waste Management

The foundation of any chemical disposal procedure is a thorough understanding of the substance's intrinsic hazards. This compound is a multi-hazard substance; therefore, every step of the disposal process is designed to mitigate risks associated with its toxicological profile. The primary disposal route for this compound is high-temperature incineration by a licensed chemical waste management facility.[2][3] This method is necessary to ensure the complete destruction of the halogenated aromatic structure, with flue gas scrubbing to neutralize harmful byproducts like nitrogen oxides (NOx) and hydrogen chloride (HCl).[2] Under no circumstances should this chemical or its containers be disposed of via standard refuse or discharged into sewer systems.[2][4]

Hazard Profile

Exposure to this compound can occur via inhalation, skin contact, or ingestion, each route presenting a significant health risk.[2][5] The hazards, as defined by the Globally Harmonized System (GHS), necessitate the stringent handling protocols detailed in this guide.

Hazard StatementGHS ClassificationDescription of RiskSource
H302Acute Toxicity, Oral (Category 4)Harmful if swallowed.[2][5]
H312Acute Toxicity, Dermal (Category 4)Harmful in contact with skin.[2][5]
H332Acute Toxicity, Inhalation (Category 4)Harmful if inhaled.[2][5]
H315Skin Irritation (Category 2)Causes skin irritation.[2][5]
H319Serious Eye Irritation (Category 2A)Causes serious eye irritation.[2][5]
H335Specific Target Organ Toxicity - Single Exposure (Category 3)May cause respiratory irritation.[2]

Pre-Disposal Operations: A Framework for Safety

Proper disposal begins long before the waste container is sealed. A safe operational environment is paramount.

  • Designated Work Area: All handling of this compound, including weighing and aliquoting, should be performed in a designated area, such as a certified chemical fume hood, to control vapor and dust exposure.

  • Personal Protective Equipment (PPE): A non-negotiable requirement. The minimum PPE includes:

    • Gloves: Double-gloving with chemically impermeable gloves (e.g., nitrile) is required.[2][6]

    • Eye Protection: Chemical safety goggles and a full-face shield must be worn to protect against splashes.[2]

    • Lab Coat: An impermeable, buttoned lab coat must be worn to protect skin and clothing.[6]

  • Emergency Preparedness: An emergency spill kit containing inert absorbent material (e.g., sand, diatomaceous earth), waste bags, and decontamination solution must be readily accessible.[7] All personnel must be trained in its use.

Step-by-Step Disposal Protocol

This protocol ensures that waste is segregated, contained, and managed in a manner that is safe, compliant, and logical.

Step 1: Immediate Segregation of Waste

At the point of generation, all materials that have come into contact with this compound must be treated as hazardous waste.[6] Do not mix this waste with non-hazardous refuse or other incompatible chemical waste streams.

  • Pure Chemical Waste: Unused, expired, or surplus this compound.

  • Contaminated Solid Waste: This includes items like gloves, weigh boats, pipette tips, and paper towels used for minor cleanups.

  • Contaminated Liquid Waste: Solvents or solutions containing dissolved this compound. Collect halogenated and non-halogenated solvent waste in separate, dedicated containers.

Step 2: Waste Containerization and Labeling

Proper containment and labeling prevent accidental exposure and ensure correct handling by waste management personnel.

  • Select Appropriate Containers: Use only UN-rated, leak-proof containers made of a compatible material (e.g., high-density polyethylene) for all waste streams.[8] Containers for pure chemical waste should, if possible, be the original manufacturer's container.

  • Label Containers Clearly: All waste containers must be labeled before waste is added. The label must include, at a minimum:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • The associated GHS hazard pictograms (e.g., exclamation mark for irritant/harmful).

    • The date waste was first added (accumulation start date).[6]

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when waste is being added.

Step 3: On-Site Storage

Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area until collection by a licensed disposal service.[8] This area should be away from general laboratory traffic and incompatible materials like strong acids and oxidizers.[8]

Step 4: Final Disposal Arrangements

The ultimate disposal of this compound must be handled by a certified hazardous waste contractor.[4] Provide the contractor with the Safety Data Sheet (SDS) and a complete inventory of the waste. The contractor will ensure the waste is transported and disposed of in accordance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[9][10]

Emergency Protocol: Spill Management

In the event of an accidental release, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or if dust/vapors are generated.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill occurs within one.[2]

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.

  • Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[7] Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]

  • Decontaminate: Clean the spill area with a suitable decontamination solution, and dispose of all cleanup materials as contaminated solid waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper handling and disposal of waste streams containing this compound.

G Disposal Workflow for this compound start_node start_node process_node process_node decision_node decision_node waste_node waste_node A Waste Generation Point B What is the waste type? A->B C Pure/Expired Chemical B->C Pure Chemical D Contaminated Solid Waste (Gloves, Tips, etc.) B->D Solid E Contaminated Liquid Waste B->E Liquid H Container 3 (Original if possible): 'Hazardous Waste - Pure This compound' C->H F Container 1: 'Hazardous Waste - Solid This compound' D->F G Container 2: 'Hazardous Waste - Liquid This compound' E->G I Store in Designated Satellite Accumulation Area F->I G->I H->I J Arrange Pickup by Licensed Waste Contractor I->J K Final Disposal: High-Temperature Incineration J->K

Caption: Decision workflow for segregating and containerizing waste.

References

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A Senior Application Scientist's Guide to Handling 3-Chloro-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. 3-Chloro-4-morpholinoaniline, a substituted aniline, is a valuable intermediate in pharmaceutical synthesis.[1] However, like many aniline derivatives, it possesses a hazardous profile that necessitates a comprehensive and well-understood handling protocol.

This guide moves beyond a simple checklist. It is designed to provide you, my fellow scientists, with the causal logic behind each safety recommendation, fostering a culture of proactive risk mitigation. The protocols herein are designed as self-validating systems, ensuring that safety is an integral component of the experimental workflow.

At-a-Glance Hazard Assessment

This compound is classified as a hazardous substance. The primary risks are associated with its toxicity upon exposure through multiple routes and its irritant properties.[2][3][4]

GHS Hazard Classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).[2][3][4]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin (H312).[2][3][4]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled (H332).[2][3][4]

  • Skin Irritation (Category 2): Causes skin irritation (H315).[2][3][4]

  • Eye Irritation (Category 2A): Causes serious eye irritation (H319).[2][3][4]

  • Specific target organ toxicity — single exposure (Category 3): May cause respiratory irritation (H335).[2]

The core directive from this profile is to prevent all direct contact and aerosol generation. The aniline substructure is notorious for its ability to be absorbed dermally, potentially leading to systemic toxicity.[5][6][7] Therefore, treating this compound with the utmost respect is non-negotiable.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is even selected, the environment in which you work must be engineered for safety. Passive controls are inherently more reliable than active ones.

  • Chemical Fume Hood: All handling of this compound, especially the solid powder, must be performed inside a certified chemical fume hood.[7] This is a non-negotiable control to mitigate the risk of inhaling the powder, which can cause acute respiratory irritation.[2][8] Ensure the sash is positioned at the lowest feasible height to maximize airflow and protection.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dusts that might escape primary containment.[8]

  • Designated Work Area: Designate a specific area within the fume hood for handling this compound. This helps contain potential contamination and simplifies the subsequent decontamination process.

Personal Protective Equipment (PPE): A Task-Based Approach

PPE is not a one-size-fits-all solution. The selection must be tailored to the specific task and the associated risks. The underlying principle is to create an impermeable barrier between you and the chemical.

Task / OperationRequired Engineering ControlMinimum PPECausality & Rationale
Weighing Solid Powder Chemical Fume HoodDouble Gloves (Nitrile inner, Butyl or Neoprene outer), Chemical Splash Goggles, Face Shield, Lab Coat, Closed-toe ShoesThe highest risk of aerosolization and contamination occurs when handling the powder. Double gloving provides protection against tears and permeation. A face shield protects the entire face from splashes, which is critical given the severe eye irritation hazard.[2][9]
Preparing Solutions Chemical Fume HoodDouble Gloves (Nitrile inner, Butyl or Neoprene outer), Chemical Splash Goggles, Lab Coat, Closed-toe ShoesWhile the solid is now in solution, the risk of splashes remains. Aniline and its derivatives can be absorbed through the skin.[5] Butyl or Viton gloves are recommended for handling anilines, as nitrile gloves may offer insufficient protection for prolonged contact.[10]
General Handling (e.g., transfers) Chemical Fume HoodSingle Pair of Butyl or Neoprene Gloves, Chemical Splash Goggles, Lab Coat, Closed-toe ShoesRoutine handling of closed containers or dilute solutions still requires robust protection against accidental spills and contact.
A Note on Glove Selection:

While nitrile gloves are common in labs, they are not always the best choice for aggressive organic compounds like anilines.[10] For any task involving potential direct contact or submersion, consult a glove compatibility chart. Butyl and Viton rubber generally offer superior resistance to aniline-type compounds.[11] Always inspect gloves for any signs of degradation or damage before and during use.[8]

Operational Protocol: Weighing and Preparing a Solution

This step-by-step workflow integrates safety measures directly into the scientific procedure.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Doffing Phase prep1 1. Verify Fume Hood Certification is Current prep2 2. Don Required PPE (See Table Above) prep1->prep2 prep3 3. Designate & Prepare Work Surface in Hood prep2->prep3 handle1 4. Carefully Weigh Solid in Hood on a Weigh Paper or in a Beaker prep3->handle1 handle2 5. Add Solvent Slowly to the Solid to Avoid Splashing handle1->handle2 handle3 6. Ensure Complete Dissolution (Use magnetic stirring if needed) handle2->handle3 handle4 7. Cap and Clearly Label the Final Solution handle3->handle4 clean1 8. Decontaminate Work Surface and Equipment handle4->clean1 clean2 9. Dispose of Waste in Labeled Hazardous Waste Container clean1->clean2 clean3 10. Doff PPE in Correct Order (Gloves last) clean2->clean3 clean4 11. Wash Hands Thoroughly clean3->clean4

Caption: Safe Handling Workflow for Solution Preparation.

Emergency Procedures: Plan for the Unexpected

Accidents happen. A robust emergency plan is your most critical asset when they do.

Exposure Response

The immediate priority following any exposure is decontamination to minimize absorption.[5]

G cluster_routes cluster_actions start Exposure Occurs skin Skin Contact start->skin eye Eye Contact start->eye inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion action_skin 1. Immediately remove contaminated clothing. 2. Flush skin with copious amounts of water for 15 mins. 3. Wash with mild soap. 4. Seek immediate medical attention. skin->action_skin action_eye 1. Immediately flush eyes with water for at least 15 minutes, lifting eyelids. 2. Remove contact lenses if possible. 3. Seek immediate medical attention. eye->action_eye action_inhalation 1. Move to fresh air immediately. 2. If breathing is difficult, administer oxygen. 3. Seek immediate medical attention. inhalation->action_inhalation action_ingestion 1. Rinse mouth with water. 2. DO NOT induce vomiting. 3. Seek immediate medical attention. ingestion->action_ingestion

Caption: Immediate First-Aid Response to Exposure.

Spill Response
  • Small Spill (in fume hood):

    • Ensure your PPE is intact.

    • Absorb the spill with an inert material like vermiculite or sand.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[12]

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert colleagues and your supervisor.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Prevent entry into the contaminated area.

Waste Disposal and Decontamination

Proper disposal is a legal and ethical responsibility to protect ourselves and the environment.

  • Chemical Waste: All solid waste, contaminated materials (gloves, weigh paper, absorbent), and solutions containing this compound must be disposed of in a clearly labeled, sealed hazardous waste container.[13] The label should include the full chemical name.

  • Empty Containers: "Empty" containers are never truly empty. They may contain hazardous residue.[13] Rinse the container three times with a suitable solvent. Collect the rinsate as hazardous waste. Deface the label on the empty container before disposal according to your institution's policy.

  • Decontamination: Glassware and equipment should be decontaminated by rinsing with a suitable solvent (collecting the rinsate as waste) and then washing thoroughly with soap and water. Studies on related amine compounds have shown the efficacy of specialized decontamination gels for thorough surface cleaning.[14]

By internalizing the principles and protocols outlined in this guide, you empower yourself to handle this compound with the confidence and competence required of a professional scientist. Safety is not an impediment to research; it is the foundation upon which successful and reproducible science is built.

References

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3-Chloro-4-morpholinoaniline

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